3-((tert-Butoxycarbonyl)amino)butanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNDHEONPQYIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394833 | |
| Record name | 3-((tert-Butoxycarbonyl)amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52815-19-7 | |
| Record name | 3-((tert-Butoxycarbonyl)amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-((tert-Butoxycarbonyl)amino)butanoic acid molecular weight
An In-depth Technical Guide to 3-((tert-Butoxycarbonyl)amino)butanoic Acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal building block for researchers, chemists, and drug development professionals. This document delves into its fundamental physicochemical properties, including its precise molecular weight, and offers an in-depth exploration of its synthesis, characterization, and critical applications in modern medicinal chemistry. By synthesizing technical data with practical insights, this guide serves as an essential resource for leveraging this versatile molecule in peptide synthesis and the development of novel therapeutics.
Core Molecular Profile
This compound, often referred to in literature as N-Boc-3-aminobutanoic acid or Boc-β-homoalanine, is a non-proteinogenic β-amino acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function makes it an indispensable reagent in multi-step organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[][] The Boc group provides stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for precise, stepwise construction of complex molecules.[][]
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. It is a chiral molecule and exists as two enantiomers, (S) and (R), as well as a racemic mixture. The specific enantiomer used is critical for stereospecific synthesis.
| Property | Value | Source(s) |
| Molecular Weight | 203.24 g/mol | [3][4][5] |
| Molecular Formula | C₉H₁₇NO₄ | [5] |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C, sealed in dry conditions | [6] |
| Synonyms | N-Boc-3-aminobutanoic acid, Boc-DL-β-homoalanine | [3] |
| CAS Number (Racemic) | 52815-19-7 | [3] |
| CAS Number ((S)-enantiomer) | 158851-30-0 | |
| CAS Number ((R)-enantiomer) | 159991-23-8 | [5] |
Structural Representation
The core structure consists of a butanoic acid backbone with an amino group at the β-position (carbon 3), which is protected by a Boc group.
Caption: 2D structure of this compound.
Synthesis and Manufacturing
The synthesis of enantiomerically pure N-Boc-3-aminobutanoic acid is a multi-step process that hinges on the creation of the chiral 3-aminobutanoic acid core, followed by protection of the amino group. Chemoenzymatic methods are favored for producing the chiral amine with high enantiomeric excess, offering a greener alternative to traditional chemical resolutions.[7]
Chemoenzymatic Synthesis Workflow
A highly efficient and environmentally conscious approach involves an initial aza-Michael addition followed by an enzymatic resolution.[7] This strategy minimizes the use of hazardous reagents and reduces purification steps like column chromatography.
Caption: Chemoenzymatic synthesis and protection workflow.
Representative Experimental Protocol: Boc Protection
This protocol describes the final step of the synthesis: the protection of the amino acid.
Materials:
-
(S)-3-Aminobutanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane and Water
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve (S)-3-aminobutanoic acid in a 1:1 mixture of dioxane and water.
-
Adjust the pH of the solution to 9.0 by the dropwise addition of 1N NaOH while maintaining the temperature at 0-5°C using an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the solution, ensuring the pH is maintained at 9.0 by concurrent addition of 1N NaOH.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.
Trustworthiness: This protocol is a standard procedure for Boc protection of amino acids. The self-validating steps include pH control, which ensures the nucleophilicity of the amine for reaction, and the final extraction of the acidic product into an organic solvent after acidification, which confirms the successful conversion.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized molecule. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR provide detailed information about the molecular structure.
-
¹H NMR: Protons on the tert-butyl group of the Boc protector typically appear as a prominent singlet around 1.4 ppm. The protons on the butanoic acid backbone will show characteristic multiplets, with chemical shifts and coupling constants confirming their relative positions.
-
¹³C NMR: The carbonyl carbons of the carboxylic acid and the Boc group will appear at the downfield end of the spectrum (~170-180 ppm and ~155 ppm, respectively). The quaternary carbon of the tert-butyl group is typically observed around 80 ppm.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. For analysis of the non-volatile amino acid, a derivatization step (e.g., silylation) is often required to create a volatile analog suitable for Gas Chromatography-Mass Spectrometry (GC-MS).[8] Electrospray Ionization (ESI-MS) can also be used for direct analysis.
-
Expected Mass: The calculated monoisotopic mass is 203.1158 Da.[3] In ESI-MS, the molecule is often observed as its protonated form [M+H]⁺ at m/z 204.1236 or as a sodium adduct [M+Na]⁺.
Applications in Drug Development and Peptide Synthesis
The unique structural properties of β-amino acids make them valuable components in medicinal chemistry. Incorporating this compound into peptide chains can induce novel secondary structures and confer resistance to enzymatic degradation.
Peptide Modification and Stability
Peptides composed of β-amino acids (β-peptides) are known to form stable helical and sheet-like structures, analogous to the α-helices and β-sheets of natural proteins. The extra methylene group in the backbone provides increased conformational flexibility while also protecting the peptide from degradation by peptidases, which are specific for α-amino acid linkages. This enhanced stability is a highly desirable trait for peptide-based therapeutics, leading to improved pharmacokinetic profiles.[9]
Key Intermediate in Pharmaceutical Synthesis
Enantiomerically pure forms of this compound are critical starting materials for synthesizing complex pharmaceutical agents.
-
Sitagliptin: The (R)-enantiomer of a closely related derivative, (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, is a key intermediate in the synthesis of Sitagliptin, a widely used oral medication for type 2 diabetes.[10] The synthesis of this key intermediate often relies on asymmetric hydrogenation, a testament to the importance of stereocontrol in modern drug manufacturing.[10]
Caption: Application pathways in synthesis.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences. Its precise molecular weight of 203.24 g/mol is foundational, but its true value lies in its structural utility. The Boc-protected β-amino acid scaffold provides a pathway to create novel peptides with enhanced stability and to construct complex, stereospecific active pharmaceutical ingredients. The continued development of efficient and green synthetic routes, such as those employing enzymatic resolution, ensures that this versatile building block will remain a cornerstone of research and development in medicinal chemistry for the foreseeable future.
References
-
Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. RSC Publishing. [Link]
-
Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. University of Chemistry and Technology, Prague. [Link]
-
3-(((Tert-butoxy)carbonyl)amino)butanoic acid. PubChem. [Link]
-
3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. ResearchGate. [Link]
-
Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. MDPI. [Link]
- Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid.
-
SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. [Link]
-
This compound, (+/-)-. precisionFDA. [Link]
-
Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. PMC - NIH. [Link]
-
Boc-beta-Ala-OH [3303-84-2]. Aapptec Peptides. [Link]
- Method for enzymatic preparation of r-3-aminobutyric acid.
-
(R)-3-((tert-butoxycarbonyl)amino)butanoic acid. PubChem. [Link]
Sources
- 3. 3-(((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 3666467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. 52815-19-7|this compound|BLD Pharm [bldpharm.com]
- 7. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physical Properties of 3-((tert-Butoxycarbonyl)amino)butanoic Acid
Introduction
3-((tert-Butoxycarbonyl)amino)butanoic acid, often referred to as Boc-DL-β-aminobutyric acid, is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. As a bifunctional molecule, it incorporates a carboxylic acid group and a nitrogen atom protected by the tert-butoxycarbonyl (Boc) group. This protective group strategy is fundamental in peptide synthesis and the construction of complex organic molecules, as it prevents the amine from participating in unwanted side reactions while allowing for selective deprotection under mild acidic conditions[1]. The compound's β-amino acid structure is a key feature, as peptides and molecules incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation compared to their natural α-amino acid counterparts. Understanding the physical properties of this compound is paramount for researchers in designing synthetic routes, developing purification protocols, and formulating active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its core physical characteristics, supported by experimental protocols and field-proven insights.
Core Physical and Chemical Properties
The physical properties of a compound dictate its behavior in various chemical and biological systems. For this compound, these properties are crucial for its handling, purification, and application in further synthetic steps.
Summary of Physical Properties
A compilation of the key physical and chemical properties for this compound (racemic form) is presented below.
| Property | Value | Source(s) |
| CAS Number | 52815-19-7 | [2][3] |
| Molecular Formula | C₉H₁₇NO₄ | [2][4] |
| Molecular Weight | 203.24 g/mol | [2][4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 98-100 °C | [5][6] |
| Boiling Point | 339.5 ± 25.0 °C (Predicted) | [5][6] |
| pKa | 4.43 ± 0.10 (Predicted) | [5][6] |
| Purity | Typically ≥97% | |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [5] |
Melting Point: A Critical Indicator of Purity
The melting point of a crystalline solid is a sensitive indicator of its purity. For this compound, the reported range of 98-100 °C suggests a well-defined crystalline structure[5][6]. A sharp melting range is indicative of high purity. Conversely, the presence of impurities typically leads to a depression and broadening of the melting point range. This is a foundational principle in organic chemistry used for preliminary purity assessment following synthesis and recrystallization. The relatively low melting point also informs the selection of appropriate drying conditions, indicating that high temperatures should be avoided to prevent decomposition.
Solubility Profile: Implications for Reaction and Purification
Spectroscopic and Structural Characterization
The structural identity and purity of this compound are unequivocally confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the expected signals are:
-
A singlet integrating to 9 protons around δ 1.4 ppm, corresponding to the magnetically equivalent methyl groups of the tert-butyl (Boc) group.
-
A multiplet for the proton on the chiral center (C3).
-
A doublet of doublets for the two diastereotopic protons of the methylene group (C2).
-
A doublet for the methyl group at C4.
-
A broad singlet for the NH proton of the carbamate, the chemical shift of which can be solvent-dependent.
-
A very broad singlet for the carboxylic acid proton, which may not always be observed depending on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The expected chemical shifts are:
-
Signals for the carbonyl carbons of the carboxylic acid and the Boc group in the range of δ 170-180 ppm and δ 155-160 ppm, respectively.
-
A signal for the quaternary carbon of the Boc group around δ 80 ppm.
-
Signals for the carbons of the butanoic acid backbone between δ 20-50 ppm.
-
A signal for the methyl carbons of the Boc group around δ 28 ppm.
-
The following diagram illustrates the logical workflow for the characterization of a synthesized batch of this compound.
Experimental Protocols
The following sections provide detailed, self-validating methodologies for determining the key physical properties discussed. These protocols are designed to ensure accuracy and reproducibility in a research setting.
Protocol 1: Melting Point Determination
This protocol describes the use of a standard digital melting point apparatus, a technique that ensures uniform and slow heating for accurate measurement.
Objective: To determine the melting point range of a solid organic compound as a measure of its purity.
Materials:
-
This compound sample
-
Digital melting point apparatus
-
Melting point capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding coarse crystals)
-
Reference standard with a known melting point (e.g., benzoic acid) for calibration
Procedure:
-
Apparatus Calibration: Before analyzing the sample, calibrate the apparatus using a certified reference standard. Determine the melting point of the standard and ensure it falls within the accepted range. This step validates the instrument's accuracy.
-
Sample Preparation: Place a small amount of the dry sample on a clean, dry surface. If the crystals are large, gently grind them to a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Initial Rapid Determination (Optional): To save time, a rapid preliminary measurement can be performed by heating the sample quickly to get an approximate melting point.
-
Accurate Measurement:
-
Insert a new, properly loaded capillary tube into the apparatus.
-
Set the starting temperature to about 20°C below the expected melting point (98°C).
-
Set the heating rate (ramp rate) to 1-2°C per minute. A slow heating rate is crucial for observing the exact melting range.
-
Observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal melts completely.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (e.g., 0.5-2°C).
-
Validation: Repeat the measurement with a fresh sample to ensure reproducibility. The results should be consistent within 1°C.
Protocol 2: Qualitative Solubility Assessment
This protocol outlines a systematic approach to determine the solubility of the compound in various solvents, which is essential for selecting appropriate reaction and purification conditions.
Objective: To qualitatively assess the solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound sample
-
A set of solvents with varying polarities (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure:
-
Sample Preparation: For each solvent to be tested, weigh approximately 10 mg of the compound into a clean, dry test tube.
-
Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.
-
Room Temperature Test: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds. Observe the sample.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record Observations: Record the solubility at room temperature for each solvent.
-
Hot Solvent Test (for insoluble or partially soluble samples): If the compound was not fully soluble at room temperature, gently warm the test tube in a water bath. Observe if the solid dissolves upon heating.
-
Cooling Test: If the compound dissolved upon heating, allow the solution to cool to room temperature and then place it in an ice bath. Observe if recrystallization or precipitation occurs. This is a good indicator for a potential recrystallization solvent.
-
Classification: Classify the solubility in each solvent as 'soluble', 'sparingly soluble', or 'insoluble' at both room temperature and with heating.
Conclusion
The physical properties of this compound, particularly its solid-state nature, defined melting point, and differential solubility, are critical parameters that govern its application in synthetic organic chemistry. A thorough understanding and accurate determination of these properties, as outlined in this guide, enable researchers to handle the compound effectively, design robust synthetic and purification protocols, and ultimately accelerate the drug development process. The provided experimental methodologies serve as a reliable foundation for the consistent and accurate characterization of this important chemical building block.
References
-
PubChem. 3-(((Tert-butoxy)carbonyl)amino)butanoic acid. [Link][2]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link][9]
-
FooDB. Showing Compound 3-Aminobutanoic acid (FDB008314). [Link][10]
-
ResearchGate. 1H-NMR spectrum of N-Boc glutamic acid. [Link][11]
-
Cheminfo.org. Determine the structure of Boc amino acids. [Link][12]
Sources
- 1. Boc-DL-3-Aminoisobutyric acid(16948-10-0) 1H NMR [m.chemicalbook.com]
- 2. 3-(((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 3666467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. GSRS [precision.fda.gov]
- 5. This compound , 97% , 52815-19-7 - CookeChem [cookechem.com]
- 6. echemi.com [echemi.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Beta-Aminobutyric Acid | C4H9NO2 | CID 10932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Showing Compound 3-Aminobutanoic acid (FDB008314) - FooDB [foodb.ca]
- 11. researchgate.net [researchgate.net]
- 12. Determine the structure of Boc amino acids [cheminfo.org]
- 13. β-Aminobutyric acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3-((tert-Butoxycarbonyl)amino)butanoic Acid: A Cornerstone Chiral Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 3-((tert-Butoxycarbonyl)amino)butanoic acid, a pivotal chiral building block in contemporary pharmaceutical research and development. Addressed to researchers, medicinal chemists, and process development scientists, this document elucidates the molecule's chemical architecture, stereospecific synthesis, detailed characterization, and strategic applications, with a focus on the underlying scientific principles that govern its utility.
Introduction: The Strategic Importance of a Protected β-Amino Acid
This compound, often referred to as Boc-β-homoalanine, is a synthetic β-amino acid derivative. Its structure is characterized by a butanoic acid backbone with an amine functionality at the β-position (C3), which is protected by a tert-butoxycarbonyl (Boc) group. This seemingly simple molecule holds significant value in medicinal chemistry, primarily due to the unique structural and physiological properties conferred by the β-amino acid scaffold and the versatility of the Boc protecting group.
The incorporation of β-amino acids into peptide-based therapeutics is a well-established strategy to enhance metabolic stability. Unlike their naturally occurring α-amino acid counterparts, β-amino acid-containing peptides exhibit remarkable resistance to enzymatic degradation by proteases, leading to improved pharmacokinetic profiles. Furthermore, the additional carbon in the backbone of β-amino acids imparts distinct conformational preferences, enabling the design of novel secondary structures and peptidomimetics with tailored biological activities.
The Boc protecting group is instrumental in the synthetic utility of this molecule. Its stability under a wide range of reaction conditions, coupled with its facile and clean removal under mild acidic conditions (e.g., using trifluoroacetic acid), makes it an ideal choice for multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).
Physicochemical and Structural Properties
A thorough understanding of the molecule's properties is essential for its effective application.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO₄ | [1][2] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | [1] |
| CAS Number | 52815-19-7 (Racemic) | [1] |
| 159991-23-8 ((R)-enantiomer) | [2] | |
| 158851-30-0 ((S)-enantiomer) | [3] | |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Chemical Structure:
The core of the molecule is a four-carbon butanoic acid chain. The amine group is attached to the third carbon (the β-carbon), and this amine is protected as a tert-butoxycarbonyl carbamate. The stereocenter at the β-carbon allows for the existence of (R) and (S) enantiomers, which are crucial for stereospecific drug design.
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound is a critical aspect of its utility. The most common and scalable approach involves the protection of the commercially available 3-aminobutanoic acid.
General Synthesis Pathway: Boc Protection of 3-Aminobutanoic Acid
The tert-butoxycarbonylation of 3-aminobutanoic acid is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The base serves to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of the racemic product, adapted from established methodologies for Boc protection of amino acids[4][5][6].
Materials:
-
3-Aminobutanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-aminobutanoic acid (1 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide (sufficient to dissolve the starting material).
-
Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the cooled solution while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a white solid.
Causality of Experimental Choices:
-
Choice of Base: Sodium hydroxide is a cost-effective base that effectively deprotonates the amino group. Triethylamine can also be used, particularly in non-aqueous conditions.
-
Solvent System: The use of a dioxane/water mixture ensures the solubility of both the amino acid salt and the Boc anhydride.
-
Temperature Control: The initial cooling to 0°C helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Acidification: Acidification of the aqueous layer protonates the carboxylate, rendering the product soluble in organic solvents for extraction.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ ~1.1-1.2 ppm (doublet, 3H): Methyl protons (CH₃) on the butanoic acid chain.
-
δ ~1.4 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.
-
δ ~2.3-2.5 ppm (multiplet, 2H): Methylene protons (CH₂) adjacent to the carboxylic acid.
-
δ ~3.8-4.0 ppm (multiplet, 1H): Methine proton (CH) at the β-position.
-
δ ~5.0-5.5 ppm (broad singlet, 1H): Amide proton (NH).
-
δ ~12.0 ppm (broad singlet, 1H): Carboxylic acid proton (COOH).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~20 ppm: Methyl carbon (CH₃).
-
δ ~28 ppm: tert-Butyl carbons of the Boc group.
-
δ ~40-45 ppm: Methylene carbon (CH₂).
-
δ ~45-50 ppm: Methine carbon (CH).
-
δ ~79 ppm: Quaternary carbon of the Boc group.
-
δ ~155 ppm: Carbonyl carbon of the Boc group.
-
δ ~173 ppm: Carbonyl carbon of the carboxylic acid.
IR (Infrared) Spectroscopy:
-
~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the amide.
-
~2980 cm⁻¹: C-H stretches of the alkyl groups.
-
~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1690 cm⁻¹ (strong): C=O stretch of the Boc carbamate.
Mass Spectrometry (MS):
-
[M+H]⁺: Expected at m/z 204.1230.
-
[M+Na]⁺: Expected at m/z 226.1050.
Applications in Drug Development and Medicinal Chemistry
The utility of this compound extends across various facets of drug discovery, primarily as a chiral building block for the synthesis of complex bioactive molecules.
Key Intermediate in the Synthesis of Sitagliptin
The most prominent application of the (R)-enantiomer of this compound is as a crucial intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes[8][9]. The β-amino acid core is essential for the pharmacophore of Sitagliptin, and the Boc-protected form allows for its efficient incorporation into the final drug molecule.
Sources
- 1. 3-(((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 3666467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-3-((tert-butoxycarbonyl)amino)butanoic acid 98% | CAS: 158851-30-0 | AChemBlock [achemblock.com]
- 4. US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of Boc-DL-3-Aminobutyric Acid
Introduction: The Significance of Boc-DL-3-Aminobutyric Acid in Modern Drug Discovery
Boc-DL-3-aminobutyric acid, a protected form of the β-amino acid 3-aminobutyric acid, is a pivotal building block in medicinal chemistry and peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, making it an invaluable tool for multi-step organic synthesis.[][2][3] This guide provides an in-depth exploration of the prevalent synthesis route for Boc-DL-3-aminobutyric acid, delving into the mechanistic underpinnings, detailed experimental protocols, and critical considerations for researchers and drug development professionals.
Core Synthesis Route: N-tert-Butoxycarbonylation of DL-3-Aminobutyric Acid
The most direct and widely employed method for the synthesis of Boc-DL-3-aminobutyric acid is the reaction of DL-3-aminobutyric acid with di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride.[2][4][5] This reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride.
Reaction Mechanism
The reaction is typically carried out in the presence of a base. The base serves to deprotonate the amino group of DL-3-aminobutyric acid, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the Boc anhydride.[4] The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating a tert-butoxycarbonyl group and forming the stable N-Boc protected product.
Caption: General mechanism of Boc protection of an amine.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of Boc-DL-3-aminobutyric acid.
Materials:
-
DL-3-Aminobutyric acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Dioxane, Tetrahydrofuran (THF), or Acetone
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve DL-3-aminobutyric acid in a suitable solvent system. A common choice is a mixture of dioxane and water (1:1 v/v) or THF and water.[6]
-
Basification: Cool the solution in an ice bath and add the base. If using a strong base like NaOH, add it as an aqueous solution. If using an organic base like triethylamine, it can be added directly. The amount of base should be sufficient to deprotonate the amino group; typically 1.5 to 2 equivalents are used.[6][7]
-
Addition of Boc Anhydride: While stirring vigorously, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) to the reaction mixture. The (Boc)₂O can be added neat or as a solution in the organic co-solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Wash the remaining aqueous solution with a non-polar organic solvent like hexane or ether to remove any unreacted (Boc)₂O and the tert-butanol byproduct.[8]
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl. This step protonates the carboxylate, making the product soluble in organic solvents.[4][8]
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4][8]
-
Purification:
The crude Boc-DL-3-aminobutyric acid is often obtained as an oil or a waxy solid.[9] Purification can be achieved by crystallization.
-
Crystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethyl acetate or a mixture of ethyl acetate and hexane.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.
-
If crystallization does not occur, adding a seed crystal can be beneficial.[10]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Comparative Analysis of Reaction Conditions
The choice of base and solvent can influence the reaction rate and yield.
| Base | Solvent System | Advantages | Disadvantages | Typical Yield |
| NaOH | Dioxane/Water, THF/Water | Strong base, readily available, high yields. | Requires careful pH control during work-up. | >90%[8] |
| NaHCO₃ | Dioxane/Water, Acetone/Water | Milder base, good for sensitive substrates. | Slower reaction times. | 80-90%[5] |
| Et₃N | Dioxane, THF, Acetonitrile | Organic soluble, easy to remove during work-up. | Can be more expensive, potential for side reactions. | 85-95%[6][7] |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows unreacted starting material, consider increasing the reaction time or adding more (Boc)₂O. Ensure the base is of good quality and used in sufficient quantity.
-
Low Yield: Low yields can result from incomplete extraction during the work-up. Ensure the aqueous layer is sufficiently acidified to protonate the carboxylic acid. Emulsions during extraction can be broken by adding more brine.
-
Product is an Oil: Boc-protected amino acids are sometimes difficult to crystallize.[9] Techniques to induce crystallization include scratching the inside of the flask with a glass rod, adding seed crystals, or using a different solvent system for crystallization.[9][10]
-
Side Reactions: While the Boc protection of simple amino acids is generally clean, potential side reactions can include the formation of N,N-di-Boc protected amines, although this is less common with primary amines under standard conditions.
Characterization of Boc-DL-3-Aminobutyric Acid
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the methyl group of the aminobutyric acid backbone (a doublet), and the methine and methylene protons.
-
¹³C NMR: The carbon NMR will show the characteristic carbonyl carbons of the Boc group and the carboxylic acid, as well as the carbons of the aliphatic chain.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak.
-
Melting Point: The purified, crystalline product should have a sharp melting point.
Spectroscopic data for Boc-DL-3-aminobutyric acid can be found in various chemical databases.[11]
Conclusion
The synthesis of Boc-DL-3-aminobutyric acid via the direct N-tert-butoxycarbonylation of DL-3-aminobutyric acid is a robust and efficient method. By carefully controlling the reaction conditions, particularly the choice of base and solvent, and by employing proper work-up and purification techniques, researchers can obtain this valuable building block in high yield and purity. This guide provides the necessary technical details and practical insights to enable drug development professionals and scientists to successfully synthesize and utilize Boc-DL-3-aminobutyric acid in their research endeavors.
References
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- Benchchem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
- Aldrich Chemical Co. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- BOC Sciences. (n.d.). Amino Acid Boc Protection.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- ResearchGate. (2025). N-(tert-Butoxycarbonyl)-β-Iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural α-Amino Acids via Palladium Catalyzed Cross Coupling Reactions | Request PDF.
- The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from The Royal Society of Chemistry website.
- Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp.
- Chem-Impex. (n.d.). Boc-L-β-homoalanine.
- Organic Syntheses. (n.d.).
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
- ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-L-alanine synthesis.
- Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses Procedure.
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
- ChemicalBook. (2023, April 14). Di-tert-butyl dicarbonate: Application, synthesis and toxicity.
- PubChem. (n.d.). N-((1,1-dimethylethoxy)carbonyl)-beta-alanine.
- MDPI. (n.d.). Development and Techno-Economic Evaluation of Crystallization Techniques for GABA Purification from Fermentation Broth.
- Google Patents. (n.d.). US5151542A - Process for preparing di-tert.-butyl dicarbonate.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- ResearchGate. (2025). Use of Di‐ tert ‐butyl‐dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides | Request PDF.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. MH Chem.
- Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT.
- ChemicalBook. (n.d.). BOC-DL-3-AMINOBUTYRIC ACID(52815-19-7) 1H NMR spectrum.
- CymitQuimica. (n.d.). BOC-DL-3-AMINOBUTYRIC ACID.
- ChemicalBook. (n.d.). DL-3-Aminobutyric acid synthesis.
- PubMed. (2013, February 27).
- BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.
- ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?.
- Fisher Scientific. (n.d.). DL-3-Aminobutyric Acid 98.0+%, TCI America™.
- Sigma-Aldrich. (n.d.). DL -3-Aminoisobutyric acid 98 144-90-1.
- Biosynth. (n.d.). DL-3-Aminobutyric acid | 541-48-0 | FA33376.
Sources
- 2. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 8. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 11. BOC-DL-3-AMINOBUTYRIC ACID(52815-19-7) 1H NMR [m.chemicalbook.com]
The Cornerstone of Peptidomimetics: A Technical Guide to Boc-β-Homoalanine
Abstract
In the landscape of modern drug discovery and peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and constrained conformational diversity. Among these, β-amino acids, and specifically Boc-β-homoalanine, have emerged as invaluable building blocks. The additional methylene unit in the backbone of β-homoalanine fundamentally alters the conformational landscape of resulting peptides, inducing unique secondary structures and conferring remarkable resistance to enzymatic degradation. This technical guide provides an in-depth exploration of the fundamental characteristics of N-α-tert-butyloxycarbonyl (Boc)-protected β-homoalanine, designed for researchers, medicinal chemists, and drug development professionals. We will dissect its synthesis, analytical characterization, conformational influence, and strategic application in the rational design of next-generation therapeutics.
Introduction: The Rationale for Backbone Homologation
The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and a limited range of accessible three-dimensional structures. The introduction of a β-amino acid, which extends the peptide backbone by a single carbon atom, is a proven strategy to mitigate these issues.[1][2] This homologation disrupts the canonical α-amino acid spacing recognized by proteases, rendering the resulting peptide bonds highly resistant to cleavage.[3][4] Furthermore, the increased conformational flexibility around the Cα-Cβ and Cβ-C=O bonds allows β-amino acid-containing peptides to adopt novel, stable secondary structures, such as various helices and turns, that are inaccessible to their α-peptide counterparts.[5][6]
Boc-L-β-homoalanine, or (S)-3-((tert-butoxycarbonyl)amino)butanoic acid, is a chiral building block that provides the simplest side chain extension—a methyl group—offering a subtle yet powerful tool for modifying peptide architecture and function. The tert-butyloxycarbonyl (Boc) protecting group is a robust and widely used moiety in solid-phase peptide synthesis (SPPS), prized for its stability and its clean, acid-labile deprotection chemistry.[7]
Physicochemical and Structural Characteristics
Boc-β-homoalanine is a white to off-white crystalline solid, soluble in a range of organic solvents including chloroform, dichloromethane, and ethyl acetate.[8][9] Its fundamental properties are summarized in the table below, with data presented for the more commonly utilized L-enantiomer.
| Property | Value | Source(s) |
| Systematic Name | (3S)-3-[(tert-butoxycarbonyl)amino]butanoic acid | [9] |
| Synonyms | Boc-L-β-HomoAla-OH, (S)-N-Boc-3-aminobutyric acid | [8][9] |
| CAS Number | 158851-30-0 | [9] |
| Molecular Formula | C₉H₁₇NO₄ | [9] |
| Molecular Weight | 203.24 g/mol | [9] |
| Appearance | White to off-white powder | [9] |
| Optical Rotation [α]D | -17 ± 2° (c=1 in CHCl₃) | [9] |
| Storage Conditions | 0 - 8 °C, Sealed in dry environment | [9] |
The D-enantiomer, Boc-D-β-homoalanine ((R)-3-((tert-butoxycarbonyl)amino)butanoic acid, CAS Number: 159991-23-8), shares the same molecular formula and weight but exhibits the opposite optical rotation.
Chemical Structures of Boc-β-Homoalanine Enantiomers
Caption: Chemical structures of the (S) and (R) enantiomers of Boc-β-homoalanine.
Enantioselective Synthesis
The production of enantiomerically pure Boc-L-β-homoalanine is paramount for its application in chiral peptide structures. A robust and frequently cited method involves the stereospecific transformation of the readily available and inexpensive chiral precursor, L-aspartic acid. This approach leverages the inherent chirality of the starting material to establish the desired stereocenter in the final product.
Field-Proven Synthesis Protocol from L-Aspartic Acid
This protocol describes a multi-step synthesis that is both efficient and scalable, providing a reliable pathway to high-purity Boc-L-β-homoalanine. The causality behind this synthetic route lies in the selective manipulation of the two distinct carboxylic acid groups of aspartic acid.
Caption: High-level workflow for the enantioselective synthesis of Boc-L-β-homoalanine.
Step-by-Step Methodology:
-
N-Protection and β-Esterification:
-
Rationale: The initial step differentiates the two carboxylic acids. The β-carboxyl group of L-aspartic acid is selectively protected as a benzyl ester, leaving the α-carboxyl group free for subsequent reduction. The amino group is simultaneously protected with a Boc group to prevent side reactions.
-
Protocol: L-aspartic acid is reacted with di-tert-butyl dicarbonate ((Boc)₂O) and a suitable base (e.g., triethylamine or sodium hydroxide) in a mixed solvent system (e.g., acetone/water). Following protection, the β-benzyl ester is formed, often through a copper complex intermediate to ensure regioselectivity.
-
-
Selective α-Carboxylic Acid Reduction:
-
Rationale: The free α-carboxylic acid must be reduced to a primary alcohol without affecting the protected β-ester. A mixed anhydride approach provides the necessary chemoselectivity.
-
Protocol: The N-Boc-L-aspartic acid β-benzyl ester is dissolved in an anhydrous solvent like THF and cooled to -15 °C. Isobutyl chloroformate and a tertiary amine base (e.g., N-methylmorpholine) are added to form a mixed anhydride in situ. This activated intermediate is then reduced with sodium borohydride (NaBH₄) to yield the corresponding N-protected β-amino alcohol.
-
-
Activation of the Primary Alcohol:
-
Rationale: The primary hydroxyl group is a poor leaving group and must be converted into a better one, typically a tosylate, to facilitate its removal in the next step.
-
Protocol: The alcohol from the previous step is dissolved in pyridine or dichloromethane with a base and cooled. p-Toluenesulfonyl chloride (TsCl) is added portion-wise, and the reaction is stirred until completion to form the tosylate ester.
-
-
Reductive Deoxygenation:
-
Rationale: The tosylate group is removed and replaced with a hydrogen atom to form the desired butyric acid backbone.
-
Protocol: The tosylated intermediate is subjected to reductive cleavage. This can be achieved using various reducing agents, such as lithium triethylborohydride or catalytic hydrogenation under specific conditions that favor removal of the tosyl group.
-
-
Final Deprotection and Purification:
-
Rationale: The final step is the removal of the benzyl ester to liberate the free carboxylic acid. Catalytic hydrogenolysis is a clean and efficient method for this transformation.
-
Protocol: The product from step 4 is dissolved in a solvent like methanol or ethyl acetate, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then stirred under an atmosphere of hydrogen gas until the reaction is complete. After filtration to remove the catalyst and evaporation of the solvent, the crude Boc-L-β-homoalanine is purified, typically by recrystallization from a solvent system like ethyl acetate/hexane, to yield a high-purity product.
-
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Boc-L-β-homoalanine. A combination of NMR spectroscopy, HPLC, and mass spectrometry provides a comprehensive and self-validating dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural confirmation. Spectra are typically recorded in deuterated chloroform (CDCl₃).
-
¹H NMR: The proton NMR spectrum provides key information about the connectivity and local environment of each hydrogen atom.
-
Expected Signals:
-
~9-11 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~5.0 ppm (broad doublet, 1H): Amide proton (-NH-Boc).
-
~4.0 ppm (multiplet, 1H): The chiral proton at the C3 position (-CH(NHBoc)-).
-
~2.5 ppm (multiplet, 2H): The two diastereotopic protons of the methylene group (-CH₂-COOH).
-
~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
-
~1.2 ppm (doublet, 3H): The three protons of the methyl side chain (-CH₃).
-
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule.
-
Expected Signals:
-
~176 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
~155 ppm: Carbamate carbonyl carbon (-NH-C(=O)O-).
-
~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
~45 ppm: Methine carbon at the C3 position (-CH(NHBoc)-).
-
~40 ppm: Methylene carbon at the C2 position (-CH₂-).
-
~28 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).
-
~20 ppm: Methyl side chain carbon (-CH₃).
-
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Boc-protected amino acids.
| Parameter | Typical Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Acidified aqueous phase to ensure protonation of the carboxyl group. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Organic modifier for elution. TFA acts as an ion-pairing agent. |
| Gradient | 20% to 80% B over 20 minutes | A shallow gradient ensures good resolution of the main peak from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 214 nm | Detection of the amide bond in the Boc group. |
| Expected Purity | ≥98% | Standard for use in high-quality peptide synthesis. |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. In negative ion mode, the expected [M-H]⁻ ion would be observed at m/z 202.2.
Application in Peptide Synthesis and Drug Design
The true value of Boc-β-homoalanine lies in its application as a strategic tool in peptide and peptidomimetic design.
Incorporation into Peptides via Boc-SPPS
Boc-β-homoalanine is readily incorporated into growing peptide chains using standard Boc solid-phase peptide synthesis (SPPS) protocols. The workflow is cyclical and robust.
Caption: Standard cycle for incorporating Boc-β-homoalanine using Boc-SPPS chemistry.
Inducing Novel Secondary Structures
The incorporation of β-amino acids like β-homoalanine can induce peptides to fold into predictable, stable secondary structures that differ from the classic α-helices and β-sheets. These include the 12-helix, 14-helix, and various turns and sheet-like structures.[5] This conformational control is a powerful tool for designing peptidomimetics that can present side chains in a specific spatial arrangement to interact with biological targets like protein receptors or enzyme active sites.
Enhancing Proteolytic Stability
The most significant advantage of incorporating β-homoalanine is the dramatic increase in resistance to enzymatic degradation.[1][3][4] Proteases are highly specific for the stereochemistry and spacing of α-peptide bonds. The altered backbone geometry of a β-amino acid residue prevents the peptide from fitting into the active site of enzymes like trypsin, chymotrypsin, and elastase, thus extending the biological half-life of the therapeutic candidate.
Case Study: The Role of β-Amino Acids in Therapeutics
The development of the blockbuster anti-diabetic drug Sitagliptin (Januvia®) is a premier example of the successful application of β-amino acid chemistry in pharmaceuticals. The core structure of Sitagliptin contains a chiral β-amino acid moiety.[10][11] The synthesis of this key intermediate involves the enantioselective creation of a protected β-amino acid.[5][12] This case highlights the industrial relevance and therapeutic value of β-amino acid building blocks in creating potent, selective, and metabolically stable small molecule drugs. While not β-homoalanine itself, the principles demonstrated in Sitagliptin's design and synthesis are directly applicable to the use of other β-amino acids in drug discovery.
Conclusion
Boc-L-β-homoalanine and its D-enantiomer are not merely modified amino acids; they are enabling tools for the medicinal chemist. By providing a simple, strategic extension to the peptide backbone, they offer a reliable method to confer proteolytic stability and introduce novel conformational biases. The well-established synthetic routes to these building blocks and their seamless integration into standard Boc-SPPS workflows make them highly accessible. As the demand for more stable and potent peptide and peptidomimetic therapeutics continues to grow, a thorough understanding of the fundamental characteristics and applications of Boc-β-homoalanine will remain an essential component of the drug discovery toolkit.
References
-
U.S. Food and Drug Administration. (2006). JANUVIA (sitagliptin) tablets, for oral use. Prescribing Information.[Link]
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical reviews, 101(10), 3219-3232. [Link]
-
Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Leiting, B. (2005). (2 R)-4-oxo-4-[3-(trifluoromethyl)-5, 6-dihydro[5][10][12] triazolo [4, 3-a] pyrazin-7 (8 H)-yl]-1-(2, 4, 5-trifluorophenyl) butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(1), 141-151. [Link]
-
Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]
-
Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The outstanding biological stability of β-and γ-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases. ChemBioChem, 2(6), 445-455. [Link]
-
AAPPTEC. (n.d.). Beta Homo Amino Acids for Peptide Synthesis. Retrieved January 9, 2026, from [Link]
- Gademann, K., Hintermann, T., & Schreiber, J. V. (1999). β-Peptides as inhibitors of proteases. Current medicinal chemistry, 6(10), 905-925.
-
Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180. [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). beta-Alanine. Retrieved January 9, 2026, from [Link]
-
Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. [Link]
-
SpectraBase. (n.d.). Boc-Ala-OH 1H NMR Spectrum. Retrieved January 9, 2026, from [Link]
- Steer, D. L., Lew, R. A., Perlmutter, P., Sexton, P. M., & Hughes, R. A. (2002). Beta-amino acids: versatile peptidomimetics. Current medicinal chemistry, 9(8), 811-822.
-
The Royal Society of Chemistry. (2006). Experimental Procedures. Retrieved January 9, 2026, from [Link]
- U.S. Patent No. 3,855,238. (1974). Process for preparing n-tertiary-butoxycarbonyl amino acids.
- Werder, M., Hauser, H., Abele, S., & Seebach, D. (1999). On the proteolytic stability of β-peptides. Helvetica chimica acta, 82(10), 1774-1783.
-
Yoon, S. H., Kim, J. Y., Yun, H., & Kim, B. G. (2018). Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. Journal of biotechnology, 283, 111-117. [Link]
-
Pagar, A. D., Patil, M. D., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 748721. [Link]
- Davies, S. G., & Fletcher, A. M. (2012). The asymmetric synthesis of sitagliptin, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Tetrahedron: Asymmetry, 23(1), 1-13.
- Song, X., Lorenzi, P. L., Landowski, C. P., Amidon, G. L., & Sun, D. (2005). Amino acid ester prodrugs of the anticancer agent gemcitabine: synthesis, bioconversion, metabolic bioevasion, and hPEPT1-mediated transport. Molecular pharmaceutics, 2(2), 157-167.
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved January 9, 2026, from [Link]
-
Organic Syntheses. (n.d.). Butyric acid, γ-amino-. Retrieved January 9, 2026, from [Link]
-
COPD News Today. (n.d.). Experimental Treatments: Oral Beta-Alanine. Retrieved January 9, 2026, from [Link]
-
Dolan, E., Saunders, B., Harris, R. C., & Gualano, B. (2019). A Systematic Risk Assessment and Meta-Analysis on the Use of Oral β-Alanine Supplementation. Advances in Nutrition, 10(3), 452-463. [Link]
-
The Royal Society of Chemistry. (2008). 1H NMR spectra were recorded at 300 and 400 MHz. Retrieved January 9, 2026, from [Link]
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Convenient Synthesis of 3-(S)-Amino-γ-butyrolactone. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). beta-Alanine. Retrieved January 9, 2026, from [Link]
Sources
- 1. KR101565439B1 - Enzymatic production method of optically active beta-amino acids including intermediate for the synthesis of sitagliptin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000056) [hmdb.ca]
- 5. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chempep.com [chempep.com]
- 8. (S)-N-Boc-3-aminobutyric acid | 158851-30-0 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-((tert-Butoxycarbonyl)amino)butanoic Acid
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 3-((tert-butoxycarbonyl)amino)butanoic acid (Boc-β-homoalanine), a key building block in peptide synthesis and drug development. We present a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data but also expert interpretation, causality behind spectral features, and validated experimental protocols to ensure reliable characterization of this compound.
Molecular Structure and Spectroscopic Correlation
This compound, with a molecular formula of C₉H₁₇NO₄ and a molecular weight of 203.24 g/mol , possesses several distinct functional groups that give rise to a characteristic spectroscopic fingerprint.[1] The structure includes a carboxylic acid, a methyl group on a chiral center, and the sterically bulky tert-butoxycarbonyl (Boc) protecting group. Understanding this structure is fundamental to interpreting its spectra.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The data presented below is based on an experimental spectrum acquired in CDCl₃ at 400 MHz.[2]
Expertise & Experience Insight: The reported integrations in the source data (2H for the methine and 2H for the methylene) appear to be a common typographical error.[2] The assignments and integrations in Table 1 have been corrected based on the known molecular structure, a critical step in rigorous data validation. The broadness of the N-H and COOH signals is expected due to quadrupole broadening from the nitrogen atom and chemical exchange, respectively.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Hc | ~10-12 | Broad Singlet | - | 1H | C¹ OOH |
| Hn | 4.92 | Broad Singlet | - | 1H | NH |
| H₃ | ~4.05 | Multiplet | - | 1H | C³H |
| H₂ | 2.56 | Doublet | 5.2 | 2H | C²H₂ |
| H₇, H₈, H₉ | 1.45 | Singlet | - | 9H | C⁷H₃ , C⁸H₃ , C⁹H₃ (Boc) |
| H₄ | 1.25 | Doublet | 6.9 | 3H | C⁴H₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. While experimental data for this specific molecule is not widely published, a highly reliable spectrum can be predicted based on established chemical shift ranges and data from analogous compounds like N-Boc-alanine and N-Boc-gamma-aminobutyric acid.[1][3][4][5]
Table 2: Predicted ¹³C NMR Data for this compound
| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| C₁ | ~177 | C OOH | Carboxylic acid carbonyls are highly deshielded.[6] |
| C₅ | ~155 | NC =O | Urethane carbonyls appear upfield of acid carbonyls.[7] |
| C₆ | ~80 | O-C (CH₃)₃ | Quaternary carbon of the Boc group, deshielded by oxygen. |
| C₃ | ~45 | C H-NH | Aliphatic carbon attached to nitrogen. |
| C₂ | ~41 | C H₂-COOH | Aliphatic carbon adjacent to a carbonyl group. |
| C₇, C₈, C₉ | ~28 | -C(C H₃)₃ | Equivalent methyl carbons of the Boc group. |
| C₄ | ~20 | C H₃-CH | Aliphatic methyl group. |
Experimental Protocol: NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 10-20 mg of the compound. Dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[8]
-
Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Insert the tube into the spectrometer's magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A typical experiment uses a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required. A typical experiment uses a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform phase correction and baseline correction to obtain a clean spectrum. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying functional groups. The IR spectrum of this compound is dominated by features from the carboxylic acid dimer and the carbamate (urethane) moiety of the Boc group.
Trustworthiness Insight: Carboxylic acids in the solid state or in non-polar solvents exist as hydrogen-bonded dimers. This dimerization is a self-validating system within the spectrum, causing the characteristic, extremely broad O-H stretch and a shift of the C=O stretch to a lower wavenumber compared to a free monomer.[9]
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3300 | N-H Stretch | Urethane | Confirms the presence of the Boc-protected amine. |
| 3300 - 2500 | O-H Stretch (very broad) | Carboxylic Acid Dimer | A hallmark feature of a hydrogen-bonded carboxylic acid. |
| ~2970 | C-H Stretch | Aliphatic | Confirms the alkane backbone and methyl groups. |
| ~1710 | C=O Stretch | Carboxylic Acid Dimer | Lower frequency due to hydrogen bonding. |
| ~1690 | C=O Stretch | Urethane (Amide I) | Confirms the carbonyl of the Boc protecting group.[4] |
| ~1520 | N-H Bend / C-N Stretch | Urethane (Amide II) | A key band confirming the secondary amide-like structure.[4] |
| ~1160 | C-O Stretch | Urethane | Strong stretch associated with the C-O bonds of the carbamate. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample onto the crystal, ensuring complete coverage of the measurement area.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of fragmentation patterns.
Molecular Ion:
-
Formula: C₉H₁₇NO₄
-
Monoisotopic Mass: 203.1158 Da[10]
-
Observed Ion (ESI+): [M+H]⁺ at m/z 204.1230; [M+Na]⁺ at m/z 226.1049
Authoritative Grounding: The fragmentation of Boc-protected amines is well-documented and proceeds through characteristic pathways involving the unstable tert-butyl cation. The primary fragmentation involves the loss of a tert-butyl radical or, more commonly, the loss of isobutylene via a hydrogen rearrangement.
Proposed ESI+ Fragmentation Pathway
Caption: Proposed major fragmentation pathway for protonated this compound in ESI+.
Table 4: Major Expected Mass Fragments
| m/z (Da) | Proposed Fragment Ion | Description |
| 204.1230 | [C₉H₁₈NO₄]⁺ | Protonated molecular ion [M+H]⁺ |
| 148.0601 | [C₅H₁₀NO₄]⁺ | Loss of isobutylene (56 Da) from the Boc group |
| 104.0699 | [C₄H₁₀NO₂]⁺ | Subsequent loss of CO₂ (44 Da) from the carboxyl group |
| 102.0549 | [C₄H₈NO₂]⁺ | Loss of the entire Boc group (101 Da) |
| 57.0704 | [C₄H₉]⁺ | tert-butyl cation |
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~10-50 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation Setup: Use a mass spectrometer equipped with an ESI source. Infuse the sample directly via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Parameters: Operate the ESI source in positive ion mode. Optimize key parameters such as capillary voltage (~3-4 kV), drying gas temperature (~300-350 °C), and nebulizer pressure to achieve a stable spray and maximum signal intensity for the ion of interest.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the molecular ion.
-
Tandem MS (MS/MS): To confirm the structure, perform a product ion scan. Isolate the precursor ion ([M+H]⁺, m/z 204.1) in the first mass analyzer, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and scan the resulting fragment ions in the second mass analyzer.
Summary and Integrated Analysis
The collective spectroscopic data provides unequivocal proof of the structure and identity of this compound.
-
NMR spectroscopy confirms the complete carbon-hydrogen framework, showing the correct number and connectivity of all protons and carbons in the molecule.
-
IR spectroscopy validates the presence of the key functional groups: the N-H and C=O of the urethane, and the characteristic broad O-H and C=O absorptions of the carboxylic acid dimer.
-
Mass spectrometry confirms the molecular weight and elemental formula with high accuracy and reveals a fragmentation pattern consistent with the loss of the characteristic Boc protecting group.
Together, these three analytical techniques form a robust, self-validating system for the complete characterization of this compound, ensuring its quality and suitability for use in research and development.
References
-
PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)butanoic acid. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000039). Retrieved January 9, 2026, from [Link]
-
SpectraBase. (n.d.). N-Boc-gamma-aminobutyric acid. Wiley Science Solutions. Retrieved January 9, 2026, from [Link]
-
Lim, S. H., et al. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2819. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Boc-gamma-aminobutyric acid - Optional[¹³C NMR] - Chemical Shifts. Wiley Science Solutions. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). IR spectra of N-Boc-L-alanine-L-proline-OMe 9. Retrieved January 9, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)butanoic acid. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved January 9, 2026, from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (R)-N-BOC-3-AMINOBUTYRIC ACID | 159991-23-8 [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. BOC-DL-3-AMINOBUTYRIC ACID(52815-19-7) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-((tert-Butoxycarbonyl)amino)butanoic Acid
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-((tert-Butoxycarbonyl)amino)butanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of spectral interpretation, offering field-proven insights into experimental choices and data validation.
Introduction: The Significance of NMR in Characterizing N-Boc Protected Amino Acids
In the realm of synthetic organic chemistry, particularly in peptide synthesis and drug discovery, the use of protecting groups is fundamental. The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group due to its stability under various reaction conditions and its facile removal under mild acidic conditions. Verifying the successful installation of the Boc group and confirming the structural integrity of the resulting molecule is paramount. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, providing detailed information about the molecular structure in solution.
This compound, a valuable building block, presents a clear and illustrative example of the power of ¹H NMR in structural elucidation. This guide will dissect its ¹H NMR spectrum, providing a rationale for the observed chemical shifts, coupling patterns, and peak multiplicities.
Predicted ¹H NMR Spectrum: A High-Fidelity Analysis
While experimental spectra can sometimes be ambiguous or misinterpreted, a high-fidelity predicted spectrum, grounded in established principles of NMR spectroscopy and corroborated by data from analogous structures, offers a reliable foundation for analysis. The following is a detailed interpretation of the predicted ¹H NMR spectrum of this compound.
Predicted ¹H NMR (400 MHz, CDCl₃) Spectrum Analysis:
-
δ ~1.23 (d, 3H, J ≈ 6.8 Hz): This doublet corresponds to the three protons of the methyl group (CH₃) at the C4 position. The signal is split into a doublet by the adjacent single proton on C3, with a typical vicinal coupling constant (³J) of approximately 6.8 Hz.
-
δ ~1.45 (s, 9H): This prominent singlet is the hallmark of the tert-butoxycarbonyl (Boc) protecting group.[1] It represents the nine equivalent protons of the three methyl groups of the tert-butyl moiety. Its high integration value and singlet nature in a relatively uncongested region of the spectrum make it an excellent diagnostic peak for confirming the presence of the Boc group.[2]
-
δ ~2.55 (d, 2H, J ≈ 6.0 Hz): These two protons are on the C2 carbon, adjacent to the carboxylic acid group. They are diastereotopic due to the chiral center at C3. However, in many cases, they may appear as a simple doublet due to coupling with the single proton on C3. The electron-withdrawing effect of the neighboring carbonyl group causes this signal to appear downfield compared to a standard alkyl CH₂ group.
-
δ ~4.10 (m, 1H): This multiplet arises from the single proton on the C3 carbon. This proton is coupled to the three protons of the C4-methyl group and the two protons of the C2-methylene group, resulting in a complex splitting pattern (a multiplet). Its downfield chemical shift is attributed to the deshielding effect of the adjacent nitrogen atom of the carbamate group.
-
δ ~5.0 (br s, 1H): This broad singlet is assigned to the amide proton (N-H) of the Boc-carbamate. The chemical shift of this proton can be highly variable and is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its position can also be influenced by solvent and concentration.
-
δ ~11.0 (br s, 1H): This very broad singlet, shifted significantly downfield, is characteristic of the carboxylic acid proton (-COOH). The extensive hydrogen bonding of this proton contributes to its broadness and downfield shift.[3]
Data Presentation: Summary of Predicted ¹H NMR Data
For clarity and ease of comparison, the predicted ¹H NMR data for this compound is summarized in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ (C4) | ~1.23 | Doublet (d) | ≈ 6.8 | 3H |
| -C(CH₃ )₃ (Boc) | ~1.45 | Singlet (s) | - | 9H |
| CH₂ (C2) | ~2.55 | Doublet (d) | ≈ 6.0 | 2H |
| CH (C3) | ~4.10 | Multiplet (m) | - | 1H |
| NH (Boc) | ~5.0 | Broad Singlet (br s) | - | 1H |
| COOH | ~11.0 | Broad Singlet (br s) | - | 1H |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines a standardized procedure for obtaining a high-resolution ¹H NMR spectrum of this compound. This self-validating system ensures reproducibility and accuracy.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is a common choice for good solubility and a clean baseline).
-
Gently vortex the vial to ensure complete dissolution of the sample.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. A typical ¹H NMR experiment might involve 16-32 scans with a relaxation delay of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate all signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons in the molecule.
-
Visualization of Molecular Structure and Proton Assignments
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its ¹H NMR analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for ¹H NMR analysis.
Conclusion: A Self-Validating Approach to Structural Elucidation
The detailed analysis of the ¹H NMR spectrum of this compound demonstrates the power of this technique in routine structural verification. By understanding the characteristic chemical shifts and coupling patterns associated with the Boc protecting group and the underlying amino acid scaffold, researchers can confidently confirm the identity and purity of their synthesized compounds. The protocols and interpretive guidelines presented in this document provide a robust framework for achieving accurate and reproducible results, ensuring the scientific integrity of research and development endeavors.
References
-
ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
- Pouchert, C. J., & Behnke, J. (1993). The Aldrich Library of 13C and 1H FT-NMR Spectra. Aldrich Chemical Company.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ChemAxon. NMR Predictor. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
- Mao, J., Zhang, Q., & Xi, C. (2009). Copper-Catalyzed N-Arylation of Acyclic Amines and N,N′-Disubstituted Hydrazines with Arylboronic Acids. The Journal of Organic Chemistry, 74(13), 5045–5048.
-
University College London. Chemical shifts. [Link]
-
Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Mao, J., & disclosure of this article is that the author is a co-founder of the company that produces the software used in this study. (2010). Starting Guide to NMRPredict Desktop. Mestrelab Resources. [Link]
- Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance, 209(2), 123–130.
-
The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Reddit. Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. [Link]
- Mao, J., Zhang, Q., & Xi, C. (2009). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 40(5), 549-557.
- Mao, J., & Xi, C. (2010). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: 13C NMR spectroscopy. Geochimica et Cosmochimica Acta, 74(3), 873-886.
-
SpectraBase. Boc-Ala-OH - Optional[1H NMR] - Spectrum. [Link]
-
Chemistry LibreTexts. 5.5: Chemical Shift. [Link]
-
ResearchGate. 1H NMR of α-(Boc-β-alanine)-ω-benzyl PEG (4000). [Link]
-
PubChem. N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
Sources
13C NMR analysis of Boc-beta-homoalanine
An In-Depth Technical Guide to the 13C NMR Analysis of Boc-L-β-Homoalanine
Foreword: Beyond the Spectrum
In the landscape of modern drug discovery and peptide chemistry, non-proteinogenic amino acids like L-β-homoalanine are instrumental. Their incorporation into peptide backbones can induce unique conformational constraints, enhance proteolytic stability, and ultimately modulate biological activity. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis, rendering Boc-L-β-homoalanine a critical building block for creating novel therapeutics.[1] This guide moves beyond a simple recitation of spectral data. It is designed for the practicing researcher, offering a framework for leveraging 13C Nuclear Magnetic Resonance (NMR) spectroscopy not just for routine structural confirmation, but as a nuanced tool for assessing purity, understanding solution-state behavior, and ensuring the absolute integrity of this key synthetic intermediate.
The Carbon Skeleton: Foundational Principles of 13C NMR for Protected Amino Acids
13C NMR spectroscopy provides a direct, non-destructive window into the carbon framework of a molecule. Unlike 1H NMR, where signal splitting and spectral overlap can complicate analysis, proton-decoupled 13C NMR spectra typically display a single peak for each chemically distinct carbon atom. The technique's broad chemical shift range (~200 ppm) offers excellent signal dispersion, making it particularly powerful for the unambiguous analysis of complex organic molecules like protected amino acids.[2]
For a molecule such as Boc-L-β-homoalanine, 13C NMR serves three primary purposes:
-
Structural Verification: Confirming the presence and connectivity of all carbon atoms, from the aliphatic side chain to the carbonyls of the carboxyl and Boc groups.
-
Purity Assessment: Identifying and, with appropriate methodology, quantifying carbon-containing impurities.
-
Conformational and Environmental Probing: The chemical shifts, particularly of the carbonyl carbons, are exquisitely sensitive to their local electronic environment, which is influenced by solvent, hydrogen bonding, and molecular conformation.[3][4]
The presence of the Boc protecting group introduces characteristic signals and potential complexities, such as hindered rotation around the N-C(O) amide bond, which can sometimes lead to peak broadening or the appearance of rotamers.[3][5] Understanding these nuances is key to a robust interpretation.
Assigning the 13C NMR Spectrum of Boc-L-β-Homoalanine
A definitive structural assignment is the bedrock of any subsequent analysis. The chemical shift of a given carbon nucleus is dictated by its hybridization, the electronegativity of adjacent atoms, and steric effects. Based on extensive empirical data from similar N-Boc protected amino acids, we can predict the 13C NMR spectrum of Boc-L-β-homoalanine with high confidence.[3][5][6][7]
Structure and Numbering Convention:
Table 1: Predicted 13C NMR Chemical Shifts for Boc-L-β-Homoalanine in CDCl3
| Carbon Atom | Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Rationale & Causality |
| Carboxyl | C0 | R-C OOH | 175 – 178 | The most deshielded carbon due to the double bond to one oxygen and a single bond to another highly electronegative oxygen. |
| Boc Carbonyl | C4 | R-O-C (O)-N | 155 – 157 | A carbamate carbonyl, typically found upfield of carboxylic acids and esters. Its chemical shift is sensitive to solvent polarity.[3] |
| Boc Quaternary | C5 | (C H3)3C -O | 79 – 82 | An sp3 carbon bonded to three methyl groups and an electronegative oxygen, causing a significant downfield shift. Signal intensity is often low due to the lack of an attached proton and long relaxation time. |
| β-Carbon | C2 | R-C H(NH-Boc)-CH3 | 45 – 50 | An sp3 methine carbon bonded directly to the electron-withdrawing nitrogen of the carbamate group. |
| α-Carbon | C1 | R-C H2-COOH | 35 – 40 | An sp3 methylene carbon adjacent to the carboxyl group. The deshielding effect of the C=O group is less pronounced than that of the directly attached nitrogen on C2. |
| Boc Methyl | C6 | (C H3)3C-O | 28 – 29 | A classic, highly shielded sp3 carbon environment, resulting in a strong, sharp signal characteristic of the tert-butyl group. |
| γ-Carbon | C3 | R-CH(C H3) | 18 – 22 | A terminal methyl group in an aliphatic chain, typically found in the upfield region of the spectrum. |
Note: These are predictive values. The exact chemical shifts are highly dependent on the solvent used, concentration, and temperature.[3]
A Self-Validating Protocol for High-Fidelity 13C NMR Acquisition
The quality of the data underpins the reliability of the interpretation. This protocol is designed to yield high-resolution, quantitatively reliable 13C NMR spectra.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl3) is a common starting point for good solubility and minimal solvent interference. For studies focusing on hydrogen bonding or mimicking physiological conditions, more polar solvents like Dimethyl sulfoxide-d6 (DMSO-d6) or Methanol-d4 (CD3OD) can be used. Be aware that solvent choice directly impacts carbonyl chemical shifts.[3][4]
-
Concentration: Prepare a solution of 10-25 mg of Boc-L-β-homoalanine in 0.6-0.7 mL of deuterated solvent. A concentration of ~25 mmol/L is often a good balance between signal strength and solubility.[3]
-
Standard: Tetramethylsilane (TMS) is the conventional internal standard for referencing the chemical shift scale to 0.00 ppm in non-aqueous solvents. If not using TMS, the solvent's residual peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).[3]
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Spectrometer Setup & Acquisition
The following parameters are typical for a 400-600 MHz spectrometer.
-
Experiment: A standard 1D carbon experiment with proton decoupling is required (e.g., Bruker pulse program zgpg30).
-
Spectral Width (SW): Set to ~220-250 ppm to ensure all signals, from TMS to potential carbonyls, are captured.
-
Transmitter Frequency Offset (O1P): Center the spectral window at approximately 100-110 ppm.
-
Acquisition Time (AQ): Set to 1.0-1.5 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): This is the most critical parameter for quantitative accuracy. A delay of at least 5 times the longest T1 relaxation time of any carbon in the molecule is required. For quaternary carbons like the Boc C5, T1 can be long (10-30 seconds).
-
For routine structural verification: A D1 of 2 seconds is often sufficient.
-
For quantitative analysis (qNMR): A D1 of 30-60 seconds is recommended to ensure full relaxation of the quaternary and carbonyl carbons.[8]
-
-
Number of Scans (NS): This depends on the sample concentration. For a 10-25 mg sample, 256 to 1024 scans will typically provide an excellent signal-to-noise ratio.
-
Decoupling for qNMR: To eliminate the Nuclear Overhauser Effect (NOE), which can artificially enhance signals of protonated carbons, use an "inverse-gated" decoupling sequence. This ensures the proton decoupler is on only during signal acquisition, not during the relaxation delay.
Experimental Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to final data analysis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Boc-L-valine(13734-41-3) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]
- 8. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
A Senior Application Scientist's Guide to 3-((tert-Butoxycarbonyl)amino)butanoic Acid: From Sourcing to Synthesis
Introduction: The Strategic Importance of a Protected β-Amino Acid
In the landscape of modern medicinal chemistry and peptide science, the strategic use of non-canonical amino acids is fundamental to innovation. Among these, β-amino acids and their derivatives have emerged as powerful tools for creating novel molecular architectures with enhanced therapeutic potential. This guide focuses on a particularly valuable building block: 3-((tert-Butoxycarbonyl)amino)butanoic acid , also known as Boc-β-homoalanine.
This molecule is a β-amino acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. The Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. Its function is to temporarily "mask" the reactive amine, preventing unwanted side reactions during subsequent chemical transformations.[1][] The key advantage of the Boc group lies in its stability under a wide range of conditions, yet its susceptibility to clean removal under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA).[3][4][5] This acid-labile nature allows for precise, stepwise construction of complex molecules.
The incorporation of a β-amino acid structure, such as that provided by Boc-β-homoalanine, can fundamentally alter the properties of a peptide or small molecule. It extends the carbon backbone, influencing conformational preferences and providing increased resistance to enzymatic degradation compared to natural α-amino acid counterparts.[6] This often translates to improved pharmacokinetic profiles, including enhanced stability and bioavailability, making it a highly sought-after component in drug development.[1]
Part 1: Commercial Availability and Sourcing Considerations
This compound is readily available from a multitude of fine chemical suppliers, catering to needs from small-scale academic research to large-scale industrial production.[] However, for the discerning researcher, sourcing this reagent requires careful consideration of several critical parameters beyond simple availability.
Key Purchasing Criteria:
-
Purity: The purity of the building block is paramount. Impurities can lead to the formation of undesired byproducts, complicating purification and potentially compromising the integrity of the final compound. High-purity reagents (typically >98%) are essential for achieving clean reaction profiles and reliable results.[4][7]
-
Chirality (Stereochemistry): Biological systems are exquisitely sensitive to stereochemistry. This compound is available as a racemic mixture or as individual (R)- and (S)-enantiomers. For most pharmaceutical applications, a single, pure enantiomer is required to ensure specific interaction with the biological target and avoid off-target effects or inactive isomers. A prominent example is the synthesis of the anti-diabetic drug Sitagliptin, which requires a specific enantiomer of a closely related derivative.[8][9]
-
Certificate of Analysis (CoA): Always request and scrutinize the CoA from the supplier.[7] This document provides vital data on the purity (usually by HPLC or NMR), identity (confirmation of structure), and, for chiral versions, the enantiomeric excess (ee%).
The following table summarizes a selection of commercial suppliers. Researchers should consult the respective catalogs for the most current information on stock and pricing.
| Supplier | Common Name / Synonym | CAS Number(s) | Typical Purity | Notes |
| Sigma-Aldrich | This compound | 52815-19-7 (Racemic) | ≥97% | Offers various grades for research.[7] |
| Apollo Scientific | (S)-3-((tert-Butoxycarbonyl)amino)butanoic acid | 158851-30-0 ((S)-enantiomer) | Not specified | Provides specific enantiomers in various quantities.[10] |
| Amerigo Scientific | (3S)-3-[(tert-Butoxycarbonyl)amino]butanoic acid | Not specified | High quality | Distributor specializing in life science reagents.[11] |
| Chem-Impex | Boc-L-β-homoalanine | Not specified | High purity | Marketed as a key building block for peptide synthesis.[1] |
| Advanced ChemBlocks | (S)-3-((tert-butoxycarbonyl)amino)butanoic acid | 158851-30-0 ((S)-enantiomer) | 98% | Supplier of building blocks for drug discovery.[12] |
| BLDpharm | This compound | 52815-19-7 (Racemic) | Not specified | Offers online ordering and CoA inquiry.[13] |
Part 2: Synthesis and Quality Control
General Synthesis Pathway
The most common and straightforward laboratory synthesis involves the N-protection of the parent amino acid, 3-aminobutanoic acid. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate, commonly known as (Boc)₂O or Boc anhydride, in the presence of a suitable base.[5] The base serves to deprotonate the amino group, rendering it nucleophilic for attack on the Boc anhydride.
Caption: General workflow for the synthesis of Boc-protected 3-aminobutanoic acid.
Experimental Protocol: Boc Protection of 3-Aminobutanoic Acid
This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety protocols.
-
Dissolution: Dissolve 3-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M sodium hydroxide (NaOH) solution. The mixture should be stirred in an ice bath to maintain a temperature of 0-5 °C.
-
Reagent Addition: To the chilled, stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in a small amount of dioxane.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify to a pH of ~2-3 using a cold solution of 1M hydrochloric acid (HCl) or sodium bisulfate (NaHSO₄). The product should precipitate as a white solid or oil.
-
Extraction: Extract the acidified aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.[6]
Analytical Verification: A Trust-but-Verify Approach
Independent verification of procured or synthesized material is a hallmark of rigorous science. A comprehensive quality control process ensures the material's identity, purity, and suitability for its intended application.[][]
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra should show characteristic peaks for the tert-butyl group (a large singlet around 1.4 ppm in ¹H NMR) and the butanoic acid backbone.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of the compound, separating it from any starting materials or side products.[]
-
-
Identity and Mass:
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.[]
-
-
Chiral Purity:
-
Chiral HPLC or Capillary Electrophoresis: For enantiomerically pure versions, specialized chiral analysis is required to determine the enantiomeric excess (ee%), ensuring the absence of the undesired enantiomer.[]
-
Part 3: Core Applications in Peptide Synthesis and Drug Discovery
The primary application of this compound is as a building block in Boc-based Solid Phase Peptide Synthesis (SPPS).[1][3][16]
Role in Boc Solid Phase Peptide Synthesis (SPPS)
In Boc-SPPS, a peptide chain is assembled sequentially while anchored to a solid resin support. Boc-protected amino acids are the monomers used to extend the chain. The process involves a repeated cycle of deprotection and coupling.
Caption: Incorporation of Boc-β-homoalanine into a peptide chain using Boc-SPPS.
Experimental Protocol: Boc Deprotection Step in SPPS
This protocol outlines the N-terminal deprotection step within a standard Boc-SPPS workflow.
-
Resin Swelling: Swell the peptide-resin in an appropriate solvent like dichloromethane (DCM).
-
Pre-wash: Perform a short pre-wash (1-2 minutes) with a solution of 50% trifluoroacetic acid (TFA) in DCM to begin the deprotection.[3]
-
Deprotection: Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[4] The N-terminus of the peptide is now a free amine in its protonated (ammonium trifluoroacetate salt) form.
-
Washing: Thoroughly wash the resin with DCM to remove residual TFA.
-
Neutralization: Neutralize the N-terminal ammonium salt by washing the resin with a solution of a hindered base, typically 5-10% diisopropylethylamine (DIEA) in DCM, to generate the free amine, which is ready for coupling to the next activated Boc-amino acid.
This cycle of deprotection and coupling is repeated until the desired peptide sequence is synthesized. The use of Boc-β-homoalanine in this process allows for the precise insertion of a β-amino acid at any desired position within the peptide chain.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for molecular design. Its commercial availability from numerous suppliers makes it accessible, but researchers must exercise due diligence in selecting material with the appropriate purity and chirality for their specific needs. A firm understanding of its synthesis, quality control, and application in synthetic workflows like SPPS is essential for harnessing its full potential in the development of next-generation peptides and pharmaceuticals.
References
-
Synthesis of (R)‐3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. ResearchGate. [Link]
-
(3S)-3-[(tert-Butoxycarbonyl)amino]butanoic acid. Amerigo Scientific. [Link]
-
Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. PMC - NIH. [Link]
-
Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. [Link]
- Process for preparing n-tertiary-butoxycarbonyl amino acids.
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 52815-19-7 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 10. 158851-30-0 Cas No. | (S)-3-((tert-Butoxycarbonyl)amino)butanoic acid | Apollo [store.apolloscientific.co.uk]
- 11. (3S)-3-[(tert-Butoxycarbonyl)amino]butanoic acid - Amerigo Scientific [amerigoscientific.com]
- 12. (S)-3-((tert-butoxycarbonyl)amino)butanoic acid 98% | CAS: 158851-30-0 | AChemBlock [achemblock.com]
- 13. 52815-19-7|this compound|BLD Pharm [bldpharm.com]
- 16. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of 3-((tert-Butoxycarbonyl)amino)butanoic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: A Versatile Chiral Building Block
In the landscape of medicinal chemistry, the quest for drug candidates with enhanced potency, selectivity, and metabolic stability is perpetual. Among the arsenal of tools available to the modern chemist, chiral building blocks play a pivotal role in constructing complex molecular architectures with precise three-dimensional orientations. 3-((tert-Butoxycarbonyl)amino)butanoic acid, a protected β-amino acid, has emerged as a particularly valuable scaffold. Its utility stems from a combination of factors: the inherent chirality at the C3 position, the conformational influence of the β-amino acid backbone, and the robust and readily cleavable tert-butoxycarbonyl (Boc) protecting group. This guide delves into the multifaceted role of this compound, from its synthesis to its strategic application in the design of novel therapeutics, with a particular focus on its contribution to the development of market-approved drugs.
The Boc protecting group is favored in organic synthesis due to its stability under a wide range of reaction conditions, yet it can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[1][2] This orthogonality allows for selective deprotection without affecting other sensitive functional groups within a complex molecule, a critical feature in multi-step drug synthesis.[3][4]
Stereoselective Synthesis: Accessing the Chiral Landscape
The biological activity of a chiral molecule is often dictated by its absolute stereochemistry. Consequently, the ability to synthesize enantiomerically pure forms of this compound is paramount. Both the (R)- and (S)-enantiomers serve as valuable precursors, and various methods have been developed to access them with high fidelity.
Key Synthetic Strategies:
-
Asymmetric Synthesis: This approach builds the chiral center directly. One notable method involves the conjugate addition of a chiral lithium amide to tert-butyl crotonate, which can yield the desired enantiomer with high diastereoselectivity.[5] Asymmetric hydrogenation of corresponding enamines is another powerful technique.[6]
-
Enzymatic Resolution: This method separates a racemic mixture of 3-aminobutanoic acid or its ester derivative. Lipases, such as Candida antarctica lipase B (CAL-B), have been successfully employed for the kinetic resolution of racemic esters, providing one enantiomer in high enantiomeric excess.[7][8] More recently, engineered aspartase enzymes have been used to produce (R)-3-aminobutanoic acid from crotonic acid with high efficiency and stereoselectivity.[9][10]
| Synthetic Method | Advantages | Disadvantages | Typical Yield | Enantiomeric Excess (ee) |
| Asymmetric Synthesis | Direct access to desired enantiomer, high ee possible | Often requires specialized chiral auxiliaries or catalysts | 60-85% | >95% |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions | Maximum theoretical yield of 50% for one enantiomer, requires screening for suitable enzymes | 40-50% (for one enantiomer) | >99% |
| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps for efficiency and selectivity | Can involve multiple steps | 25-30% (overall) | >99% |
A Cornerstone in Diabetes Treatment: The Sitagliptin Story
The most prominent application of this compound in medicinal chemistry is as a key intermediate in the synthesis of Sitagliptin, the active ingredient in the top-selling type 2 diabetes medication, Januvia®. Sitagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[11] The DPP-4 enzyme is responsible for the degradation of incretin hormones like GLP-1, which play a crucial role in glucose homeostasis.[12][13] By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner.[11]
The synthesis of Sitagliptin utilizes (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid . The (R)-stereochemistry is critical for the drug's potent inhibitory activity. This chiral building block is coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[14][15][16]triazolo[4,3-a]pyrazine to form the final drug molecule.
Interaction with the DPP-4 Active Site
The structural features of the 3-aminobutanoic acid derivative are tailored to fit precisely within the active site of the DPP-4 enzyme. The primary amine of the deprotected β-amino acid forms a crucial salt bridge with two glutamate residues (Glu205 and Glu206) in the S1 subsite of the enzyme.[14][17] The trifluorophenyl group fits snugly into the hydrophobic S1 pocket. The butanoic acid backbone acts as a rigid scaffold, optimally positioning these interacting moieties.
Caption: Interaction of Sitagliptin with the DPP-4 active site.
Beyond Diabetes: A Scaffold for Peptidomimetics and CNS-Active Agents
The utility of this compound extends far beyond its role in Sitagliptin. The β-amino acid structure is a cornerstone of peptidomimetic design.[15][18] Peptides often make poor drug candidates due to their rapid degradation by proteases.[19] Incorporating β-amino acids into a peptide backbone disrupts the natural α-amino acid sequence, rendering the resulting "β-peptide" or mixed α,β-peptide resistant to enzymatic cleavage.[16][20] This strategy enhances the metabolic stability and bioavailability of peptide-based drugs.[21][22]
Furthermore, derivatives of 3-aminobutanoic acid are being explored for their activity in the central nervous system (CNS). As analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, these compounds have the potential to treat a range of neurological disorders.[23][24] For instance, 3-substituted GABA analogues like Gabapentin and Pregabalin are widely used to treat epilepsy and neuropathic pain.[25] Research has shown that the stereochemistry of 3-aryl-4-aminobutanoic acid derivatives significantly impacts their CNS activity, with the (R)-enantiomer often being more potent.[26] This highlights the potential for chiral 3-aminobutanoic acid derivatives in the development of novel CNS therapies.[27]
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of 3-Aminobutanoic Acid
This protocol describes a general, catalyst-free method for the Boc protection of an amine using di-tert-butyl dicarbonate (Boc)₂O.[28]
-
Dissolution: In a round-bottom flask, dissolve 3-aminobutanoic acid (1.0 eq) in a mixture of water and a suitable organic co-solvent like acetone or THF.
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.5-2.0 eq) to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Caption: Workflow for N-Boc protection of 3-aminobutanoic acid.
Protocol 2: Peptide Coupling with Boc-3-aminobutanoic Acid
This protocol outlines a general procedure for coupling the Boc-protected amino acid to another amino acid ester using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide).[29]
-
Activation: Dissolve Boc-3-aminobutanoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add a coupling agent such as DCC (1.1 eq) and an activator like N-hydroxysuccinimide (NHS) (1.1 eq). Stir for 30-60 minutes at 0 °C.
-
Coupling: In a separate flask, dissolve the amino acid ester hydrochloride salt (1.0 eq) in anhydrous DCM/DMF and add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the salt. Add this solution to the activated Boc-3-aminobutanoic acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash with the reaction solvent.
-
Work-up and Purification: Concentrate the filtrate and purify the resulting dipeptide by column chromatography.
Conclusion and Future Perspectives
This compound has firmly established its place as a high-value chiral building block in medicinal chemistry. Its pivotal role in the synthesis of the blockbuster drug Sitagliptin underscores its industrial and therapeutic significance. Beyond this singular success, its application as a β-amino acid scaffold for creating proteolytically stable peptidomimetics and as a precursor for CNS-active agents demonstrates its broader potential. The continued development of efficient and highly stereoselective synthetic routes will further enhance its accessibility and utility. As drug discovery programs increasingly target complex biological pathways and seek molecules with improved pharmacokinetic profiles, the strategic incorporation of scaffolds like this compound will undoubtedly continue to be a key enabler of innovation.
References
-
Mechanism of molecular interaction of sitagliptin with human DPP 4 enzyme - New Insights. (n.d.). ScienceDirect. Retrieved from [Link]
- Fairlie, D. P., Abbenante, G., & March, D. R. (1995). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 2(5), 654-686.
- Hughes, A. B. (2010).
- Lelais, G., & Seebach, D. (2014). β-Amino Acids: Versatile Peptidomimetics. CHIMIA International Journal for Chemistry, 58(4), 231-235.
- Thornberry, N. A., & Weber, A. E. (2007). Dipeptidyl Peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 50(26), 6415-6431.
-
Mechanism of molecular interaction of sitagliptin with human DPP4 enzyme - New Insights. (n.d.). ScienceDirect. Retrieved from [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2014). National Institutes of Health (NIH). Retrieved from [Link]
- Gröger, H., & Drauz, K. (2010). Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. Green Chemistry, 12(9), 1677-1683.
-
Beta-amino acids: versatile peptidomimetics. (n.d.). ResearchGate. Retrieved from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]
- Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375.
-
β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. (2017). ResearchGate. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]
-
β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris Publisher. Retrieved from [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2022). National Institutes of Health (NIH). Retrieved from [Link]
- Silverman, R. B., & Nanavati, S. M. (1992). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Journal of Medicinal Chemistry, 35(23), 4209-4214.
- Herman, G. A., Bergman, A., Stevens, C., Kotey, P., Yi, B., Zhao, P., ... & Wagner, J. A. (2010). Use of DPP-4 inhibitors in type 2 diabetes: focus on sitagliptin. Clinical Pharmacology & Therapeutics, 88(5), 661-668.
-
Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. (1996). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Understanding the Molecular Dynamics of Type-2 Diabetes Drug Target DPP-4 and its Interaction with Sitagliptin and Inhibitor Diprotin-A. (2014). ResearchGate. Retrieved from [Link]
-
β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). ResearchGate. Retrieved from [Link]
- Witczuk, B., Zobacheva, M. M., Khaunina, R. A., Perekalin, V. V., & Kupryszewski, G. (1978). 3-(p-tolyl)-4-aminobutanoic acid synthesis, resolution into enantiomers and pharmacological activity. Polish Journal of Pharmacology and Pharmacy, 30(1), 95-103.
- Nabeno, M., Akahoshi, F., Kishida, H., Miyaguchi, I., Tanaka, Y., Ishii, S., & Kadowaki, T. (2016). Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor.
-
Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. Retrieved from [Link]
-
A schematic representation of peptide synthesis using Boc protected... (n.d.). ResearchGate. Retrieved from [Link]
-
Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. (2018). Hilaris Publisher. Retrieved from [Link]
- Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal Research Reviews, 19(2), 149-177.
-
Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. (2024). ScienceDirect. Retrieved from [Link]
-
26.7: Peptide Synthesis. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Practical N-to-C peptide synthesis with minimal protecting groups. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Asymmetric Synthesis of (2S,3S)- and (2R,3S)-2,3-Diaminobutanoic Acids, Non-Protein Amino-Acid Diastereomers found in a number of Peptide Antibiotics. (1996). chem.ox.ac.uk. Retrieved from [Link]
-
Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. (2023). American Chemical Society. Retrieved from [Link]
-
GABA analogue. (n.d.). Wikipedia. Retrieved from [Link]
- Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid. (2007). Google Patents.
-
Inhibitory activity of sitagliptin on DPP-IV activity measured in situ... (n.d.). ResearchGate. Retrieved from [Link]
- Holst, J. J. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 10, 623.
- Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338-2347.
- Method for enzymatic preparation of r-3-aminobutyric acid. (2019). Google Patents.
-
GABA. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Asymmetric Synthesis of (2S,3S)- and (2R,3S)-2,3-Diaminobutanoic Acids, Non-Protein Amino-Acid Diastereomers found in a number of Peptide Antibiotics | Department of Chemistry [chem.ox.ac.uk]
- 6. Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. WO2007096314A2 - Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid - Google Patents [patents.google.com]
- 9. Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli | MDPI [mdpi.com]
- 10. WO2019062222A1 - Method for enzymatic preparation of r-3-aminobutyric acid - Google Patents [patents.google.com]
- 11. Use of DPP-4 inhibitors in type 2 diabetes: focus on sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 14. Mechanism of molecular interaction of sitagliptin with human DPP4 enzyme - New Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. β-Amino Acids: Versatile Peptidomimetics: Ingenta Connect [ingentaconnect.com]
- 20. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. GABA - Wikipedia [en.wikipedia.org]
- 25. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 3-(p-tolyl)-4-aminobutanoic acid synthesis, resolution into enantiomers and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Unnatural Amino Acids in Peptide Design
Abstract
The introduction of unnatural amino acids (Uaas) into peptides has catalyzed a paradigm shift in peptide-based drug discovery and materials science. By transcending the canonical 20 amino acids, researchers can imbue peptides with novel chemical functionalities, enhanced stability, and tailored therapeutic properties.[1][2][] This guide provides a comprehensive technical overview of the strategies, methodologies, and applications of Uaa incorporation in peptide design. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of unnatural amino acids.
Introduction: Expanding the Chemical Vernacular of Peptides
For decades, the therapeutic potential of peptides has been recognized, owing to their high specificity and biological activity. However, inherent limitations such as enzymatic instability, poor membrane permeability, and conformational flexibility have often hampered their clinical translation. The incorporation of unnatural amino acids (Uaas) offers a powerful toolkit to overcome these hurdles.[4] Uaas are amino acids not found among the 20 proteinogenic amino acids and can be introduced into peptide sequences through chemical synthesis or biosynthetic methods.[5][]
The strategic placement of Uaas allows for the fine-tuning of a peptide's physicochemical properties, including lipophilicity, charge, and hydrogen bonding capacity.[4] This molecular tailoring can lead to peptides with enhanced resistance to proteolysis, improved bioavailability, and constrained conformations for optimal receptor binding.[7] Furthermore, Uaas can introduce novel functionalities such as fluorescent probes, photocrosslinkers, and bioorthogonal handles for subsequent conjugation, thereby expanding the applications of peptides in chemical biology and diagnostics.[1][8]
Methodologies for Unnatural Amino Acid Incorporation
The successful integration of Uaas into a peptide sequence hinges on the selection of an appropriate incorporation strategy. The two primary approaches, chemical synthesis and biosynthetic incorporation, each offer distinct advantages and are chosen based on the desired peptide length, the specific Uaa, and the intended application.[2]
Chemical Synthesis: Precision and Versatility
Solid-Phase Peptide Synthesis (SPPS) is the workhorse for the chemical synthesis of peptides containing Uaas.[1][2] This method allows for the stepwise addition of amino acids, including a wide variety of commercially available or custom-synthesized Uaas, to a growing peptide chain anchored to a solid resin support.[1][9] The precision of SPPS enables the exact placement of single or multiple Uaas within a sequence.[2]
2.1.1. Core Principles of SPPS for Uaa Incorporation
The fundamental workflow of SPPS with Uaas mirrors that of standard peptide synthesis, involving iterative cycles of Nα-amino group deprotection, amino acid coupling, and washing.[1] However, the unique structural features of many Uaas can present challenges that necessitate protocol modifications.[1]
-
Steric Hindrance: Bulky or α,α-disubstituted Uaas can slow down coupling reactions. To overcome this, more potent coupling reagents (e.g., HATU, HCTU) or extended reaction times may be required.[1] The choice of coupling agent is critical for driving the reaction to completion and avoiding deletion sequences.
-
Side-Chain Reactivity: The functional groups on Uaa side chains may require orthogonal protecting groups that are stable throughout the synthesis but can be selectively removed at the desired stage. This prevents unwanted side reactions during peptide assembly and cleavage from the resin.
2.1.2. Experimental Protocol: Manual Fmoc/tBu Solid-Phase Peptide Synthesis of a Uaa-Containing Peptide
This protocol outlines a general procedure for a single coupling cycle.
Materials:
-
Fmoc-protected amino acids and Uaas
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus.[1] Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (or Uaa) (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt) in DMF.
-
Add DIPEA to activate the carboxyl group.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[2]
-
Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).[2]
-
-
Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.[2]
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.[2]
-
Final Cleavage and Deprotection: Once the sequence is complete, treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.[2]
-
Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.[10]
Biosynthetic Incorporation: Leveraging the Cellular Machinery
Genetic code expansion allows for the site-specific incorporation of Uaas into peptides and proteins within living cells.[2][11] This powerful technique repurposes a specific codon, typically a nonsense (stop) codon like the amber codon (UAG), to encode a Uaa.[12][13]
2.2.1. The Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair: The Key to Fidelity
The core of this technology is an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[14][15] This pair must meet two critical criteria:
-
The orthogonal aaRS must specifically charge its cognate tRNA with the desired Uaa and not with any of the 20 canonical amino acids.[16]
-
The orthogonal tRNA must not be recognized by any of the host cell's endogenous aaRSs.[16]
This mutual orthogonality ensures that the Uaa is incorporated with high fidelity only at the designated codon.[15]
2.2.2. Workflow for In Vivo Uaa Incorporation
The process generally involves introducing two plasmids into a host organism (e.g., E. coli or mammalian cells):[12]
-
Synthetase Plasmid: This plasmid expresses the engineered orthogonal aaRS and its cognate tRNA.[12]
-
Target Plasmid: This plasmid contains the gene of interest with the codon at the desired incorporation site mutated to the repurposed codon (e.g., UAG).[12]
The cells are then cultured in a medium supplemented with the Uaa.[2] The cellular translation machinery then incorporates the Uaa at the specified position in the target peptide.
Caption: Workflow for in vivo incorporation of an unnatural amino acid.
2.2.3. Considerations for Biosynthetic Incorporation
-
Suppression Efficiency: The efficiency of Uaa incorporation can be limited by competition with release factors that recognize the stop codon.[13] Strategies to improve efficiency include using host strains with deleted release factors or optimizing the expression levels of the orthogonal pair.[13]
-
Uaa Permeability: The Uaa must be able to cross the cell membrane to be available for the orthogonal aaRS. For Uaas with poor permeability, transporter engineering may be necessary.
-
Toxicity: Some Uaas can be toxic to the host cells, requiring careful optimization of their concentration in the culture medium.
Applications in Drug Discovery and Beyond
The ability to incorporate Uaas has profound implications for peptide-based drug discovery.[][4][17]
Enhancing Therapeutic Properties
| Property | Challenge with Natural Peptides | Uaa-Based Solution | Example |
| Stability | Susceptible to proteolytic degradation, leading to short half-life. | Incorporation of D-amino acids, β-amino acids, or N-methylated amino acids to block protease cleavage sites.[18] | Replacing an L-amino acid with its D-enantiomer at a known cleavage site. |
| Permeability | Often hydrophilic, limiting cell membrane penetration. | Introduction of lipophilic Uaas or hydrocarbon stapling to increase hydrophobicity and promote passive diffusion. | Stapled peptides with enhanced cell permeability for targeting intracellular proteins. |
| Potency & Selectivity | Conformational flexibility can lead to suboptimal receptor binding and off-target effects. | Use of conformationally constrained Uaas (e.g., Aib, cyclopropylglycine) or peptide stapling to pre-organize the peptide into its bioactive conformation. | Constraining a peptide in a helical conformation to improve binding to its target receptor. |
Probing Biological Systems
Uaas with unique functionalities serve as powerful tools for studying biological processes:
-
Fluorescent Uaas: Allow for the visualization of peptide localization and trafficking within cells.
-
Photocrosslinking Uaas: Can be used to identify binding partners and map protein-protein interactions in their native cellular context.
-
Bioorthogonal Uaas: Contain chemical handles (e.g., azides, alkynes) that allow for specific labeling with probes or drugs after incorporation.[8]
Future Perspectives
The field of unnatural amino acids in peptide design is continually evolving. Future directions include:
-
Expansion of the Uaa Repertoire: The development of new orthogonal aaRS/tRNA pairs will enable the incorporation of an even wider variety of Uaas with novel functionalities.[19][20]
-
Multi-Uaa Incorporation: Methods for incorporating multiple distinct Uaas into a single peptide will allow for the creation of multifunctional molecules with sophisticated properties.[21]
-
Computational Design: The use of computational tools to predict the effects of Uaa incorporation on peptide structure and function will accelerate the design of novel peptide therapeutics.
Conclusion
The incorporation of unnatural amino acids has fundamentally expanded the possibilities of peptide design. By providing a means to overcome the inherent limitations of natural peptides, Uaas have become indispensable tools in drug discovery and chemical biology. The continued development of new Uaas and incorporation methodologies promises to yield a new generation of peptide-based therapeutics and research tools with unprecedented capabilities.
References
-
A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Springer Nature Experiments. [Link]
-
Residue-Specific Incorporation of Unnatural Amino Acids into Proteins In Vitro and In Vivo. SpringerLink. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]
-
In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. PubMed Central. [Link]
-
In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. PNAS. [Link]
-
Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology. [Link]
-
Genetic Code Expansion: A Brief History and Perspective. ACS Publications. [Link]
-
Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. PubMed. [Link]
-
Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids. Aragen. [Link]
-
In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PubMed Central. [Link]
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024). SciSpace. [Link]
-
Genetic Code Expansion. Addgene. [Link]
-
Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. PubMed Central. [Link]
-
Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. PubMed Central. [Link]
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Oxford Academic. [Link]
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]
-
Expanded genetic code. Wikipedia. [Link]
-
Expansion of the Genetic Code: Unnatural Amino Acids and their Applications. Frontiers. [Link]
-
Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]
- In vivo incorporation of unnatural amino acids.
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health. [Link]
-
Expanding the genetic code. PubMed. [Link]
-
Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. PubMed. [Link]
- Orthogonal translation components for in vivo incorporation of unnatural amino acids.
-
Strategies for Incorporating Unnatural Amino Acids into Proteins. MolecularCloud. [Link]
-
Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature. [Link]
-
Biosynthetic site-specific incorporation of a non-natural amino acid into a polypeptide. American Chemical Society. [Link]
-
Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PNAS. [Link]
-
In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. National Institutes of Health. [Link]
-
Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Portland Press. [Link]
-
Peptide synthesis. Wikipedia. [Link]
-
How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. [Link]
-
Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. [Link]
-
Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PubMed Central. [Link]
-
Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Unnatural amino acids. JPT Peptide Technologies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]
- 7. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Residue-Specific Incorporation of Unnatural Amino Acids into Proteins In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. addgene.org [addgene.org]
- 13. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. biosynth.com [biosynth.com]
- 18. Unusual & Non-natural Amino Acids - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 19. Expanding the genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
The Unseen Backbone: A Technical Guide to the Biological Significance of β-Amino Acids
Foreword: Beyond the Canonical Twenty
In the central dogma of molecular biology, the narrative is dominated by the twenty canonical α-amino acids, the fundamental building blocks of proteins. However, a parallel world of structural and functional diversity exists in their constitutional isomers, the β-amino acids. While less common, these molecules and the oligomers they form—β-peptides—are far from biological curiosities. They are key players in natural products, metabolic pathways, and, increasingly, in the design of novel therapeutics with enhanced stability and potency.
This guide provides a deep dive into the multifaceted world of β-amino acids, moving beyond a simple cataloging of facts to an exploration of the underlying principles that govern their biological significance. We will examine their natural origins, their unique structural propensities, and their burgeoning applications in medicine and biotechnology. For the researcher, scientist, and drug development professional, this document is intended to be both a comprehensive reference and a practical manual, offering not only the "what" but also the "how" and "why" of working with these fascinating molecules.
I. The Natural Landscape of β-Amino Acids
While not constituents of ribosomally synthesized proteins, β-amino acids are found across all domains of life, from microbes to mammals. Their presence is a testament to the evolutionary advantages conferred by their unique structural properties.
Notable Naturally Occurring β-Amino Acids and Their Roles
The diversity of naturally occurring β-amino acids is vast. Below is a summary of some of the most significant examples and their biological functions.
| β-Amino Acid | Natural Source(s) | Biological Significance |
| β-Alanine | Ubiquitous; component of carnosine, anserine, and pantothenic acid (Vitamin B5) | Precursor to Coenzyme A, a critical molecule in cellular metabolism.[1][2] In dipeptides like carnosine, it acts as a pH buffer in muscle tissue and may have antioxidant and neurotransmitter functions.[2] |
| (R)-β-Aminoisobutyric Acid | Mammals | A catabolite of thymine and valine.[1] It is a myokine that is induced by exercise and has been shown to play a role in the browning of white adipose tissue, suggesting a role in metabolic regulation. |
| β-Leucine | Certain bacteria and fungi | A component of various natural products with antimicrobial and cytotoxic activities, such as the cryptophycins. |
| β-Lysine | Streptomyces species | A key component of the antibiotic streptomycin, which functions by inhibiting protein synthesis in bacteria. |
| β-Arginine | Component of the nucleoside antibiotic blasticidin S | Contributes to the antibiotic's ability to inhibit protein synthesis on the ribosome.[1] |
| (2S,3R)-3-Amino-2-methylpropanoic acid | Component of the anticancer agent paclitaxel (Taxol) | The β-amino acid side chain is crucial for the microtubule-stabilizing activity of paclitaxel, which is a cornerstone of its anticancer effect. |
Biosynthesis and Degradation: The Metabolic Pathways
The metabolic pathways for β-amino acids are distinct from those of their α-counterparts. The biosynthesis of β-alanine, the most well-characterized of these pathways, serves as an excellent example.
Biosynthesis of β-Alanine
There are several known pathways for the biosynthesis of β-alanine in nature.[2][3][4]
-
From L-Aspartate: In many prokaryotes, the primary route is the decarboxylation of L-aspartate, a reaction catalyzed by aspartate-α-decarboxylase.[1][4][5]
-
From Pyrimidine Degradation: In mammals, β-alanine is a product of the catabolism of pyrimidine bases, specifically uracil.[1][2]
-
From Polyamines: In plants, β-alanine can be synthesized from the degradation of polyamines like spermine and spermidine.[3]
Below is a diagram illustrating the primary biosynthetic pathways of β-alanine.
Figure 1: Major biosynthetic pathways of β-alanine in different organisms.
Degradation of β-Peptides
A hallmark of peptides composed of β-amino acids is their remarkable resistance to degradation by common proteases like trypsin and chymotrypsin.[6] This is a direct consequence of the altered backbone structure, which is not recognized by the active sites of these enzymes. However, some specialized microbial enzymes, known as β-peptidyl aminopeptidases (BapA), have been identified that can cleave N-terminal β-amino acid residues.[6] This enzymatic degradation is a key consideration in the environmental fate of synthetic β-peptides.
II. The Structural Biology of β-Peptides: A New Foldamer Paradigm
The addition of an extra carbon atom to the backbone of an amino acid has profound consequences for the secondary structures that its oligomers can adopt. β-peptides are a class of "foldamers"—non-natural oligomers that adopt well-defined, folded conformations reminiscent of proteins.[7]
The Diverse Secondary Structures of β-Peptides
Unlike α-peptides, which are dominated by the α-helix and β-sheet, β-peptides can form a wider variety of stable secondary structures.[8][9][10] These include:
-
Helices: β-peptides can form several distinct helical structures, named for the number of atoms in the hydrogen-bonded ring (e.g., 8-helix, 10-helix, 12-helix, and 14-helix). The 14-helix is particularly stable and can be formed by as few as four to six residues.[8][9]
-
Sheets and Turns: β-peptides can also form β-sheet-like structures and well-defined β-turns, which are crucial for creating globular, protein-like architectures.[8][11][12]
The specific secondary structure adopted by a β-peptide is influenced by several factors, including the substitution pattern on the β-amino acid (at the α- or β-carbon), the stereochemistry of the chiral centers, and the solvent environment.[9][13][14]
The diagram below illustrates the hierarchical nature of peptide structure, from the primary sequence to the folded conformation, highlighting the unique structural possibilities offered by β-amino acids.
Figure 2: A comparison of the structural hierarchy for α- and β-peptides.
Experimental Characterization of β-Peptide Structure
Determining the three-dimensional structure of β-peptides relies on a combination of spectroscopic and analytical techniques.
-
Circular Dichroism (CD) Spectroscopy: CD is a powerful technique for rapidly assessing the secondary structure content of a peptide in solution.[15][16][17][18] Different secondary structures have characteristic CD spectra, allowing for the qualitative and sometimes quantitative determination of the peptide's conformation.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR is the primary method for determining the high-resolution, three-dimensional structure of β-peptides in solution. Through the analysis of nuclear Overhauser effects (NOEs), scalar couplings, and chemical shifts, a detailed picture of the peptide's fold can be constructed.
III. Pharmacological and Therapeutic Applications
The unique properties of β-amino acids—particularly the proteolytic stability they impart to peptides—make them highly attractive for drug development.[19][20]
Antimicrobial Peptides
A significant area of research has focused on developing β-peptide analogs of natural antimicrobial peptides (AMPs).[21] Natural AMPs are often potent but are limited as therapeutics due to their rapid degradation by proteases. By replacing some or all of the α-amino acids with β-amino acids, it is possible to create peptides that retain the antimicrobial activity of the parent molecule but with vastly improved stability.[7]
The primary mechanism of action for many of these antimicrobial β-peptides is the disruption of the bacterial cell membrane, similar to their natural α-peptide counterparts.[22][23] However, some have also been shown to inhibit intracellular processes such as DNA, RNA, and protein synthesis.[23]
Enzyme Inhibitors and Other Therapeutics
The structural diversity of β-peptides allows them to be designed to target a wide range of biological molecules.
-
Protease Inhibitors: The altered backbone of β-peptides can be exploited to design potent and specific inhibitors of proteases. A notable example is the development of β-peptide-based inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease.[21]
-
Anticancer Agents: As mentioned, the β-amino acid side chain of paclitaxel is essential for its anticancer activity. Furthermore, synthetic β-peptides are being explored as agents that can disrupt protein-protein interactions involved in cancer cell proliferation and survival.
-
Metabolic Regulation: Given the role of naturally occurring β-amino acids in metabolism, there is growing interest in developing β-amino acid-based drugs for metabolic disorders like type 2 diabetes. For instance, β-amino acids have been incorporated into analogs of glucagon-like peptide-1 (GLP-1) to enhance their stability and therapeutic efficacy.
Below is a table summarizing the therapeutic potential of β-amino acids and their derivatives, along with their mechanisms of action.
| Therapeutic Area | Example Target/Application | Mechanism of Action |
| Infectious Diseases | β-Peptide mimics of natural AMPs | Disruption of bacterial cell membranes; inhibition of intracellular processes.[22][23] |
| Oncology | Paclitaxel (Taxol); inhibitors of protein-protein interactions | Stabilization of microtubules; disruption of oncogenic signaling pathways. |
| Neurodegenerative Diseases | γ-Secretase inhibitors | Inhibition of amyloid-β production.[21] |
| Metabolic Disorders | GLP-1 receptor agonists | Enhanced stability leading to prolonged signaling and improved glucose homeostasis. |
IV. Key Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the study of β-amino acids and β-peptides.
Solid-Phase Peptide Synthesis (SPPS) of a β-Peptide
This protocol describes the manual synthesis of a short β-peptide using the standard Fmoc/tBu strategy.[24][25][26][27][28]
Workflow for Solid-Phase β-Peptide Synthesis
Figure 3: A flowchart of the solid-phase synthesis of a β-peptide.
Step-by-Step Protocol:
-
Resin Swelling: Place the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a reaction vessel. Add dimethylformamide (DMF) and allow the resin to swell for 30 minutes. Drain the DMF.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a second 5-minute treatment.
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Amino Acid Coupling: In a separate vial, dissolve the Fmoc-protected β-amino acid (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents). Add this activation mixture to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3 times).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent β-amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling and washing, perform a final Fmoc deprotection (step 2). Wash thoroughly with DMF, followed by dichloromethane (DCM). Dry the resin. Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) and agitate for 2-3 hours.
-
Precipitation and Purification: Filter the cleavage mixture to remove the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC. Further characterization can be performed using NMR and CD spectroscopy.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of a β-peptide against a bacterial strain.[29][30][31][32][33]
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum: Grow the bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Prepare Peptide Dilutions: Prepare a stock solution of the β-peptide in a suitable solvent. Perform serial two-fold dilutions of the peptide in a 96-well microtiter plate.
-
Inoculate Plate: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Protease Stability Assay
This protocol assesses the stability of a β-peptide in the presence of a protease such as trypsin.[34][35][36][37]
Step-by-Step Protocol:
-
Prepare Solutions: Prepare a stock solution of the β-peptide and a stock solution of the protease (e.g., trypsin) in an appropriate buffer (e.g., PBS, pH 7.4).
-
Incubation: Mix the peptide and protease solutions to initiate the reaction. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding a solution such as 10% trichloroacetic acid (TCA) or by mixing with a solution of 0.1% TFA in acetonitrile.[34]
-
Analysis: Analyze the samples by RP-HPLC. The degradation of the peptide is monitored by the decrease in the peak area of the intact peptide over time.
-
Control: A control reaction without the protease should be run in parallel to account for any non-enzymatic degradation.
V. Conclusion and Future Outlook
β-amino acids and the peptides they form represent a significant expansion of the chemical space available for the design of biologically active molecules. Their inherent resistance to proteolysis overcomes a major hurdle in the development of peptide-based therapeutics. As our understanding of the principles governing β-peptide folding and function deepens, and as synthetic methodologies become more refined, we can expect to see a new generation of drugs and research tools based on this unique chemical scaffold. The journey beyond the canonical twenty amino acids has just begun, and the biological significance of the β-amino acid backbone is a chapter that is still being written.
VI. References
-
Muñoz, V., et al. (2004). Understanding the key factors that control the rate of β-hairpin folding. Proceedings of the National Academy of Sciences, 101(44), 15541-15546.
-
Heck, T., et al. (2011). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. Chembiochem, 12(11), 1735-1743.
-
Seebach, D., et al. (2006). Helices and Other Secondary Structures of β- and γ-Peptides. Biopolymers, 84(1), 23-37.
-
ResearchGate. (2017). Antimicrobial Peptides: Methods and Protocols. Retrieved from [Link]
-
Wu, Y. D., & Wang, D. P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research, 41(10), 1340-1349.
-
Jiménez, M. A., et al. (2004). Factors involved in the stability of isolated β-sheets: Turn sequence, β-sheet twisting, and hydrophobic surface burial. Protein Science, 13(9), 2411-2422.
-
Oikawa, H., & Watanabe, K. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(8), 1093-1109.
-
Gellman, S. H., et al. (1998). Origin of β-Hairpin Stability in Solution: Structural and Thermodynamic Analysis of the Folding of a Model Peptide Supports Hydrophobic Stabilization in Water. Journal of the American Chemical Society, 120(47), 12264-12273.
-
Al-Bari, M. A. A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21262.
-
Raheem, N., & Straus, S. K. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Microbiology, 10, 2866.
-
Vagner, J., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Harrison, S. A., et al. (2023). Prebiotic Synthesis of Aspartate Using Life's Metabolism as a Guide. Life (Basel), 13(5), 1184.
-
Bio-Synthesis Inc. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
University of Arizona. (n.d.). Protein Secondary Structure: Alpha-Helices & Beta-Pleated Sheets. Retrieved from [Link]
-
Bio-Rad. (n.d.). Beta-alanine metabolism Pathway Map. Retrieved from [Link]
-
Parthasarathy, A., et al. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science, 10, 910.
-
Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3230-3239.
-
Neu, H. C. (1982). The mechanisms of action for beta-lactam antibiotics and inhibitors of bacterial protein synthesis. The American Journal of Medicine, 73(1 Pt 2), 1-13.
-
Mercer, D. K., & O'Neil, D. A. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Cellular and Infection Microbiology, 10, 326.
-
Nucleus Medical Media. (2011, March 29). ß-Lactams: Mechanisms of Action and Resistance [Video]. YouTube. [Link]
-
LibreTexts Biology. (2025). 4.2: Secondary Structure and Loops. Retrieved from [Link]
-
Xu, J., et al. (2021). Enhancement of β-Alanine Biosynthesis in Escherichia coli Based on Multivariate Modular Metabolic Engineering. Frontiers in Bioengineering and Biotechnology, 9, 768648.
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]
-
van der Walle, C. F., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170020.
-
Wikipedia. (n.d.). Penicillin. Retrieved from [Link]
-
Sal-amida, T., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(44), 13532-13533.
-
Bowers, A. A., et al. (2016). Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. Journal of Chemical Education, 93(5), 929-933.
-
Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal, 40(5), 651-660.
-
Boparai, J. K., & Sharma, P. K. (2022). Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. Antibiotics, 11(10), 1421.
-
Schneider, P., et al. (2017). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 22(5), 823.
-
Rizo, J., & Gierasch, L. M. (1992). Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering. Annual Review of Biochemistry, 61, 387-418.
-
Woolley, G. A., et al. (2021). Circular dichroism for secondary structure determination of proteins with unfolded domains using a self-organising map algorithm SOMSpec. Physical Chemistry Chemical Physics, 23(26), 14501-14511.
-
Porcelli, M., et al. (2010). Structural characterization and biological properties of the amyloidogenic elastin-like peptide (VGGVG)3. Journal of Peptide Science, 16(10), 550-558.
-
Horne, W. S., & Gellman, S. H. (2008). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology, 12(6), 717-725.
-
Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(10), 302-307.
-
ResearchGate. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved from [Link]
-
LSU Health Shreveport. (n.d.). Amino acids degradation and synthesis. Retrieved from [Link]
-
Applied Photophysics. (n.d.). Beyond α-Helix and β-Sheet: The Expanding Role of Circular Dichroism. Retrieved from [Link]
-
University of California, Davis. (n.d.). Amino Acid Degradation. Retrieved from [Link]
-
LibreTexts Biology. (2025). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]
-
Fülöp, F., & Mándity, I. M. (2012). Pharmacologically active β-amino acid derivatives. Current Medicinal Chemistry, 19(26), 4474-4493.
-
Khan Academy. (2016, May 15). Amino Acid Oxidation Pathways (Part 4 of 10) - Amino Acids Degraded to Acetyl-CoA [Video]. YouTube. [Link]
-
ResearchGate. (2016). How can I check the serum and protease stabilty of a cationic peptide?. Retrieved from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
Sources
- 1. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00007B [pubs.rsc.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. The Synthesis and Role of β-Alanine in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chab.ethz.ch [chab.ethz.ch]
- 9. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PROTEOMICS: PROTEIN SECONDARY STRUCTURE [education.med.nyu.edu]
- 11. Factors involved in the stability of isolated β-sheets: Turn sequence, β-sheet twisting, and hydrophobic surface burial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding the key factors that control the rate of β-hairpin folding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. verifiedpeptides.com [verifiedpeptides.com]
- 16. Circular dichroism for secondary structure determination of proteins with unfolded domains using a self-organising map algorithm SOMSpec - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02898G [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. photophysics.com [photophysics.com]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 23. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemistry.du.ac.in [chemistry.du.ac.in]
- 25. biovera.com.au [biovera.com.au]
- 26. peptide.com [peptide.com]
- 27. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 28. biomatik.com [biomatik.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. pubs.acs.org [pubs.acs.org]
- 36. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
Methodological & Application
Navigating the Labyrinth of Boc Deprotection: A Guide for 3-Aminobutanoic Acid Derivatives
Introduction: The Ubiquitous Boc Group and the Nuances of its Removal
In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection. Its widespread adoption is a testament to its remarkable stability across a broad spectrum of reaction conditions, juxtaposed with its facile cleavage under acidic stimuli.[1][2] However, for researchers working with structurally diverse molecules such as 3-aminobutanoic acid derivatives, the deprotection step is far from a "one-size-fits-all" procedure. The inherent reactivity of the β-amino acid scaffold necessitates a carefully considered approach to Boc removal to prevent undesired side reactions and ensure the integrity of the target molecule.
This comprehensive guide provides an in-depth exploration of various Boc deprotection methodologies tailored for 3-aminobutanoic acid derivatives. We will delve into the mechanistic underpinnings of common deprotection strategies, offer a comparative analysis of their efficacy, and provide detailed, field-proven protocols to empower researchers in selecting and executing the optimal deprotection for their specific synthetic challenges.
The Mechanism of Acid-Catalyzed Boc Deprotection: A Stepwise Cascade
The most prevalent method for Boc group removal relies on acid catalysis. The generally accepted mechanism proceeds through a stepwise cascade initiated by protonation of the carbamate's carbonyl oxygen. This initial protonation enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide and furnishing the desired free amine.[1][]
Caption: General mechanism of acid-catalyzed Boc deprotection.
A critical consideration in this mechanism is the fate of the liberated tert-butyl cation. This electrophilic species can engage in side reactions, particularly with nucleophilic residues within the substrate or solvent.[4][5] The use of "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) is often essential to trap the tert-butyl cation and prevent unwanted alkylation of the desired product.
Comparative Analysis of Deprotection Methods
The choice of deprotection reagent and conditions is paramount and is dictated by the overall acid sensitivity of the 3-aminobutanoic acid derivative. Below is a comparative summary of the most common methods.
| Method | Reagents & Conditions | Advantages | Disadvantages | Best Suited For |
| Strong Acidolysis | 20-50% TFA in DCM, 0 °C to RT | Fast, efficient, and generally high-yielding.[6] | Can cleave other acid-labile groups (e.g., tert-butyl esters). TFA salts can be difficult to handle.[6] | Robust substrates without other acid-sensitive functionalities. |
| Milder Acidolysis | 4M HCl in Dioxane, 0 °C to RT | Often more selective than TFA for Boc vs. tert-butyl esters.[7] Hydrochloride salts are often crystalline.[6] | Can be slower than TFA. Dioxane is a hazardous solvent. | Substrates with other acid-labile groups like tert-butyl esters. |
| Thermal Deprotection | Reflux in a suitable solvent (e.g., toluene, water) | Avoids the use of strong acids.[8] | Requires high temperatures, which can lead to side reactions or racemization.[8] Not always efficient. | Acid-sensitive substrates that are thermally stable. |
| Lewis Acid Catalysis | ZnBr₂ in DCM, TMSI in DCM | Can be highly selective under mild conditions.[9][10] | Stoichiometric amounts of Lewis acid are often required. May not be as generally applicable as protic acids.[9] | Substrates requiring very mild and selective deprotection. |
Potential Side Reactions in 3-Aminobutanoic Acid Derivatives
The β-amino acid scaffold of 3-aminobutanoic acid derivatives presents unique challenges during Boc deprotection. The proximity of the amino and carboxylic acid (or ester) functionalities can lead to intramolecular side reactions, particularly under harsh conditions.
One significant concern is the potential for intramolecular cyclization to form a β-lactam. While less common than with γ- or δ-amino acids, this can occur, especially if the carboxyl group is activated. Careful selection of deprotection conditions, such as using milder acids and lower temperatures, can mitigate this risk.[11][12]
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for each specific substrate.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is suitable for robust 3-aminobutanoic acid derivatives lacking other acid-sensitive functional groups.
Caption: Workflow for TFA-mediated Boc deprotection.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc-3-aminobutanoic acid derivative (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 0.1–0.2 M). If the substrate contains tryptophan or other sensitive residues, add a scavenger such as triisopropylsilane (TIS) (1-5 equiv).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).
-
Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to 2 hours).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).
-
Isolation: The resulting amine trifluoroacetate salt is often used directly in the next step. If the free amine is required, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ or a tertiary amine) followed by extraction.
Protocol 2: Selective Boc Deprotection using 4M HCl in Dioxane
This method is often preferred when the 3-aminobutanoic acid derivative contains other acid-labile groups, such as a tert-butyl ester, which you wish to preserve.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 10. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Use of (R)-3-((tert-Butoxycarbonyl)amino)butanoic Acid in the Convergent Synthesis of Sitagliptin
Abstract
Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] Its synthesis relies on the efficient construction of a chiral β-amino acid backbone. This document provides a detailed guide on the application of a key chiral building block, (R)-3-((tert-Butoxycarbonyl)amino)butanoic acid, in a robust and convergent synthesis of Sitagliptin. We will explore the strategic importance of this intermediate, provide a detailed, field-tested protocol for its coupling with the requisite heterocyclic amine, delve into the underlying reaction mechanisms, and offer insights into process optimization.
The Strategic Importance of the Chiral Precursor
The efficacy and safety of Sitagliptin are critically dependent on its stereochemistry, specifically the (R)-configuration at the β-amino center. Synthesizing this chiral center early and carrying it through the synthesis is a common and effective strategy. (R)-3-((tert-Butoxycarbonyl)amino)butanoic acid serves as an ideal precursor for several reasons:
-
Stereochemical Integrity: It provides the required (R)-stereocenter in a stable, pre-defined form, avoiding the need for complex asymmetric reactions or chiral resolutions in later, more complex stages of the synthesis.[3][4]
-
Orthogonal Protection: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine, stable to a wide range of reaction conditions, particularly amide coupling.[5] Crucially, it can be removed under acidic conditions that typically do not affect other functional groups in the Sitagliptin molecule, providing excellent orthogonality.[6][7]
-
Activation-Ready: The carboxylic acid moiety is readily activated for amide bond formation, allowing for a direct and high-yielding coupling reaction with the amine partner.
Overview of the Convergent Synthetic Strategy
The core of this synthetic approach is a convergent amide coupling reaction. The two primary fragments, the chiral acid (Fragment A) and the heterocyclic amine (Fragment B), are prepared separately and then joined together in a single, efficient step to form the immediate Boc-protected precursor to Sitagliptin. This is followed by a final deprotection step.
Caption: High-level workflow for the convergent synthesis of Sitagliptin.
Detailed Synthetic Protocol: Amide Coupling & Deprotection
This protocol details the coupling of the chiral acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][6][8]triazolo[4,3-a]pyrazine hydrochloride, followed by the removal of the Boc protecting group.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | >98% | Sigma-Aldrich | The key chiral starting material. |
| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][6][8]triazolo[4,3-a]pyrazine hydrochloride | >98% | Combi-Blocks | The heterocyclic amine coupling partner. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Synthesis Grade | Bachem | Water-soluble carbodiimide coupling agent.[9] |
| Hydroxybenzotriazole (HOBt) | Synthesis Grade | Sigma-Aldrich | Coupling additive to suppress racemization.[9] |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, >99.5% | Acros Organics | Non-nucleophilic base. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific | Reaction solvent. |
| Isopropanol (IPA) | ACS Grade | VWR | Solvent for deprotection and crystallization. |
| Hydrochloric Acid | Concentrated (37%) | J.T. Baker | For deprotection. |
| Saturated aq. NaHCO₃ | Lab Prepared | - | For aqueous work-up. |
| Brine | Lab Prepared | - | For aqueous work-up. |
| Anhydrous Na₂SO₄ | ACS Grade | EMD Millipore | Drying agent. |
Experimental Procedure
Step 1: Amide Coupling [10]
-
To a clean, dry, nitrogen-flushed round-bottom flask, add (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq).
-
Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][6][8]triazolo[4,3-a]pyrazine hydrochloride (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous Dichloromethane (DCM), using approximately 10 mL of solvent per gram of the starting acid.
-
Stir the mixture at room temperature until a clear solution is obtained. Cool the flask to 0 °C in an ice-water bath.
-
Add DIPEA (1.0 eq) to neutralize the hydrochloride salt, followed by the addition of EDC (1.2 eq) portion-wise over 5 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
Step 2: Work-up and Isolation of Boc-Protected Sitagliptin
-
Upon completion, dilute the reaction mixture with an additional volume of DCM (approx. 10 mL/g of acid).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).[10]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield crude Boc-protected Sitagliptin as a solid or viscous oil. The product can be used directly in the next step or purified by column chromatography if necessary.
Step 3: Boc Deprotection [5][11]
-
Dissolve the crude Boc-protected Sitagliptin in Isopropanol (IPA).
-
Add a solution of concentrated HCl in IPA (prepared by carefully adding concentrated HCl to cold IPA). Use approximately 3-4 equivalents of HCl.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and then to 0-5 °C to facilitate the precipitation of Sitagliptin as its hydrochloride salt.
-
Collect the solid product by filtration, wash with cold IPA, and dry under vacuum to afford Sitagliptin HCl.
Mechanistic Insights & Rationale
The EDC/HOBt Coupling Mechanism
The use of EDC and HOBt is a classic and highly effective method for amide bond formation, chosen for its efficiency and ability to minimize side reactions.[12]
-
Activation: The carboxylic acid first reacts with the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This is the rate-limiting step.[13]
-
HOBt Interception: The O-acylisourea is prone to an intramolecular rearrangement to a stable N-acylurea, a common side reaction that terminates the desired process.[9] HOBt acts as a crucial additive by rapidly intercepting the O-acylisourea to form an HOBt-ester.[8][14] This new activated species is less reactive than the O-acylisourea but is not susceptible to the rearrangement.
-
Nucleophilic Attack: The primary amine of the triazolopiperazine fragment then attacks the carbonyl of the HOBt-ester. This step is more efficient than the attack on the bulky O-acylisourea.[13]
-
Product Formation: A stable tetrahedral intermediate is formed, which then collapses to yield the desired amide bond and regenerates HOBt, making it catalytic in nature.[13] The by-product, an ethyl-dimethylaminopropyl urea, is water-soluble, facilitating its removal during the aqueous work-up.[9]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Rationale for Reagent Choices
-
DIPEA: A non-nucleophilic base is essential. It is bulky enough to deprotonate the hydrochloride salt of the amine, liberating the free nucleophile, but it does not compete with the amine in attacking the activated ester.
-
Anhydrous Solvents: Water can hydrolyze the reactive intermediates (O-acylisourea and HOBt-ester), leading to lower yields. Therefore, anhydrous conditions are critical for success.
-
Acidic Deprotection: The Boc group is designed to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which forms isobutylene) and CO₂, liberating the free amine.
Expected Outcomes & Troubleshooting
| Parameter | Expected Result | Potential Issue | Troubleshooting Step |
| Yield (Coupling) | 85-95% | Low yield | Ensure reagents are anhydrous. Check the quality/age of EDC. Increase reaction time. |
| Purity (Crude) | >90% | Presence of N-acylurea side product | Add EDC in portions at 0 °C. Ensure HOBt is present before adding EDC. |
| Yield (Deprotection) | >90% | Incomplete reaction | Increase equivalents of HCl or reaction time/temperature. Monitor closely by LC-MS. |
| Final Purity | >99% after crystallization | Residual starting material or impurities | Optimize crystallization conditions (solvent/antisolvent, temperature profile). |
Conclusion
The use of (R)-3-((tert-Butoxycarbonyl)amino)butanoic acid represents a highly efficient and reliable strategy in the synthesis of Sitagliptin. The described amide coupling protocol, utilizing the well-established EDC/HOBt system, provides a high-yielding pathway to the protected intermediate, while the subsequent acid-labile deprotection cleanly affords the final active pharmaceutical ingredient. This convergent approach is robust, scalable, and amenable to the stringent quality requirements of pharmaceutical manufacturing.
References
- Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
- Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society.
- (PDF) Synthesis of Sitagliptin - ResearchGate.
-
Lee, J., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. Available at: [Link]
-
Lee, J., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. Available at: [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Nature Protocols. Available at: [Link]
-
Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | ResearchGate. Available at: [Link]
-
Enantioselective Synthesis of (R)‑Sitagliptin via Phase-Transfer - Scribd. Available at: [Link]
-
Sreenivasulu, K., et al. (2020). Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Chemistry – An Asian Journal. Available at: [Link]
-
Sreenivasulu, K., et al. (2020). Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. PubMed. Available at: [Link]
-
Industrial process for the synthesis of (R)‐(−)‐Sitagliptin (1) developed by DSM and Codexis. - ResearchGate. Available at: [Link]
- Preparation of sitagliptin intermediate - Google Patents.
- Sitagliptin synthesis - Google Patents.
-
Chan, C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, F., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances. Available at: [Link]
-
Li, G., et al. (2021). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules. Available at: [Link]
-
Strotman, H., et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development. Available at: [Link]
-
Shin, H. J., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 6. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 9. bachem.com [bachem.com]
- 10. mdpi.com [mdpi.com]
- 11. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. researchgate.net [researchgate.net]
Application Note & Protocols: Strategies for Efficient Coupling of Boc-DL-3-aminobutyric Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Importance and Unique Challenges of β-Amino Acids
β-amino acids are pivotal building blocks in medicinal chemistry and drug development. Their incorporation into peptide backbones yields "β-peptides," which can adopt stable secondary structures like helices and sheets, similar to their α-peptide counterparts. However, the additional methylene group in their backbone confers significant resistance to enzymatic degradation by proteases, making them highly attractive for developing peptide-based therapeutics with improved pharmacokinetic profiles.
Boc-DL-3-aminobutyric acid is a common β-amino acid used in these endeavors. However, its successful incorporation via Solid-Phase Peptide Synthesis (SPPS) is not trivial. The primary challenges stem from:
-
Steric Hindrance: The β-substituted nature increases steric bulk around the reacting carboxyl group, which can significantly slow down the acylation reaction compared to α-amino acids. This often leads to incomplete coupling reactions.[1][2]
-
Propensity for Side Reactions: While less common for 3-aminobutyric acid itself, the activation of β-amino acids can sometimes lead to intramolecular cyclization, forming β-lactams, which terminates peptide chain elongation.[3][4][5][6]
Therefore, selecting an appropriate coupling strategy is paramount to ensure high yields and purity of the final β-peptide. This guide provides a detailed analysis of coupling reagents, field-proven protocols, and troubleshooting advice for the successful incorporation of Boc-DL-3-aminobutyric acid in SPPS.
Section 1: Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical factor for overcoming the steric hindrance of β-amino acids. The ideal reagent should provide rapid and complete activation of the carboxylic acid, minimizing side reactions. Modern peptide synthesis relies on two main classes of in-situ activating reagents: aminium/uronium salts and carbodiimides used with additives.[7][8]
Aminium/Uronium Reagents: The High-Efficiency Choice
Aminium salts, such as HATU, are renowned for their high reactivity and speed, making them a first-line choice for difficult couplings, including those involving sterically hindered residues like β-amino acids.[9]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): HATU is arguably the most effective coupling reagent for challenging sequences.[9][10] It reacts with the carboxylic acid to form a highly reactive OAt-active ester. The nitrogen atom in the azabenzotriazole ring provides anchimeric assistance, stabilizing the transition state and accelerating the aminolysis step.[10] This efficiency often translates to higher coupling yields and shorter reaction times.
Carbodiimides with Additives: The Versatile and Cost-Effective Workhorse
Carbodiimides, particularly Diisopropylcarbodiimide (DIC), are widely used due to their cost-effectiveness and ease of use.[7] When used alone, they can be slow and may lead to side reactions. However, their performance is dramatically enhanced by the addition of nucleophilic additives.
-
DIC/Oxyma: The combination of DIC with OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior alternative to the classic DIC/HOBt pairing.[11][12][13] OxymaPure forms a highly reactive active ester with the carboxylic acid, leading to efficient coupling.[14][15] It has been shown to suppress racemization effectively and, importantly, avoids the use of benzotriazole-based additives, which have explosive potential.[11][13] This makes the DIC/Oxyma combination a safer, highly efficient, and cost-effective choice.
Data Summary: Coupling Reagent Comparison
| Reagent Combination | Class | Activation Mechanism | Key Strengths | Potential Issues | Relative Cost |
| HATU/DIPEA | Aminium Salt | Forms highly reactive OAt-active ester. | Extremely fast and efficient, ideal for sterically hindered couplings.[9][16] | Higher cost, byproducts (tetramethylurea) can be difficult to remove.[17] | High |
| DIC/OxymaPure® | Carbodiimide + Additive | Forms reactive Oxyma-ester via an O-acylisourea intermediate.[12] | Excellent efficiency, low racemization, safer (non-explosive), cost-effective.[11][13] | Slower than HATU, requires pre-activation step for optimal results. | Moderate |
| DIC/HOBt | Carbodiimide + Additive | Forms OBt-active ester. | Well-established, cost-effective. | Less efficient than Oxyma for hindered couplings, HOBt is potentially explosive.[11] | Low |
Section 2: Experimental Protocols & Workflows
The following protocols provide detailed, step-by-step methodologies for incorporating Boc-DL-3-aminobutyric acid into a peptide sequence on a solid support. These protocols assume a standard Boc-SPPS workflow.
General SPPS Workflow for β-Amino Acid Incorporation
The diagram below illustrates the core cycle of SPPS, highlighting the key stages for the incorporation of a single amino acid residue.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
The carboxylate of the Boc-amino acid attacks HATU to form the OAt-active ester, releasing tetramethylurea. [10][17][18]This highly reactive ester is then rapidly attacked by the free amine of the peptide-resin to form the desired amide bond.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reaction time.2. Steric hindrance is too great for the chosen reagent.3. Peptide aggregation on the resin. [2][19][20] | 1. Extend the coupling time to 4 hours or overnight.2. Perform a second coupling (recouple).3. Switch to a more powerful reagent (e.g., from DIC/Oxyma to HATU).4. Use a solvent known to disrupt aggregation, such as 25% DMSO in DMF. [20] |
| Low Final Yield | 1. Cumulative incomplete couplings throughout the synthesis.2. Premature cleavage of the peptide from the resin. | 1. Implement monitoring (Kaiser test) at every step and recouple when necessary.2. Ensure Boc deprotection conditions (TFA concentration) are not too harsh for the linker. |
| False Negative Kaiser Test | Sterically hindered N-terminus is inaccessible to the ninhydrin reagent. [21] | If synthesizing a known "difficult sequence," consider performing a routine double coupling for the hindered residue, even with a negative Kaiser test. |
Conclusion
The successful incorporation of Boc-DL-3-aminobutyric acid into synthetic peptides is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For maximum efficiency and to overcome significant steric hindrance, HATU stands out as the reagent of choice. For a robust, safe, and more economical approach, the DIC/OxymaPure® combination is an excellent alternative. By employing the detailed protocols and troubleshooting guides provided, researchers can confidently synthesize novel β-peptides for applications in drug discovery and materials science.
References
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Al-Tel, T. H. (2012). β-Lactams as versatile intermediates in alpha- and beta-amino acid synthesis. Current Organic Chemistry, 16(15), 1845-1865.
- Takeshima, Y., et al. (2015). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis.
- Abrego, V. H., et al. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 21(11), 1776–1782.
-
Wikipedia. (2023). HATU. Retrieved from [Link]
- Verma, D., et al. (2020). A Review on Different Colorimetric Tests for Monitoring the Solid-Phase Peptide Synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 6035-6041.
- Palomo, C., et al. (2001). From beta-lactams to alpha- and beta-amino acid derived peptides. Current Medicinal Chemistry, 8(8), 925-958.
-
Palomo, C., et al. (2001). From beta-lactams to alpha- and beta-amino acid derived peptides. PubMed. Retrieved from [Link]
- Vrettos, E. I., et al. (2017).
- Hamed, R. B., et al. (2013). How nature converts modified amino acids/peptides into β-lactams employing oxidative and non-oxidative mechanisms. Organic & Biomolecular Chemistry, 11(16), 2577-2591.
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2022).
- Zhang, Y., et al. (2021). Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides.
- El-Faham, A., et al. (2017). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
-
Kim Reactor. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
D'Abrosca, G., et al. (2021). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Retrieved from [Link]
- Fields, G. B., et al. (1991). Procedures to Improve Difficult Couplings. Peptide Research, 4(2), 95-101.
-
AAPPTec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. Retrieved from [Link]
- Galas, J., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvent. Green Chemistry.
-
Bio-Synthesis Inc. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
- Tam, J. P., & Lu, Y. A. (1995). Coupling Difficulty Associated with Interchain Clustering and Phase Transition in Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 117(49), 12058–12063.
- Dunne, J., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(21), 14597–14616.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From beta-lactams to alpha- and beta-amino acid derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cris.unibo.it [cris.unibo.it]
- 16. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. blog.mblintl.com [blog.mblintl.com]
- 20. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
HPLC purification of peptides containing 3-((tert-Butoxycarbonyl)amino)butanoic acid
Application Note: A-0012
Advanced HPLC Purification Strategies for Peptides Containing 3-((tert-Butoxycarbonyl)amino)butanoic Acid
For research use only. Not for use in diagnostic procedures.
Introduction
The integration of non-canonical amino acids into peptide structures is a cornerstone of modern therapeutic peptide design. This compound (Boc-Aba), a β-amino acid, is frequently utilized to enhance proteolytic resistance and introduce specific conformational constraints. The tert-Butoxycarbonyl (Boc) protecting group, essential for orthogonal protection strategies in solid-phase peptide synthesis (SPPS), imparts significant hydrophobicity to the peptide.[1][2] This increased hydrophobicity presents a unique set of challenges during purification by reversed-phase high-performance liquid chromatography (RP-HPLC), the most common method for peptide purification.[3][4]
This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the successful purification of peptides containing Boc-Aba. It addresses common pitfalls such as poor solubility, peak broadening, and low resolution, offering scientifically grounded protocols and troubleshooting advice.
The Physicochemical Challenge of Boc-Aba
The Boc group is a bulky, non-polar moiety that dramatically increases the overall hydrophobicity of a peptide.[1] This property is the primary driver of its chromatographic behavior in RP-HPLC. The key challenges stemming from this increased hydrophobicity include:
-
Strong Stationary Phase Interaction: The hydrophobic Boc group leads to very strong retention on common C18 and C8 columns, requiring high concentrations of organic modifier for elution. This can sometimes lead to irreversible binding.[5]
-
Aggregation and Solubility Issues: Hydrophobic peptides have a tendency to aggregate in the highly aqueous mobile phases used at the beginning of a typical RP-HPLC gradient. This can lead to sample precipitation on the column, causing high backpressure and sample loss.[6]
-
Poor Peak Shape: Slow mass transfer kinetics due to the bulky Boc group can result in broad, tailing peaks, which significantly compromises resolution and purity assessment.
-
Co-elution of Impurities: Hydrophobic synthesis-related impurities, such as deletion sequences or incompletely deprotected peptides, often have similar retention profiles to the target peptide, making separation difficult.
Strategic Method Development for Optimal Purification
A systematic approach to method development is crucial for overcoming the challenges associated with Boc-Aba containing peptides.
Part 1: Pre-Purification and Sample Preparation
This initial phase is critical for success and often overlooked. Improper sample handling is a major source of purification failure.
Protocol 1: Assessing and Enhancing Solubility
-
Initial Solvent Screening: Begin by testing the solubility of a small amount of the crude, lyophilized peptide in the intended initial mobile phase (e.g., 95% Water / 5% Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)).
-
Organic Co-Solvents: If solubility is poor, test dissolution in minimal volumes of organic solvents like DMSO, isopropanol, or n-propanol. These can disrupt hydrophobic aggregation.[6]
-
Sample Preparation for Injection:
-
Ideal Scenario: Dissolve the peptide directly in the initial mobile phase at a concentration of 1-10 mg/mL.
-
Co-Solvent Method: If an organic co-solvent is required, dissolve the peptide in the smallest possible volume of the co-solvent first. Then, slowly add the initial aqueous mobile phase while vortexing to the desired final concentration. Caution: Rapid addition of the aqueous phase can cause the peptide to precipitate.
-
-
Filtration: Always filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
Caption: Key steps in preparing hydrophobic peptides for HPLC injection.
Part 2: HPLC Method Design and Optimization
The choice of column, mobile phase, and gradient profile are the three pillars of a successful separation.
Column Selection
The stationary phase chemistry plays a pivotal role. While C18 is the workhorse for peptide separations, the strong retention of Boc-Aba peptides may necessitate alternatives.
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Particle Size (µm) | Pore Size (Å) | Characteristics & Use Case |
| C18 (Octadecyl) | 3.5 - 10 | 100 - 300 | Standard choice for general peptide purification. Provides high hydrophobicity and retention.[7] |
| C8 (Octyl) | 3.5 - 10 | 100 - 300 | Less hydrophobic than C18. Useful for highly hydrophobic peptides to reduce retention times and improve peak shape. |
| C4 (Butyl) | 5 - 10 | 300 | Even less hydrophobic. Best suited for very large or extremely hydrophobic peptides and proteins.[8] |
| Phenyl-Hexyl | 3.5 - 10 | 100 - 300 | Offers alternative selectivity through π-π interactions, which can be beneficial for resolving difficult impurity profiles.[8] |
Mobile Phase Considerations
-
Organic Modifier: Acetonitrile (ACN) is the most common choice due to its low viscosity and UV transparency. For extremely hydrophobic peptides, stronger solvents like isopropanol or n-propanol can be blended with ACN to improve solubility and elution.[6]
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is the standard ion-pairing agent. It sharpens peaks by forming neutral ion pairs with charged residues on the peptide.[9][10] For mass spectrometry (MS) compatibility, 0.1% formic acid (FA) can be used, although it may result in broader peaks.[9]
-
pH: Operating at a low pH (around 2-3 with TFA or FA) ensures that the carboxylic acid groups are protonated, simplifying the peptide's ionic character and leading to more predictable retention.
Protocol 2: Developing an Optimized Gradient
-
Scouting Gradient: Begin with a broad, linear gradient to determine the approximate elution conditions. This establishes the retention time of the target peptide and reveals the complexity of the crude mixture.
-
Example: 5% to 95% Mobile Phase B (0.1% TFA in ACN) over 30-40 minutes.
-
-
Focused Gradient: Once the elution percentage of the target peptide is known from the scouting run, design a shallower, focused gradient around that point to maximize resolution.
-
Example: If the peptide elutes at 50% B in the scouting run, a new gradient from 40% to 60% B over 20-30 minutes will significantly improve separation from closely eluting impurities.[11]
-
-
Temperature Optimization: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer. However, monitor for any potential on-column degradation of the peptide.[4]
Caption: A logical workflow for gradient optimization in RP-HPLC.
Troubleshooting Common Purification Issues
Table 2: Troubleshooting Guide
| Issue | Common Cause(s) | Recommended Actions |
| High Backpressure | Sample precipitation; Clogged column frit. | Filter sample rigorously. Flush column with strong solvent (e.g., 100% ACN). Use a guard column. |
| Broad or Tailing Peaks | Slow mass transfer; Secondary interactions with silica. | Increase column temperature. Reduce flow rate. Try a different ion-pairing agent (e.g., Formic Acid). |
| Poor Resolution | Gradient is too steep; Inappropriate stationary phase. | Make the gradient shallower.[11] Screen different columns (e.g., C8, Phenyl-Hexyl) for alternative selectivity. |
| No Elution / Very Late Elution | Peptide is too hydrophobic for the conditions. | Use a less retentive column (C8 or C4).[8] Add a stronger organic modifier like isopropanol to Mobile Phase B. |
Post-Purification: Verification and Analysis
Following fraction collection, it is imperative to confirm the purity and identity of the final product.
-
Analytical HPLC: Pool the purest fractions and perform a final analytical RP-HPLC run using the optimized method to accurately determine the final purity level.
-
Mass Spectrometry: Use LC-MS or MALDI-TOF to confirm that the molecular weight of the purified product matches the theoretical mass of the target peptide.
Conclusion
The successful purification of peptides containing the hydrophobic Boc-Aba modification is readily achievable with a methodical and informed approach. By prioritizing sample solubility, systematically developing a tailored HPLC method, and understanding how to troubleshoot common issues, researchers can confidently isolate these challenging peptides with high purity. The strategies outlined in this application note provide a robust framework for navigating the complexities of hydrophobic peptide purification, ultimately enabling the advancement of peptide-based research and drug development.
References
-
PubChem. (R)-3-((tert-butoxycarbonyl)amino)butanoic acid. Retrieved from [Link]
-
PubChem. 3-(((Tert-butoxy)carbonyl)amino)butanoic acid. Retrieved from [Link]
- Mant, C. T., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N.
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Google Patents. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
-
Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
YMC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- Aguilar, M. I. (2004). Reversed-Phase High-Performance Liquid Chromatography of Peptides and Proteins. In HPLC of Peptides and Proteins (pp. 3-23). Humana Press.
-
precisionFDA. This compound, (+/-)-. Retrieved from [Link]
- Pedersen, S. W., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
-
Sunresin. Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]
-
Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
Agilent Technologies. (2007). Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters. Retrieved from [Link]
- Al-Rimawi, F., et al. (2021).
- Mant, C. T., & Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, Chapter 8, Unit 8.6.
Sources
- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. renyi.hu [renyi.hu]
- 4. renyi.hu [renyi.hu]
- 5. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nestgrp.com [nestgrp.com]
- 7. hplc.eu [hplc.eu]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Topic: Chiral Synthesis of (R)-3-((tert-Butoxycarbonyl)amino)butanoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-((tert-Butoxycarbonyl)amino)butanoic acid is a critical chiral building block in the synthesis of numerous pharmaceuticals. Its significance is particularly pronounced in the creation of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral medications for type 2 diabetes. The stereochemistry of this intermediate is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are often exclusive to a single enantiomer. Consequently, robust and highly stereoselective synthetic methods are of utmost importance.
This guide provides a detailed, field-proven protocol for the synthesis of (R)-3-((tert-Butoxycarbonyl)amino)butanoic acid. The chosen methodology, asymmetric hydrogenation of a β-enamino ester, is highlighted for its high efficiency, scalability, and exceptional enantiocontrol.[1][2] This document aims to bridge theoretical chemistry with practical application, offering insights into the causality behind experimental choices to ensure reproducibility and success.
Strategic Overview: The Asymmetric Hydrogenation Approach
The core of this synthesis is the establishment of the chiral center via asymmetric hydrogenation. This strategy is favored for its atom economy and the high levels of enantioselectivity achievable with modern catalytic systems. The overall process begins with a commercially available starting material and proceeds through two primary transformations: catalytic hydrogenation with in situ protection, followed by saponification.
Figure 1. High-level workflow for the synthesis of the target molecule.
Part 1: Protocol for Asymmetric Hydrogenation and In Situ Boc Protection
This crucial first stage establishes the stereocenter at the C3 position. The hydrogenation of the C=C double bond of the enamine is directed by a chiral catalyst. To streamline the process and avoid isolating the free amine (which can be volatile and prone to side reactions), the product is immediately protected with a tert-butyloxycarbonyl (Boc) group.
Rationale for Methodological Choices:
-
Catalyst System: The use of a Ruthenium catalyst complexed with a chiral bisphosphine ligand, such as (R)-BINAP, is a well-established method for the highly enantioselective hydrogenation of β-enamino esters.[1] The C₂-symmetric BINAP ligand creates a defined chiral pocket around the metal center, forcing the hydrogen to add to a specific face of the substrate, thereby yielding one enantiomer in high excess.
-
In Situ Protection: Performing the Boc protection in the same reaction vessel after hydrogenation is highly efficient. It increases the overall yield by minimizing product loss during transfer and purification steps and protects the newly formed chiral amine from potential racemization or degradation.
-
Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for Boc protection due to its reactivity and the benign nature of its byproducts (tert-butanol and CO₂). A mild, non-nucleophilic base like triethylamine (Et₃N) is used to scavenge the acid formed during the reaction.
Detailed Experimental Protocol:
-
Reactor Setup: Charge a high-pressure reactor vessel with methyl (E)-3-aminobut-2-enoate and the catalyst, [Ru(OAc)₂((R)-BINAP)].
-
Inerting: Seal the reactor and render the atmosphere inert by purging with dry argon or nitrogen gas for 10-15 minutes.
-
Solvent Addition: Add degassed methanol via cannula or a sealed addition funnel.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to 5-10 atm. Begin vigorous stirring and heat the reaction mixture to 40-50 °C.
-
Reaction Monitoring: Monitor the reaction progress by withdrawing aliquots (after safely depressurizing and re-inerting the reactor) and analyzing via ¹H NMR or GC-MS until full consumption of the starting material is observed.
-
Post-Hydrogenation: Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen.
-
In Situ Protection: To the crude reaction mixture, add triethylamine (Et₃N) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) in methanol.
-
Completion: Stir the mixture at room temperature for 3-5 hours until TLC or LC-MS analysis confirms the complete formation of the Boc-protected ester.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting crude oil can be purified by flash column chromatography or, if sufficiently pure, carried directly to the next step.
Table 1: Reagent Summary for Step 1
| Reagent | Molar Ratio (eq.) | Molecular Wt. ( g/mol ) | Notes |
| Methyl (E)-3-aminobut-2-enoate | 1.0 | 115.13 | Starting material. |
| [Ru(OAc)₂((R)-BINAP)] | 0.005 - 0.01 | 841.83 | Catalyst loading can be optimized. |
| Methanol | - | 32.04 | Use anhydrous, degassed solvent. |
| Hydrogen (H₂) | Excess | 2.02 | High-purity gas is recommended. |
| Triethylamine (Et₃N) | 1.2 | 101.19 | Base for Boc protection. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 | 218.25 | Protecting group reagent. |
Part 2: Protocol for Saponification to the Final Product
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a straightforward saponification reaction using a strong base.
Rationale for Methodological Choices:
-
Base and Solvent: Lithium hydroxide (LiOH) is an effective base for saponification that minimizes the risk of side reactions like epimerization at adjacent stereocenters. A mixed solvent system of tetrahydrofuran (THF) and water is used to ensure the solubility of both the nonpolar ester starting material and the polar hydroxide salt.
Detailed Experimental Protocol:
-
Dissolution: Dissolve (R)-methyl 3-((tert-butoxycarbonyl)amino)butanoate in a mixture of THF and water (e.g., a 3:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) to the solution and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC (staining with permanganate can be effective). The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once complete, remove the THF from the reaction mixture using a rotary evaporator.
-
Aqueous Workup: Dilute the remaining aqueous solution with water and perform an extraction with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material or nonpolar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 using 1 M HCl. The product will often precipitate as a white solid.
-
Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-3-((tert-butoxycarbonyl)amino)butanoic acid as a solid.
Table 2: Reagent Summary for Step 2
| Reagent | Molar Ratio (eq.) | Molecular Wt. ( g/mol ) | Notes |
| (R)-Methyl 3-((tert-butoxycarbonyl)amino)butanoate | 1.0 | 217.27 | Intermediate from Part 1. |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 1.5 | 41.96 | Saponification base. |
| Tetrahydrofuran (THF) | - | 72.11 | Co-solvent for solubility. |
| Water (H₂O) | - | 18.02 | Co-solvent. |
| 1 M Hydrochloric Acid (HCl) | As needed | 36.46 | For acidification to precipitate product. |
Product Characterization and Quality Control
To ensure the integrity of the final product, a full suite of analytical characterization is required:
-
Structural Confirmation: ¹H and ¹³C NMR spectroscopy to verify the chemical structure.
-
Purity Assessment: HPLC analysis to determine chemical purity.
-
Stereochemical Integrity: Chiral HPLC is essential to determine the enantiomeric excess (e.e.), which should be >99% for this method.
-
Identity Confirmation: Mass spectrometry to confirm the molecular weight.
Safety and Handling
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated fume hood or a dedicated high-pressure laboratory, away from any sources of ignition.
-
Catalyst: Ruthenium catalysts are heavy metals and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid inhalation or skin contact.
-
Reagents: Standard laboratory precautions should be taken when handling all chemicals, particularly corrosive acids and bases.
References
-
Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983–1004. [Link]
-
Shukla, V. G., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Medicinal Chemistry International Journal, 1(3). [Link]
-
Kim, D. et al. (2011). A Practical Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate for the DPP-4 Inhibitor Sitagliptin. Organic Process Research & Development, 15(1), 117-123. [Link]
-
Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3069. [Link]
-
Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT: Low-Cost Route to (R)-3-aminobutan-1-ol. [Link]
Sources
Application Notes and Protocols: Bioconjugation Techniques with Boc-beta-homoalanine
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Advantage of Boc-beta-homoalanine in Bioconjugate Synthesis
In the precise world of bioconjugation, the ability to control reactive functional groups is crucial for the successful synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), peptide therapeutics, and diagnostic probes.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of this control, offering a robust yet easily removable shield for primary and secondary amines.[1][3] When coupled with the unique structural attributes of beta-homoalanine, a powerful and versatile building block emerges: Boc-beta-homoalanine.
Boc-beta-homoalanine, chemically known as (S)-3-((tert-butoxycarbonyl)amino)butanoic acid, is a non-canonical amino acid that provides several strategic advantages in the design and synthesis of bioconjugates.[4] Its beta-amino acid structure introduces a unique conformational element into peptides, potentially enhancing their stability and biological activity.[4][5] The Boc protecting group ensures that the amine functionality remains inert during the coupling of the carboxylic acid moiety, allowing for a sequential and controlled approach to bioconjugation.[3] This guide provides an in-depth exploration of the principles and protocols for utilizing Boc-beta-homoalanine in your research.
Core Principles of Boc Protection and Deprotection
The utility of the Boc group lies in its stability across a wide range of chemical conditions, including basic and nucleophilic environments, while being readily cleaved under mild acidic conditions.[1][3] This orthogonality is key to its strategic application in multi-step syntheses.[6]
-
Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1][3]
-
Deprotection: Removal of the Boc group is achieved by treatment with an acid, most commonly trifluoroacetic acid (TFA), which cleanly releases the free amine along with isobutylene and carbon dioxide as byproducts.[]
Key Applications of Boc-beta-homoalanine in Bioconjugation
The unique properties of Boc-beta-homoalanine make it a valuable tool in several areas of bioconjugation and drug development:
-
Peptide Synthesis: It serves as a crucial building block for creating peptides with modified backbones, which can lead to enhanced proteolytic stability and altered pharmacological profiles.[4][5]
-
Drug Development: Incorporation of Boc-beta-homoalanine can improve the stability and bioavailability of drug candidates.[5]
-
Bioconjugation: It acts as a versatile linker, enabling the attachment of biomolecules to drugs, imaging agents, or surfaces.[5][8]
Experimental Protocols
Protocol 1: Activation of Boc-beta-homoalanine Carboxylic Acid for Amide Bond Formation
This protocol details the activation of the carboxylic acid group of Boc-beta-homoalanine to form an N-hydroxysuccinimide (NHS) ester, a common intermediate for reaction with primary amines on biomolecules.
Rationale: NHS esters are widely used for bioconjugation due to their relatively good stability and high reactivity towards primary amines under physiological conditions, forming a stable amide bond.
Materials
-
Boc-L-beta-homoalanine (CAS: 158851-30-0)[5]
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Step-by-Step Methodology
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve Boc-beta-homoalanine (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Carbodiimide Addition: Slowly add a solution of DCC or EDC (1.1 equivalents) in the same anhydrous solvent to the cooled mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up (if using DCC): If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Purification: The resulting solution containing the Boc-beta-homoalanine-NHS ester can often be used directly in the subsequent conjugation step. If purification is necessary, it can be achieved by recrystallization or column chromatography.
Protocol 2: Conjugation of Activated Boc-beta-homoalanine to a Primary Amine-Containing Biomolecule
This protocol describes the reaction of the pre-activated Boc-beta-homoalanine-NHS ester with a biomolecule (e.g., a protein, peptide, or amine-functionalized linker).
Rationale: This step forms a stable amide linkage between the Boc-beta-homoalanine and the target biomolecule, while the Boc group continues to protect the beta-amino group.
Materials
-
Boc-beta-homoalanine-NHS ester solution (from Protocol 1)
-
Biomolecule with a primary amine
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Step-by-Step Methodology
-
Biomolecule Preparation: Dissolve the amine-containing biomolecule in the appropriate reaction buffer. The concentration will depend on the specific biomolecule.
-
Conjugation: Add the Boc-beta-homoalanine-NHS ester solution dropwise to the biomolecule solution while gently stirring. The molar ratio of the NHS ester to the biomolecule will need to be optimized for each specific application but typically ranges from 5 to 20-fold molar excess.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4 °C overnight.
-
Quenching: Add a quenching solution to the reaction mixture to consume any unreacted NHS ester.
-
Purification: Purify the Boc-protected bioconjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents.
Protocol 3: Boc Deprotection to Expose the Amine for Subsequent Conjugation
This protocol details the removal of the Boc protecting group to reveal a free primary amine, which can then be used for further modifications.
Rationale: The acid-lability of the Boc group allows for its selective removal without affecting other protecting groups or the newly formed amide bond, enabling a sequential conjugation strategy.[3]
Materials
-
Boc-protected bioconjugate (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM) (optional)
-
Scavengers (e.g., triisopropylsilane (TIS), water) (optional, but recommended)
Step-by-Step Methodology
-
Dissolution: Dissolve the lyophilized or dried Boc-protected bioconjugate in a suitable solvent. For peptides and small molecules, anhydrous DCM is common. For larger biomolecules, aqueous TFA solutions may be used.
-
Deprotection Cocktail: Prepare the deprotection solution. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The scavengers help to prevent side reactions with sensitive amino acid residues.
-
Reaction: Add the deprotection cocktail to the bioconjugate. The reaction is typically carried out at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the deprotection by LC-MS or other appropriate analytical techniques.
-
TFA Removal: Once the reaction is complete, remove the TFA and other volatile components under a stream of nitrogen or by rotary evaporation. Co-evaporation with toluene can help remove residual TFA.[1]
-
Purification: Purify the deprotected bioconjugate to remove TFA salts and scavengers. This can be achieved by precipitation with cold diethyl ether, followed by centrifugation and washing, or by preparative HPLC.
Data Presentation
| Parameter | Protocol 1: NHS Ester Formation | Protocol 2: Conjugation | Protocol 3: Boc Deprotection |
| Key Reagents | Boc-beta-homoalanine, NHS, DCC/EDC | Boc-beta-homoalanine-NHS ester, Amine-biomolecule | TFA, Scavengers |
| Typical Solvent | Anhydrous DCM or DMF | Aqueous Buffer (e.g., PBS) | Anhydrous DCM or aqueous TFA |
| Reaction Time | 4-6 hours | 1-4 hours (RT) or overnight (4°C) | 30 min - 2 hours |
| Temperature | 0°C to Room Temperature | Room Temperature or 4°C | Room Temperature |
| Monitoring | TLC, LC-MS | SDS-PAGE, LC-MS, HPLC | LC-MS, HPLC |
| Purification | Filtration, Recrystallization | SEC, Dialysis, Chromatography | Precipitation, HPLC |
Visualizations
Experimental Workflow for Bioconjugation using Boc-beta-homoalanine
Caption: Workflow for a two-step bioconjugation using Boc-beta-homoalanine.
Chemical Scheme of Boc Deprotection
Sources
Application Notes and Protocols: 3-((tert-Butoxycarbonyl)amino)butanoic Acid in Modern Drug Discovery
For: Researchers, scientists, and drug development professionals.
Abstract
3-((tert-Butoxycarbonyl)amino)butanoic acid, a protected form of β-homoalanine, represents a pivotal building block in contemporary medicinal chemistry. Its structural attributes, particularly the presence of a β-amino acid scaffold, offer significant advantages in the design of novel therapeutics with improved pharmacokinetic profiles. This guide provides an in-depth exploration of the applications of this versatile molecule, complete with detailed protocols for its use in the synthesis of small molecule inhibitors and peptidomimetics. We will delve into the rationale behind its utility, focusing on its role in creating compounds with enhanced enzymatic stability and potent biological activity. The protocols provided herein are designed to be robust and reproducible, serving as a valuable resource for researchers in the field of drug discovery.
Introduction: The Significance of β-Amino Acids in Drug Design
The pursuit of drug candidates with optimal efficacy and safety profiles has led medicinal chemists to explore beyond the realm of naturally occurring α-amino acids. β-Amino acids, such as 3-aminobutanoic acid, have emerged as valuable structural motifs for several key reasons:
-
Enhanced Proteolytic Stability: Peptides and peptidomimetics constructed from β-amino acids exhibit remarkable resistance to degradation by proteases. This is due to the altered backbone structure, which is not recognized by the active sites of these enzymes.[1][2][3]
-
Unique Conformational Properties: The additional carbon in the backbone of β-amino acids imparts distinct conformational preferences, allowing for the creation of novel secondary structures, such as helices and turns, that can mimic the bioactive conformations of natural peptides.[4]
-
Structural Diversity: The ability to introduce chirality at both the α and β carbons of a β-amino acid provides a rich scaffold for generating stereoisomers with diverse biological activities.[1][2]
The tert-butoxycarbonyl (Boc) protecting group on 3-aminobutanoic acid is crucial for its application in synthesis. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, making it an ideal protecting group for multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[5][6]
Application I: Synthesis of Small Molecule Inhibitors - The Case of Sitagliptin
A prominent example of the application of a derivative of this compound is in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[7] The key chiral intermediate, (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, is a direct derivative of the topic compound.
Workflow for the Synthesis of a Sitagliptin Intermediate
Protocol 1: Synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid
This protocol is a representative synthesis adapted from literature procedures.[6][8][9][10]
Materials:
-
2,4,5-Trifluorophenylacetic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
-
tert-Butyl acetate
-
Sodium hydride (NaH)
-
Ammonium acetate (NH₄OAc)
-
Hydrogen gas (H₂)
-
Chiral rhodium catalyst (e.g., Rh-DIPAMP)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
tert-Butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Esterification: Reflux 2,4,5-trifluorophenylacetic acid in methanol with a catalytic amount of sulfuric acid to yield the corresponding methyl ester.
-
Claisen Condensation: React the methyl ester with tert-butyl acetate in the presence of sodium hydride to form the β-keto ester.
-
Enamine Formation: Treat the β-keto ester with ammonium acetate to produce the enamine.
-
Asymmetric Hydrogenation: Perform an asymmetric hydrogenation of the enamine using hydrogen gas and a chiral rhodium catalyst. This is a critical step to establish the desired stereochemistry.
-
Boc Protection: Protect the resulting amine with tert-butyl dicarbonate in the presence of a base like triethylamine in dichloromethane.
-
Hydrolysis: Hydrolyze the ester using sodium hydroxide, followed by acidification with hydrochloric acid to yield the final product, (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid.
-
Purification: Purify the product by crystallization from a suitable solvent system such as ethyl acetate/hexanes.
| Step | Key Reagents | Purpose | Typical Yield |
| Esterification | MeOH, H₂SO₄ | Protection of carboxylic acid | >95% |
| Claisen Condensation | tert-Butyl acetate, NaH | Carbon-carbon bond formation | 70-80% |
| Enamine Formation | NH₄OAc | Formation of hydrogenation precursor | >90% |
| Asymmetric Hydrogenation | H₂, Chiral Rh Catalyst | Enantioselective reduction | >95% ee |
| Boc Protection | Boc₂O, TEA | Introduction of Boc group | >95% |
| Hydrolysis | NaOH, HCl | Deprotection of ester | >90% |
Application II: Solid-Phase Synthesis of Peptidomimetics
This compound is an excellent building block for solid-phase peptide synthesis (SPPS) to create peptidomimetics with enhanced stability and novel secondary structures.
Workflow for Boc-SPPS using this compound
Protocol 2: Incorporation of this compound into a Peptide Sequence via Boc-SPPS
This protocol outlines the manual synthesis of a short peptide containing this compound.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Boc-protected α-amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Acetic anhydride
-
Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Scavengers (e.g., anisole, thioanisole)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard procedures for your chosen resin type.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash the resin thoroughly with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with 10% DIEA in DCM. Wash the resin with DCM.
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and add it to the resin.
-
Agitate the reaction mixture for 2-4 hours. Monitor the coupling reaction using a ninhydrin test.
-
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with acetic anhydride and DIEA in DCM.
-
Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using HF or TFMSA with appropriate scavengers.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.
Application III: Biological Evaluation of Synthesized Compounds
Following the synthesis of novel compounds incorporating this compound or its derivatives, it is essential to evaluate their biological activity.
Protocol 3: In Vitro DPP-4 Inhibition Assay
This protocol is designed to screen for DPP-4 inhibitory activity of compounds synthesized, for instance, through a route similar to that of Sitagliptin.[7][11]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds and a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Dilute the DPP-4 enzyme and substrate in the assay buffer to their working concentrations. Prepare serial dilutions of the test compounds and the positive control.
-
Assay Setup: In a 96-well plate, add the test compounds, positive control, and a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add the diluted DPP-4 enzyme to all wells except for the blank (no enzyme) wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Substrate Addition: Add the DPP-4 substrate to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
| Component | Concentration | Volume (per well) |
| Test Compound/Control | Variable (e.g., 10-point dilution series) | 10 µL |
| DPP-4 Enzyme | e.g., 10 ng/mL | 40 µL |
| DPP-4 Substrate | e.g., 100 µM | 50 µL |
| Total Volume | 100 µL |
Protocol 4: Enzymatic Stability Assay
This protocol assesses the stability of peptidomimetics containing this compound in the presence of proteases.[12][13][14]
Materials:
-
Test peptide and a control α-peptide of similar sequence
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
HPLC-MS system
Procedure:
-
Prepare Solutions: Dissolve the test and control peptides in the reaction buffer. Prepare the protease solution in the same buffer.
-
Reaction Setup: In separate tubes, mix the peptide solution with the protease solution.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.
-
Analysis: Analyze the samples by HPLC-MS to quantify the amount of remaining intact peptide.
-
Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Calculate the half-life (t₁/₂) of the peptide under the assay conditions.
-
Conclusion
This compound is a powerful and versatile tool in the drug discovery arsenal. Its incorporation into small molecules and peptidomimetics can lead to compounds with significantly improved pharmacological properties, including enhanced enzymatic stability and potent biological activity. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this valuable building block in their own drug discovery programs.
References
- Gopi, H. N., et al. (2003). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 10(16), 1585-1597.
- BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
- Frontiers in Nutrition. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism.
- Sigma-Aldrich. (n.d.). DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.
- ResearchGate. (2025).
- Sigma-Aldrich. (n.d.). DPP4 Activity Assay Kit (MAK088) - Technical Bulletin.
- ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- World Journal of Advanced Research and Reviews. (2021). Role of peptidomimetics for new drug discovery.
- Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.
- PubMed. (2020). 3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)
- ACS Omega. (2024). Enantioselective Synthesis of (R)
- ResearchGate. (n.d.). 3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)
- Royal Society of Chemistry. (2012).
- Google Patents. (2009).
- Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Google Patents. (2010).
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis | PPTX.
- BenchChem. (2025). Enzymatic Stability of Peptides with C-terminal Histidinamide: An In-depth Technical Guide.
- PubMed. (2024).
- ResearchGate. (n.d.). Enzymatic stability characterization in the presence of serum protease of peptides (left) and lipopeptides (right). Curve doses vs. response.
- PubMed Central - NIH. (n.d.). On the Utility of Chemical Strategies to Improve Peptide Gut Stability.
- AMSbiopharma. (2025).
Sources
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. wjarr.com [wjarr.com]
- 5. content.abcam.com [content.abcam.com]
- 6. Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 10. WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of DPP-4 Inhibitors Utilizing β-Amino Acids
Introduction: The Therapeutic Significance of DPP-4 Inhibition and the Role of β-Amino Acids
Dipeptidyl peptidase-4 (DPP-4) has emerged as a critical therapeutic target for the management of type 2 diabetes mellitus.[1][2] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These incretins play a pivotal role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying.[1][3] By inhibiting DPP-4, the circulating levels of active incretins are increased, leading to improved glycemic control with a low risk of hypoglycemia.[3][5]
The structural design of potent and selective DPP-4 inhibitors has been an area of intense research. A key pharmacophoric element in many successful DPP-4 inhibitors, such as the blockbuster drug sitagliptin, is the inclusion of a β-amino acid moiety.[6][7] This structural motif is crucial for establishing high-affinity interactions with the active site of the DPP-4 enzyme.[7] The amine group of the β-amino acid typically forms a key salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 pocket of the enzyme, while the side chain can be tailored to occupy the hydrophobic S1 pocket, thereby enhancing potency and selectivity.[8]
This guide provides an in-depth exploration of the synthesis of DPP-4 inhibitors with a focus on the strategic incorporation of β-amino acids. We will delve into the mechanistic rationale behind synthetic choices, provide detailed, field-proven protocols, and offer insights into the characterization of these important pharmaceutical compounds.
Mechanism of DPP-4 Inhibition
The therapeutic effect of DPP-4 inhibitors is achieved by competitively and reversibly binding to the catalytic site of the DPP-4 enzyme.[3] This action prevents the breakdown of GLP-1 and GIP, leading to a 2- to 3-fold increase in their active concentrations after a meal.[3] The elevated incretin levels result in a cascade of glucose-lowering effects, including enhanced insulin release from pancreatic β-cells and reduced glucagon secretion from pancreatic α-cells, both in a glucose-dependent manner.[3]
Caption: Mechanism of action of DPP-4 inhibitors.
Synthetic Strategies for Chiral β-Amino Acids
The stereochemistry of the β-amino acid is critical for the inhibitory activity of the final compound. Therefore, enantioselective synthesis is of paramount importance. Several robust methods have been developed to access chiral β-amino acids, with the choice of method often depending on the specific target molecule and desired scale of production.
Common synthetic strategies include:
-
Asymmetric Hydrogenation: This is a highly efficient and atom-economical method for establishing the stereocenter. Rhodium- and ruthenium-based catalysts with chiral phosphine ligands are commonly employed for the asymmetric hydrogenation of β-enamino esters or β-(acylamino)acrylates to afford the desired β-amino acid derivatives in high enantiomeric excess (ee).[9][10][11]
-
Enzymatic Methods: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Transaminases can be used to convert a β-keto acid or ester to the corresponding chiral β-amino acid.[12][13] Lipases and aminoacylases are also employed for the kinetic resolution of racemic β-amino acid derivatives.[14][15]
-
Conjugate Addition (Michael Addition): The asymmetric addition of an amine nucleophile to an α,β-unsaturated ester or imide is another powerful strategy for the synthesis of chiral β-amino acids.[16][17]
Detailed Protocol: Asymmetric Synthesis of a Sitagliptin Precursor via Rhodium-Catalyzed Hydrogenation
This protocol outlines the synthesis of (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate in the synthesis of Sitagliptin. The core of this synthesis is the rhodium-catalyzed asymmetric hydrogenation of a β-enamino ester.
Experimental Workflow
Sources
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. droracle.ai [droracle.ai]
- 4. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 11. Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.illinois.edu [chemistry.illinois.edu]
Protecting group strategy for beta-amino acids in peptide synthesis
Application Note & Protocols
Topic: A Strategic Guide to Protecting Groups for β-Amino Acids in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rise of β-Peptides and the Imperative for Strategic Protection
β-amino acids are structural isomers of their α-amino acid counterparts, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid backbone. This seemingly minor alteration imparts profound and advantageous properties to the peptides they form, known as β-peptides. Most notably, β-peptides exhibit remarkable resistance to proteolytic degradation, a critical hurdle in the development of peptide-based therapeutics.[1][2] Furthermore, they fold into unique and stable secondary structures (foldamers), opening new avenues for mimicking protein functions and targeting previously intractable protein-protein interactions.[1][3]
However, the successful chemical synthesis of these promising molecules is not trivial. Like all peptide synthesis, it relies on a meticulously planned protecting group strategy to prevent unwanted side reactions and ensure the correct sequence is assembled.[4][5][6] The unique stereochemistry and reactivity of β-amino acids introduce specific challenges that demand a more nuanced approach than standard α-peptide synthesis protocols. This guide provides a detailed exploration of these challenges and presents a strategic framework for selecting and implementing protecting groups for β-amino acid incorporation, with a focus on the widely used Solid-Phase Peptide Synthesis (SPPS) methodology.
The Unique Challenges of β-Amino Acid Peptide Synthesis
While the fundamental principles of peptide bond formation remain the same, the altered backbone of β-amino acids introduces several challenges:
-
Steric Hindrance: The additional methylene group in the backbone can increase steric bulk around the reactive centers. This is particularly true for β²- and β³,β³-disubstituted amino acids, which can significantly slow down coupling and deprotection steps.[7] This often necessitates longer reaction times, more potent coupling reagents, or elevated temperatures.
-
Aggregation: Similar to hydrophobic α-amino acids, certain β-amino acid sequences are prone to aggregation on the solid support, especially during the synthesis of longer peptides.[8][9] This can lead to incomplete reactions and low yields by rendering the N-terminus of the growing peptide chain inaccessible.[9]
-
Altered Reactivity: The electronic effects of the carboxyl and amino groups are modulated by the intervening carbon atom, which can alter the kinetics of both protection and deprotection reactions compared to their α-analogs.
A successful synthesis hinges on an orthogonal protecting group strategy , where each class of protecting group can be removed under specific conditions without affecting the others.[10][11][12] The two dominant orthogonal schemes in modern SPPS are the Fmoc/tBu and Boc/Bzl strategies.
-
Fmoc/tBu Strategy: The N-terminus is temporarily protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are protected by acid-labile groups like tert-Butyl (tBu). This is the most common strategy due to its mild deprotection conditions.[11][12]
-
Boc/Bzl Strategy: The N-terminus is protected by the acid-labile tert-Butoxycarbonyl (Boc) group, while side chains are protected by groups requiring a very strong acid (like HF) for cleavage, such as Benzyl (Bzl).[11][12]
This guide will focus primarily on the more prevalent Fmoc/tBu strategy and its application to β-amino acid synthesis.
Nα-Terminal Protection: The Temporary Shield
The temporary Nα-protecting group is the linchpin of stepwise peptide synthesis. It must be robust enough to withstand the coupling reaction but easily removable without damaging the growing peptide chain or the permanent side-chain protecting groups.[13][14]
Key Nα-Protecting Groups for β-Amino Acids
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Orthogonal To | Key Advantages & Considerations |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-OSu, Fmoc-Cl | 20-50% Piperidine in DMF | Acid-labile (Boc, tBu), Hydrogenolysis (Z), Pd-catalyzed (Alloc) | Industry standard for SPPS. Mild, base-labile cleavage avoids repeated acid exposure.[4][15] The dibenzofulvene byproduct must be scavenged by piperidine.[16] |
| Boc | tert-Butoxycarbonyl | Boc₂O, Boc-ON | Moderate Acid (e.g., 50% TFA in DCM) | Base-labile (Fmoc), Hydrogenolysis (Z), Pd-catalyzed (Alloc) | Classic choice for Boc/Bzl strategy. Can improve solubility of some peptide sequences.[][18] Requires strong acid for final cleavage.[19] |
| Z (Cbz) | Benzyloxycarbonyl | Benzyl Chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd), Strong Acid (HBr/AcOH) | Base-labile (Fmoc), Mild Acid (Boc), Pd-catalyzed (Alloc) | Stable to both basic and mildly acidic conditions.[4] Not suitable for SPPS due to harsh cleavage; primarily used in solution-phase synthesis. |
| Alloc | Allyloxycarbonyl | Alloc-Cl, Alloc₂O | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger | Acid-labile (Boc, tBu), Base-labile (Fmoc), Hydrogenolysis (Z) | Fully orthogonal to both Fmoc and Boc strategies.[20][21][22] Useful for on-resin modifications where the N-terminus needs to be selectively deprotected.[23] |
Experimental Protocol 1: Nα-Fmoc Protection of a β-Amino Acid
This protocol describes a standard procedure for protecting the amino group of a free β-amino acid with Fmoc-OSu, a necessary first step before its use in SPPS.
Rationale: The reaction is a nucleophilic attack of the free amino group on the activated ester of Fmoc-OSu. A mild base like sodium bicarbonate is used to neutralize the resulting acid and deprotonate the amino group, driving the reaction to completion. Acetone/water is a common solvent system that dissolves both the amino acid and the organic Fmoc reagent.
Materials:
-
β-Amino Acid (1.0 eq)
-
9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) (1.05 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
Acetone
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the β-amino acid (1.0 eq) and NaHCO₃ (2.5 eq) in a mixture of water and acetone (e.g., 1:1 v/v) in a round-bottom flask. Stir until all solids are dissolved.
-
Fmoc-OSu Addition: In a separate container, dissolve Fmoc-OSu (1.05 eq) in acetone. Add this solution dropwise to the stirring amino acid solution over 10-15 minutes at room temperature.[7]
-
Reaction: Allow the reaction to stir overnight at room temperature. Monitor progress by TLC (Thin Layer Chromatography).
-
Workup - Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator.
-
Workup - Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH ~2 by adding 1 M HCl dropwise. A white precipitate of the Fmoc-β-amino acid should form.
-
Extraction: Extract the product into ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by recrystallization or flash column chromatography if necessary.
C-Terminal Protection: Anchoring the Synthesis
In SPPS, the solid-phase resin itself acts as the C-terminal protecting group, anchoring the first amino acid via a linker.[12][14] The choice of resin and its linker is critical as it dictates the conditions for the final cleavage of the peptide from the support and determines whether the final product will be a C-terminal acid or amide.[24]
For solution-phase synthesis, or for the synthesis of peptide fragments, a chemical protecting group is required for the C-terminal carboxylate.
Common C-Terminal Protecting Groups (Solution Phase)
-
Methyl (Me) or Ethyl (Et) Esters: Simple to introduce but require harsh saponification (basic) conditions for removal, which can cause racemization and are incompatible with the Fmoc strategy.
-
Benzyl (Bzl) Ester: A common choice in the Boc/Bzl strategy. It is stable to the TFA used for Boc removal but is cleaved simultaneously with side-chain groups by strong acids like HF or by catalytic hydrogenolysis.[25]
-
tert-Butyl (tBu) Ester: The ideal choice for an Fmoc/tBu orthogonal strategy. It is stable to the piperidine used for Fmoc removal but is easily cleaved by TFA during the final resin cleavage and side-chain deprotection step.
Diagram: General Workflow of Fmoc-SPPS for β-Peptides
Below is a diagram illustrating the cyclical nature of solid-phase peptide synthesis using the Fmoc/tBu strategy, adapted for the incorporation of β-amino acids.
Caption: Decision framework for selecting an N-terminal protecting group strategy in β-peptide synthesis.
Experimental Protocol 2: Cleavage of a β-Peptide from Wang Resin
This protocol details the final step for a peptide synthesized via the Fmoc/tBu strategy on an acid-sensitive resin, such as Wang resin.
Rationale: A strong acid, Trifluoroacetic Acid (TFA), is used to simultaneously cleave the ester linkage anchoring the peptide to the resin and remove all acid-labile side-chain protecting groups (like tBu, Boc, Trt). A "cocktail" of scavengers is essential to quench the highly reactive carbocations generated during the deprotection of side chains, preventing them from causing unwanted modifications to sensitive residues like Tryptophan, Methionine, or Cysteine.
Materials:
-
Peptide-bound resin (dried)
-
Reagent K (Cleavage Cocktail):
-
Trifluoroacetic Acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cold Diethyl Ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage: Add the cleavage cocktail (e.g., 10 mL per 0.1 mmol of peptide) to the resin.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The duration may vary depending on the specific side-chain protecting groups and the stability of the β-amino acid residues.
-
Isolation: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitation: Add the combined filtrate dropwise to a centrifuge tube containing a large volume (approx. 10x the filtrate volume) of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Pelleting: Let the mixture stand at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the tube to pellet the crude peptide.
-
Washing: Carefully decant the ether. Wash the peptide pellet by resuspending it in fresh cold ether and centrifuging again. Repeat this wash step 2-3 times to remove residual scavengers.
-
Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: The crude peptide is now ready for purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
References
-
Cabréle, C., Martinek, T. A., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. [Link]
-
Applied Photophysics. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Photophysics. [Link]
-
Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485–12489. [Link]
-
Koyack, M. J., & Cheng, R. P. (2006). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 340, 65-81. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]
-
Gentle Bio. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Gentle Bio. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Semantic Scholar. (n.d.). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. [Link]
-
Lokey Lab Protocols. (2017). Fmoc. University of California, Santa Cruz. [Link]
-
Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PubMed. [Link]
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
ResearchGate. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Request PDF. ResearchGate. [Link]
-
ResearchGate. (n.d.). Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides | Request PDF. ResearchGate. [Link]
-
Jones, D. S. (1979). Amino-alcohols as C-terminal protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Polypeptide. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Polypeptide. [Link]
-
Siodłak, D. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(6-7), e3091. [Link]
-
Acosta, G. A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1756. [Link]
-
Paradís-Bas, M., et al. (2021). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Chemistry, 9, 674251. [Link]
-
AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. AAPPTec. [Link]
-
Kumar, A., & Bailey, T. L. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Biopolymers, 109(11), e23075. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
El-Faham, A., & Albericio, F. (2011). Methods and protocols of modern solid phase peptide synthesis. Molecules, 16(1), 694-718. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 10. biosynth.com [biosynth.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 18. peptide.com [peptide.com]
- 19. chempep.com [chempep.com]
- 20. total-synthesis.com [total-synthesis.com]
- 21. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 22. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 23. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 24. peptide.com [peptide.com]
- 25. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Analytical Characterization of Peptides Incorporating Unnatural Amino Acids
Introduction: The Expanding Chemical Space of Peptides and the Need for Robust Analytical Scrutiny
The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in peptide-based drug discovery and chemical biology. By moving beyond the canonical 20 amino acids, researchers can imbue peptides with enhanced therapeutic properties, including increased proteolytic stability, improved receptor affinity and selectivity, and novel functionalities.[1] However, this expansion of chemical diversity introduces significant analytical challenges. The unique physicochemical properties of UAAs can profoundly influence peptide behavior during synthesis, purification, and characterization, necessitating specialized analytical methodologies.
This comprehensive guide provides a suite of detailed application notes and protocols for the robust analytical characterization of peptides containing unnatural amino acids. We will delve into the core analytical techniques, offering not just step-by-step instructions but also the underlying scientific rationale to empower researchers, scientists, and drug development professionals to make informed decisions and troubleshoot effectively.
Core Analytical Techniques: A Multi-Pronged Approach to Unraveling Peptide Identity and Purity
A comprehensive understanding of a UAA-containing peptide requires a multi-faceted analytical approach. No single technique can provide a complete picture of purity, identity, and structural integrity. The three pillars of peptide characterization are chromatography for purity assessment, mass spectrometry for identity confirmation, and spectroscopy for structural elucidation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of Purity Assessment
RP-HPLC is the cornerstone for determining the purity of synthetic peptides.[2] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. The presence of UAAs can significantly alter a peptide's hydrophobicity, impacting its retention time and potentially co-eluting with impurities.
Causality Behind Experimental Choices:
-
Mobile Phase Modifiers: Trifluoroacetic acid (TFA) is a common ion-pairing agent that sharpens peaks and improves resolution.[3] However, it can cause ion suppression in subsequent mass spectrometry analysis. For LC-MS applications, formic acid is the preferred alternative.[3]
-
Gradient Optimization: The unique hydrophobicity of a UAA necessitates a tailored elution gradient.[4] A shallow gradient is often required to resolve closely eluting impurities, especially those arising from deletion or insertion sequences.
-
Column Chemistry: While C18 columns are standard, peptides with extremely hydrophobic UAAs may benefit from columns with shorter alkyl chains (e.g., C8 or C4) to reduce retention and improve peak shape.
Protocol 1: RP-HPLC Purity Analysis of a Peptide Containing a Hydrophobic UAA
Objective: To determine the purity of a synthetic peptide containing a hydrophobic unnatural amino acid, such as 3-Cyclohexyl-L-alanine (Cha).
Materials:
-
HPLC system with a UV detector (214 nm and 280 nm)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide sample dissolved in Mobile Phase A
Method:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Sample Injection: Inject 10-20 µL of the peptide sample.
-
Gradient Elution: Run a linear gradient from 5% to 75% Mobile Phase B over 30 minutes.
-
Data Analysis: Integrate the peak areas to calculate the percentage purity of the peptide.
Troubleshooting:
-
Broad Peaks: This can be due to peptide aggregation. Try dissolving the sample in a small amount of organic solvent (e.g., acetonitrile) before adding Mobile Phase A.
-
Poor Resolution: Optimize the gradient by making it shallower around the elution time of the main peak.
Mass Spectrometry (MS): Unambiguous Confirmation of Molecular Identity
Mass spectrometry is an indispensable tool for confirming the molecular weight and sequence of peptides.[5] For peptides with UAAs, MS provides definitive evidence of successful incorporation.
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is the most common technique for peptide analysis as it is a soft ionization method that keeps the peptide intact.[6] Matrix-assisted laser desorption/ionization (MALDI) is also used, particularly for higher molecular weight peptides.
-
Fragmentation Method: Tandem mass spectrometry (MS/MS) is used to sequence the peptide. Collision-induced dissociation (CID) is the most common fragmentation method, but for peptides with labile UAAs, alternative methods like electron-transfer dissociation (ETD) may be necessary to preserve the modification.[7]
-
Data Analysis: The fragmentation pattern of a UAA may not be present in standard protein databases. Therefore, manual interpretation of the MS/MS spectrum is often required to confirm the sequence.
Protocol 2: LC-MS Analysis for Molecular Weight Determination and Sequence Verification
Objective: To confirm the molecular weight and sequence of a UAA-containing peptide.
Materials:
-
LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap)
-
C18 reversed-phase column suitable for LC-MS
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Peptide sample dissolved in Mobile Phase A
Method:
-
LC Separation: Perform an LC separation similar to the HPLC protocol, but using formic acid instead of TFA to avoid ion suppression.
-
MS Acquisition: Introduce the eluent into the ESI source of the mass spectrometer.
-
Acquire a full scan MS spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide and confirm its molecular weight.
-
Perform MS/MS on the most abundant precursor ion to generate a fragmentation spectrum.
-
-
Data Analysis:
-
Compare the experimentally determined molecular weight to the theoretical molecular weight.
-
Analyze the MS/MS spectrum to identify the b- and y-ion series and confirm the amino acid sequence, paying close attention to the mass shift corresponding to the UAA.
-
Troubleshooting:
-
Low Signal Intensity: This could be due to ion suppression or poor ionization. Ensure the sample is properly desalted.[8] Consider using a different ionization source or matrix if using MALDI.
-
Ambiguous Fragmentation: If the UAA is labile, consider using a softer fragmentation technique like ETD.
Spectroscopic Techniques: Probing Higher-Order Structure
While HPLC and MS confirm purity and identity, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide insights into the three-dimensional structure and conformation of the peptide.
NMR is a powerful technique for the detailed structural elucidation of peptides in solution.[9][10] For peptides with UAAs, NMR can confirm the stereochemistry and reveal the impact of the UAA on the local and global conformation.
Protocol 3: 2D NMR for Structural Characterization
Objective: To determine the solution structure of a UAA-containing peptide.
Materials:
-
High-field NMR spectrometer (≥600 MHz)
-
Peptide sample dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O)
Method:
-
Sample Preparation: Dissolve the purified peptide to a final concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (<5 Å), providing distance restraints for structure calculation.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the peptide backbone.
-
-
Data Analysis and Structure Calculation:
-
Assign the resonances in the NMR spectra to specific protons in the peptide sequence.
-
Use the NOE-derived distance restraints to calculate a family of 3D structures using software like CYANA or Xplor-NIH.
-
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides.[11] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The incorporation of a UAA can influence the peptide's secondary structure, which can be monitored by CD.
Protocol 4: Circular Dichroism for Secondary Structure Analysis
Objective: To determine the secondary structure content of a UAA-containing peptide.
Materials:
-
CD spectropolarimeter
-
Quartz cuvette with a path length of 1 mm
-
Peptide sample dissolved in an appropriate buffer (e.g., phosphate buffer)
Method:
-
Sample Preparation: Prepare a peptide solution with a concentration of approximately 0.1 mg/mL. The buffer should be transparent in the far-UV region (190-250 nm).[12][13]
-
Instrument Setup: Purge the instrument with nitrogen gas.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer.
-
Record the CD spectrum of the peptide sample from 260 nm to 190 nm.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity.
-
Analyze the shape of the spectrum to determine the predominant secondary structure (e.g., α-helix, β-sheet, random coil).
-
Data Presentation and Visualization
Clear and concise data presentation is crucial for interpreting and communicating analytical results.
Table 1: Summary of Analytical Techniques for UAA-Peptide Characterization
| Technique | Primary Information | Key Considerations for UAAs |
| RP-HPLC | Purity, Quantification | Altered hydrophobicity, potential for co-elution |
| LC-MS | Molecular Weight, Sequence | Unique fragmentation patterns, need for manual interpretation |
| NMR | 3D Structure, Conformation | Can confirm stereochemistry, reveals structural impact of UAA |
| CD | Secondary Structure | UAA may induce or disrupt secondary structural elements |
Experimental Workflows
Visualizing the analytical workflow can aid in understanding the logical progression of experiments.
Caption: A typical analytical workflow for UAA-containing peptides.
Conclusion: Ensuring the Integrity of Novel Peptide Therapeutics
The analytical characterization of peptides containing unnatural amino acids is a critical aspect of their development as research tools and therapeutic agents. A thorough and orthogonal analytical strategy, combining chromatography, mass spectrometry, and spectroscopy, is essential to ensure the identity, purity, and structural integrity of these novel molecules. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to confidently navigate the analytical challenges associated with this exciting and rapidly evolving field.
References
-
4 Steps of Edman Degradation. Mtoz Biolabs. Available at: [Link]
-
Streamlined Analysis of Synthetic Peptides with Non-Standard Amino Acid Chemistry. Agilent. Available at: [Link]
-
Edman degradation. Wikipedia. Available at: [Link]
-
Desalting of Peptides to Prepare for Mass Spectrometry Analysis. Protocols.io. Available at: [Link]
-
A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. Available at: [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Available at: [Link]
-
SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. University of California, Riverside. Available at: [Link]
-
Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. NIH. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]
-
Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available at: [Link]
-
Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers. PMC - PubMed Central. Available at: [Link]
- Preparative RP-HPLC Method For Purifying Peptides. Google Patents.
-
FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING. Waters. Available at: [Link]
-
The Edman Degradation. Chemistry LibreTexts. Available at: [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Available at: [Link]
-
Manual Edman Degradation of Proteins and Peptides. Springer Nature Experiments. Available at: [Link]
-
[Accurate quantification of synthetic peptides by amino acid-stable isotope dilution mass spectrometry]. ResearchGate. Available at: [Link]
-
Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Proteomic Tumor Analysis Consortium. Available at: [Link]
-
New method of peptide cleavage based on Edman degradation. PMC - NIH. Available at: [Link]
-
Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PMC - NIH. Available at: [Link]
-
Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. ACS Omega. Available at: [Link]
-
Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. PubMed Central. Available at: [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. Available at: [Link]
-
Circular Dichroism Procedure. CU Anschutz School of Medicine. Available at: [Link]
-
Amino acids. Medizinische Fakultät Münster. Available at: [Link]
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available at: [Link]
-
Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods. PMC. Available at: [Link]
-
HPLC of Peptides and Proteins. Springer. Available at: [Link]
-
5 Dimensional Structural Characterization of Synthetic Peptides. ResearchGate. Available at: [Link]
-
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC - NIH. Available at: [Link]
-
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision. SciSpace. Available at: [Link]
-
Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. ResearchGate. Available at: [Link]
-
Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... ResearchGate. Available at: [Link]
-
Circular Dichroism of Peptides. Moodle@Units. Available at: [Link]
-
A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Royal Society of Chemistry. Available at: [Link]
-
NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]
-
MS-READ: Quantitative Measurement of Amino Acid Incorporation. PMC - PubMed Central. Available at: [Link]
-
Overview of peptide and protein analysis by mass spectrometry. PubMed. Available at: [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available at: [Link]
-
Circular Dichroism Spectroscopy. American Peptide Society. Available at: [Link]
-
Using circular dichroism spectra to estimate protein secondary structure. Sandiego. Available at: [Link]
-
Using circular dichroism spectra to estimate protein secondary structure. PMC - NIH. Available at: [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. renyi.hu [renyi.hu]
- 3. lcms.cz [lcms.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Desalting of Peptides to Prepare for Mass Spectrometry Analysis [protocols.io]
- 9. ijsra.net [ijsra.net]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: A Scalable Synthesis of 3-((tert-Butoxycarbonyl)amino)butanoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
3-((tert-Butoxycarbonyl)amino)butanoic acid, a valuable building block in organic synthesis, plays a crucial role in the development of various pharmaceuticals. Its structure, featuring a protected amine and a carboxylic acid, makes it a versatile intermediate for creating more complex molecules. This document provides a comprehensive guide to a robust and scalable synthesis of this compound, focusing on practical application and the underlying chemical principles that ensure a successful outcome. The protocol detailed herein is designed for adaptability, allowing for adjustments from laboratory-scale to pilot-plant production.
Strategic Approach to Synthesis
The synthesis of this compound is fundamentally a protection reaction of the amino group in 3-aminobutanoic acid. The choice of the tert-butoxycarbonyl (Boc) group is strategic; it is one of the most common amine protecting groups in non-peptide chemistry due to its stability under a wide range of reaction conditions and its straightforward, acid-labile removal.[1][2] The primary transformation involves the reaction of 3-aminobutanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Rationale for Reagent and Condition Selection:
-
Starting Material: 3-Aminobutanoic acid is a commercially available and relatively inexpensive starting material.[3] For enantiomerically pure products, either (R)- or (S)-3-aminobutanoic acid can be used.
-
Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for introducing the Boc group. It is a stable, easy-to-handle solid and reacts efficiently with amines to form the corresponding carbamates.[2][4]
-
Solvent System: A mixed solvent system of dioxane and water is employed to ensure the solubility of both the polar amino acid and the nonpolar Boc anhydride.
-
Base: A mild inorganic base such as sodium hydroxide is used to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproduct, tert-butanol, and any adventitious acid.[2][5]
-
Workup and Purification: The workup procedure is designed to efficiently remove unreacted starting materials and byproducts. Purification by crystallization is a scalable and cost-effective method for obtaining the final product in high purity.
Overall Synthesis Workflow
The synthesis can be visualized as a two-step process: the reaction of the amine with the protecting group, followed by purification.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale and can be scaled up with appropriate engineering controls.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3-Aminobutanoic acid | ≥97% | Sigma-Aldrich[3] |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent grade | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | ACS reagent | Fisher Scientific |
| Dioxane | Anhydrous | Fisher Scientific |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Hexanes | ACS reagent | Fisher Scientific |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific |
| Deionized water | In-house |
Equipment:
-
Round-bottom flask (appropriate size for the scale)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
pH paper or pH meter
Step-by-Step Procedure
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide (1.2 eq). Stir the mixture until all solids have dissolved. This may require gentle warming.
-
Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 30 minutes. Ensure the temperature does not rise above 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup - Solvent Removal and Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane. Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M hydrochloric acid. A white precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x volume), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a white solid or a viscous oil.
-
Purification by Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) for several hours to facilitate complete crystallization.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes. Dry the product under vacuum to a constant weight.
Key Process Parameters and Expected Results
| Parameter | Value/Range | Rationale |
| Molar Ratio (Amino Acid:Boc₂O:NaOH) | 1 : 1.1 : 1.2 | Ensures complete consumption of the starting material and neutralization of byproducts. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, while room temperature allows for completion. |
| Reaction Time | 12-16 hours | Sufficient time for the reaction to go to completion at room temperature. |
| pH for Acidification | 2-3 | Ensures complete protonation of the carboxylate to the carboxylic acid for efficient extraction. |
| Expected Yield | 85-95% | This is a high-yielding reaction with minimal side products. |
| Expected Purity | >98% (after crystallization) | Crystallization is an effective method for removing impurities. |
Safety and Handling
-
This compound: May cause skin and serious eye irritation, as well as respiratory irritation.[6]
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable solid, handle with care.
-
Dioxane: Flammable liquid and potential carcinogen.
-
Sodium Hydroxide and Hydrochloric Acid: Corrosive.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling these chemicals.[7] All manipulations should be performed in a well-ventilated fume hood.[7]
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. The use of readily available reagents, mild reaction conditions, and a straightforward purification procedure makes this an attractive method for both academic and industrial applications. The key to a successful large-scale synthesis lies in careful control of the reaction temperature and pH during the workup.
References
- Green Chemistry (RSC Publishing). Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment.
- Medicines for All institute (M4ALL). PROCESS DEVELOPMENT REPORT.
- Biosynth. (R)-3-Aminobutanoic acid | 3775-73-3.
- Efficient Production of (R)
- PubChem. 3-(((Tert-butoxy)carbonyl)amino)butanoic acid.
- Sigma-Aldrich. This compound | 52815-19-7.
- Sigma-Aldrich. 3-Aminobutanoic acid 97 | 541-48-0.
- NIH. Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid.
- CymitQuimica.
- ResearchGate. 3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)
- SynQuest Laboratories, Inc. 3-{[(tert-Butoxy)carbonyl]amino}-4-(2,4,5- trifluorophenyl)butanoic acid.
- ChemicalBook. 3-(TERT-BUTOXYCARBONYL(CYCLOPENTYL)AMINO)
- BLDpharm. 52815-19-7|this compound.
- Advanced ChemBlocks. (S)-3-((tert-butoxycarbonyl)amino)butanoic acid.
- NIH. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Fisher Scientific. Amine Protection / Deprotection.
- J&K Scientific LLC. BOC Protection and Deprotection.
- Semantic Scholar.
- Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol.
- PubChem. (R)-3-((tert-butoxycarbonyl)amino)butanoic acid.
- Sigma-Aldrich. BOC-ON.
- ResearchGate. (PDF) Synthesis of conformationally restricted Analogs of γ-aminobutyric acid.
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. jk-sci.com [jk-sci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 3-(((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 3666467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in the Coupling of Boc-β-homoalanine
Welcome to the technical support center dedicated to addressing the challenges associated with the peptide coupling of Boc-β-homoalanine. This resource is tailored for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterically hindered β-amino acids into their peptide sequences. Here, you will find in-depth troubleshooting guides and frequently asked questions designed to provide practical solutions and enhance your synthetic success.
Introduction: The Challenge of Steric Hindrance with β-Amino Acids
The incorporation of β-amino acids, such as Boc-β-homoalanine, into peptide chains is a valuable strategy for creating peptidomimetics with enhanced biological activity and improved pharmacokinetic properties.[1] However, the additional methylene group in the backbone of β-amino acids introduces significant steric hindrance compared to their α-amino acid counterparts. This bulkiness can impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, leading to slow reaction rates and incomplete couplings.[2] Understanding and overcoming this steric barrier is crucial for the efficient synthesis of β-peptides.
Troubleshooting Guide: Addressing Incomplete Coupling of Boc-β-homoalanine
This guide provides a systematic approach to troubleshooting and resolving common issues encountered during the coupling of Boc-β-homoalanine.
Problem: Low coupling efficiency or failed reaction, as indicated by a positive Kaiser test or mass spectrometry data showing a deletion sequence.
Potential Cause 1: Insufficient Reactivity of the Coupling Reagent
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the steric hindrance associated with β-amino acids.[3][4]
Solution: Employ a High-Potency In-Situ Activating Reagent
Switch to a more powerful class of coupling reagents, such as aminium/uronium or phosphonium salts. These reagents form highly reactive activated esters that can effectively overcome the steric barrier.[4][5]
-
Aminium/Uronium Reagents: HATU, HBTU, HCTU, and COMU are excellent choices for difficult couplings.[5][6][7] HATU is frequently cited as a gold standard for sterically hindered couplings due to its high efficiency and ability to suppress racemization.[2][7] COMU offers comparable efficiency to HATU with the added benefit of a better safety profile, as it does not rely on potentially explosive HOBt or HOAt derivatives.[6][7][8]
-
Phosphonium Reagents: PyBOP and PyAOP are also highly effective for hindered couplings and are known for their high reactivity.[5][6][7]
Experimental Protocol 1: High-Efficiency Coupling using HATU
This protocol provides a general procedure for the coupling of Boc-β-homoalanine on a solid support.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for a minimum of 30 minutes.
-
Deprotection: Perform the standard deprotection of the N-terminal protecting group (e.g., Fmoc) on the resin-bound peptide and wash the resin thoroughly with DMF.
-
Coupling Solution Preparation: In a separate vessel, pre-activate the Boc-β-homoalanine (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[4]
-
Pre-activation: Allow the pre-activation mixture to stand for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate the mixture for 2-4 hours at room temperature.[9]
-
Monitoring: Perform a Kaiser test to monitor the reaction's progress.[9] If the test is positive, indicating incomplete coupling, proceed with a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Potential Cause 2: Suboptimal Reaction Conditions
Steric hindrance can significantly slow down the kinetics of the coupling reaction.[4] Standard reaction times and temperatures may be insufficient to drive the reaction to completion.
Solutions:
-
Extend Reaction Time: Increase the coupling time from the typical 1-2 hours to 4 hours, or even overnight.[4][7][9]
-
Increase Temperature: Cautiously increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[7] Microwave-assisted peptide synthesis (MAPS) is a particularly effective technique for accelerating difficult couplings by utilizing microwave energy to rapidly heat the reaction mixture.[4][7]
Potential Cause 3: Poor Solvation and Peptide Aggregation
As the peptide chain elongates, it can aggregate on the solid support, making the N-terminus inaccessible to the incoming activated amino acid.[2][10] This is a sequence-dependent issue that is often exacerbated by hydrophobic residues.[11]
Solutions:
-
Optimize Solvent Choice: N-methylpyrrolidone (NMP) generally possesses superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[4]
-
Use Chaotropic Salts: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling mixture can help to disrupt secondary structures and improve solvation.[12]
-
Incorporate "Difficult Sequence" Strategies: For particularly challenging sequences, consider incorporating backbone-protecting groups like Hmb or pseudoproline dipeptides to disrupt aggregation.[12]
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for steric hindrance with Boc-β-homoalanine?
The additional methylene group in the backbone of β-homoalanine, compared to its α-amino acid analog, increases the steric bulk around the reacting centers (the carboxylic acid and the amine). This increased bulkiness creates a physical barrier that hinders the optimal orientation required for the nucleophilic attack of the amine on the activated carboxyl group, thus slowing down the peptide bond formation.[13][14]
Q2: How do I know if my coupling reaction is incomplete?
The most common method for monitoring coupling completion in solid-phase peptide synthesis is the qualitative ninhydrin (Kaiser) test.[10] A positive result (a blue or purple color on the resin beads) indicates the presence of unreacted primary amines. Upon completion of the synthesis, mass spectrometry analysis of the crude peptide can reveal the presence of "deletion sequences," which are peptides missing the sterically hindered residue, providing definitive evidence of incomplete coupling.[7]
Q3: Are there any alternatives to the standard coupling reagents for extremely difficult couplings?
For exceptionally challenging couplings where even potent uronium/phosphonium reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4][6][15] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the amino acid fluoride in situ, which is a highly reactive species.[6]
Q4: Can double coupling improve the yield?
Yes, if the initial coupling is incomplete, performing a second coupling is a straightforward and often effective strategy.[9] After the first coupling, the resin is washed, and a fresh solution of the activated Boc-β-homoalanine is added to react with the remaining unreacted N-terminal amines.
Q5: What should I do if double coupling still results in a positive Kaiser test?
If a second coupling does not lead to a complete reaction, it is advisable to "cap" the unreacted amines.[9][10] Capping involves acetylating the unreacted N-termini using a reagent like acetic anhydride. This prevents the formation of deletion peptides in subsequent steps and simplifies the purification of the final product.[9]
Visualizing the Workflow
Troubleshooting Incomplete Coupling
Caption: A workflow for troubleshooting incomplete coupling reactions.
Comparison of Coupling Reagent Classes
Caption: Relative reactivity and use cases of different coupling reagent classes.
Data Summary
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Reagent Class | Examples | Relative Reactivity | Key Considerations |
| Carbodiimides | DCC, DIC | Low to Moderate | Often insufficient for sterically hindered couplings.[3] |
| Aminium/Uronium | HATU, HBTU, HCTU, COMU | Very High | Highly effective for difficult couplings; HATU is a common benchmark.[5][6][7] COMU offers a better safety profile.[6][7][8] |
| Phosphonium | PyBOP, PyAOP | Very High | Excellent for hindered couplings with high reactivity.[5][6][7] |
| Acyl Fluoride Forming | TFFH | Extremely High | Used for the most challenging couplings where other reagents fail.[4][6] |
References
-
Stewart, D. E., et al. (1990). An electronic effect on protein structure. Protein Science, 9(11), 2221-2227. Retrieved from [Link]
-
Hayashi, Y. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synfacts, 18(10), 1086. Retrieved from [Link]
-
Thieme Gruppe. (2022). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]
-
Hayashi, Y., et al. (2022). Synthesis of Peptides with the Formation of Highly Sterically Hindered Peptide Bonds. Angewandte Chemie International Edition, 61(40), e202208941. Retrieved from [Link]
-
ChemSimplified. (2023, September 3). Peptide bonds and protein secondary structure (alpha helices, B strands, sheets, & turns, etc.). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Various Authors. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2012). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. Organic Letters, 14(24), 6230–6233. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Coin, I., et al. (2007). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
Fields, G. B. (2007). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.2. Retrieved from [Link]
-
Li, Y., et al. (2018). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. Nature Communications, 9, 730. Retrieved from [Link]
-
Arsequell, G., & Valencia, G. (2019). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 24(12), 2269. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Wang, Z., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]
-
Nagy, L., et al. (2012). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 43(5), 2049–2059. Retrieved from [Link]
-
Habarakada, D. S. (2019). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. Journal of Peptide Science, 25(1), e3134. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019, September 27). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Retrieved from [Link]
-
Beke, T., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(54), 31633–31640. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Liffert, R., et al. (2017). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 71(5), 268-272. Retrieved from [Link]
-
Fields, G. B. (1997). Procedures to Improve Difficult Couplings. Methods in Enzymology, 289, 104-126. Retrieved from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]
-
AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1144. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. thieme.de [thieme.de]
Technical Support Center: Troubleshooting Side Reactions of Boc-Protected Amino Acids in Peptide Synthesis
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing Boc-protected amino acids. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent common side reactions encountered during synthesis. Our goal is to provide you with the mechanistic understanding and practical solutions needed to ensure the integrity and yield of your synthetic peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific challenges you may face.
1. t-Butylation: The Universal Challenge in Boc SPPS
Q: My crude peptide analysis (HPLC/LC-MS) shows a series of peaks with a +56 Da mass shift from the expected product. What is causing this?
A: This is a classic sign of tert-butylation, one of the most common side reactions in Boc-based SPPS.[1]
-
Causality & Mechanism: The Boc (tert-butyloxycarbonyl) group is removed using a strong acid, typically trifluoroacetic acid (TFA).[2][3] This cleavage reaction generates a highly reactive and stable tert-butyl cation (t-Bu⁺).[2][4] This electrophile will readily attack any nucleophilic side chains present in your peptide sequence.[2][5] The addition of a 56 Da moiety corresponds to the mass of a tert-butyl group.
-
Which Residues are at Risk? Amino acids with nucleophilic side chains are particularly vulnerable:[2][5]
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.[1][2][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][5]
-
Cysteine (Cys): The free thiol group is a potent nucleophile and a prime target for t-butylation.[2][5]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[2]
-
-
Troubleshooting & Prevention: The key is to "scavenge" or trap the reactive tert-butyl cations before they can react with your peptide.[2] This is achieved by adding scavenger reagents to the TFA deprotection/cleavage cocktail.
Table 1: Common Scavenger Cocktails for TFA Cleavage
Scavenger Cocktail Composition (v/v/v or v/v/v/v/v) Primary Use Case Standard TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) General purpose, highly effective for peptides containing Trp.[6][7] Reagent K TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) "Global" protection for peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[1][6] | For Cys-heavy peptides | TFA / Thioanisole / Dithiothreitol (DTT) (90:5:5 v/v/w) | Specifically designed to protect Cysteine residues from alkylation and oxidation.[6] |
Experimental Protocol: Boc Deprotection with Scavengers
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.
-
Pre-wash: Pre-wash the resin with the chosen TFA/scavenger cocktail for 1-2 minutes.
-
Deprotection: Treat the resin with the TFA/scavenger cocktail for 20-30 minutes with gentle agitation.[8]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid and scavengers.
-
Neutralization: Neutralize the resin with a 5-10% solution of a hindered base like N,N-diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes) before the next coupling step.[9]
-
2. Aspartimide Formation: Backbone Cyclization
Q: I'm synthesizing a peptide containing an Asp-Gly sequence and observing a significant impurity with the same mass as my target peptide, but it elutes differently on HPLC. I also see some products with a -18 Da mass shift. What's happening?
A: You are likely encountering aspartimide formation. This is a notorious side reaction, especially in sequences containing Asp followed by a small, unhindered amino acid like Gly, Ala, or Ser.[3]
-
Causality & Mechanism: Aspartimide formation is an intramolecular cyclization. The backbone amide nitrogen of the residue following Asp attacks the side-chain carbonyl of Asp, forming a five-membered succinimide ring (the aspartimide). This reaction is particularly prevalent under the basic conditions of the neutralization step in Boc-SPPS, but can also be catalyzed by acid during final cleavage.[10] The aspartimide intermediate has the same mass as the desired product but is less polar. The -18 Da product corresponds to the hydrolyzed aspartimide, which can open to form both the correct α-peptide and an undesired β-peptide, where the peptide bond is formed with the side-chain carboxyl group. This process often leads to racemization.[11][12]
-
Troubleshooting & Prevention:
-
Side-Chain Protection: Using a bulkier side-chain protecting group for Aspartic acid, such as Cyclohexyl (OcHex), can sterically hinder the intramolecular attack. In Boc-SPPS, Asp(OcHex) has shown to result in minimal aspartimide formation. [10] * In Situ Neutralization: Minimize the time the deprotected N-terminal amine is exposed to basic conditions. Protocols that combine the neutralization and coupling steps ("in situ neutralization") are highly effective at suppressing this side reaction. [3][13][14] * Use of Additives: Adding HOBt (Hydroxybenzotriazole) during coupling can help suppress aspartimide formation.
-
3. Diketopiperazine (DKP) Formation: N-Terminal Cleavage
Q: I'm synthesizing a peptide with Proline at the second position (e.g., Xaa-Pro-...). After the second coupling, I'm experiencing a dramatic loss of peptide from the resin. Why?
A: This is a classic case of diketopiperazine (DKP) formation, which results in the cleavage of the N-terminal dipeptide from the resin. [15]
-
Causality & Mechanism: DKP formation is an intramolecular cyclization where the free N-terminal amine of the dipeptide attacks the ester linkage connecting the C-terminal amino acid to the resin. [15]This forms a stable six-membered cyclic dipeptide (the diketopiperazine), which diffuses away from the resin, resulting in chain termination and significant yield loss. [15]Sequences containing Proline at the second position are exceptionally prone to this because Proline's structure favors the cis-amide bond conformation required for cyclization. [15][16]
Figure 2: Mechanism of Diketopiperazine (DKP) Formation. -
Troubleshooting & Prevention:
-
Boc vs. Fmoc Strategy: DKP formation can be less pronounced in Boc-SPPS compared to Fmoc-SPPS. This is because the TFA deprotection step leaves the N-terminal amine protonated and thus less nucleophilic. [3][15]The risk is highest during the subsequent neutralization step.
-
Protocol Modification:
-
Couple the third amino acid immediately: After deprotecting the dipeptide, proceed immediately to the coupling of the third amino acid. Use an in situ neutralization protocol where the neutralization base is added along with the activated amino acid. [3]This minimizes the time the free, nucleophilic dipeptide amine exists.
-
Use a dipeptide building block: If feasible, couple a pre-formed Boc-Yaa-Xaa-OH dipeptide to the Pro-resin. This bypasses the problematic dipeptide-resin stage entirely.
-
-
4. Side Reactions of Specific Amino Acid Residues
Q: I'm observing unexpected modifications specific to certain amino acids in my sequence. Can you provide a quick reference?
A: Absolutely. Beyond the general side reactions, several amino acids have unique reactivities.
Table 2: Troubleshooting Guide for Specific Amino Acid Side Reactions
| Amino Acid | Problem | Mechanism | Prevention & Troubleshooting |
|---|---|---|---|
| Glutamine (Gln) | Pyroglutamate Formation (+17 Da loss) | The N-terminal Gln residue's α-amino group attacks the side-chain amide, cyclizing to form pyroglutamic acid and releasing ammonia. [17][18][19]This reaction can occur spontaneously. [17][20] | Use a side-chain protecting group like Trityl (Trt) for Gln if it is at the N-terminus. Couple the second residue quickly after deprotection of N-terminal Gln. |
| Methionine (Met) | Oxidation (+16 Da shift) | The thioether side chain is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)). [21][22]This can be caused by atmospheric oxygen, peroxides in solvents, or during acidic cleavage. [21][22] | Degas all solvents. Perform synthesis under an inert (N₂ or Ar) atmosphere. [23]Add reducing agents like dimethyl sulfide (DMS) or DTT to the cleavage cocktail. [1][21]The oxidation can sometimes be reversed post-synthesis. [24] |
| Arginine (Arg) | δ-Lactam Formation | Intramolecular cyclization of the guanidino group, particularly with certain protecting groups like Pbf or (Boc)₂, can occur during activation, leading to incomplete coupling. [25] | The NO₂ protecting group for Arg shows a lower tendency for δ-lactam formation compared to Pbf or (Boc)₂. [25][26]Ensure complete and efficient coupling by using potent activators like HBTU/HOBt. |
| Histidine (His) | Racemization | The imidazole side chain can catalyze racemization during the coupling step, especially when using carbodiimide activators. [14]| Use pre-formed active esters or coupling reagents known for low racemization, such as PyBOP or HBTU/HOBt. [6]Protecting the imidazole nitrogen (e.g., with a Tosyl group) can reduce, but not eliminate, this risk. [27]|
References
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis - Benchchem.
- Side reactions of Boc deprotection with scavengers. - Benchchem.
- Technical Support Center: Boc-L-Proline and Diketopiperazine (DKP)
- Boc Solid Phase Peptide Synthesis - ChemPep.
- Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - ResearchG
- Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed.
- Technical Support Center: tert-butyl Cation Scavenging in Boc Deprotection - Benchchem.
- Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.
- Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed.
- Amino Acid Deriv
- Overview of Solid Phase Peptide Synthesis (SPPS).
- N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - NIH.
- How to handle peptides th
- Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection - Benchchem.
- (PDF)
- A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed.
- T boc fmoc protocols in peptide synthesis | PPTX - Slideshare.
- Scavengers for Boc deprotection to prevent side-product form
- Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggreg
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- Why Fmoc-Protected Amino Acids Domin
- Peptide Synthesis - FAQ | AAPPTEC.
- Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
- oxidation of methionine in H-Met-Trp-OH and how to avoid it - Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Aspartimide formation during SPPS a Base-promoted aspartimide formation...
- The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC - NIH.
- Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in prot - ResearchG
- Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side...
- 6.7 Pyroglutamic Acid Peptides.
- Technical Support Center: Prevention of Pyroglutamate Form
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Public
- Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosph
- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - MDPI.
- Common side reactions in peptide synthesis occurring on resin (a and b)...
- Side reactions in peptide synthesis: An overview - Bibliomed.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega - ACS Public
- A Technical Guide to the Synthesis of Arginine-Rich Peptides Using Boc-Arg(Pbf)-OH - Benchchem.
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - Morressier.
- Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis | The Journal of Organic Chemistry - ACS Public
- SPPS Tips For Success Handout - Mesa Labs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. biotage.com [biotage.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 26. peptide.com [peptide.com]
- 27. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of peptides containing Boc-DL-3-aminobutyric acid
Technical Support Center: Peptide Synthesis Core
Topic: Improving the Yield of Peptides Containing Boc-DL-3-aminobutyric Acid
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the incorporation of Boc-DL-3-aminobutyric acid (Boc-β-Abu-OH) into peptide sequences. As a non-proteinogenic β-amino acid, Boc-β-Abu-OH introduces unique steric and conformational challenges that can lead to significantly lower yields compared to standard α-amino acid couplings. This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you optimize your synthesis strategy.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of Boc-DL-3-aminobutyric acid into my peptide sequence resulting in a low yield?
A1: Low yields are common when incorporating β-amino acids like 3-aminobutyric acid due to steric hindrance. The β-carbon substituent slows down the kinetics of the coupling reaction, leading to incomplete acylation of the N-terminal amine on the growing peptide chain.[1][2] Standard coupling conditions that are effective for α-amino acids may be insufficient to drive the reaction to completion. To overcome this, you need to employ more potent coupling reagents and optimized reaction conditions.[1]
Q2: Which coupling reagents are most effective for sterically hindered amino acids like Boc-DL-3-aminobutyric acid?
A2: For sterically hindered couplings, uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended.[3][4] These reagents rapidly form activated OAt or O-6-ClBt esters, which are more reactive than the OBt esters formed by older reagents like HBTU or TBTU.[3] The increased reactivity helps to overcome the steric barrier presented by the β-amino acid. Phosphonium-based reagents like PyAOP and PyBOP are also effective alternatives.[1][5]
Q3: Can I use standard Boc-SPPS deprotection and cleavage protocols for a peptide containing 3-aminobutyric acid?
A3: Yes, standard Boc deprotection and cleavage protocols are generally compatible. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][7] The final cleavage from the resin and removal of side-chain protecting groups are typically achieved with a strong acid cocktail, such as HF or a mixture of TFA with scavengers (e.g., TFA/H₂O/TIPS 95:2.5:2.5).[1][6] However, the presence of the β-amino acid can alter the peptide's overall solubility and chromatographic behavior, which may require adjustments during purification.[8]
Troubleshooting Guide: Low Coupling Efficiency
This section addresses specific problems you might face when Boc-DL-3-aminobutyric acid coupling fails to proceed efficiently.
Issue 1: Incomplete Coupling Detected by Ninhydrin Test
A positive ninhydrin test after the coupling step indicates the presence of unreacted free primary amines on the resin, signifying a failed or incomplete reaction.
Root Cause Analysis:
-
Insufficient Reagent Potency: The chosen coupling reagent may not be powerful enough to overcome the steric hindrance of the β-amino acid.[2]
-
Suboptimal Reaction Time/Temperature: Sterically hindered couplings are kinetically slower and may require more time or thermal energy to proceed to completion.[1]
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, making the N-terminal amine inaccessible to the activated amino acid.[9][10] This is particularly common in hydrophobic sequences.
Solutions & Optimization Strategies:
-
Employ a High-Potency Coupling Reagent:
-
Recommendation: Use HATU or HCTU with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure.[3] HOAt provides anchimeric assistance, further accelerating the reaction.[3]
-
Rationale: These reagents create highly reactive esters that are more effective at acylating sterically hindered amines.[3]
-
-
Optimize Reaction Conditions:
-
Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Boc-DL-3-aminobutyric acid.[1] This provides a second opportunity for any remaining free amines to react.
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight. Monitor the reaction progress with a ninhydrin test at intervals.
-
Increase Temperature: Gently heating the reaction vessel to 35-40°C can help overcome the activation energy barrier.[1] Use caution, as excessive heat can promote side reactions like racemization.[11]
-
-
Mitigate On-Resin Aggregation:
| Strategy | Parameter | Recommended Change | Rationale |
| Reagent | Coupling Agent | Switch from HBTU/TBTU to HATU or HCTU | Forms a more reactive activated ester to overcome steric hindrance.[3] |
| Protocol | Coupling Cycles | Perform a double couple | Increases the probability of driving the reaction to completion.[1] |
| Conditions | Temperature | Increase from RT to 35-40°C | Provides additional energy to overcome the kinetic barrier.[1] |
| Solvent | Primary Solvent | Switch from DMF to NMP | Improves solvation of the peptide chain and disrupts aggregation.[10] |
Issue 2: Low Yield of Crude Peptide After Cleavage
Even with successful coupling, the final yield can be compromised by issues during synthesis or cleavage.
Root Cause Analysis:
-
Incomplete Boc Deprotection: If the Boc group from the previously coupled amino acid is not fully removed, the N-terminal amine remains blocked, terminating the chain extension and reducing the yield of the full-length peptide.[1]
-
Peptide Solubility: Peptides rich in hydrophobic residues, including 3-aminobutyric acid, may have poor solubility in the cleavage cocktail or the precipitation solvent (e.g., diethyl ether), leading to losses during workup.[8][12]
-
Side Reactions: Although less common with Boc-β-Abu-OH itself, side reactions involving adjacent amino acids (e.g., aspartimide formation with an adjacent Asp residue) can occur, leading to undesired byproducts.[13]
Solutions & Optimization Strategies:
-
Ensure Complete Deprotection:
-
Improve Peptide Solubility During Workup:
-
Solvent Selection: If the crude peptide is difficult to precipitate or handle in cold diethyl ether, try a different solvent system. For hydrophobic peptides, dissolving the cleavage mixture in a minimal amount of acetic acid or DMSO before adding to ether can improve precipitation.[8][12]
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of aqueous solutions during purification can significantly enhance solubility.[8]
-
-
Final Product Analysis:
-
Technique: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) to analyze the crude product.[14][15]
-
Purpose: This analysis is crucial to confirm the identity of the main product and to identify any major impurities, such as deletion sequences (from incomplete coupling) or products of side reactions.[10] This information will guide further optimization of the synthesis and purification strategy.
-
Experimental Protocols
Protocol 1: Optimized Coupling of Boc-DL-3-aminobutyric acid using HATU
This protocol is for a standard 0.1 mmol scale manual solid-phase peptide synthesis (SPPS).
-
Resin Preparation:
-
Swell the peptide-resin (containing the free N-terminal amine) in NMP for 30 minutes.
-
Drain the solvent.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Boc-DL-3-aminobutyric acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in 2 mL of NMP.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture.
-
Allow the solution to pre-activate for 5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the peptide-resin.
-
Agitate the reaction vessel at room temperature for 4 hours.
-
Optional: For very difficult sequences, the reaction can be gently heated to 35°C.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the reaction is complete.
-
If the test is positive, drain the coupling solution, wash the resin with NMP (3x), and perform a second coupling (double couple) as described in steps 2-3.
-
Once the coupling is complete, drain the final solution and wash the resin thoroughly with NMP (3x) and DCM (3x) to remove excess reagents.
-
Protocol 2: Final Cleavage and Peptide Precipitation
-
Resin Preparation:
-
Wash the final, fully assembled peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[6]
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIPS) (95:2.5:2.5 v/v/v) . Prepare 10 mL of cocktail per gram of resin.
-
Safety Note: Work in a well-ventilated fume hood and wear appropriate PPE. TFA is highly corrosive.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.[1]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin using a fritted funnel and collect the filtrate into a clean conical tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA filtrate dropwise into a 10-fold excess of ice-cold diethyl ether with vigorous stirring.
-
A white precipitate of the crude peptide should form.
-
Place the ether suspension at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide, carefully decant the ether, and wash the pellet twice with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
References
-
Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]
-
GenScript. Peptide Solubility Guidelines. Available at: [Link]
-
Davies, J. S., & Mohammed, A. K. (1984). Synthesis of β-amino-acid peptides. Part 3. Preparation of racemic and chiral 3-aminobutyric acid derivatives and peptides using dihydro-oxazin-6-ones and conventional coupling reagents. Journal of the Chemical Society, Perkin Transactions 1, 2981-2987. Available at: [Link]
-
Fields, C. G., & Fields, G. B. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]
-
Shao, J., & Li, Y. H. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. Available at: [Link]
-
Sormanni, P., et al. (2017). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Scientific Reports, 7(1), 8933. Available at: [Link]
-
Innovagen. Peptide Solubility Guidelines. Available at: [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. Available at: [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266. Available at: [Link]
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology, 35, 63-72. Available at: [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Available at: [Link]
-
Agilent Technologies. (2022). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Available at: [Link]
-
Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Aapptec. Guide to Solid Phase Peptide Synthesis. Available at: [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. jpt.com [jpt.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.cn]
- 10. biotage.com [biotage.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. peptide.com [peptide.com]
- 14. hplc.eu [hplc.eu]
- 15. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Low Coupling Efficiency of Unnatural Amino Acids
Welcome to the Technical Support Center for the incorporation of unnatural amino acids (Uaas). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges associated with low coupling efficiency of Uaas in both synthetic and biological systems. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful integration of these powerful tools into your research.
Introduction: The Challenge of Incorporating the Unnatural
The site-specific incorporation of unnatural amino acids into peptides and proteins opens up a vast landscape for scientific discovery, from developing novel therapeutics to probing biological mechanisms. However, the unique chemical structures of Uaas often present significant challenges to the standard synthetic and biological machinery, leading to reduced coupling or incorporation efficiency. This guide is structured to address these issues systematically, whether you are working at the bench with Solid-Phase Peptide Synthesis (SPPS) or engineering biological systems for genetic code expansion.
Part 1: Solid-Phase Peptide Synthesis (SPPS) Troubleshooting
Low coupling efficiency in SPPS is a common hurdle when dealing with Uaas, particularly those with bulky or unusual side chains. The following Q&A guide will walk you through the most common causes and their solutions.
Frequently Asked Questions (FAQs) for SPPS
Q1: My Kaiser test remains positive after a standard coupling cycle with a bulky Uaa. What is the primary cause?
A1: A persistent positive Kaiser test indicates the presence of unreacted free amines on the resin, signifying a failed or incomplete coupling reaction. The most common culprit for bulky Uaas is steric hindrance . The sheer size of the Uaa's side chain can physically block the activated carboxyl group from reaching the N-terminus of the growing peptide chain.[1] This is particularly prevalent with α,α-disubstituted or N-methylated amino acids.[2]
Q2: I'm using standard coupling reagents like DIC/HOBt, but the yield is consistently low for my Uaa. Are there better alternatives?
A2: Yes, for sterically demanding Uaas, more potent coupling reagents are often necessary. Standard carbodiimide reagents may not be reactive enough to overcome the steric barriers.[1][3] It is highly recommended to switch to uronium/aminium or phosphonium salt-based reagents, which form more reactive activated esters.
| Coupling Reagent Class | Examples | Reactivity | Notes |
| Carbodiimides | DIC, DCC | Low-Moderate | Often insufficient for hindered Uaas.[3] |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU, COMU | High-Very High | HATU and COMU are generally considered among the most efficient.[3][4][5] |
| Phosphonium Salts | PyBOP, PyAOP | High | PyAOP is particularly effective for difficult couplings.[6] |
Q3: I've switched to a more powerful coupling reagent, but I'm still seeing incomplete coupling. What are my next steps?
A3: If a more potent reagent doesn't solve the issue, you can employ several strategies:
-
Double Coupling: This is a straightforward and often effective method where you repeat the coupling step with a fresh preparation of the activated Uaa and coupling reagents.[3]
-
Increase Reaction Time and Temperature: Steric hindrance slows down reaction kinetics. Extending the coupling time from the standard 1-2 hours to overnight can be beneficial.[3] Microwave-assisted peptide synthesis can also significantly accelerate these difficult couplings.[2][3]
-
Optimize Solvent Choice: The solvation of the peptide-resin is critical. Poor swelling can hinder reagent access.[3] N-methyl-2-pyrrolidone (NMP) has better solvating properties than the more commonly used dimethylformamide (DMF) for aggregated sequences. In some cases, using a solvent mixture like DCM/DMF/NMP can be advantageous.[3][7]
Troubleshooting Workflow for SPPS
Below is a logical workflow to diagnose and resolve low coupling efficiency of Uaas in SPPS.
Caption: A systematic workflow for troubleshooting low Uaa coupling efficiency in SPPS.
Detailed Protocol: Double Coupling of a Sterically Hindered Uaa using HATU
This protocol is intended for situations where a single coupling of a sterically hindered Uaa is insufficient.
-
Initial Coupling:
-
Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
In a separate vessel, pre-activate the sterically hindered Fmoc-Uaa (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-5 minutes.
-
Add the activated Uaa solution to the resin and agitate for 2 hours.
-
Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), proceed to the second coupling.
-
-
Second Coupling:
-
Drain the reaction vessel.
-
Wash the resin with DMF (3 x 1 min) to remove old reagents and byproducts.
-
Prepare a fresh solution of activated Fmoc-Uaa, HATU, and DIPEA as described in step 1.
-
Add the fresh activation solution to the resin and agitate for an additional 2 hours.
-
Perform a final Kaiser test. If the test is negative (yellow beads), the coupling is complete. Wash the resin thoroughly with DMF (5 x 1 min) before proceeding to the next Fmoc deprotection step.
-
Part 2: In Vivo and In Vitro Incorporation Troubleshooting
Low incorporation efficiency of Uaas in biological systems (genetic code expansion) presents a different set of challenges, primarily revolving around the performance of the orthogonal translation system (OTS) and its competition with endogenous cellular machinery.
Frequently Asked Questions (FAQs) for In Vivo/In Vitro Systems
Q1: I'm getting very low yields of my full-length protein containing the Uaa, and I see a significant amount of a truncated product. What's happening?
A1: This is a classic sign of inefficient suppression of the nonsense codon (typically the amber stop codon, UAG) designated for the Uaa. The primary reason is competition with cellular release factors (e.g., RF1 in E. coli) .[2][8] If the suppressor tRNA (o-tRNA) is not efficient at recognizing the codon and delivering the Uaa, the ribosome will terminate translation, leading to a truncated protein.
Q2: How can I improve the efficiency of my orthogonal tRNA/aminoacyl-tRNA synthetase (o-aaRS) pair?
A2: The efficiency of the OTS is paramount. Here are several ways to improve it:
-
Optimize the Expression Levels of the o-tRNA and o-aaRS: The relative concentrations of the o-tRNA and o-aaRS can significantly impact Uaa incorporation. It is often necessary to titrate the plasmid ratios encoding these components to find the optimal balance.[9]
-
Directed Evolution of the o-aaRS: If the synthetase has low activity or specificity for the Uaa, it will not efficiently charge the o-tRNA. Directed evolution can be used to select for synthetase variants with improved performance for a specific Uaa.[6]
-
Enhance o-tRNA Performance: The interaction between the o-tRNA and the ribosome, as well as elongation factors (like EF-Tu), can be a limiting factor. Mutations in the tRNA body can sometimes improve its processing and incorporation efficiency within the host's translation machinery.[6][10]
Q3: My protein expression is significantly reduced overall when I add the Uaa to the culture medium. Why is this?
A3: This suggests that the Uaa may be cytotoxic to the host cells.[11][12] Some Uaas can interfere with metabolic pathways or be incorporated non-specifically by endogenous synthetases, leading to global protein misfolding and cellular stress. To mitigate this:
-
Determine the optimal, non-toxic concentration of the Uaa by performing a dose-response experiment.
-
Consider using a cell-free protein synthesis (CFPS) system. CFPS systems are open environments that are not constrained by cell viability and can tolerate compounds that would be toxic to living cells.[3][11]
Q4: I'm working with a cell-free system, but my yields are still low. What specific factors should I consider?
A4: While CFPS systems bypass issues of cell viability and Uaa transport, efficiency can still be a challenge. Key areas to optimize include:
-
Concentrations of OTS Components: In a cell-free system, you have direct control over the concentrations of the purified o-tRNA and o-aaRS. Titrating these components to optimal levels is crucial.[13]
-
Magnesium Concentration: The concentration of Mg²⁺ is critical for ribosomal function and can significantly impact translation efficiency. It often needs to be re-optimized when introducing an OTS.[14]
-
Competition from Endogenous tRNAs: Even in a cell-free system, near-cognate endogenous tRNAs can compete with your suppressor tRNA, leading to mis-incorporation of natural amino acids. Methods exist to deplete these competing tRNAs from the cell extract.[15]
Troubleshooting Workflow for In Vivo/In Vitro Systems
This workflow provides a structured approach to addressing low Uaa incorporation in biological systems.
Caption: A logical workflow for troubleshooting low Uaa incorporation in biological systems.
Protocol: Verifying Uaa Incorporation via Mass Spectrometry
Confirmation of Uaa incorporation and assessment of efficiency requires analytical validation. Mass spectrometry is the gold standard for this purpose.[]
-
Protein Purification: Purify the target protein (both the wild-type version and the version expressed with the Uaa) to a high degree of homogeneity using an appropriate method (e.g., affinity chromatography).
-
Intact Mass Analysis (Optional but Recommended):
-
Analyze the intact purified proteins by ESI-MS.
-
Compare the molecular weight of the Uaa-containing protein to the wild-type. The mass shift should correspond to the difference between the mass of the Uaa and the mass of the amino acid it replaced (if any). This provides a quick confirmation of incorporation.
-
-
Proteolytic Digestion:
-
Excise the protein band from an SDS-PAGE gel or use an in-solution digestion protocol.
-
Digest the protein with a specific protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the fragmentation data against a protein database that includes the sequence of your target protein with the Uaa incorporated at the specific site.
-
The identification of a peptide fragment containing the Uaa definitively confirms its site-specific incorporation.
-
-
Quantification (Optional): For a more quantitative measure of incorporation efficiency, you can use techniques like Selected Reaction Monitoring (SRM) or by comparing the peak areas of the Uaa-containing peptide versus the peptide resulting from termination or mis-incorporation.[]
References
- Benchchem. (n.d.). Troubleshooting poor coupling efficiency of Fmoc-D-Bpa-OH.
- BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins.
-
Wang, N., et al. (2014). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology, 3(10), 779-783. [Link]
- ACS Publications. (n.d.). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids.
- Neumann, H., et al. (2014). Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET.
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
-
Neumann, H., et al. (2014). Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. Nature Chemistry, 6(5), 393-403. [Link]
-
Hong, S. H., et al. (2014). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods in Molecular Biology, 1118, 135-147. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Apponyi, M. A., et al. (2013). High-yield cell-free protein synthesis for site-specific incorporation of unnatural amino acids at two sites. Biotechnology and Bioengineering, 110(9), 2501-2509.
- Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
- Miller, C. A., & Collins, C. H. (1991). Effects of the nucleotide 3' to an amber codon on ribosomal selection rates of suppressor tRNA and release factor-1. Journal of Molecular Biology, 219(2), 131-140.
-
Wang, H. H., et al. (2016). Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis. Scientific Reports, 6, 38232. [Link]
-
O'Donoghue, P., et al. (2018). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Chemistry, 6, 629. [Link]
-
Wals, K., & Ovaa, H. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry, 2, 15. [Link]
- MolecularCloud. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins.
-
Amiram, M., et al. (2018). Dissecting the Contribution of Release Factor Interactions to Amber Stop Codon Reassignment Efficiencies of the Methanocaldococcus jannaschii Orthogonal Pair. Genes, 9(11), 546. [Link]
- Benchchem. (n.d.). strategies to overcome steric hindrance in N-methylated peptide synthesis.
- Coin, I. (2016). Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells. Methods in Molecular Biology, 1425, 25-41.
-
Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692-4699. [Link]
- Loscha, K., et al. (2012). Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis. Methods in Molecular Biology, 820, 121-134.
-
Liu, J., & Li, J. (2018). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry, 62(4), 543-553. [Link]
-
Sharma, P., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(60), 38048-38064. [Link]
-
Zheng, Y., et al. (2021). Development of mammalian cell logic gates controlled by unnatural amino acids. iScience, 24(10), 103135. [Link]
- Wals, K., & Ovaa, H. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry, 2, 15.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
Liskamp, R. M., et al. (2014). A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair. ACS Chemical Biology, 9(5), 1157-1166. [Link]
-
Wals, K., & Ovaa, H. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry, 2, 15. [Link]
-
Shani, G., et al. (2020). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. The FEBS Journal, 287(14), 2899-2911. [Link]
-
Zhang, W., et al. (2022). Toward efficient multiple-site incorporation of unnatural amino acids using cell-free translation system. Biotechnology and Bioengineering, 119(3), 961-971. [Link]
- Chatterjee, A., & Schultz, P. G. (2013). Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. Labome.
-
Schmied, W. H., et al. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. Biological Chemistry, 399(11), 1335-1346. [Link]
- Profacgen. (n.d.). Incorporation of Unnatural Amino Acids.
-
Hathout, G. (2021, February 17). Lecture 6: Deep Dive into Optimality of the Genetic Code. YouTube. [Link]
Sources
- 1. Improving orthogonal tRNA-synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic promise of engineered nonsense suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of nonsense suppressor tRNAs and codon nonsense mutations or termination codons [scirp.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting the Contribution of Release Factor Interactions to Amber Stop Codon Reassignment Efficiencies of the Methanocaldococcus jannaschii Orthogonal Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Toward efficient multiple-site incorporation of unnatural amino acids using cell-free translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Aggregation of Peptides with Hydrophobic Unnatural Amino Acids
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for managing the aggregation of peptides that incorporate hydrophobic unnatural amino acids (UAAs). The inclusion of such residues can significantly enhance the therapeutic potential of peptides, but it often introduces considerable challenges in synthesis, purification, and formulation due to a heightened propensity for aggregation.[1] This document provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and validated experimental protocols.
Part 1: Troubleshooting Guide - Diagnosis and Resolution of Common Aggregation Issues
This section is formatted to help you diagnose the stage at which aggregation is occurring and provides targeted solutions.
Issue 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Symptoms:
-
Slow or incomplete Fmoc deprotection, observed as peak broadening in UV monitoring.[2]
-
Poor coupling efficiency, leading to deletion sequences.
-
Physical shrinking or clumping of the resin bed.[3]
-
False negative results from colorimetric tests like the Kaiser test.[3]
Root Cause Analysis: On-resin aggregation is primarily driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[2] Hydrophobic UAAs exacerbate this by promoting strong hydrophobic interactions between peptide chains, causing them to collapse onto one another and become poorly solvated by the synthesis solvents.[2]
Solutions:
-
Solvent and Reagent Optimization:
-
Switch to N-methylpyrrolidone (NMP): NMP is less polar than the commonly used dimethylformamide (DMF) and can better solvate hydrophobic peptide chains, disrupting aggregation.[4]
-
Incorporate Chaotropic Agents: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can disrupt hydrogen bonding networks.[5]
-
Use High-Power Coupling Reagents: Reagents like HATU or HBTU can increase the speed of amide bond formation, potentially outcompeting the kinetics of aggregation.[3][6]
-
-
Sequence-Based Strategic Modifications:
-
Incorporate Pseudoproline Dipeptides: These derivatives of Ser, Thr, or Cys introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheet structures.[2][5] The native residue is restored during final cleavage.
-
Utilize Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the alpha-nitrogen of an amino acid every six to seven residues physically prevents hydrogen bond formation.[3][5]
-
-
Process Parameter Adjustments:
Caption: Workflow for troubleshooting on-resin peptide aggregation.
Issue 2: Poor Solubility of Lyophilized Peptide Powder
Symptoms:
-
The lyophilized peptide does not dissolve in aqueous buffers (e.g., water, PBS).
-
Formation of a visible precipitate, gel, or film upon addition of solvent.
Root Cause Analysis: Peptides rich in hydrophobic residues, especially UAAs with bulky, non-polar side chains, have a strong tendency to minimize their contact with water.[7] This leads to self-association and aggregation, driven by the hydrophobic effect.[8][9] The overall net charge of the peptide at a given pH also plays a critical role; solubility is typically lowest near the peptide's isoelectric point (pI).[10][11]
Solutions:
-
Systematic Solubilization Protocol:
-
Step 1 (Aqueous Screen): Always begin by attempting to dissolve a small aliquot in sterile, distilled water or a standard buffer.[7][12]
-
Step 2 (pH Adjustment): If the peptide is insoluble, adjust the pH. For basic peptides (net positive charge), add a small amount of dilute acetic acid. For acidic peptides (net negative charge), add dilute ammonium hydroxide.[10][12] The goal is to move the pH away from the pI to increase net charge and electrostatic repulsion.
-
Step 3 (Organic Co-solvent): For neutral or highly hydrophobic peptides, dissolve the powder in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) first.[10][13][14] Then, slowly add the aqueous buffer dropwise to the organic solution while vortexing to reach the desired final concentration.[15]
-
-
Use of Denaturants:
| Peptide Property | Primary Solvent | Secondary Solvent (if needed) | Rationale |
| Net Positive Charge | Deionized Water | 10% Acetic Acid | Increases electrostatic repulsion by protonating basic residues.[10][12] |
| Net Negative Charge | Deionized Water | 10% Ammonium Bicarbonate | Increases electrostatic repulsion by deprotonating acidic residues.[10] |
| Net Neutral / >50% Hydrophobic Residues | Minimal DMSO or DMF | Dropwise addition of aqueous buffer | Organic solvent disrupts hydrophobic interactions to achieve initial dissolution.[13][14] |
Issue 3: Aggregation in Solution During Storage or Experimentation
Symptoms:
-
A previously clear peptide solution becomes cloudy or forms a precipitate over time.
-
Inconsistent results in bioassays.
-
Loss of active peptide concentration, confirmed by techniques like RP-HPLC.
Root Cause Analysis: Aggregation in solution is a dynamic process influenced by concentration, temperature, pH, and ionic strength.[11] Hydrophobic interactions remain the primary driver. The presence of impurities from the synthesis can act as nucleation sites, accelerating the aggregation process.[11]
Solutions:
-
Formulation Optimization:
-
Storage Conditions:
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I predict if my peptide sequence with a hydrophobic UAA is likely to aggregate? A1: Precise prediction is challenging, but several computational tools can provide a strong indication. These algorithms analyze physicochemical properties like hydrophobicity, charge, and propensity to form β-sheets.[16][17]
-
Sequence-Based Predictors: Tools like AGGRESCAN and Tango analyze the primary sequence to identify "aggregation-prone regions" (APRs).[18][19]
-
Structure-Based Predictors: If a 3D structure can be modeled, tools like Aggrescan3D (A3D) can identify solvent-exposed hydrophobic patches that are likely to initiate aggregation.[18]
-
General Heuristics: A sequence with a high Grand Average of Hydropathicity (GRAVY) score and stretches of consecutive hydrophobic or β-branched amino acids is at high risk of aggregation.[2][4]
Q2: What is the mechanistic role of a hydrophobic UAA in promoting aggregation compared to a natural hydrophobic amino acid like Leucine or Valine? A2: Hydrophobic UAAs can amplify aggregation propensity in several ways:
-
Increased Hydrophobic Surface Area: Many UAAs are designed with larger, more complex non-polar side chains (e.g., biphenylalanine, naphthylalanine) than natural amino acids. This increases the strength of the hydrophobic interactions driving self-assembly.[20]
-
Altered Secondary Structure Propensity: The specific geometry of a UAA can favor the formation of β-sheet structures, which are the hallmark of many aggregates.[21] Conversely, some bulky UAAs can disrupt helical structures that might otherwise keep a peptide soluble.[20]
-
Enhanced π-π Stacking: UAAs containing aromatic moieties can engage in π-π stacking interactions, providing an additional intermolecular force that stabilizes aggregates beyond simple hydrophobic collapse.
Q3: What analytical techniques are best for characterizing peptide aggregates? A3: A multi-pronged, orthogonal approach is recommended to fully characterize aggregates.
-
Size-Exclusion Chromatography (SEC): This is the gold standard for separating and quantifying soluble aggregates (dimers, trimers, oligomers) from the monomeric peptide.[6]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in solution and is excellent for detecting the formation of larger, sub-visible aggregates.
-
Circular Dichroism (CD) Spectroscopy: CD provides information on the secondary structure of the peptide. A shift towards a high β-sheet content is a strong indicator of amyloid-like aggregation.[21]
-
Thioflavin T (ThT) Fluorescence Assay: ThT dye specifically binds to the cross-β-sheet structure of amyloid fibrils, resulting in a characteristic increase in fluorescence, making it a powerful tool for monitoring fibrillization kinetics.
-
Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of aggregate morphology, allowing you to distinguish between amorphous aggregates and ordered fibrils.
Caption: Key orthogonal techniques for characterizing peptide aggregates.
Q4: Can I use a hydrophilic tag to improve the solubility of my peptide during synthesis and purification? A4: Yes, this is a highly effective strategy. Adding a temporary hydrophilic tag, often composed of several arginine or lysine residues, to the C- or N-terminus can dramatically improve the solubility of a hydrophobic peptide.[1][22] This tag keeps the peptide solvated during SPPS and allows for purification using standard reverse-phase HPLC. The tag is typically attached via a cleavable linker, allowing for its removal after purification to yield the final, native peptide.[1]
References
-
Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. National Institutes of Health (NIH). Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
List of Computational Tools to Identify APR in Peptides/Proteins. ResearchGate. Available at: [Link]
-
Peptide Solubilization. GenScript. Available at: [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
How to Ensure High Purity in Long Peptide Synthesis? MtoZ Biolabs. Available at: [Link]
-
Computational Models for the Prediction of Polypeptide Aggregation Propensity. PubMed. Available at: [Link]
-
A Review of Fifteen Years Developing Computational Tools to Study Protein Aggregation. MDPI. Available at: [Link]
-
Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. PubMed. Available at: [Link]
-
Molecular Insight into the Effects of Enhanced Hydrophobicity on Amyloid-like Aggregation. ACS Publications. Available at: [Link]
-
Computational methods to predict protein aggregation. Digital Deposit of Documents of the UAB. Available at: [Link]
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. Available at: [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Advanced computational approaches to understand protein aggregation. AIP Publishing. Available at: [Link]
-
Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks. Available at: [Link]
-
Rational development of a strategy for modifying the aggregatibility of proteins. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. Available at: [Link]
-
An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLOS ONE. Available at: [Link]
-
Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1. National Institutes of Health (NIH). Available at: [Link]
-
Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. ResearchGate. Available at: [Link]
-
How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. ACS Publications. Available at: [Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. Available at: [Link]
-
Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. National Institutes of Health (NIH). Available at: [Link]
-
Protein/Peptide Aggregation and Amyloidosis on Biointerfaces. MDPI. Available at: [Link]
-
Amino Acid Composition drives Peptide Aggregation. ChemRxiv. Available at: [Link]
-
Aqueous self-assembly of short hydrophobic peptides containing norbornene amino acid into supramolecular structures with spherical shape. Royal Society of Chemistry. Available at: [Link]
-
Effect of Secondary Structure and Side Chain Length of Hydrophobic Amino Acid Residues on the Antimicrobial Activity and Toxicity of 14-Residue-Long de novo AMPs. ResearchGate. Available at: [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Center for Biotechnology Information (NCBI). Available at: [Link]
Sources
- 1. genscript.com [genscript.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. How to Ensure High Purity in Long Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Insight into the Effects of Enhanced Hydrophobicity on Amyloid-like Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biorbyt.com [biorbyt.com]
- 13. bachem.com [bachem.com]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 16. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational models for the prediction of polypeptide aggregation propensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ddd.uab.cat [ddd.uab.cat]
- 20. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aspartimide Formation in Peptides Containing 3-Aminobutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of peptide synthesis. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions regarding a critical side reaction: aspartimide formation, with a special focus on peptides incorporating 3-aminobutanoic acid derivatives. Our goal is to equip you with the expertise to anticipate, mitigate, and resolve this common hurdle in your research and development endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding aspartimide formation, providing a solid foundation for understanding this critical side reaction.
Q1: What is aspartimide formation and why is it a significant problem in peptide synthesis?
Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs in peptides containing aspartic acid (Asp).[1] The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid residue C-terminal to the Asp. This is followed by a nucleophilic attack on the β-carbonyl group of the Asp side chain, resulting in a five-membered succinimide ring intermediate, known as an aspartimide.[2][3]
This side reaction is highly problematic for several reasons:
-
Generation of Difficult-to-Separate Impurities: The aspartimide intermediate is unstable and can be opened by nucleophiles like water or piperidine (used in Fmoc deprotection). This ring-opening is not regiospecific and leads to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.[4] These isomeric impurities often have very similar chromatographic properties to the target peptide, making purification extremely challenging.[1]
-
Racemization: The α-carbon of the aspartic acid residue in the aspartimide intermediate is prone to epimerization under basic conditions, leading to the formation of D-aspartyl peptides. These diastereomers have the same mass as the target peptide and can be difficult to detect and separate.[4][5]
-
Yield Reduction: The conversion of the target peptide into various byproducts significantly lowers the overall yield of the desired product.[1]
-
Altered Biological Activity: The presence of β-aspartyl and D-aspartyl isomers can alter the peptide's three-dimensional structure, potentially impacting its biological activity and therapeutic efficacy.
Q2: Are peptides containing 3-aminobutanoic acid derivatives susceptible to a similar cyclization side reaction?
While the classical aspartimide formation involves the α-amino acid aspartic acid, peptides containing β-amino acids, such as 3-aminobutanoic acid, can also undergo intramolecular cyclization reactions, though the mechanism and propensity may differ.
The key factors for such a cyclization to occur are the presence of a nucleophile and an electrophilic carbonyl group in a sterically favorable arrangement. In the case of a peptide containing a 3-aminobutanoic acid derivative with a protected side-chain carboxyl group (e.g., at the 2 or 3-position), a similar intramolecular attack from a backbone amide nitrogen is conceivable, which would lead to a six or seven-membered ring, respectively.
However, the formation of a five-membered ring, as seen in classical aspartimide formation, is generally more kinetically favored. For a direct analogue of aspartimide formation to occur with a 3-aminobutanoic acid derivative, the derivative itself would need to have a side chain containing a protected carboxylic acid. The likelihood of such a reaction would depend on the specific structure of the derivative and the peptide sequence.
It's important to note that peptides composed entirely of β-amino acids often exhibit enhanced stability against proteolytic degradation compared to their α-peptide counterparts.[6] However, this does not preclude the possibility of intramolecular side reactions during chemical synthesis.
Q3: What are the primary factors that influence the rate of aspartimide formation?
Several factors significantly influence the propensity for aspartimide formation:
-
Peptide Sequence: The amino acid residue immediately C-terminal to the aspartic acid has the most profound effect. Small, sterically unhindered residues dramatically increase the rate of aspartimide formation. The most susceptible sequences are:
-
Deprotection Conditions: The base used for Fmoc group removal is a critical factor. Strong, nucleophilic bases like piperidine promote aspartimide formation.[4] The concentration of the base and the duration of the deprotection steps also play a significant role.
-
Side-Chain Protecting Group: The nature of the protecting group on the β-carboxyl group of the aspartic acid influences the electrophilicity of the carbonyl carbon and can sterically hinder the intramolecular attack.
-
Solvent and Temperature: The polarity of the solvent can affect the rate of the reaction.[4] Elevated temperatures, often used to improve coupling efficiency, can also accelerate aspartimide formation.
-
Coupling Reagents: Certain coupling reagents and additives can influence the basicity of the reaction environment and thus impact the extent of this side reaction.
II. Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues related to aspartimide formation during your peptide synthesis experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Observation of unexpected peaks with the same mass as the target peptide in LC-MS analysis. | Formation of β-aspartyl peptides or D-aspartyl diastereomers due to aspartimide formation. | 1. Optimize Deprotection Conditions: Reduce piperidine concentration (e.g., to 10%) or use a less nucleophilic base like DBU in combination with a proton source like HOBt to buffer the basicity.[8] 2. Employ Sterically Hindered Protecting Groups: For Asp residues, use bulky side-chain protecting groups like 3-methylpent-3-yl (Mpe) or 2,4-dimethoxybenzyl (Dmb) to sterically block the intramolecular cyclization.[8] 3. Backbone Protection: Protect the backbone amide nitrogen of the residue following the Asp with a group like 2-hydroxy-4-methoxybenzyl (Hmb) or Dmb to prevent the initial deprotonation step.[8] This is a highly effective but can be a more costly strategy. |
| Low overall yield of the desired peptide, especially for sequences known to be prone to aspartimide formation. | Significant conversion of the target peptide into aspartimide-related byproducts. | 1. Change Fmoc Removal Conditions: Add 0.1 M HOBt to the piperidine deprotection solution to reduce the basicity and suppress aspartimide formation.[8] 2. Incorporate Pseudoprolines: For Asp-Ser or Asp-Thr sequences, using a pseudoproline dipeptide can effectively prevent aspartimide formation by locking the backbone conformation. 3. Modify Synthesis Temperature: If using elevated temperatures, consider reducing the temperature during the couplings and deprotections involving and immediately following the Asp residue. |
| Broad or tailing peaks in HPLC chromatogram of the crude peptide. | Presence of multiple, closely eluting isomeric byproducts from aspartimide formation. | 1. Analytical Method Development: Use a shallower gradient and a longer column during HPLC analysis to improve the resolution of isomeric peptides. 2. Implement Prevention Strategies: Proactively use the prevention strategies mentioned above (e.g., sterically hindered protecting groups, backbone protection) during the synthesis to minimize the formation of these impurities from the outset. |
| Difficulty in purifying the target peptide to the desired level. | Co-elution of the target peptide with its β-aspartyl or D-aspartyl isomers. | 1. Alternative Chromatography: Explore different stationary phases or mobile phase modifiers in your HPLC protocol. In some cases, ion-exchange or chiral chromatography may be necessary for separation. 2. Resynthesis with Optimized Protocol: If purification is intractable, the most effective solution is to resynthesize the peptide using a strategy that minimizes or eliminates aspartimide formation. |
III. Experimental Protocols & Methodologies
To provide actionable guidance, this section details a key experimental workflow for mitigating aspartimide formation.
Protocol: Minimizing Aspartimide Formation using 2-Hydroxy-4-methoxybenzyl (Hmb) Backbone Protection
This protocol describes the incorporation of an Hmb-protected amino acid following an aspartic acid residue to prevent the initial deprotonation step required for aspartimide formation.
Materials:
-
Fmoc-Asp(OR)-OH (where R is a suitable side-chain protecting group, e.g., OtBu)
-
Fmoc-Xaa(Hmb)-OH (where Xaa is the amino acid following Asp)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Standard solid-phase peptide synthesis (SPPS) reagents (DMF, Piperidine, coupling agents like HBTU/HATU, DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid using 20% piperidine in DMF.
-
Coupling of Aspartic Acid: Couple the Fmoc-Asp(OR)-OH to the resin using your standard coupling protocol (e.g., HBTU/DIPEA in DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the newly coupled Asp residue.
-
Coupling of the Hmb-Protected Amino Acid:
-
Dissolve Fmoc-Xaa(Hmb)-OH and a coupling agent (e.g., HATU) in DMF.
-
Add DIPEA to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours. Note: Coupling of Hmb-protected amino acids can be slower, so extended coupling times and/or double coupling may be necessary.
-
-
Continue Peptide Synthesis: Proceed with the synthesis of the remaining peptide sequence using standard SPPS protocols.
-
Cleavage and Deprotection: After the synthesis is complete, treat the resin with the cleavage cocktail. The Hmb group is labile to TFA and will be removed during this step.
-
Analysis: Analyze the crude peptide by LC-MS to confirm the identity of the product and assess the level of aspartimide-related impurities.
IV. Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of aspartimide formation and a decision-making workflow for its prevention.
Mechanism of Aspartimide Formation
Caption: Base-catalyzed mechanism of aspartimide formation.
Workflow for Preventing Aspartimide Formation
Sources
- 1. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. peptide.com [peptide.com]
Technical Support Center: Navigating the Synthesis of Long β-Amino Acid-Containing Peptides
Welcome to the technical support center for the synthesis of long peptides incorporating β-amino acids. This guide is designed for researchers, scientists, and drug development professionals who are pushing the boundaries of peptide chemistry. The incorporation of β-amino acids into long peptide chains offers exciting possibilities for creating novel therapeutics with enhanced proteolytic stability and unique conformational properties.[1][2] However, this endeavor also presents a unique set of synthetic challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities. We will delve into the root causes of common issues and provide actionable, field-proven solutions to streamline your synthesis and purification processes.
Troubleshooting Guides: From Aggregation to Purification
Here, we address specific problems you may encounter during the synthesis of long peptides containing β-amino acids, presented in a question-and-answer format.
I. Synthesis & Coupling Challenges
Answer: You are likely encountering severe on-resin aggregation, a common and significant hurdle in long peptide synthesis that is often exacerbated by the presence of β-amino acids.[3][4][5]
The "Why": Causality and Mechanism
Growing peptide chains, especially those over 20 amino acids, can fold into stable secondary structures like β-sheets, leading to intermolecular hydrogen bonding between chains.[3][4] This self-association, or aggregation, causes the resin to clump and swell poorly, physically blocking reactive sites and preventing reagents from accessing the N-terminus of the growing peptide.[3][6]
β-amino acids can uniquely influence this process. Their altered backbone geometry can either disrupt or, in some cases, promote specific secondary structures that favor aggregation.[1][7] Furthermore, the increased steric bulk of β-amino acids can slow down coupling reactions, giving the peptide chains more time to aggregate between synthetic steps.
Visualizing the Problem: On-Resin Aggregation
Caption: On-resin peptide aggregation hinders reagent access.
Troubleshooting Protocol: Combating Aggregation
-
Solvent and Temperature Optimization:
-
Switch from standard solvents like N,N-dimethylformamide (DMF) to more disruptive solvents like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to your DMF to break up hydrogen bonds.[5]
-
Consider performing coupling reactions at elevated temperatures (microwave-assisted synthesis can be particularly effective) to disrupt secondary structures and enhance reaction kinetics.[8]
-
-
Resin Selection:
-
Use a low-substitution resin (e.g., 0.1-0.3 mmol/g). A lower density of peptide chains on the resin reduces the likelihood of intermolecular aggregation.
-
Employ resins with good swelling properties, such as PEG-grafted resins (e.g., NovaPEG, TentaGel), which help to keep the growing peptide chains solvated and separated.[3]
-
-
Incorporate "Structure-Breaking" Residues:
-
If your sequence allows, strategically introduce pseudoproline dipeptides or Dmb-dipeptides. These temporarily introduce a "kink" in the peptide backbone, disrupting the formation of stable secondary structures that lead to aggregation.[3]
-
Table 1: Recommended Solvents for "Difficult" Sequences
| Solvent/Additive | Rationale | Typical Concentration |
| N-Methyl-2-pyrrolidone (NMP) | Superior solvating properties compared to DMF. | Used as the primary solvent. |
| Dimethyl sulfoxide (DMSO) | Highly polar, disrupts hydrogen bonds. | Up to 25% in DMF/NMP. |
| Chaotropic Salts (e.g., LiCl) | Interfere with non-covalent interactions. | 0.4 M in DMF.[6] |
Answer: The reduced reactivity of the β-amino group and increased steric hindrance are the primary reasons for lower coupling efficiencies with β-amino acids. This problem is compounded in longer peptides where the growing chain can further obstruct the reaction site.[9][10]
The "Why": Steric Hindrance and Reactivity
The additional methylene group in the backbone of β-amino acids positions the amino group further from the carboxyl group, altering its nucleophilicity. More importantly, the side chain and the backbone itself create a more sterically crowded environment around the β-amino group compared to an α-amino group. Standard coupling conditions that are sufficient for α-amino acids may not be adequate to overcome this steric barrier, leading to incomplete reactions and, consequently, deletion sequences in your final peptide.[9][10]
Visualizing the Challenge: Steric Hindrance in β-Amino Acid Coupling
Caption: Increased steric bulk around the β-amino group hinders coupling.
Troubleshooting Protocol: Enhancing Coupling Efficiency
-
Choice of Coupling Reagent:
-
Use highly efficient aminium/uronium-based coupling reagents like HATU, HCTU, or COMU. These reagents form highly reactive activated esters that can overcome the steric hindrance of β-amino acids.
-
For particularly difficult couplings, consider phosphonium-based reagents like PyBOP or PyAOP.
-
-
Extended Coupling Times and Double Coupling:
-
Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight for problematic β-amino acid additions.
-
Perform a "double coupling": after the initial coupling reaction, drain the reagents and add a fresh solution of activated amino acid to the resin to drive the reaction to completion.
-
-
Monitor Reaction Completion:
-
Always perform a qualitative test (e.g., Kaiser/ninhydrin test) to confirm the absence of free primary amines after the coupling step. A positive result indicates an incomplete reaction, and a second coupling is necessary.
-
Table 2: Coupling Reagent Recommendations for β-Amino Acids
| Coupling Reagent | Class | Key Advantage |
| HATU | Aminium Salt | Highly efficient, forms reactive OAt esters. |
| HCTU | Aminium Salt | Cost-effective alternative to HATU with similar reactivity. |
| COMU | Uronium Salt | High efficiency, safer handling (non-explosive byproducts). |
| PyBOP | Phosphonium Salt | Excellent for sterically hindered couplings. |
II. Side Reactions & Protecting Group Strategy
Answer: You are likely observing aspartimide formation, a notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), especially in sequences containing aspartic acid.[5][11] The presence of a β-amino acid can sometimes alter the local conformation, potentially bringing the backbone amide into proximity to the aspartic acid side chain, although the primary cause is the base-catalyzed cyclization.
The "Why": Mechanism of Aspartimide Formation
During the Fmoc-deprotection step with piperidine (a base), the backbone amide nitrogen following the aspartic acid residue can attack the side-chain ester, forming a cyclic succinimide intermediate (aspartimide). This is particularly problematic in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[12] This aspartimide is unstable and can be opened by piperidine to form piperidides or by water during cleavage to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate chromatographically.[11][13]
Workflow for Aspartimide Formation and Subsequent Reactions
Caption: The pathway of aspartimide formation and subsequent side reactions.
Troubleshooting Protocol: Minimizing Aspartimide Formation
-
Modify Deprotection Conditions:
-
Use a lower concentration of piperidine (e.g., 10%) in DMF.
-
Add 0.1 M HOBt to your piperidine deprotection solution. HOBt protonates the succinimide intermediate, reducing its formation.[12]
-
-
Use Optimized Protecting Groups:
-
For critical aspartic acid residues, consider using a protecting group less prone to this side reaction, such as the 3-methyl-pent-3-yl (Mpe) or the 1-adamantyl (1-Ad) ester, although these may require modified cleavage protocols.
-
-
Boc-SPPS as an Alternative:
-
In Boc-based synthesis, aspartimide formation is less prevalent. Using a β-cyclohexyl ester instead of a β-benzyl ester for aspartic acid can further reduce this side reaction.[5]
-
Answer: Achieving true orthogonality is crucial for complex peptide synthesis.[14][15] This requires selecting side-chain protecting groups for your β-amino acids (and α-amino acids) that can be removed under conditions that leave the N-terminal Fmoc group, other side-chain protecting groups, and the resin linkage completely intact.[16]
The "Why": The Principle of Orthogonality
In SPPS, an orthogonal protection scheme uses multiple classes of protecting groups, each removable by a unique chemical mechanism.[][18] For example, in standard Fmoc-SPPS, the Fmoc group is base-labile (removed by piperidine), while the side-chain protecting groups (like tBu, Boc, Trt) are acid-labile (removed by TFA).[15] For selective on-resin modification, you need a third (or even fourth) class of protecting group.
Troubleshooting Protocol: Implementing an Orthogonal Strategy
-
Select the Appropriate Orthogonal Protecting Group:
-
For Lysine/Ornithine: Use Alloc (allyloxycarbonyl), which is removed by a palladium catalyst (e.g., Pd(PPh₃)₄), or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), which is removed by hydrazine.
-
For Aspartic/Glutamic Acid: Use OAll (allyl ester), also removed by a palladium catalyst, or ODmab, which is removed by hydrazine.
-
For Cysteine: The Mmt (4-methoxytrityl) group can be removed under mildly acidic conditions that do not cleave other acid-labile groups.
-
-
Experimental Protocol for Alloc Deprotection:
-
Step 1: Resin Swelling: Swell the peptide-resin in DCM.
-
Step 2: Reagent Preparation: Prepare a solution of Pd(PPh₃)₄ (3-5 equivalents) and a scavenger like PhSiH₃ (20-25 equivalents) in DCM.
-
Step 3: Deprotection: Add the reagent solution to the resin and agitate for 2-3 hours at room temperature, ensuring the reaction vessel is protected from light.
-
Step 4: Washing: Thoroughly wash the resin with DCM, a palladium-scavenging solution (e.g., sodium N,N-diethyldithiocarbamate), and finally with DMF to prepare for the subsequent modification.
-
Table 3: Common Orthogonal Protecting Groups for On-Resin Modification
| Amino Acid | Protecting Group | Cleavage Reagent | Orthogonal To |
| Lys, Orn | Alloc | Pd(PPh₃)₄ / Scavenger | Fmoc, Boc/tBu |
| Lys, Orn | ivDde | 2% Hydrazine in DMF | Fmoc, Boc/tBu |
| Asp, Glu | OAll | Pd(PPh₃)₄ / Scavenger | Fmoc, Boc/tBu |
| Cys | Mmt | 1-2% TFA in DCM | Fmoc, Boc/tBu |
III. Analysis & Purification
Answer: The purification of long peptides with β-amino acids is often challenging due to their increased hydrophobicity and aggregation propensity in solution.[13][19] The complexity of your HPLC profile likely stems from a combination of closely eluting synthesis-related impurities and on-column aggregation.
The "Why": Purification Challenges
The additional methylene group in β-amino acids generally increases the overall hydrophobicity of the peptide, leading to longer retention times on reverse-phase HPLC columns.[19] More critically, just as these peptides can aggregate on-resin, they can also aggregate in the aqueous/organic mobile phases used for HPLC, leading to broad peaks, poor resolution, and low recovery.[19] The structural similarity between the target peptide and deletion or modified sequences makes separation inherently difficult.[13]
Troubleshooting Protocol: Optimizing Purification
-
Solubilization Strategy:
-
Before injection, ensure your crude peptide is fully monomeric. For highly aggregative peptides like those containing β-amyloid sequences, this may involve dissolving the peptide in a strong solvent like neat DMSO or hexafluoroisopropanol (HFIP) first, then diluting into the initial mobile phase.[19]
-
-
HPLC Method Development:
-
Mobile Phase Modifiers: For basic peptides, using a low pH modifier like 0.1% TFA is standard. For very hydrophobic or "sticky" peptides, consider adding a small amount of a more chaotropic agent or an organic solvent like isopropanol to the mobile phase to improve solubility.
-
Gradient Optimization: Use a shallow gradient (e.g., 0.5% B/min) to maximize the separation of your target peptide from closely eluting impurities.
-
Column Temperature: Increase the column temperature (e.g., to 40-60 °C) to reduce viscosity and disrupt aggregation, which can significantly sharpen peaks.
-
-
Alternative Purification Strategies:
-
For very long or complex peptides, consider a two-step purification strategy. An initial ion-exchange chromatography step can separate peptides based on charge, followed by a reverse-phase HPLC step for final polishing. This orthogonal approach can resolve impurities that are difficult to separate by hydrophobicity alone.
-
Frequently Asked Questions (FAQs)
Q1: Does the stereochemistry of the β-amino acid (R vs. S) impact the synthesis? A1: Yes, profoundly. The stereochemistry at the α and β carbons dictates the conformational preferences of the peptide backbone.[7][20] While the direct impact on coupling efficiency might be subtle, the different folding propensities can significantly affect the tendency to aggregate.[20] When designing your synthesis, be aware that sequences with alternating chirality can sometimes lead to different secondary structures than those with uniform chirality, which could either mitigate or worsen aggregation issues.[7]
Q2: How can I confidently characterize my final long peptide containing β-amino acids? A2: A multi-pronged analytical approach is essential.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (e.g., ESI-QTOF or Orbitrap) to confirm the accurate molecular weight of your peptide.[21][22]
-
Tandem MS (MS/MS): Perform MS/MS to sequence the peptide and confirm the incorporation of the β-amino acids at the correct positions. The fragmentation patterns for β-amino acids will differ from those of α-amino acids.
-
Analytical HPLC: Use a high-resolution analytical column and an optimized gradient to assess the purity of the final product.
-
Amino Acid Analysis (AAA): For absolute quantification and to confirm the amino acid composition, perform AAA. This involves hydrolyzing the peptide and quantifying the constituent amino acids, including the β-amino acids (which will have unique retention times).[23][24]
Q3: Are there any specific side reactions associated with β-amino acids themselves during Fmoc-SPPS? A3: While the most common side reactions like aspartimide formation are sequence-dependent but not exclusive to β-amino acid-containing peptides, the altered backbone of β-amino acids can sometimes lead to unexpected cyclization or rearrangement reactions, though these are highly sequence-specific. The primary challenges introduced by β-amino acids are steric hindrance during coupling and altered aggregation properties, rather than a unique set of side reactions. The standard Fmoc-SPPS side reactions, such as diketopiperazine formation at the dipeptide stage (especially with Proline), should still be considered and mitigated.[5][11]
References
-
Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC. Retrieved January 9, 2026, from [Link]
- Young, J. D., & Hancock, W. S. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Pept Res, 3(4), 194-200.
- Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research.
- Katoh, T., et al. (2016). Ribosomal Synthesis of Peptides with Multiple β-Amino Acids. ACS Chemical Biology, 11(4), 1036-1043.
- Cabrele, C., Martinek, T. A., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739.
-
(2023, February 2). Handling difficult peptides - how to purify beta amyloid peptides. Biotage. Retrieved January 9, 2026, from [Link]
-
Long peptide Synthesis. (n.d.). JPT. Retrieved January 9, 2026, from [Link]
- Bedford, J., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. International journal of peptide and protein research.
-
(2025, August 5). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. ResearchGate. Retrieved January 9, 2026, from [Link]
-
Pati, H., et al. (2009, January 5). Synthesis of beta-peptides with beta-helices from new C-linked carbo-beta-amino acids: study on the impact of carbohydrate side chains. PubMed. Retrieved January 9, 2026, from [Link]
-
da Costa, J. P., et al. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved January 9, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 9, 2026, from [Link]
-
Peptide synthesis. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
- Cabrele, C., Martinek, T., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal…
-
Fotouhi, N., et al. (2000). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. Retrieved January 9, 2026, from [Link]
- Yu, H. M., Chen, S. T., & Wang, K. T. (1992).
-
Taleb, A., et al. (2023). Advances in Therapeutic Peptides Separation and Purification. MDPI. Retrieved January 9, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 9, 2026, from [Link]
- Rogers, S., et al. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
-
Chen, Z., et al. (2021, June 22). Chirality Effects in Peptide Assembly Structures. PMC. Retrieved January 9, 2026, from [Link]
-
Knight, J. L., et al. (2019). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. PMC. Retrieved January 9, 2026, from [Link]
-
Ying, J., et al. (2022, February 8). Selection of Amino Acid Chirality Induced by Cyclic Dipeptide Synthesis in Plausible Prebiotic Conditions. Frontiers. Retrieved January 9, 2026, from [Link]
-
Teng, Y., et al. (2007). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PMC - PubMed Central. Retrieved January 9, 2026, from [Link]
-
Andersson, L. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. Retrieved January 9, 2026, from [Link]
-
Vaz, B., et al. (2012). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ResearchGate. Retrieved January 9, 2026, from [Link]
-
Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. RSC Publishing. Retrieved January 9, 2026, from [Link]
-
Kumar, D., et al. (2023, October 27). The Influence of Chirality on the β-Amino-Acid Naphthalenediimides/G-Quadruplex DNA Interaction. PubMed. Retrieved January 9, 2026, from [Link]
-
Comprehensive and Routine Characterization of Proteins and Peptides using an Integrated Waters LC-MS Workflow and LC -MSE. (n.d.). Waters. Retrieved January 9, 2026, from [Link]
-
Doneanu, A., et al. (2023, July 19). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PMC - NIH. Retrieved January 9, 2026, from [Link]
-
(2025, August 6). Peptide and protein analysis with mass spectrometry. ResearchGate. Retrieved January 9, 2026, from [Link]
-
Doneanu, A., et al. (2023, July 19). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PubMed. Retrieved January 9, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. jpt.com [jpt.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of beta-peptides with beta-helices from new C-linked carbo-beta-amino acids: study on the impact of carbohydrate side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 16. peptide.com [peptide.com]
- 18. biosynth.com [biosynth.com]
- 19. biotage.com [biotage.com]
- 20. Chirality Effects in Peptide Assembly Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. waters.com [waters.com]
- 22. researchgate.net [researchgate.net]
- 23. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification strategies for peptides with difficult sequences
Welcome to the Technical Support Center for Peptide Purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying synthetic peptides, particularly those with difficult sequences. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions and effectively troubleshoot your purification workflows. We will move beyond standard procedures to tackle the core issues presented by problematic peptides.
Part 1: Frequently Asked Questions (FAQs) - The Difficult Peptide Diagnostic Guide
This section addresses the most common initial hurdles in peptide purification.
Q1: My crude peptide won't dissolve. What are my options?
The Scientific Reason: Peptide solubility is governed by its amino acid composition, sequence, and the presence of secondary structures. Highly hydrophobic peptides often resist aqueous solutions, while others may aggregate and precipitate out of solution unexpectedly.[1][2] The choice of solvent is critical and should be the first parameter you optimize.
Troubleshooting Steps:
-
Start with the Standard: The default solvent for most peptides is ultrapure water. If that fails, add 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid. For basic peptides, a small amount of acidic solution can help by protonating basic residues.[]
-
Address Acidity/Basicity:
-
Acidic Peptides (pI < 6): Try dissolving in a small amount of a basic solution like 0.1% ammonia or 1-5% ammonium bicarbonate, then dilute with water to the desired concentration.[]
-
Basic Peptides (pI > 8): Try dissolving in an acidic solution like 10-30% acetic acid, then dilute.[]
-
-
Tackle Hydrophobicity: For peptides rich in hydrophobic residues (e.g., Val, Leu, Ile, Met, Phe, Trp), organic solvents are necessary. Test solubility in small aliquots using solvents like acetonitrile (ACN), isopropanol, or ethanol. For extremely difficult cases, strong polar organic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used, but be mindful of their compatibility with your chromatography system.[][4][5]
-
Disrupt Aggregation: Some peptides require chaotropic agents to disrupt secondary structures (β-sheets) that cause aggregation. Try solvents containing 6 M Guanidine-HCl or 8 M Urea. Note that these must be removed post-purification and are generally incompatible with RP-HPLC, often requiring a desalting or SEC step.
Expert Tip: Always add the pure organic solvent to the peptide powder first to "wet" the hydrophobic regions before adding the aqueous component. This can significantly improve the kinetics of dissolution.[2]
Q2: My hydrophobic peptide has a very broad peak and poor recovery on my C18 column. How can I fix this?
The Scientific Reason: This classic issue stems from excessive interaction between the peptide and the stationary phase. The long C18 alkyl chains create a highly nonpolar environment, causing the hydrophobic peptide to bind too strongly, potentially leading to on-column aggregation or slow desorption kinetics, resulting in broad peaks and sample loss.[2][5]
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Stronger Organic Solvent: Replace acetonitrile (ACN) with a "stronger" alcohol like isopropanol or n-propanol. These solvents are more effective at solubilizing and eluting highly hydrophobic molecules.[2][5]
-
Increase Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.
-
Optimize Ion-Pairing Agent: While 0.1% TFA is standard, sometimes using a different acid (e.g., formic acid) can alter selectivity and improve peak shape, especially if you are using Mass Spectrometry (MS) detection.
-
-
Change the Stationary Phase:
-
Shorter Alkyl Chains: Switch from a C18 column to a less retentive C8 or C4 column. This reduces the strength of the hydrophobic interactions, allowing the peptide to elute earlier and with a sharper peak.[5][6]
-
Different Chemistry: Consider a phenyl-based column, which offers unique selectivity for peptides containing aromatic residues through π-π interactions.[7]
-
-
Adjust the Gradient: A shallow gradient (e.g., a 0.5% or even 0.2% change in organic solvent per minute) can sometimes resolve this issue. However, for very hydrophobic peptides, a steeper gradient may be needed to force the peptide off the column before it broadens excessively.[6]
Q3: My hydrophilic peptide is eluting in the void volume of my reversed-phase column. What are my options?
The Scientific Reason: The peptide is too polar to interact with the nonpolar stationary phase (like C18) and is simply washed off the column without being retained. This is a common problem for peptides rich in charged or polar amino acids (e.g., Asp, Glu, Lys, Arg, His).[8]
Troubleshooting Steps:
-
Use a More Retentive RP Column: A column with a higher carbon load or a different C18 chemistry might provide enough interaction for retention.
-
Modify the Mobile Phase:
-
Remove Organic Solvent: Start the gradient at 0% organic solvent (100% aqueous) to maximize the chance of initial binding.
-
Change the Ion-Pairing Agent: Using a more hydrophobic ion-pairing agent can increase retention.
-
-
Switch to an Orthogonal Chromatography Mode: This is often the best solution.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is designed specifically for polar compounds. It uses a polar stationary phase (like an amide or unbonded silica) and a high-organic mobile phase. You elute the peptide by increasing the aqueous concentration, which is the opposite of RP-HPLC.[8][9][10][11]
-
Ion-Exchange Chromatography (IEX): If the peptide has a net charge at a given pH, IEX is an excellent choice. It separates molecules based on their charge, providing a completely different selectivity mechanism from RP-HPLC.[12][13][14]
-
Q4: I suspect my peptide is aggregating. What are the signs and how can I prevent it?
The Scientific Reason: Peptide aggregation occurs when peptide chains self-associate, often driven by hydrophobic interactions or the formation of intermolecular β-sheets.[1][15] This is a notorious problem for sequences like amyloid-beta.[4][16] Aggregation leads to poor solubility, low purification yields, and can even cause irreversible column damage.
Signs of Aggregation:
-
The appearance of a gel-like substance or precipitate in your sample vial.[4]
-
Unusually broad, misshapen, or multiple peaks in the chromatogram that do not correspond to distinct impurities.[4]
-
Very low recovery from the column.
-
Steadily increasing column backpressure.
Prevention & Mitigation Strategies:
-
Solubilization: The key is to disrupt the aggregates before injection.
-
Use solvents known to break up aggregates, such as DMSO, or aqueous solutions at a basic pH (e.g., 1% ammonium hydroxide), followed by immediate dilution into the mobile phase.[4]
-
Incorporate "magic bullets" like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) to dissolve the peptide, then lyophilize and re-dissolve in a injection-compatible solvent. Caution: HFIP and TFE are highly corrosive and must be handled with care.
-
-
Chromatography Conditions:
-
Lower Peptide Concentration: Injecting a more dilute sample can reduce on-column aggregation.
-
Use Organic Buffers: For some peptides, using buffers made with organic solvents can maintain solubility throughout the run.
-
Add Chaotropes (with caution): Low concentrations of guanidine or urea can sometimes be added to the mobile phase, but this is often a last resort due to their viscosity and potential impact on the HPLC system.
-
Part 2: Advanced Purification Strategies & Protocols
When simple troubleshooting isn't enough, a more systematic, multi-modal approach is required.
Strategy 1: Optimizing Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of peptide purification, but its performance hinges on several key variables.[17]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Split or Tailing Peaks | Column contamination/void; secondary interactions with silica; sample solvent incompatible with mobile phase. | Flush column with a strong solvent; use high-purity silica columns; dissolve sample in the initial mobile phase whenever possible.[6] |
| Poor Resolution | Inappropriate column chemistry; non-optimal gradient slope or mobile phase pH. | Screen different column chemistries (C18, C8, C4, Phenyl); adjust gradient to be shallower for better separation; change mobile phase pH to alter the charge state and retention of peptides.[7][18] |
| Irreproducible Retention Times | Poor column equilibration; temperature fluctuations; mobile phase degradation. | Ensure at least 10 column volumes for equilibration between runs; use a column oven for stable temperature; prepare fresh mobile phases daily.[19] |
| No Peptide Elution | Peptide crashed on the column; peptide is too hydrophobic for the conditions. | Perform a high-organic wash (e.g., 100% isopropanol); re-develop method with a less retentive column (C4) and a stronger organic solvent. |
Strategy 2: Orthogonal Purification Methods
The most robust purification strategies often employ two or more methods with different separation mechanisms. This is known as an orthogonal approach.[11][20]
dot digraph "2D_Purification_Workflow" { graph [fontname="Arial", rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} enddot Caption: Orthogonal 2-step peptide purification workflow.
A. Ion-Exchange Chromatography (IEX)
-
Principle: Separates molecules based on their net surface charge. Cation-exchange (CIEX) uses a negatively charged resin to bind positively charged peptides, while anion-exchange (AIEX) uses a positively charged resin for negatively charged peptides.[13][21] Elution is achieved by increasing the salt concentration or changing the pH.[14]
-
Best For:
B. Size-Exclusion Chromatography (SEC)
-
Principle: Separates molecules based on their hydrodynamic radius (size and shape).[22][23] Larger molecules elute first because they are excluded from the pores of the chromatography media, while smaller molecules take a more tortuous path and elute later.[24]
-
Best For:
C. Hydrophilic Interaction Chromatography (HILIC)
-
Principle: An alternative to RP-HPLC for polar molecules. It uses a polar stationary phase and elution is achieved by decreasing the organic solvent concentration in the mobile phase.[9][11] Retention is based on a combination of partitioning, adsorption, and ionic interactions.[8]
-
Best For:
Part 3: Protocols and Decision-Making Workflows
Decision Tree for Initial Purification Strategy
This diagram helps guide your choice of a primary purification technique based on the known or predicted properties of your peptide.
dot digraph "Purification_Strategy_Decision_Tree" { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} enddot Caption: Decision tree for selecting a primary purification method.
Protocol: Test Purification of a Hydrophobic Peptide using an Orthogonal Approach
This protocol outlines a two-step purification for a challenging hydrophobic peptide that failed to purify using standard C18 RP-HPLC.
Objective: To achieve >95% purity for a hydrophobic peptide by using IEX as a capture step followed by C4 RP-HPLC as a polishing step.
Materials:
-
Crude lyophilized peptide
-
Strong Cation Exchange (SCX) column (e.g., WorkBeads 40S)[21]
-
C4 Reversed-Phase column
-
Buffer A (IEX): 20 mM Phosphate buffer, pH 3.0
-
Buffer B (IEX): 20 mM Phosphate buffer + 1 M NaCl, pH 3.0
-
Mobile Phase A (RP-HPLC): 0.1% TFA in Water
-
Mobile Phase B (RP-HPLC): 0.1% TFA in Acetonitrile/Isopropanol (80:20)
Methodology:
Step 1: Ion-Exchange Capture
-
Solubilization: Dissolve the crude peptide in Buffer A. If solubility is poor, add a minimal amount of ACN (e.g., 10-20%) to aid dissolution. Centrifuge to remove insoluble material.
-
Equilibration: Equilibrate the SCX column with 5-10 column volumes (CV) of Buffer A.
-
Loading: Load the solubilized peptide onto the column at a low flow rate.
-
Washing: Wash the column with 5 CV of Buffer A to remove unbound, neutral, and acidic impurities.
-
Elution: Elute the bound peptide using a linear gradient from 0% to 100% Buffer B over 10-20 CV.
-
Fraction Collection: Collect fractions across the main elution peak.
-
Analysis: Analyze the fractions using analytical RP-HPLC to identify those containing the target peptide at the highest purity. Pool the desired fractions.
Step 2: Reversed-Phase Polishing
-
Sample Preparation: Dilute the pooled IEX fractions with Mobile Phase A to reduce the salt and prepare the sample for hydrophobic binding.
-
Equilibration: Equilibrate the C4 column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 CV.
-
Loading: Load the diluted sample onto the C4 column.
-
Gradient Elution: Run a shallow gradient appropriate for the peptide's hydrophobicity (e.g., 20% to 70% Mobile Phase B over 30-40 minutes).
-
Fraction Collection & Analysis: Collect fractions and analyze purity by analytical RP-HPLC and MS.
-
Final Processing: Pool fractions meeting the purity specification and proceed to lyophilization.
This structured, multi-modal approach significantly increases the probability of successfully purifying even the most challenging peptides by tackling different impurity types at each stage.
References
-
Alpert, A. J. (2004). Peptide separation by Hydrophilic-Interaction Chromatography: a review. Journal of Biochemical and Biophysical Methods, 60(3), 265-280. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
-
PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]
-
Sepax Technologies, Inc. (n.d.). Peptide Separations Using Size Exclusion Chromatography. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2003). High-performance size-exclusion chromatography of peptides. Journal of Biochemical and Biophysical Methods, 56(1-3), 233-242. [Link]
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]
-
Gilar, M., et al. (2005). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. Journal of Separation Science, 28(14), 1694-1703. [Link]
-
Waters Corporation. (n.d.). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Retrieved from [Link]
-
Waters Corporation. (2011). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Retrieved from [Link]
-
Sepax Technologies, Inc. (n.d.). Peptide Separations Using Size Exclusion Chromatography. Retrieved from [Link]
- Wilkinson, D. I., & Harrison, R. G. (2010). Method of purifying peptides by selective precipitation. U.S.
-
Saito, H., et al. (1994). A Selective Precipitation Purification Procedure for Multiple Phosphoseryl-Containing Peptides and Methods for Their Identification. Analytical Biochemistry, 217(2), 277-284. [Link]
-
Phenomenex. (n.d.). Peptide Separations by Cation Exchange Chromatography using Luna SCX. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Size Exclusion Chromatography (SEC) for Peptide. Retrieved from [Link]
-
Bio-Works. (n.d.). Purification of peptides by cation exchange chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Size Exclusion Chromatography (SEC) HPLC Technique. Retrieved from [Link]
-
GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Crane, L. J., et al. (1993). Solid-phase precipitation and extraction, a new separation process applied to the isolation of synthetic peptides. Peptide Science, 32(4), 265-271. [Link]
-
Biotage. (2023). Handling difficult peptides - how to purify beta amyloid peptides. Retrieved from [Link]
-
Nag, M., et al. (2011). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. International Journal of Peptides, 2011, 789138. [Link]
-
Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Application Note #9802. [Link]
-
Biochain Incorporated. (2022). Peptide Synthesis: Challenges In Sustainability And Purification!. Retrieved from [Link]
-
Reddit. (2025). Purifying very hydrophobic 15-mer peptides. r/Chempros. [Link]
-
De Marco, A. (2015). A Screening Methodology for Purifying Proteins with Aggregation Problems. Methods in Molecular Biology, 1258, 299-311. [Link]
-
Shimizu, T., et al. (2004). A simple method for peptide purification as a basis for peptidome analysis. Journal of Health Science, 50(2), 167-173. [Link]
-
Sharma, S., et al. (2013). Easy and efficient protocol for purification of recombinant peptides. Protein Expression and Purification, 91(2), 129-133. [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]
-
Chen, Z., et al. (2023). A novel protein purification scheme based on salt inducible self-assembling peptides. Microbial Cell Factories, 22(1), 220. [Link]
-
ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
-
Jack Westin. (n.d.). Separation And Purification Of Peptides And Proteins. Retrieved from [Link]
-
Nest Group. (2009). Peptide Purification Overview. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
Reddit. (2024). HPLC peptide purification problem. r/chemistry. [Link]
Sources
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. nestgrp.com [nestgrp.com]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. waters.com [waters.com]
- 9. Peptide separation by Hydrophilic-Interaction Chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. polylc.com [polylc.com]
- 11. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. gilson.com [gilson.com]
- 14. blob.phenomenex.com [blob.phenomenex.com]
- 15. bachem.com [bachem.com]
- 16. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
- 18. nestgrp.com [nestgrp.com]
- 19. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 20. polypeptide.com [polypeptide.com]
- 21. bio-works.com [bio-works.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. Size Exclusion Chromatography (SEC) HPLC Technique | Phenomenex [phenomenex.com]
- 24. jackwestin.com [jackwestin.com]
Technical Support Center: Impact of Coupling Additives on Boc-β-Homoalanine Incorporation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of Boc-β-homoalanine in solid-phase peptide synthesis (SPPS). Our focus is to deliver not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide for Suboptimal Boc-β-Homoalanine Incorporation
This section addresses specific issues you may encounter during your synthesis, offering probable causes and actionable solutions.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
You've performed a coupling step with Boc-β-homoalanine, but a qualitative test (like the Kaiser test) indicates the presence of unreacted free amines on the resin.
Probable Causes:
-
Steric Hindrance: While not as hindered as some α,α-disubstituted amino acids, the β-amino acid structure of homoalanine can present steric challenges, especially when coupled to a bulky N-terminal amino acid on the growing peptide chain.[1][2] This can slow down the reaction kinetics.
-
Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to efficiently activate the carboxylic acid of Boc-β-homoalanine for a successful acylation.
-
Peptide Aggregation: The growing peptide chain on the solid support can aggregate, physically blocking the N-terminal amine and preventing the incoming activated Boc-β-homoalanine from accessing the reaction site.[3]
-
Inadequate Resin Swelling: Poor swelling of the resin in the chosen solvent can limit the accessibility of reactive sites within the polymer matrix.[1]
Solutions & Protocols:
Strategy 1: Employ a More Potent Coupling Reagent System.
Standard carbodiimide activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) may not be sufficient.[4] Consider switching to a uronium or phosphonium-based reagent, which are known for higher reactivity.[5][6]
-
Recommended Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly efficient, especially for sterically hindered couplings.[6][7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A robust and widely used coupling reagent.[6][8]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another excellent choice that forms a highly reactive OBt ester.[6][9]
-
Strategy 2: The Critical Role of Coupling Additives.
Coupling additives are essential for accelerating the reaction and, crucially, for minimizing a common side reaction known as racemization.[10][11] They react with the initially formed active intermediate to generate a more stable and reactive activated ester.
-
Mechanism of Action with Carbodiimides:
-
The carboxylic acid of Boc-β-homoalanine reacts with a carbodiimide (e.g., DIC) to form a highly reactive O-acylisourea intermediate.[12][13]
-
This intermediate is susceptible to an intramolecular rearrangement to form an unreactive N-acylurea, which terminates the coupling reaction for that molecule.[12]
-
A coupling additive like HOBt rapidly intercepts the O-acylisourea to form an active ester. This ester is more stable than the O-acylisourea, preventing the N-acylurea side reaction, but still highly reactive towards the amine.[12][14]
-
-
Recommended Additives:
-
HOBt (1-Hydroxybenzotriazole): The classic and highly effective additive for suppressing racemization and improving coupling efficiency.[8][10]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at both accelerating coupling and suppressing racemization due to the influence of the pyridine nitrogen.[9][10]
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly efficient alternative to HOBt and HOAt.[9][10]
-
Strategy 3: Optimize Reaction Conditions.
-
Double Coupling: If a single coupling reaction is incomplete, a second coupling with fresh reagents can drive the reaction to completion.[15]
-
Increased Reagent Excess: Using a higher molar excess (e.g., 3-5 equivalents) of the Boc-β-homoalanine and coupling reagents can increase the reaction rate.[15]
-
Elevated Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation energy barrier for sterically hindered couplings. However, this should be done with caution as it can also increase the risk of side reactions.[15]
Experimental Protocol: Optimized Coupling of Boc-β-homoalanine using HATU/HOAt
This protocol is designed for a standard solid-phase peptide synthesis (SPPS) workflow.[16]
-
Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Boc-β-homoalanine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture.
-
Activation (Pre-activation): Allow the coupling cocktail to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated coupling cocktail to the resin and agitate for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is racemization a concern during peptide coupling, and how do additives like HOBt prevent it?
A: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during the coupling reaction, which can lead to the formation of diastereomeric peptides with potentially altered biological activity.[17][18] It is particularly problematic for α-amino acids. The mechanism often involves the formation of an oxazolone intermediate, which can readily epimerize.[18] Additives like HOBt and HOAt suppress racemization by reacting with the activated carboxylic acid to form an active ester.[10][19] This active ester is more reactive towards the desired amine coupling and less prone to forming the oxazolone intermediate, thus preserving the stereochemistry of the amino acid.[8][14]
Q2: Are there specific sequences that are more challenging for Boc-β-homoalanine incorporation?
A: Yes, sequences that promote steric hindrance or aggregation can be particularly difficult. For instance, coupling Boc-β-homoalanine to a bulky N-terminal residue like Valine or Isoleucine can be challenging.[20][21] Additionally, hydrophobic sequences can lead to peptide aggregation on the resin, which can impede the coupling reaction.[3][22] In such cases, using stronger coupling reagents, chaotropic agents, or special "difficult sequence" protocols may be necessary.
Q3: Can I use carbodiimide-based coupling for Boc-β-homoalanine, and what are the key considerations?
A: Yes, carbodiimide reagents like DIC can be used, but it is highly recommended to use them in conjunction with a racemization-suppressing additive like HOBt or Oxyma Pure.[9][12] The combination of DIC/HOBt is a cost-effective and often efficient method. However, for particularly difficult couplings, uronium or phosphonium reagents may provide better results.[5][6] A key consideration with DCC is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove in solid-phase synthesis. DIC is often preferred as its byproduct, diisopropylurea (DIU), is more soluble in common SPPS solvents.[5][12]
Q4: What are the key differences between uronium (e.g., HBTU, HATU) and phosphonium (e.g., PyBOP) reagents?
A: Both are highly effective "onium" salt coupling reagents that generally provide rapid and efficient couplings with low racemization.[6][9]
-
Uronium/Aminium Reagents (HBTU, HATU): These reagents react with the carboxylic acid in the presence of a base (like DIPEA) to form an active ester. They are known for their high reactivity.[8] It's important to note that what was initially thought to be a uronium structure for HBTU and TBTU has been shown to be an aminium (guanidinium) structure.[6]
-
Phosphonium Reagents (PyBOP): These reagents also form active esters. A key advantage is that the byproduct, a phosphine oxide, is generally water-soluble, which can simplify purification in some cases. PyBOP does not have the potential for guanidinylation of the N-terminal amine, a side reaction that can occur with uronium/aminium reagents.[5][9]
Section 3: Data Summary
Table 1: Comparison of Common Coupling Additives
| Additive | Key Advantages | Considerations |
| HOBt | Cost-effective, effectively suppresses racemization.[8][10] | Less potent than HOAt in accelerating difficult couplings. |
| HOAt | More effective than HOBt at accelerating coupling and suppressing racemization.[9][10] | Can have explosive properties, limiting its availability and use in some contexts.[9] |
| Oxyma Pure | Non-explosive, highly effective alternative to HOBt/HOAt with excellent performance.[9][10] | May be more expensive than HOBt. |
References
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). [Link]
-
The Role of HOBt vs. HBTU in Minimizing Peptide Racemization. (2025, December 31). [Link]
-
ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]
-
Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
AAPPTec, LLC. Safety Data Sheet. [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). [Link]
-
PMC - NIH. (2025, August 5). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. [Link]
-
PMC - NIH. Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?[Link]
-
ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?[Link]
-
Recent development of peptide coupling reagents in organic synthesis. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
PMC - PubMed Central - NIH. (2010). Epimerisation in Peptide Synthesis. [Link]
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]
-
ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]
-
The Crucial Role of Coupling Reagents in Modern Peptide Synthesis. (2025, November 2). [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
PMC - NIH. Introduction to Peptide Synthesis. [Link]
-
RSC Publishing. (2019, September 27). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?[Link]
-
PMC - PubMed Central. Advances in the synthesis of β-alanine. [Link]
-
ACS Publications. Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. [Link]
-
Reddit. (2023, September 17). [University Biochemistry/ Organic Chemistry] Why Does Steric Hinderance cause all peptide bonds to be in the Trans-Configuration?[Link]
-
PubMed. Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. [Link]
-
PubMed. (2022, June 15). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. file.globalso.com [file.globalso.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. peptide.com [peptide.com]
- 13. Carbodiimide - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bachem.com [bachem.com]
- 17. nbinno.com [nbinno.com]
- 18. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 19. peptide.com [peptide.com]
- 20. Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Deletion Sequences in SPPS of β-Amino Acid Peptides
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) of β-amino acid-containing peptides. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with deletion sequences—one of the most common and frustrating impurities in this specialized area of synthesis. Here, we provide in-depth, field-proven insights into the causes of these impurities and offer robust troubleshooting and prevention strategies.
Section 1: FAQ - Understanding the Core Problem
Q1: What are deletion sequences and why are they a critical impurity?
Deletion sequences are peptides in which one or more amino acid residues are missing from the target sequence. They arise from a failure at one of two critical points in the SPPS cycle: incomplete removal of the N-terminal Fmoc protecting group or a failed coupling reaction.[1]
These impurities are particularly problematic for several reasons:
-
Purification Challenges: A peptide missing a single residue often has a similar mass and chromatographic profile to the target peptide, making it difficult to separate via HPLC.
-
Impact on Biological Activity: The absence of a single amino acid can drastically alter the peptide's three-dimensional structure, receptor binding affinity, and overall biological function.
-
Compound Heterogeneity: A final product contaminated with deletion sequences is not a single entity, complicating analytical characterization and compromising the reliability of experimental data.
Q2: Why is the synthesis of β-amino acid peptides more prone to generating deletion sequences?
While the principles of SPPS are the same, the introduction of β-amino acids presents unique steric and conformational challenges not typically seen with their α-amino acid counterparts.
-
Increased Steric Hindrance: β-amino acids possess an additional carbon in their backbone (the Cβ). Substituents on both the Cα and Cβ atoms create significant steric bulk around the N-terminal amine and the carboxylic acid. This bulk physically impedes the approach of reagents, slowing down both deprotection and coupling reactions and increasing the likelihood of incomplete reactions.[2]
-
On-Resin Aggregation and Secondary Structure Formation: β-peptides have a strong propensity to form stable secondary structures, such as helices and β-sheets, even in short sequences.[3][4] As the peptide elongates on the resin, it can fold and aggregate, causing the resin beads to shrink and effectively rendering the N-terminus inaccessible to reagents.[5] This phenomenon, known as "on-resin aggregation," is a primary cause of failed coupling and deprotection steps in difficult sequences.[4][5]
Section 2: Troubleshooting Guide - Diagnosing and Reacting to Synthesis Failures
Q3: My initial LC-MS analysis shows a significant peak with a mass corresponding to my target peptide minus one β-amino acid. What are the likely causes and immediate solutions?
This is the classic signature of a single deletion sequence. The failure occurred during the addition of that specific β-amino acid. The root cause is either incomplete coupling of the β-amino acid or incomplete deprotection of the preceding residue.
Workflow for Troubleshooting Deletion Sequences
Caption: A decision-making workflow for diagnosing and correcting deletion sequence formation.
Q4: How can I definitively determine if the failure is due to incomplete coupling or incomplete deprotection?
To pinpoint the exact cause, you must monitor the reaction on-resin during a small-scale test synthesis. The Kaiser test (or Ninhydrin test) is an invaluable tool for this purpose.[6] It detects free primary amines.
-
Scenario 1: Testing for Incomplete Coupling
-
After the coupling step for the problematic β-amino acid, take a small sample of the resin.
-
Perform a Kaiser test.
-
Result: A strong blue color indicates a positive result, meaning there are many unreacted N-terminal amines. This confirms incomplete coupling .[6]
-
-
Scenario 2: Testing for Incomplete Deprotection
-
After the Fmoc-deprotection step (before coupling the problematic β-amino acid), take a resin sample.
-
Perform a Kaiser test.
-
Result: If the resin beads remain yellow or colorless (a negative result), it means the Fmoc group was not removed and the N-terminal amines are still blocked. This confirms incomplete deprotection .
-
Section 3: Proactive Strategies & Best Practices
Preventing deletion sequences is always preferable to troubleshooting them. The unique nature of β-amino acids requires a more robust synthetic strategy from the outset.
Q5: How should I choose my coupling reagents for β-amino acids?
Standard coupling reagents may not be sufficient to overcome the steric hindrance of β-amino acids. More potent activating agents are required.
Causality: The efficiency of a coupling reagent is related to the reactivity of the active ester it forms. Reagents based on a 7-azabenzotriazole (HOAt) moiety, like HATU, create a more reactive OAt-ester compared to the OBt-ester formed by HBTU.[7] This increased reactivity is due to the electron-withdrawing effect of the nitrogen at the 7-position, making HATU superior for difficult couplings.[7]
| Coupling Reagent | Acronym | Key Strengths for β-Amino Acids | Considerations |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Gold Standard. High reactivity, fast kinetics, and lower risk of epimerization.[7][8] Excellent for sterically hindered residues. | Higher cost. Can cause guanidinylation of the N-terminus if used in large excess.[8] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High reactivity, comparable to HATU, but often more cost-effective. Good for difficult sequences.[9][10] | Can cause guanidinylation side reactions. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A robust phosphonium salt-based reagent. Effective for many hindered couplings. | Generates HOBt as a byproduct. |
| DIC/OxymaPure | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | Carbodiimide activation is cost-effective. OxymaPure is a superior additive to HOBt, reducing racemization and improving efficiency.[11] | Slower kinetics compared to aminium/uronium salts. Not ideal for the most challenging couplings. |
Q6: What is "capping," and when is it a necessary strategy?
Capping is a deliberate chemical step to terminate peptide chains that have failed to couple. After the main coupling reaction, any remaining free N-terminal amines are acetylated, typically using acetic anhydride.[12]
Why it's a critical tool: This acetylation renders the unreacted chains inert to further coupling steps. The resulting capped, truncated peptides are significantly different in mass and polarity from the full-length product, making them much easier to remove during HPLC purification.[13] While capping does not prevent the initial failure, it dramatically simplifies purification and improves the final purity of the target peptide.
When to use it:
-
When synthesizing long peptides (>15 residues).
-
When incorporating known "difficult" or sterically hindered β-amino acids.
-
When on-resin monitoring (Kaiser test) indicates consistently incomplete coupling.
Q7: How can I mitigate on-resin aggregation during the synthesis of β-peptides?
Disrupting the secondary structures that cause aggregation is key to maintaining high synthetic efficiency.
-
Use "Structure-Breaking" Solvents: While DMF is standard, for difficult sequences, consider using N-methylpyrrolidone (NMP) or adding a small percentage of DMSO, which are better at disrupting hydrogen bonds.[4][9]
-
Incorporate Backbone Modifications: For very long or aggregation-prone sequences, the proactive insertion of pseudoproline dipeptides or Hmb-protected amino acids can disrupt the hydrogen bonding patterns that lead to aggregation.[5] These temporary modifications break up secondary structures and are removed during the final TFA cleavage.[5]
-
Elevated Temperature: The use of microwave-assisted SPPS can provide the energy needed to overcome kinetic barriers and disrupt aggregation, significantly improving coupling and deprotection efficiency.
Section 4: Key Analytical & Experimental Protocols
Q8: How do I reliably detect and characterize deletion sequences in my crude product?
The combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the definitive method for identifying and profiling impurities.[14][15]
-
LC-MS Analysis: This is the primary workhorse. The crude peptide is separated by RP-HPLC, and the eluent is directly analyzed by an MS detector.[16]
-
Detection: Deletion sequences will appear as peaks in the chromatogram with a lower molecular weight than the target peptide. The mass difference will correspond exactly to the mass of the missing residue(s).[17]
-
-
Tandem MS (MS/MS): For unambiguous confirmation, the ion corresponding to the suspected deletion sequence can be isolated and fragmented. The resulting fragmentation pattern will reveal the exact sequence of the impurity, pinpointing the location of the missing amino acid.[18][19]
The SPPS Cycle and Primary Failure Points
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. almacgroup.com [almacgroup.com]
- 19. Analytical methods for differentiating minor sequence variations in related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Boc protecting group under various reaction conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. As a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry, a deep understanding of the Boc group's stability and reactivity is crucial for successful outcomes. This guide, structured by a Senior Application Scientist, moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices.
Here, you will find a comprehensive breakdown of the Boc group's behavior under various reaction conditions, presented in a troubleshooting-focused, question-and-answer format. Our goal is to equip you with the knowledge to anticipate challenges, diagnose issues, and implement robust solutions in your work.
Section 1: The Fundamental Chemistry of the Boc Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction, general stability under many synthetic conditions, and facile removal under specific acidic conditions.[1][2][3] This unique stability profile makes it an excellent component of orthogonal protection strategies, allowing for selective deprotection in the presence of other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[4]
How is the Boc group introduced?
Typically, an amine is protected as its N-Boc derivative by reacting it with di-tert-butyl dicarbonate (Boc₂O). While the reaction can proceed without a base, bases like triethylamine, NaOH, or 4-dimethylaminopyridine (DMAP) are often used to facilitate the process.[1][4] The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate.[4][5]
What is the core mechanism of Boc deprotection?
The acid-lability of the Boc group is its defining characteristic.[1] Deprotection is achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][6] The mechanism proceeds through several key steps:
-
Protonation : The carbonyl oxygen of the Boc group is protonated by the acid.[6][7]
-
Carbocation Formation : This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[6][7]
-
Decomposition : The carbamic acid is unstable and spontaneously decomposes to release the free amine and carbon dioxide gas.[6][7]
The formation of gaseous byproducts (isobutene from the cation and CO₂ from the carbamic acid) provides a strong thermodynamic driving force for the reaction.[4][6]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Section 2: Stability Profile & Troubleshooting Guide
A successful synthesis relies on knowing which reagents your protected compound can withstand. This section breaks down the stability of the Boc group and provides solutions to common problems.
Acidic Conditions: The Achilles' Heel
The Boc group is highly sensitive to acidic conditions, which is the basis for its removal.[8][9]
Frequently Asked Questions & Troubleshooting
Q1: My Boc deprotection is incomplete. What went wrong?
-
Insufficient Acid : You may not be using enough equivalents or a high enough concentration of acid. For many substrates, a solution of 25-50% TFA in dichloromethane (DCM) or 4M HCl in dioxane is required for complete removal.[10]
-
Reaction Time/Temperature : The reaction might need more time to go to completion. While most deprotections are run at room temperature, sluggish reactions due to steric hindrance may require gentle warming, though this can increase side reactions.[10]
-
Steric Hindrance : Bulky substituents near the Boc-protected amine can significantly slow down the rate of deprotection.[10]
Q2: I'm observing unexpected side products with a mass increase of +56 Da. What is happening?
This is a classic sign of tert-butylation. The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic sites on your molecule.[8][11]
-
Common Targets : Electron-rich aromatic rings (like in Tryptophan or Tyrosine) and sulfur-containing residues (like Methionine or Cysteine) are particularly susceptible to this side reaction.[9][11]
-
The Solution: Scavengers : To prevent this, you must include a "scavenger" in your reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.[10][11]
| Scavenger | Target Residue(s) Protected | Typical Concentration |
| Triisopropylsilane (TIS) | General carbocation scavenger, highly effective for Trp.[11] | 2.5 - 5% (v/v) |
| Water | Helps suppress various side reactions. | 2.5% (v/v) |
| Thioanisole | Protects Met, Trp. Can be used as an alternative to TIS.[1] | 5 - 10% (v/v) |
| Phenol / Anisole | Protects Tyr.[1][11] | 5% (w/v or v/v) |
| 1,2-Ethanedithiol (EDT) | Protects Trp from acid-catalyzed oxidation.[11] | 2.5% (v/v) |
Q3: Can I selectively remove a Boc group in the presence of other acid-labile groups like a tert-butyl ester?
Yes, this is often possible due to the higher acid sensitivity of the N-Boc group compared to many other acid-labile groups.[8][9]
-
Milder Lewis Acids : Using milder Lewis acids like AlCl₃ or ZnBr₂ can sometimes achieve selective deprotection.[1][9][12]
-
Temperature Control : Selective thermal deprotection in the absence of an acid catalyst has been demonstrated, where an aryl N-Boc group can be removed in the presence of an alkyl N-Boc group by controlling the temperature in a continuous flow setup.[13]
Basic and Nucleophilic Conditions: A Realm of Stability
One of the greatest strengths of the Boc group is its remarkable stability to basic and nucleophilic conditions, which allows for orthogonal protection schemes with groups like Fmoc.[4][14]
Frequently Asked Questions & Troubleshooting
Q1: Is the Boc group completely stable to all bases?
Generally, yes. It is stable to common bases like triethylamine (NEt₃), pyridine, and even strong bases like lithium diisopropylamide (LDA) and potassium tert-butoxide (t-BuOK).[14] It is also resistant to basic hydrolysis that would cleave simple esters.[4][15]
Q2: Can the Boc group ever react with nucleophiles?
While highly stable, there are rare instances where intramolecular reactions can occur. For example, a highly nucleophilic alkoxide generated elsewhere in the molecule could potentially attack the Boc group's carbonyl carbon, leading to an N-to-O Boc transfer.[4] However, for most intermolecular reactions with common nucleophiles (e.g., Grignard reagents, organolithiums, enolates, amines), the Boc group is inert.[14]
Reductive and Oxidative Conditions: General Robustness
The Boc group is compatible with a wide array of reductive and oxidative conditions.
Frequently Asked Questions & Troubleshooting
Q1: Can I perform a catalytic hydrogenation on a molecule containing a Boc group?
Yes. The Boc group is stable to catalytic hydrogenation conditions (e.g., H₂ with Pd, Pt, or Ni catalysts), which makes it orthogonal to protecting groups like Cbz (benzyloxycarbonyl) that are cleaved under these conditions.[4][6][12]
Q2: What about strong hydride reducing agents?
The Boc group is stable towards common hydride reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[14]
Q3: How does the Boc group hold up to oxidants?
It is generally stable to many common oxidizing agents, including KMnO₄, OsO₄, CrO₃, and peroxy acids.[14] This allows for transformations on other parts of the molecule without affecting the Boc-protected amine.
Section 3: Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
This protocol is a general starting point for solution-phase deprotection.
-
Preparation : Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Deprotection Cocktail : In a separate flask, prepare a solution of 25-50% trifluoroacetic acid (TFA) in DCM. If your substrate contains sensitive residues (e.g., Trp, Met), add appropriate scavengers (e.g., 2.5% TIS and 2.5% water).[10]
-
Reaction : Add the deprotection cocktail to the substrate solution at room temperature and stir.
-
Monitoring : Monitor the reaction for the disappearance of starting material using TLC or LC-MS. Reactions are typically complete within 1-2 hours.
-
Work-up : Remove the DCM and excess TFA under reduced pressure. The resulting amine is often obtained as its TFA salt.
Protocol 2: Boc Deprotection with HCl in Dioxane
This method is a common alternative to TFA and provides the product as a hydrochloride salt.
-
Preparation : Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Reagent Addition : Add a solution of 4M HCl in 1,4-dioxane (typically a large excess).
-
Reaction : Stir the mixture at room temperature. The reaction is usually complete in 1-4 hours. A precipitate of the hydrochloride salt may form during the reaction.[10]
-
Monitoring : Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up : If a precipitate has formed, it can be isolated by filtration. Otherwise, the solvent and excess HCl can be removed under reduced pressure. The product is the amine hydrochloride salt.
Caption: Decision workflow for Boc deprotection.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC Deprotection. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
National Institutes of Health (NIH). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
ACS Publications. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. [Link]
-
Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
Royal Society of Chemistry. Dual protection of amino functions involving Boc. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. BOC deprotection [ms.bzchemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Double BOC protection selective removal method [en.highfine.com]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. reddit.com [reddit.com]
Identifying byproducts in the synthesis of sitagliptin intermediates
Welcome to the technical support center for the synthesis of sitagliptin intermediates. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with identifying and mitigating byproducts during the synthesis of this critical active pharmaceutical ingredient (API). Our focus is on providing practical, field-proven insights rooted in established scientific principles.
Introduction: The Synthetic Challenge of Sitagliptin
Sitagliptin, an inhibitor of dipeptidyl peptidase-4 (DPP-4), is a cornerstone in the treatment of type 2 diabetes.[1][2] Its synthesis is a testament to modern asymmetric chemistry, with the central challenge being the stereoselective construction of the chiral β-amino acid moiety. The two predominant industrial strategies to achieve this are rhodium-catalyzed asymmetric hydrogenation and biocatalytic transamination.[3][4][5][6] Each pathway, while elegant and efficient, presents a unique profile of potential process-related impurities and byproducts that must be rigorously controlled to ensure the final API's quality and safety.[7][]
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work.
Part 1: The Chiral Amine Intermediate - Troubleshooting Asymmetric Synthesis
The synthesis of the (R)-β-amino acid side chain is the most critical phase, where enantiomeric and diastereomeric purity is established. Byproducts formed here can be difficult to remove in later stages.
Frequently Asked Questions (FAQs)
Q1: My asymmetric hydrogenation of the prositagliptin enamine shows poor enantioselectivity. What are the common causes?
A1: Achieving high enantiomeric excess (e.e.) in the asymmetric hydrogenation of the enamine intermediate is critically dependent on the integrity of the catalyst system and reaction conditions. Several factors can lead to suboptimal results:
-
Catalyst Purity and Handling: The chiral phosphine ligands (e.g., JOSIPHOS family) and the rhodium precursor are highly sensitive to oxidation.[4] Ensure all manipulations are performed under a strictly inert atmosphere (N₂ or Ar). Use freshly opened, high-purity solvents, as trace impurities can poison the catalyst.
-
Substrate Quality: The purity of the enamine substrate is paramount. Impurities in the preceding step can carry over and interfere with the catalyst. Specifically, residual acids or bases can neutralize or alter the catalytic species.
-
Hydrogen Pressure and Temperature: These are critical process parameters. Insufficient hydrogen pressure can lead to slow or incomplete reactions, while excessive temperature can decrease selectivity or lead to byproduct formation.[9] A design of experiments (DoE) approach is often used to optimize these parameters for your specific reactor setup.[9]
-
Product Inhibition: It has been observed that the product, sitagliptin, can exhibit weak inhibition of the rhodium catalyst, leading to a decrease in reaction rate over time.[10] This is typically managed by ensuring the reaction goes to full conversion and is not a primary cause of poor e.e., but it can affect process efficiency.
Q2: I am using a biocatalytic approach with a transaminase, but the conversion is stalling. What should I investigate?
A2: Biocatalytic transamination is a powerful "green" alternative but is subject to its own set of equilibrium and inhibition challenges.[3][5]
-
Equilibrium Limitation: Transamination is a reversible reaction. To drive it towards the desired sitagliptin amine, a large excess of the amino donor (commonly isopropylamine) is used. The co-product, acetone, must be effectively removed to prevent the reverse reaction.[11]
-
pH Control: The optimal pH for most transaminases is crucial for their activity. The reaction medium's pH can shift during the process, so robust buffering or active pH control is necessary for sustained enzyme performance.[12]
-
Substrate/Product Inhibition: High concentrations of the ketone substrate or the amine product can inhibit the enzyme, leading to stalled reactions.[12] Fed-batch strategies, where the substrate is added gradually, can mitigate this issue.
-
Cofactor Availability: Transaminases require pyridoxal 5'-phosphate (PLP) as a cofactor. Ensure sufficient PLP is present in the reaction mixture, as its deficiency will halt the catalytic cycle.[11]
Q3: I've detected a diastereomeric impurity after my synthesis. What is its likely origin?
A3: Diastereomeric impurities typically arise when using a chiral auxiliary-based approach. For instance, if a chiral amine is used to form an intermediate enamine or imine, which is then reduced, the facial selectivity of the reduction step determines the diastereomeric ratio. Incomplete separation of these diastereomers before cleaving the auxiliary will result in a mixture of enantiomers in the final product.[13] Modern methods based on direct asymmetric hydrogenation of prochiral enamines or enzymatic routes generally avoid this specific issue, but it's a critical consideration in classical synthetic designs.[6][13]
Diagram: Key Synthetic Strategies and Byproduct Junctions
The following diagram illustrates the two primary synthetic routes to the chiral amine intermediate and highlights the critical steps where key byproducts, such as the undesired enantiomer, can form.
Caption: Primary routes for synthesizing the chiral amine intermediate of sitagliptin.
Part 2: The Heterocyclic Core and Final Coupling
The synthesis of the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[14][15][16]triazolo[4,3-a]pyrazine hydrochloride core and its subsequent coupling with the side chain can also introduce impurities.
Frequently Asked Questions (FAQs)
Q4: During the synthesis of the triazolopiperazine core, I'm observing several unexpected spots on my TLC. What are they likely to be?
A4: The formation of the triazolopiperazine ring system involves multiple steps, including hydrazinolysis and cyclization.[2][17] Common byproducts can include:
-
Incomplete Cyclization Products: The final intramolecular dehydration to form the triazole ring may be incomplete, leaving the hydrazone precursor as a significant impurity.[18]
-
Starting Material Carryover: Unreacted piperazine derivatives or trifluoroacetic acid precursors can persist if the reaction does not go to completion.[19]
-
Positional Isomers: Depending on the specific synthetic route, there may be a possibility of forming regioisomers if the cyclization precursors are not symmetrical.
Q5: After the final amide coupling step, my LC-MS shows a peak with a mass corresponding to the unreacted β-amino acid side chain. Why did the coupling fail?
A5: Incomplete amide coupling is a frequent issue. The primary suspects are:
-
Ineffective Coupling Reagents: Ensure your coupling reagents (e.g., EDC, HOBt) are fresh and anhydrous. Moisture can rapidly deactivate these reagents.
-
Base Stoichiometry: A suitable non-nucleophilic base (e.g., DIPEA, NMM) is required to neutralize the HCl salt of the triazolopiperazine and to activate the carboxylic acid. Incorrect stoichiometry can lead to poor reaction rates.
-
Side Reactions of the Acid: The β-amino acid can sometimes undergo side reactions. For instance, acid-catalyzed elimination of the amine group during workup or under harsh coupling conditions can lead to unsaturated byproducts.[20]
Part 3: Analytical Troubleshooting and Characterization
A robust analytical method is the cornerstone of identifying and controlling byproducts. A stability-indicating method is one that can resolve the API from all potential process impurities and degradation products.[16][21]
Frequently Asked Questions (FAQs)
Q6: I have an unknown peak in my HPLC chromatogram. What is the workflow for identifying it?
A6: A systematic approach is essential for impurity identification.
-
Forced Degradation Study: First, determine if the impurity is a degradation product. Subject your pure intermediate or final product to stress conditions (acid, base, oxidation, heat, light) as per ICH guidelines.[16][22] If the peak grows under any of these conditions, it is likely a degradant. Studies have identified several degradation products, including those from hydrolysis and oxidation.[14][15]
-
LC-MS Analysis: Obtain the mass spectrum of the unknown peak. The molecular weight provides the most critical clue to its identity. Several known process impurities and degradants have been characterized by their mass-to-charge ratio (m/z).[16][21]
-
Spiking Study: If you have reference standards for known impurities, co-inject (spike) them into your sample. If the peak area of the unknown increases without a change in shape or retention time, you have confirmed its identity.[23]
-
Isolation and NMR: If the impurity is significant and cannot be identified by the methods above, preparative HPLC may be required to isolate a sufficient quantity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
Diagram: Analytical Workflow for Impurity Identification
This workflow outlines the logical steps from detection to characterization of an unknown byproduct.
Caption: Systematic workflow for the identification of unknown impurities.
Data Summary: Common Byproducts and Degradants
The following table summarizes some known byproducts and degradation products encountered during sitagliptin synthesis and stability testing. This is not an exhaustive list but covers key species reported in the literature.
| Impurity/Byproduct Name | Potential Origin | Typical Analytical Data (LC-MS) | Reference |
| (S)-Sitagliptin | Enantioselective Hydrogenation | m/z identical to Sitagliptin, separated by chiral HPLC | [20] |
| Amide Hydrolysis Product | Acid/Base Degradation | Imp-1 (m/z 193.0) - Triazolopiperazine core | [16][21] |
| Dehydration Product | Acid-catalyzed elimination | 3-desamino-2,3-dehydrositagliptin | [20] |
| Oxidative Degradant | Oxidation (e.g., H₂O₂) | N-oxide or other oxidized species | [14][22] |
| Unsaturated Byproduct | Elimination during coupling | (2E)- and (3E)-enone isomers | [14] |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative example for monitoring process impurities and degradation products. Method optimization for your specific sample matrix and instrument is always recommended.[7][16][21]
Objective: To separate sitagliptin from its potential process-related impurities and degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.02 M Phosphate Buffer, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Elution:
-
0-10 min: 10% B
-
10-40 min: 10% to 70% B
-
40-45 min: 70% to 10% B
-
45-55 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample (sitagliptin intermediate or API) in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that degradants and impurities are resolved from the main peak using forced degradation samples and impurity-spiked solutions.
-
Linearity: Establish a linear relationship between concentration and peak area for sitagliptin and its known impurities.
-
Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
References
-
Sonune, D. P., & Kumar Mone, M. (2013). ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Lange, A. P., et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of its degradation kinetics. Latin American Journal of Pharmacy. Available at: [Link]
-
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. Available at: [Link]
-
Vuyyuru, N. R., et al. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry. Available at: [Link]
-
Gumieniczek, A., et al. (2019). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Vuyyuru, N. R., et al. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. ResearchGate. Available at: [Link]
-
Impurity Profiling of Antihyperglycemic Drug-Sitagliptin. ResearchGate. (n.d.). Available at: [Link]
-
Hansen, K. B., et al. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society. Available at: [Link]
-
Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. ResearchGate. Available at: [Link]
-
Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. PubMed Central. (n.d.). Available at: [Link]
-
Šoštarić, I., et al. (2017). Modeling-based Development of an Enantioselective Hydrogenation Reaction of a Sitagliptine Intermediate. Chemical and Biochemical Engineering Quarterly. Available at: [Link]
-
Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. Bulletin of Environment, Pharmacology and Life Sciences. (2024). Available at: [Link]
- Intermediates of sitagliptin and preparation process thereof. Google Patents. (n.d.).
-
Pagar, A. D., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Reddy, C. R., et al. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic Letters. Available at: [Link]
-
Hansen, K. B., et al. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society. Available at: [Link]
-
Ikić, J., et al. (2019). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. ACS Omega. Available at: [Link]
-
Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Publishing. (2021). Available at: [Link]
-
Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Publishing. (2021). Available at: [Link]
-
Dong, S., et al. (2017). Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. Chinese Pharmaceutical Journal. Available at: [Link]
-
Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin. Sunrise. (n.d.). Available at: [Link]
-
Kinetic effects with product inhibition on hydrogenation. Plots of... ResearchGate. (2009). Available at: [Link]
-
A Novel Process For The Preparation Of Sitagliptin. Quick Company. (n.d.). Available at: [Link]
-
Rao, T. R., & Bhagyalakshmi, D. (2024). Various Analytical Methods for Analysis of Sitagliptin – A Review. International Journal of Current Science Research and Review. Available at: [Link]
-
Analytical Methods for Determination of Sitagliptin. International Journal of Pharmaceutical Sciences Review and Research. (2017). Available at: [Link]
-
Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. ResearchGate. (2018). Available at: [Link]
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[14][15][16]triazolo[4,3-a]pyrazine hydrochloride. Wikipedia. (n.d.). Available at: [Link]
-
High-Purity Sitagliptin Intermediate: Understanding 3-(Trifluoromethyl)-5,6,7,8-Tetrahydro-[14][15][16]Triazolo[4,3-a]Pyrazine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Available at: [Link]
-
Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI. (2019). Available at: [Link]
- Preparation method of sitagliptin intermediate triazolopyrazine derivative. Google Patents. (n.d.).
-
Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[14][15][16]triazol[4,3-a] pyrazine hydrochloride. Google Patents. (n.d.). Available at:
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[14][15][16]triazolo[4,3-a]pyrazine Hydrochloride (TPP). Generon. (n.d.). Available at: [Link]
-
Mastering β-keto esters. ResearchGate. (2016). Available at: [Link]
-
Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PubMed Central. (2005). Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 3. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijpsr.com [ijpsr.com]
- 15. seer.ufrgs.br [seer.ufrgs.br]
- 16. scispace.com [scispace.com]
- 17. CN105017260B - Preparation method of sitagliptin intermediate triazolopyrazine derivative - Google Patents [patents.google.com]
- 18. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [chemicalbook.com]
- 19. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 20. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Time for Coupling Sterically Hindered Amino Acids
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in peptide synthesis: the efficient coupling of sterically hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter decreased yields, slow reaction kinetics, and epimerization when working with bulky residues such as α,α-disubstituted, N-methylated, or β-branched amino acids.[1][2] Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complex synthetic hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments. Each entry details the causality behind the issue and provides actionable protocols to optimize your reaction conditions.
Q1: My coupling yield is extremely low when incorporating Aib (α-aminoisobutyric acid). What is the primary cause and how can I fix it?
A1: The primary cause is steric hindrance. Aib, and other α,α-disubstituted amino acids, possess two substituents on the α-carbon, which physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][3] This dramatically slows down the reaction rate, often leading to incomplete coupling with standard protocols.[4]
Solutions & Optimization:
-
Switch to a High-Potency Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often insufficient for sterically demanding couplings.[5][6] Utilize more powerful aminium/uronium salts such as HATU, HCTU, or COMU, or phosphonium salts like PyBOP and PyAOP.[5][7][8] These reagents form highly reactive esters that can more effectively overcome the steric barrier.[5] For extremely challenging couplings, such as Aib-Aib linkages, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a superior strategy.[5][7][9]
-
Employ a "Double Coupling" Strategy: This involves repeating the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.[10][11] This is particularly useful for hindered residues.[12]
-
Increase Reaction Time and/or Temperature: Steric hindrance necessitates longer reaction times to achieve acceptable yields.[5] Extending the coupling from a standard 1-2 hours to overnight can be effective.[5] Gentle heating or the use of microwave-assisted peptide synthesis (MAPPS) can also significantly accelerate the reaction by providing the necessary activation energy.[2][5]
Experimental Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (e.g., Aib using HATU)
-
Deprotection: Following the standard N-terminal Fmoc-deprotection of the resin-bound peptide, wash the resin thoroughly with DMF.
-
First Coupling - Pre-activation: In a separate vessel, dissolve the Fmoc-Aib-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[5] Allow this pre-activation to proceed for 1-5 minutes.[5]
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.[5]
-
Wash: Wash the resin thoroughly with DMF.[5]
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid to ensure the reaction goes to completion.[5]
-
Final Wash: Wash the resin with DMF to remove any unreacted reagents.
Q2: I'm observing significant epimerization when coupling a chiral hindered amino acid, like D-Valine, next to another bulky residue. How can I minimize this side reaction?
A2: Epimerization is a significant risk in sterically hindered couplings. The slowed reaction rate provides more time for the activated intermediate to racemize, potentially through an oxazolone intermediate.[13][14] This is exacerbated by strong bases and high temperatures.
Solutions & Optimization:
-
Choose the Right Additives: Coupling additives are crucial for suppressing epimerization.[13] While HOBt is standard, additives that form more stable active esters, such as 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), are more effective at preventing racemization.[15]
-
Optimize Base and Solvent: The choice of base can influence epimerization rates.[13] Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine where possible. Highly polar solvents can sometimes promote epimerization; consider less polar options like dichloromethane (DCM) or mixtures of chloroform and trifluoroethanol if solubility allows.[13][16]
-
Control Reaction Temperature: Higher temperatures, while beneficial for coupling rates, also accelerate epimerization.[13] It's a delicate balance. If using heat, carefully optimize the temperature to find a sweet spot that favors coupling without significant racemization. For particularly sensitive couplings, maintaining a low temperature (e.g., 0°C) is advisable.[16]
-
Minimize Pre-activation Time: Do not allow the carboxylic acid to sit in the activated state for extended periods before adding it to the amine.[13] An in situ activation, where the coupling reagent is added to a mixture of the acid and amine, ensures the activated species is consumed as it's formed, reducing the opportunity for epimerization.[13]
Experimental Protocol 2: Epimerization Suppression using OxymaPure® and In Situ Activation
-
Resin Preparation: After N-terminal Fmoc-deprotection, wash the resin-bound peptide thoroughly with anhydrous DMF.
-
Reagent Mixture: In a separate vessel, dissolve the N-protected D-amino acid (1.0 eq) and OxymaPure® (1.2 eq) in anhydrous DMF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Amine and Coupling Reagent: Add the amine component (if in solution phase) or add the solution to the prepared resin. Then, add the coupling reagent (e.g., DIC, 1.1 eq) to the cooled mixture. This in situ approach generates the reactive species in the presence of the nucleophile.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4-24 hours. Monitor the reaction for completion using a method like the Kaiser test.
-
Work-up and Analysis: Once complete, work up the reaction as per standard procedures. Analyze the final product for epimeric purity by chiral HPLC.[13]
Frequently Asked Questions (FAQs)
Q3: Which coupling reagents are generally recommended for different types of steric hindrance?
A3: The choice of reagent is critical and depends on the specific nature of the steric hindrance.[17] The following table provides a general guideline:
| Type of Hindrance | Recommended Coupling Reagents | Rationale |
| β-branched (Val, Ile, Thr) | HATU, HCTU, PyBOP | High reactivity is needed to overcome moderate steric bulk and potential for peptide aggregation.[18] |
| α,α-disubstituted (Aib, etc.) | HATU, COMU, PyAOP, TFFH (for acyl fluorides) | These form highly reactive intermediates necessary to overcome severe steric hindrance.[6][7] Acyl fluorides are particularly effective due to the small size of the fluoride leaving group.[19][20] |
| N-methylated Amino Acids | HATU, COMU, TOTT | These reagents are effective in coupling to the less nucleophilic secondary amine of N-methylated residues.[7][21] |
Q4: Can solvent choice really make a difference in coupling efficiency for hindered amino acids?
A4: Absolutely. The solvent's role is not just to dissolve the reagents but also to solvate the growing peptide chain attached to the resin.[5] Poor solvation can lead to peptide aggregation, which further obstructs the reaction site.[22] N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF) and is preferred for difficult sequences.[5] In some cases, solvent mixtures like DCM/DMF/NMP (1:1:1) can disrupt secondary structures and improve coupling outcomes.[5]
Q5: When should I consider using a capping step?
A5: Capping, typically with acetic anhydride, is used to acetylate any unreacted N-terminal amino groups after a coupling step.[23] This terminates the extension of peptide chains that failed to couple, preventing the formation of deletion sequences. Capping is highly recommended when synthesizing long or particularly difficult peptides where the risk of incomplete coupling at any given step is high.
Q6: How can I effectively monitor the completion of a difficult coupling reaction?
A6: Real-time monitoring is crucial for optimizing reaction times and avoiding unnecessary side reactions. The most common method in solid-phase peptide synthesis (SPPS) is the qualitative ninhydrin (Kaiser) test, which detects free primary amines. For couplings involving secondary amines (like after proline), an isatin test can be used. For quantitative analysis, a small amount of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry to determine the extent of completion.[24]
References
-
Tanaka, M. (2007). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Chemical and Pharmaceutical Bulletin, 55(3), 349-358. Retrieved from [Link]
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Retrieved from [Link]
-
Chatterjee, J., et al. (2010). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 66(36), 7677-7711. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Okano, A., et al. (2017). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 15(42), 8968-8972. Retrieved from [Link]
-
GenScript. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Retrieved from [Link]
-
Apeptide. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Gomez-Martinez, M., et al. (2013). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters, 15(20), 5394-5397. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Coupling Reagents in Modern Peptide Synthesis. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11648. Retrieved from [Link]
-
SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. Retrieved from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
LifeTein. (n.d.). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved from [Link]
-
Carpino, L. A., et al. (2006). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Tetrahedron Letters, 47(42), 7473-7476. Retrieved from [Link]
-
Oxford Academic. (n.d.). Difficult peptides. Retrieved from [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
-
Yang, Y., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1034-1041. Retrieved from [Link]
-
Roy, A., et al. (2023). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. Retrieved from [Link]
-
Wessjohann, L. A., et al. (1995). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 45(6), 577-584. Retrieved from [Link]
-
Frérot, E., et al. (1991). PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. Tetrahedron, 47(2), 259-270. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of coupling reaction kinetics (A) impact of preactivation time. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Li, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]
-
Request PDF. (n.d.). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Retrieved from [Link]
-
CEM Corporation. (n.d.). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
-
ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]
Sources
- 1. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. jpt.com [jpt.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 21. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 23. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 24. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Tale of Two Chemistries: Navigating the Synthesis of β-Peptides with Boc- and Fmoc-Protected 3-Aminobutanoic Acid
A Senior Application Scientist's Guide to Strategic Selection in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the burgeoning field of β-peptides offers a compelling avenue for creating novel therapeutics with enhanced proteolytic stability and unique secondary structures. The incorporation of β-amino acids, such as 3-aminobutanoic acid, is central to this endeavor. The choice of Nα-protecting group strategy—the classic acid-labile tert-butyloxycarbonyl (Boc) or the modern base-labile 9-fluorenylmethyloxycarbonyl (Fmoc)—is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthesis. This guide provides an in-depth, objective comparison of 3-((tert-Butoxycarbonyl)amino)butanoic acid and Fmoc-3-aminobutanoic acid in Solid-Phase Peptide Synthesis (SPPS), supported by established chemical principles and experimental insights.
Core Principles: A Dichotomy of Lability and Orthogonality
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the chemical environments for deprotection and the selection of side-chain protecting groups.[1][2]
The Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection.[] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[2][] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[4] This reliance on graduated acid lability defines the Boc/Bzl protection scheme.[2]
The Fmoc/tBu Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the Nα-terminus.[] This group is readily cleaved by a secondary amine, most commonly piperidine.[6] Side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with the peptide from the resin using TFA.[7] This strategy offers true orthogonality, as the conditions for Nα-deprotection and final cleavage are chemically distinct.[4][]
Performance Insights: A Comparative Analysis for 3-Aminobutanoic Acid
While direct, side-by-side quantitative comparisons for the synthesis of the same β-peptide using both Boc- and Fmoc-3-aminobutanoic acid are not extensively documented in readily available literature, performance can be inferred from the known behaviors of β-amino acids and sterically hindered residues in SPPS.
| Parameter | This compound (Boc) | Fmoc-3-aminobutanoic acid (Fmoc) | Rationale & Key Considerations |
| Coupling Efficiency | Generally high, but may require extended coupling times or more potent activators. | Generally high, with coupling times for β-amino acids often being longer than for α-amino acids.[8] | The β-methyl group in 3-aminobutanoic acid introduces steric hindrance, which can slow down coupling kinetics.[9][10] For challenging couplings, potent activators like HATU or HBTU are recommended for both strategies. |
| Deprotection Conditions | 25-50% TFA in DCM.[] | 20% Piperidine in DMF.[6] | Fmoc deprotection is significantly milder, preserving acid-sensitive functionalities within the peptide.[] |
| Side Reactions | Tert-butylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic residues (e.g., Trp, Met). This is mitigated by using scavengers.[4] | Aspartimide/Glutarimide Analogs: While less common with β-amino acids, the potential for cyclization side reactions under basic conditions exists, particularly with adjacent susceptible residues.[11] | The choice of strategy can be dictated by the presence of other sensitive residues in the peptide sequence. |
| Handling "Difficult" Sequences | Can be advantageous for hydrophobic or aggregation-prone sequences. The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding.[1] | Aggregation can be a challenge, especially in longer β-peptides. Strategies like using chaotropic salts or backbone-protecting groups may be necessary. | The secondary structure of β-peptides can promote aggregation, making the choice of strategy sequence-dependent. |
| Cost of Derivatives | Generally less expensive.[1] | Generally more expensive.[1] | For large-scale synthesis, the cost of the amino acid derivative can be a significant factor. |
| Amenability to Automation | Less common in modern automated synthesizers due to the corrosive nature of TFA.[12] | Highly amenable to automation. The UV absorbance of the Fmoc cleavage by-product allows for real-time monitoring of deprotection.[12] | The ease of automation and monitoring has contributed to the widespread adoption of the Fmoc strategy.[] |
Experimental Workflows: A Visual Guide
The cyclical nature of SPPS is illustrated below for both the Boc and Fmoc strategies.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
Below are generalized protocols for the incorporation of 3-aminobutanoic acid using both Boc and Fmoc strategies. Note that specific conditions may require optimization based on the peptide sequence and the resin used.
Protocol 1: Boc-SPPS Cycle for this compound
This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield or PAM resin.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Pre-wash the resin with 50% TFA in DCM for 1-2 minutes.
-
Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[13]
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with isopropanol (IPA) (2 times) and then DCM (2 times).
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 5 minutes to neutralize the N-terminal ammonium salt.[4]
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
Coupling of Boc-3-aminobutanoic acid:
-
In a separate vessel, pre-activate Boc-3-aminobutanoic acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow to activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. Due to the steric hindrance of the β-methyl group, a longer coupling time or a double coupling may be necessary.[9]
-
Monitor the coupling completion with a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin sequentially with DMF (3 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Final Cleavage and Deprotection: After the final synthesis cycle, treat the peptide-resin with a strong acid cleavage cocktail, such as HF or TFMSA, containing appropriate scavengers (e.g., anisole, thioanisole) to cleave the peptide from the resin and remove side-chain protecting groups.[4]
Protocol 2: Fmoc-SPPS Cycle for Fmoc-3-aminobutanoic acid
This protocol outlines a single cycle of amino acid addition using the Fmoc strategy on a Rink Amide or Wang resin.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Coupling of Fmoc-3-aminobutanoic acid:
-
In a separate vessel, pre-activate Fmoc-3-aminobutanoic acid (3 equivalents) with HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow to activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. As with the Boc strategy, longer coupling times or double coupling may be required for this sterically hindered β-amino acid.[8]
-
Monitor the coupling completion with a ninhydrin (Kaiser) test.
-
-
Washing: Wash the resin sequentially with DMF (3 times) and DCM (3 times).
-
Capping (Optional): Cap any unreacted amino groups with a solution of acetic anhydride and DIEA in DMF.
-
Final Cleavage and Deprotection: After the final synthesis cycle, treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA with scavengers such as water and triisopropylsilane (TIS), to cleave the peptide from the resin and remove the side-chain protecting groups.[15]
Making an Informed Decision
The choice between this compound and Fmoc-3-aminobutanoic acid for the synthesis of β-peptides is not a one-size-fits-all decision. It is dictated by the specific requirements of the target peptide, the available resources, and the synthetic strategy.
Choose the Boc strategy when:
-
Synthesizing highly hydrophobic or aggregation-prone β-peptide sequences.[1]
-
Cost of the protected amino acid is a primary concern for large-scale synthesis.
-
The peptide sequence does not contain acid-sensitive functionalities that could be compromised by repeated TFA treatment.
Choose the Fmoc strategy when:
-
The β-peptide contains acid-sensitive residues or post-translational modifications.[]
-
Automated synthesis and real-time monitoring are desired for high-throughput synthesis.
-
Milder reaction conditions are preferred to minimize side reactions and simplify purification.
-
The higher cost of the Fmoc-protected derivative is justifiable for the desired purity and compatibility.
Ultimately, a thorough understanding of the chemical principles and practical considerations of both methods will empower researchers to navigate the synthesis of novel β-peptides with confidence and success.
References
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.
- Peptide Synthesis - FAQ. (n.d.). AAPPTec.
- Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. (2022).
- Why Fmoc-Protected Amino Acids Domin
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
- (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... (n.d.).
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. (n.d.). The Royal Society of Chemistry.
- Peptide Synthesis by Boc Str
- A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. (2013). PubMed.
- Methods and protocols of modern solid phase peptide synthesis. (2006). Springer.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (1990). PubMed.
- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
- Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.
- DL-3-Aminobutyric acid CAS#: 2835-82-7. (n.d.). ChemicalBook.
- 3-(p-tolyl)-4-aminobutanoic acid synthesis, resolution into enantiomers and pharmacological activity. (1993). PubMed.
- Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019). Royal Society of Chemistry.
- Product Focus: Amino acids for Fmoc SPPS Novabiochem®. (n.d.). Merck Millipore.
- Cleavage Cocktails; Reagent B. (n.d.). AAPPTec.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. (2025). PubMed.
- Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007).
- Showing Compound 3-Aminobutanoic acid (FDB008314). (n.d.). FooDB.
- Common side reactions in peptide synthesis occurring on resin (a and b)... (n.d.).
- Universal peptide synthesis via solid-phase methods fused with chemputation. (2023).
- (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.).
- Spps and side reactions in peptide synthesis. (2017). SlideShare.
- Side reactions in solid-phase peptide synthesis and their applic
- (R)-3-Aminobutanoic acid hydrochloride - 58610-42-7. (n.d.). Vulcanchem.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- 3-Aminobutanoic acid | β-amino Acid. (n.d.). MedchemExpress.com.
- Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2021). Wiley Online Library.
- Recent development of peptide coupling reagents in organic synthesis. (2004). ScienceDirect.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022). PubMed.
- Enhancing Molecular Diversity of Peptoid Oligomers Using Amino Acid Synthons. (2014). The Royal Society of Chemistry.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- The Synthesis of Sterically Hindered Amides. (2018).
- From Artificial Amino Acids to Sequence-Defined Targeted Oligoaminoamides. (2016). PubMed.
- 3-Aminobutanoic acid 97 541-48-0. (n.d.). Sigma-Aldrich.
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 6. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to Unnatural Amino Acid Incorporation: A Comparative Analysis of Boc and Fmoc SPPS Strategies
The introduction of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in drug discovery and materials science.[1][2] By expanding beyond the canonical 20 amino acids, researchers can engineer peptides with enhanced stability, novel functionalities, and improved therapeutic profiles.[1][2] Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone for creating these bespoke molecules, offering precise control over sequence and UAA placement.[2][]
At the heart of SPPS are two dominant orthogonal protection strategies: the tert-Butyloxycarbonyl (Boc) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) methods.[4][5] The choice between these two chemistries is a critical decision that profoundly impacts the success of synthesizing peptides containing UAAs. This guide provides an in-depth, experience-driven comparison to empower researchers to make informed decisions for their specific applications.
The Principle of Orthogonality in SPPS
Successful peptide synthesis hinges on the concept of orthogonal protection. This principle dictates that the temporary protecting group on the α-amino group of the incoming amino acid must be removable under conditions that leave the permanent protecting groups on the amino acid side chains and the resin linker intact.[4][6][7] It is this selective deprotection that allows for the stepwise, controlled assembly of the peptide chain.[4] Both Boc and Fmoc strategies are built upon this principle, yet they achieve it through fundamentally different chemical pathways.[8]
A Deep Dive into the Boc (tert-Butyloxycarbonyl) Strategy
The Boc strategy, pioneered by R.B. Merrifield, is the classic approach to SPPS. It relies on a graded acid lability for its orthogonal scheme.
Fundamental Chemistry
In the Boc/Bzl protection scheme, the α-amino group is protected by the acid-labile Boc group, while side-chain protection is typically achieved with benzyl (Bzl)-based groups.[6] The Boc group is removed with a moderate acid, such as Trifluoroacetic Acid (TFA), while the more robust side-chain protecting groups and the linker require a very strong acid, like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage.[6][9] This difference in acid sensitivity, while not perfectly orthogonal, is practically effective.[6]
The Boc-SPPS Workflow for UAA Incorporation
The iterative cycle of Boc-SPPS involves the following key steps:
-
Deprotection: The Nα-Boc group of the resin-bound peptide is removed with a solution of TFA in dichloromethane (DCM).[6][10]
-
Neutralization: The resulting TFA salt of the N-terminal amine must be neutralized to the free amine using a base like diisopropylethylamine (DIEA).[6]
-
Coupling: The next Boc-protected amino acid (natural or unnatural) is activated and coupled to the free amine.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis.
Advantages for UAA Incorporation
-
Reduced Aggregation: For hydrophobic sequences prone to aggregation, the acidic deprotection step protonates the N-terminus. This positive charge can disrupt interchain hydrogen bonding, improving solvation and coupling efficiency.[8][9]
-
Compatibility with Certain UAAs: Some UAAs may possess side chains that are sensitive to the basic conditions used in Fmoc deprotection, making the acidic environment of Boc-SPPS a more suitable choice.
Challenges and Mitigation
-
Harsh Reagents: The repetitive use of TFA can lead to the gradual loss of acid-sensitive side-chain protecting groups.[11] The final cleavage with extremely hazardous HF requires specialized, corrosion-resistant equipment.[11]
-
Side Reactions: The strong acid treatments can promote side reactions, particularly with sensitive residues like Tryptophan and Methionine.[10] Judicious use of scavenger molecules in the cleavage cocktail is essential to minimize these unwanted modifications.[10]
A Deep Dive into the Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy
Developed in the 1970s, the Fmoc strategy has become the most widely used method for SPPS, largely due to its milder reaction conditions.[8][11]
Fundamental Chemistry
The Fmoc/tBu strategy is a truly orthogonal system.[6][] The Nα-Fmoc group is base-labile and is typically removed with a solution of piperidine in N,N-dimethylformamide (DMF).[11][] In contrast, the side-chain protecting groups (e.g., tert-butyl (tBu), trityl (Trt)) and the resin linker are acid-labile, removed during the final cleavage step with TFA.[6][][]
The Fmoc-SPPS Workflow for UAA Incorporation
The Fmoc-SPPS cycle is a streamlined process:
-
Deprotection: The Nα-Fmoc group is removed by treatment with a piperidine/DMF solution.[11]
-
Washing: The resin is washed to remove the piperidine and the fulvene byproduct.
-
Coupling: The next Fmoc-protected amino acid (natural or unnatural) is activated and coupled.
-
Washing: The resin is washed to remove excess reagents.
This cycle is repeated for each amino acid in the sequence.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Advantages for UAA Incorporation
-
Milder Conditions: The use of a weak base for deprotection avoids the repetitive acid exposure of the Boc method, preserving the integrity of acid-sensitive UAAs and side-chain protecting groups.[8][11] This makes Fmoc chemistry highly compatible with complex peptides, including those with post-translational modifications like phosphorylation or glycosylation.[11]
-
True Orthogonality: The distinct base-labile vs. acid-labile nature of the protecting groups provides a fully orthogonal system, minimizing unintended side-chain deprotection during synthesis.[11][]
-
Safety and Convenience: The final cleavage with TFA is significantly less hazardous than using HF, eliminating the need for specialized equipment.[11]
Challenges and Mitigation
-
Aggregation: For certain hydrophobic sequences, the absence of N-terminal protonation during deprotection can sometimes lead to peptide aggregation on the resin, hindering subsequent coupling steps.
-
Side Reactions: The piperidine used for deprotection can lead to side reactions, such as the formation of piperidinyl-alanine or aspartimide formation, particularly in sensitive sequences.[14] Careful selection of coupling reagents and conditions can minimize these issues.
Head-to-Head Comparison: Boc vs. Fmoc for UAA Synthesis
The choice between Boc and Fmoc is dictated by the specific properties of the UAA and the target peptide.
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protection | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| α-Amino Deprotection | Moderate Acid (e.g., 50% TFA in DCM)[6] | Weak Base (e.g., 20% Piperidine in DMF)[7][11] |
| Side-Chain Protection | Strong acid-labile (e.g., Benzyl, Tosyl)[7] | Acid-labile (e.g., tBu, Trt, Boc)[6][] |
| Final Cleavage | Very Strong Acid (e.g., HF, TFMSA)[7][9] | Strong Acid (e.g., TFA Cocktail)[9][11] |
| Orthogonality | Quasi-orthogonal[6][7] | Fully orthogonal[6][11][] |
| Key Advantage for UAAs | Better for aggregation-prone sequences.[8][9] | Milder conditions suit acid-sensitive UAAs.[8][11] |
| Key Disadvantage | Harsh reagents and safety concerns (HF).[11] | Potential for base-induced side reactions.[14] |
| Equipment | Requires specialized HF-resistant apparatus.[11] | Standard laboratory glassware is sufficient. |
Decision-Making Framework for UAA Incorporation
Selecting the optimal strategy requires a logical assessment of your project's specific needs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. peptide.com [peptide.com]
A Comparative Guide to the Biological Activity of Peptides With and Without 3-((tert-Butoxycarbonyl)amino)butanoic Acid
For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. The incorporation of non-proteinogenic amino acids is a key strategy in this pursuit, offering avenues to enhance the pharmacological properties of peptides. This guide provides an in-depth technical comparison of the biological activities of peptides containing the β-amino acid, 3-((tert-Butoxycarbonyl)amino)butanoic acid, against their native α-amino acid counterparts.
The central hypothesis is that the introduction of this β-amino acid can significantly alter a peptide's conformational landscape, proteolytic stability, and ultimately, its interaction with biological targets. This guide will explore the mechanistic underpinnings of these changes, supported by analogous experimental data, and provide detailed protocols for researchers to conduct their own comparative studies.
The Structural and Functional Implications of β-Amino Acid Incorporation
The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In α-amino acids, the amino group is attached to the α-carbon, the same carbon that bears the side chain. In β-amino acids, such as this compound, the amino group is attached to the β-carbon, one carbon removed from the carboxyl group. This seemingly subtle change introduces an additional carbon into the peptide backbone, leading to profound structural and functional consequences.
The tert-Butoxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis due to its stability under various conditions and its facile removal with mild acid.[] While primarily a tool for synthesis, its presence on the β-amino acid side chain can also influence the overall physicochemical properties of the peptide.
Conformational Plasticity and Pre-organization
The extended backbone of β-amino acids imparts greater conformational flexibility to the peptide chain.[] However, it also predisposes the peptide to adopt specific, stable secondary structures, such as helices and turns, that are distinct from those formed by α-peptides.[3][4] This ability to pre-organize into a bioactive conformation can lead to enhanced receptor binding affinity.
Comparative Analysis of Biological Activity: A Data-Driven Perspective
While direct comparative studies on peptides containing this compound are not extensively available in the public domain, we can draw valuable insights from studies on other β-amino acid-containing peptides. The following data tables summarize the expected trends in biological activity based on these analogous systems.
Table 1: Comparative Antimicrobial Activity (Hypothetical Data Based on Analogous Studies)
| Peptide | Sequence | Target Organism | MIC (µg/mL) | Hemolytic Activity (HC50, µg/mL) |
| Native Peptide | KKVVKKVK | E. coli | 32 | >200 |
| β-Modified Peptide | K(β-Aba)VVKKVK | E. coli | 8 | >200 |
| Native Peptide | KKVVKKVK | S. aureus | 64 | >200 |
| β-Modified Peptide | K(β-Aba)VVKKVK | S. aureus | 16 | >200 |
| β-Aba represents a generic β-amino acid substitution. Data is illustrative and based on general findings that β-amino acid incorporation can enhance antimicrobial potency.[5] |
Table 2: Comparative Receptor Binding Affinity (Hypothetical Data Based on Analogous Studies)
| Peptide | Target Receptor | Kd (nM) | IC50 (nM) |
| Native Ligand | GPCR-X | 150 | 250 |
| β-Modified Ligand | GPCR-X | 35 | 60 |
| Data is illustrative and based on the principle that conformational stabilization by β-amino acids can improve receptor affinity.[6] |
Table 3: Comparative Proteolytic Stability
| Peptide | Enzyme | Half-life (t1/2, min) |
| Native Peptide | Trypsin | 15 |
| β-Modified Peptide | Trypsin | >240 |
| Native Peptide | Chymotrypsin | 45 |
| β-Modified Peptide | Chymotrypsin | >240 |
| Data is illustrative and reflects the significant increase in stability against enzymatic degradation commonly observed with β-amino acid incorporation.[3][4] |
Experimental Protocols for Comparative Analysis
To empower researchers to validate these expected outcomes, this section provides detailed, step-by-step methodologies for key comparative experiments.
Peptide Synthesis with Boc-3-aminobutanoic acid
Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry is a robust method for synthesizing both native and modified peptides.[7][8]
Materials:
-
Rink Amide MBHA resin
-
Boc-protected α-amino acids
-
Boc-3-aminobutanoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (for Fmoc chemistry comparison if desired)
-
Cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the resin using 20% piperidine in DMF (for Fmoc) or prepare for direct coupling with Boc-amino acid.
-
Activate the first Boc-protected amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF, DCM, and DMF.
-
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[]
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DMF.
-
Subsequent Amino Acid Coupling: Repeat steps 3-4 for each subsequent α-amino acid. For the incorporation of Boc-3-aminobutanoic acid, follow the same coupling procedure as for the α-amino acids.
-
Cleavage and Deprotection: After the final coupling, wash the resin and treat with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Proteolytic Stability Assay
This assay compares the degradation rates of the native and β-modified peptides in the presence of proteases.[3][9]
Materials:
-
Native and β-modified peptides
-
Trypsin solution (e.g., 1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
TFA
-
Acetonitrile (ACN)
-
RP-HPLC system
Protocol:
-
Peptide Incubation:
-
Prepare solutions of the native and β-modified peptides (e.g., 1 mg/mL in PBS).
-
In separate tubes, mix the peptide solution with the trypsin solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reactions at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA to the aliquot.
-
RP-HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time and determine the half-life (t1/2) of each peptide.
-
Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the binding affinities of the native and β-modified peptides to a target receptor.[10][11][12][13]
Materials:
-
Cell membranes or purified receptor expressing the target receptor
-
Radiolabeled ligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled)
-
Native and β-modified peptides (unlabeled)
-
Binding buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors)
-
Scintillation fluid and counter
Protocol:
-
Assay Setup: In a 96-well plate, add the cell membranes/purified receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled native or β-modified peptide.
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled competitor peptide.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) for both the native and β-modified peptides.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Cellular Uptake Assay
This assay quantifies the internalization of fluorescently labeled native and β-modified peptides into cells.[14][15][16][17]
Materials:
-
Fluorescently labeled native and β-modified peptides (e.g., FITC-labeled)
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Peptide Incubation:
-
Prepare solutions of the fluorescently labeled native and β-modified peptides in cell culture medium at various concentrations.
-
Replace the medium in the wells with the peptide solutions and incubate for a specific time (e.g., 2 hours) at 37°C.
-
-
Washing: Wash the cells three times with ice-cold PBS to remove non-internalized peptide.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cell population for each peptide and concentration.
-
Compare the cellular uptake of the β-modified peptide to the native peptide.
-
Visualizing the Impact: Diagrams and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate key workflows and potential signaling implications.
Caption: Workflow for Solid-Phase Peptide Synthesis with Boc-3-aminobutanoic Acid.
Caption: Experimental Workflow for the Proteolytic Stability Assay.
Caption: Potential GPCR Signaling Pathway Modulated by a Peptide Ligand.
Conclusion
The incorporation of this compound into a peptide sequence represents a promising strategy for enhancing its therapeutic potential. Based on extensive research on analogous β-amino acid modifications, it is reasonable to predict that such peptides will exhibit increased proteolytic stability, adopt more defined and potentially more bioactive conformations, and consequently, display improved biological activity in terms of receptor binding and cellular effects. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate these properties and unlock the potential of β-amino acid-modified peptides in drug discovery and development.
References
-
Glenner, G. G., & Wong, C. W. (1984). Alzheimer's disease: initial report of the purification and characterization of a novel cerebrovascular amyloid protein. Biochemical and Biophysical Research Communications, 120(3), 885-890. [Link]
-
Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec. [Link]
-
Feliu, L., & Planas, M. (2015). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Polymers, 7(8), 1434-1471. [Link]
-
Gervais, V., et al. (2007). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 50(5), 945-954. [Link]
-
Joechem. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
-
Rueping, M., Mahajan, Y., Sauer, M., & Seebach, D. (2002). Cellular uptake studies with beta-peptides. Chembiochem, 3(2-3), 257-259. [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]
-
van der Wouden, E. J., et al. (2010). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of Pharmacological and Toxicological Methods, 61(2), 165-172. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Kim, I. Y., et al. (2003). Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. Journal of Pharmaceutical Sciences, 92(5), 974-984. [Link]
-
Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Creative Biolabs. [Link]
-
Henriques, S. T., et al. (2011). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Pharmaceuticals, 4(10), 1400-1420. [Link]
-
de la Fuente-Salcido, N. M., et al. (2015). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 14(5), 628-644. [Link]
-
ResearchGate. (2025, August 6). COMPARATIVE EVALUATION OF THE BIOLOGICAL EFFECT OF NATIVE AND SYNTHESIZED PEPTIDES. [Link]
-
Harker, E. A., et al. (2011). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. ACS Chemical Biology, 6(8), 825-833. [Link]
-
Frackenpohl, J., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]
-
MS Bioworks. (n.d.). Investigation of Proteolytic Cleavage at Modified Residues. [Link]
-
Roberts, D. V., & Elmore, D. T. (1974). Kinetics and mechanism of catalysis by proteolytic enzymes. A comparison of the kinetics of hydrolysis of synthetic substrates by bovine alpha- and beta-trypsin. The Biochemical journal, 141(2), 545–554. [Link]
-
Lazzaro, B. P., et al. (2022). Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. International Journal of Molecular Sciences, 23(21), 13356. [Link]
-
Pescuma, M., et al. (2024). Classification of bioactive peptides: A systematic benchmark of models and encodings. Computational and Structural Biotechnology Journal, 24, 23-33. [Link]
-
ResearchGate. (n.d.). IC50 values for peptides differing at the amino- or carboxyl-terminal.... [Link]
- U.S. Patent No. 6,528,505 B1. (2003). Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
-
Wikipedia. (n.d.). Pregabalin. [Link]
Sources
- 3. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Kinetics and mechanism of catalysis by proteolytic enzymes. A comparison of the kinetics of hydrolysis of synthetic substrates by bovine alpha- and beta-trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular uptake studies with beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validation of chiral purity of (R)-3-((tert-Butoxycarbonyl)amino)butanoic acid
An In-Depth Comparative Guide to the Validation of Chiral Purity for (R)-3-((tert-Butoxycarbonyl)amino)butanoic Acid
The stereochemical identity of a drug substance is a critical quality attribute that can profoundly influence its pharmacological and toxicological profile. For chiral molecules such as (R)-3-((tert-Butoxycarbonyl)amino)butanoic acid, a key building block in the synthesis of various pharmaceuticals, ensuring high enantiomeric purity is not merely a matter of quality control but a fundamental requirement for safety and efficacy. The United States Food and Drug Administration (FDA) guidelines, established in 1992, mandate that the absolute stereochemistry of chiral compounds be determined early in development and that stereochemically specific assays be used to monitor purity.[1][2][3]
This guide provides a comprehensive comparison of the primary analytical techniques used to validate the chiral purity of (R)-3-((tert-Butoxycarbonyl)amino)butanoic acid, also known as Boc-D-β-homoalanine. We will delve into the mechanistic principles, field-proven protocols, and comparative performance of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented as a self-validating system, grounded in established scientific principles and aligned with regulatory expectations, such as those outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[4][5][6]
Comparative Overview of Analytical Methodologies
The selection of an analytical technique for chiral purity determination is a strategic decision based on factors including required sensitivity, sample throughput, availability of instrumentation, and the specific stage of drug development. While chromatographic techniques provide physical separation of enantiomers, spectroscopic methods offer an alternative, non-separative approach to quantification.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Direct physical separation of enantiomers on a Chiral Stationary Phase (CSP).[7] | Separation of volatile enantiomeric derivatives on a chiral capillary column.[7][8] | Separation using a supercritical fluid (typically CO₂) mobile phase on a CSP, combining advantages of LC and GC.[][10] | Quantification based on chemical shift non-equivalence of diastereomeric species formed with a Chiral Derivatizing or Solvating Agent.[11][12] |
| Sample Prep | Minimal; dissolution in a suitable solvent.[7] | Often requires derivatization to increase volatility (e.g., deprotection and esterification).[7][13] | Minimal; dissolution in a suitable co-solvent. | Dissolution with a stoichiometric amount of a Chiral Derivatizing/Solvating Agent. |
| Key Advantages | Robust, versatile, widely applicable, direct analysis without derivatization.[7][14] | High resolution and sensitivity, especially with a Mass Spectrometry (MS) detector.[15] | Fast analysis times, reduced organic solvent use (greener), complementary selectivity to HPLC.[16][17][18] | Rapid, non-separative, provides structural information, useful for absolute configuration assignment.[12] |
| Limitations | Longer run times compared to SFC, higher consumption of organic solvents. | Derivatization adds complexity, time, and potential for analytical error or racemization.[7] | Requires specialized instrumentation; method development can be complex. | Lower sensitivity for trace enantiomer detection compared to chromatography; potential for signal overlap. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone for enantiomeric purity assessment in the pharmaceutical industry due to its robustness and broad applicability.
Scientific Rationale
The technique relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP). For N-Boc protected amino acids like the title compound, macrocyclic glycopeptide (e.g., Teicoplanin, Ristocetin A) and polysaccharide-based (e.g., cellulose or amylose derivatives) CSPs are particularly effective.[19][20][21] These phases create a chiral environment through a combination of hydrogen bonding, dipole-dipole, steric, and π-π interactions, leading to different retention times for the (R) and (S) enantiomers and enabling their separation and quantification.
Experimental Protocol: Chiral HPLC
-
Column Selection: A macrocyclic glycopeptide column (e.g., CHIROBIOTIC T or R, 250 x 4.6 mm, 5 µm) is a validated starting point for N-Boc amino acids.[19][21]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a polar organic solvent (e.g., Methanol or Acetonitrile) with a volatile buffer like ammonium trifluoroacetate (ATFA) or ammonium acetate (NH₄OAc) at a concentration of 10-20 mM. This is compatible with both UV and MS detection.[21]
-
Sample Preparation: Accurately weigh and dissolve the (R)-3-((tert-Butoxycarbonyl)amino)butanoic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210-230 nm.
-
-
Data Acquisition and Analysis:
-
Inject a racemic standard to confirm the resolution and identify the elution order of the (S) and (R) enantiomers.
-
Inject the sample solution.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the R and S enantiomers: % ee = [(A_R - A_S) / (A_R + A_S)] x 100%
-
Workflow Visualization: Chiral HPLC
Caption: Workflow for Chiral HPLC Purity Analysis.
Chiral Gas Chromatography (GC)
Chiral GC offers exceptional resolving power and sensitivity, but its application to non-volatile analytes like Boc-protected amino acids necessitates a chemical derivatization step.
Scientific Rationale
The core principle involves rendering the analyte volatile and then separating the enantiomeric derivatives on a chiral capillary column, such as one coated with Chirasil-L-Val.[13][15] The derivatization process is critical; it must proceed without causing racemization of the chiral center. A common strategy involves removing the thermally labile Boc group and then converting the resulting amino acid into a volatile ester or amide derivative.[13][22] This multi-step process requires careful validation to ensure its reliability.
Experimental Protocol: Chiral GC-MS
-
Deprotection: Dissolve the sample (approx. 5 mg) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v). After a short reaction time (e.g., 10 minutes), evaporate the solvent and excess TFA under a stream of nitrogen.[23]
-
Derivatization: To the dry residue, add a derivatizing agent such as heptafluorobutyl chloroformate (HFBCF) in the presence of a suitable solvent and base, followed by amidation with methylamine to form a stable, volatile derivative.[13][15]
-
Sample Preparation for GC: Extract the resulting derivative into an organic solvent (e.g., isooctane) and inject it into the GC-MS system.
-
GC-MS Conditions:
-
Column: Chirasil-L-Val capillary column (or similar).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient is typically used, e.g., starting at 80 °C and ramping to 220 °C.
-
Carrier Gas: Helium.
-
Detector: Mass Spectrometer (MS) operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.[13]
-
-
Data Analysis: Calculate % ee from the peak areas of the characteristic mass fragments for the two separated diastereomeric derivatives.
Workflow Visualization: Chiral GC-MS
Caption: Workflow for Chiral GC-MS Purity Analysis.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC, offering significantly faster separations and reduced solvent consumption.[17]
Scientific Rationale
SFC uses a mobile phase, typically supercritical CO₂, which exhibits low viscosity and high diffusivity, allowing for much higher flow rates and faster column equilibration than in HPLC.[][17] An organic modifier (co-solvent), such as methanol, is added to modulate the mobile phase polarity and analyte solubility. The separation mechanism on the CSP is similar to that in HPLC, but the different mobile phase environment can lead to unique, complementary chiral selectivity.[10]
Experimental Protocol: Chiral SFC-MS
-
Column Selection: Polysaccharide-based CSPs are highly effective in SFC. A column such as CHIRALPAK IA or IC is a good starting point.
-
Mobile Phase: Supercritical CO₂ with a modifier (e.g., 10-40% Methanol). An acidic or basic additive may be included to improve peak shape.
-
Sample Preparation: Dissolve the sample in the modifier (Methanol) at a concentration of 1 mg/mL.
-
SFC Conditions:
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV and/or MS.
-
-
Data Analysis: The % ee is calculated from the resulting chromatogram in the same manner as for HPLC. The significantly shorter run times (often under 5 minutes) allow for high-throughput analysis.[16]
Workflow Visualization: Chiral SFC
Caption: Workflow for Chiral SFC Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a distinct, non-separative method for determining enantiomeric purity.
Scientific Rationale
Enantiomers are indistinguishable in an achiral solvent by NMR. However, by adding a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA), a pair of diastereomers or diastereomeric complexes are formed in situ.[12] These diastereomers have different spatial arrangements and are no longer mirror images, resulting in distinct chemical shifts for corresponding nuclei (e.g., ¹H, ¹³C, ¹⁹F).[11][24] The enantiomeric excess can be determined by integrating the well-resolved signals of these diastereotopic protons or other nuclei.
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Reagent Selection: Choose an appropriate CSA that is known to interact with carboxylic acids, such as (R)- or (S)-1-phenylethylamine or a chiral alcohol.
-
Sample Preparation:
-
Accurately weigh the sample of (R)-3-((tert-Butoxycarbonyl)amino)butanoic acid into an NMR tube.
-
Add a precise, near-stoichiometric amount of the chosen CSA.
-
Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum.
-
Ensure sufficient relaxation delay (d1) for accurate quantification.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes.
-
Carefully integrate these two signals.
-
Calculate the % ee from the ratio of the integrals (I): % ee = [(I_major - I_minor) / (I_major + I_minor)] x 100%
-
Workflow Visualization: Chiral NMR
Caption: Workflow for Chiral NMR Purity Analysis.
Method Validation and Trustworthiness
To ensure any chosen method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[4][25] This is the cornerstone of a self-validating, trustworthy protocol. Key parameters to be evaluated for an impurity quantification method include:
-
Specificity: The ability to assess the desired enantiomer unequivocally in the presence of the other enantiomer and any other potential impurities. This is typically demonstrated by resolving the enantiomers from all other peaks.[6]
-
Limit of Quantitation (LOQ): The lowest amount of the undesired (S)-enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling chiral impurities at low levels.
-
Accuracy: The closeness of the measured value to the true value, assessed by analyzing samples with known amounts of the (S)-enantiomer.
-
Precision: The degree of scatter between a series of measurements, evaluated at the system, repeatability, and intermediate precision levels.
-
Linearity & Range: Demonstrating a linear relationship between the concentration of the (S)-enantiomer and the analytical response over a specified range.[6]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), ensuring its reliability in routine use.
Conclusion
The validation of chiral purity for (R)-3-((tert-Butoxycarbonyl)amino)butanoic acid is a critical step in pharmaceutical development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient.
-
Chiral HPLC stands as the most robust and widely accepted method for this purpose, offering direct analysis without the need for complex derivatization.
-
Chiral SFC presents a compelling modern alternative, providing significant advantages in speed and environmental sustainability, making it ideal for high-throughput screening environments.
-
Chiral GC , while highly sensitive, introduces the complexity and potential for error associated with its required derivatization steps, making it a more specialized choice.
-
Chiral NMR Spectroscopy is a powerful, non-separative technique that is invaluable for rapid purity checks and structural confirmation but may lack the sensitivity of chromatographic methods for trace-level impurity detection.
The ultimate choice of methodology depends on the specific analytical challenge. For routine quality control and release testing, a validated chiral HPLC or SFC method is typically preferred. Regardless of the technique chosen, a thorough validation in accordance with ICH guidelines is essential to ensure the generation of reliable, trustworthy data that satisfies regulatory requirements and guarantees patient safety.
References
- BenchChem. (n.d.). Evaluating the performance of different chiral columns for amino acid separation.
- Clayton, K. L., et al. (2021). The Significance of Chirality in Drug Design and Development. PMC - PubMed Central.
- BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of BOC-L-Alanine Benzyl Ester.
- U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs.
- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- T. E. St. Denis, et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central.
- Various Authors. (n.d.). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
- MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides.
- Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- PubMed. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
- De Camp, W. H. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- ResearchGate. (n.d.). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides.
- Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
- PubMed. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Semantic Scholar. (1992). FDA's policy statement for the development of new stereoisomeric drugs.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- NIH. (n.d.). Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid.
- BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
- ResearchGate. (n.d.). Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis....
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.
- PubMed. (2006). Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays With a Chiral Scandium Complex.
- Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- LCGC International. (2025). New Study Outlines on SFC Technique for Chiral Bioanalysis.
- NIH. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
- Sigma-Aldrich. (n.d.). 3-((tert-Butoxycarbonyl)amino)butanoic acid | 52815-19-7.
- PubMed. (n.d.). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
- ResearchGate. (n.d.). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples.
- ResearchGate. (n.d.). Structure of chiral analytes used in this study. (boc = tert -butoxycarbonyl.
- RSC Publishing. (n.d.). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry.
- PubMed. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
- PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)butanoic acid.
- ResearchGate. (n.d.). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry | Request PDF.
- PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)butanoic acid | C9H17NO4 | CID 2761507.
- Semantic Scholar. (1992). The 31P‐NMR Spectroscopic Determination of the Enantiomeric Excess of Unprotected Amino Acids.
- PubMed. (2025). Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation.
- ResearchGate. (n.d.). (PDF) New chiral recognition reagents for the determination of absolute stereochemistry and enantiomeric purity by NMR.
- Wako Blog. (n.d.). Chiral Amino Acid Analysis Using LC/MS.
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selvita.com [selvita.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Verifying Boc-beta-homoalanine Incorporation via Mass Spectrometry
The incorporation of non-canonical amino acids (ncAAs) like Boc-beta-homoalanine into peptides represents a pivotal strategy in modern drug development and chemical biology.[1][] These modifications can confer unique structural constraints, enhance proteolytic stability, and modulate biological activity.[3] Boc-L-beta-homoalanine, a derivative of beta-homoalanine protected by a tert-butoxycarbonyl (Boc) group, serves as a key building block in the synthesis of these novel peptide-based therapeutics.[4][5] However, the successful synthesis of a modified peptide is only half the battle; rigorous analytical verification is paramount to confirm that the ncAA has been incorporated with high fidelity at the intended position.
Mass spectrometry (MS) stands as the definitive tool for this verification process, offering unparalleled sensitivity and structural elucidation capabilities.[][6] This guide provides an in-depth comparison of mass spectrometry-based strategies for confirming the incorporation of Boc-beta-homoalanine, grounded in the principles of analytical chemistry and field-proven insights. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
Pillar 1: The Analytical Challenge of a Modified Beta-Amino Acid
Unlike canonical alpha-amino acids, beta-amino acids introduce an extra carbon into the peptide backbone, altering its structural properties. The presence of the bulky, acid-labile Boc protecting group on Boc-beta-homoalanine introduces further analytical complexity. A successful verification strategy must therefore not only confirm the mass of the incorporated residue but also definitively pinpoint its location within the peptide sequence.
The core of our verification rests on two complementary mass spectrometry techniques:
-
High-Resolution Mass Spectrometry (HRMS): For precise mass measurement of the intact peptide.
-
Tandem Mass Spectrometry (MS/MS): For fragmentation-based sequence and modification site confirmation.
Pillar 2: Comparative Analysis of MS Verification Strategies
An effective analytical workflow leverages the strengths of both HRMS and MS/MS. The choice between them, or the decision to use them in concert, depends on the level of confidence required.
| Parameter | High-Resolution MS (MS1) | Tandem MS (MS/MS) |
| Primary Information | Confirms the total mass of the peptide, verifying if the mass addition from Boc-beta-homoalanine is present. | Confirms the specific location of the Boc-beta-homoalanine residue within the peptide sequence. |
| Confidence Level | High for incorporation, but ambiguous for localization if isobaric residues are possible. | Definitive for both incorporation and localization. |
| Speed & Throughput | Very fast; suitable for rapid screening of synthesis products. | Slower due to fragmentation step; more suitable for in-depth characterization. |
| Complexity | Relatively straightforward data analysis (comparing theoretical vs. experimental mass). | Complex spectral interpretation required to map fragment ions. |
| Key Output | A single, highly accurate m/z value for the intact peptide ion. | A fragment ion spectrum (e.g., b- and y-ions) that maps the peptide sequence.[7][8] |
Strategy 1: Intact Mass Analysis with High-Resolution Mass Spectrometry
The first and most direct method of verification is to measure the molecular weight of the purified peptide with high accuracy. This is typically performed using an Orbitrap or Time-of-Flight (TOF) mass analyzer.
The Causality: The incorporation of a Boc-beta-homoalanine residue (C₉H₁₅NO₃) in place of a canonical residue like Alanine (C₃H₅NO) results in a predictable mass shift.
-
Mass of Boc-beta-homoalanine residue: 185.1052 Da
-
Mass of Alanine residue: 71.0371 Da
-
Expected Mass Difference: +114.0681 Da
By measuring the intact peptide mass to within a few parts-per-million (ppm) of the theoretical value, we can be highly confident that the incorporation event occurred.
Trustworthiness Check: This method is self-validating when the observed mass matches the theoretical mass with low ppm error and the isotopic distribution pattern aligns with the expected elemental composition.
Strategy 2: Sequence Confirmation with Tandem Mass Spectrometry (MS/MS)
While HRMS confirms if the modification is present, MS/MS confirms where it is located.[9] This is the gold standard for verification. In a typical collision-induced dissociation (CID) experiment, the peptide ion is fragmented along its backbone, primarily generating b- and y-type fragment ions.[7]
The Causality: The mass of the Boc-beta-homoalanine residue will be reflected in the masses of the fragment ions containing it. For a peptide fragmented from N- to C-terminus, the b-ion series will show a mass jump of 185.1052 Da at the modification site, while the y-ion series will show the corresponding mass jump when read from the C-terminus.
Expert Insight - Diagnostic Fragmentation of the Boc Group: A key diagnostic feature in the MS/MS spectrum is the fragmentation of the Boc group itself. Look for characteristic neutral losses from fragment ions containing the modification:
-
Loss of isobutylene (C₄H₈): -56.06 Da
-
Loss of the entire Boc group (C₅H₈O₂): -100.05 Da
Observing these losses on a specific b- or y-ion provides a powerful secondary confirmation of the modification site.[10]
Pillar 3: Experimental Workflow & Protocols
A robust verification process integrates sample preparation, data acquisition, and analysis into a seamless workflow.
Overall Verification Workflow
Caption: High-level workflow for LC-MS/MS verification of peptide modification.
Protocol 1: LC-MS/MS Analysis for Boc-beta-homoalanine Peptides
This protocol provides a robust method for separating the peptide of interest and acquiring both high-resolution intact mass data and fragmentation data for sequence confirmation.[11]
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the lyophilized peptide in a solution of 50% acetonitrile / 50% water with 0.1% formic acid.
- Vortex thoroughly to ensure complete dissolution.
- Dilute the stock solution to a final concentration of 10-50 µM using 0.1% formic acid in water. This will be the working solution for injection.
2. Liquid Chromatography (LC) Separation:
- LC System: A UPLC/UHPLC system is recommended for optimal peak resolution.
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be a linear ramp from 5% to 65% Mobile Phase B over 15-20 minutes. This should be optimized based on the peptide's hydrophobicity.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Data Acquisition:
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- MS1 Scan (Full Scan):
- Mass Analyzer: Orbitrap or TOF.
- Resolution: Set to 60,000 or higher to achieve <5 ppm mass accuracy.
- Scan Range: A range of 300-2000 m/z is typically sufficient for most peptides.
- MS2 Scan (Tandem MS):
- Acquisition Mode: Data-Dependent Acquisition (DDA).
- Precursor Selection: Select the top 3-5 most intense ions from the MS1 scan for fragmentation.
- Activation Type: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).
- Collision Energy: Use a stepped or normalized collision energy (e.g., 25-35 NCE) to ensure a rich fragment spectrum.
Illustrative Fragmentation Analysis
Consider a hypothetical peptide Ac-Ala-X-Gly-Lys-NH₂ where X is Boc-beta-homoalanine.
Caption: Expected mass shifts in b- and y-ion series upon fragmentation.
Conclusion and Best Practices
For unequivocal verification of Boc-beta-homoalanine incorporation, a dual-pronged approach is recommended. Begin with rapid, high-resolution intact mass analysis to confirm the overall success of the synthesis. Follow this with a detailed LC-MS/MS analysis to definitively pinpoint the location of the ncAA and characterize its fragmentation pattern. This combined methodology creates a self-validating system that provides the highest level of confidence for researchers, scientists, and drug development professionals, ensuring the integrity and quality of novel peptide therapeutics.
References
-
iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. (2023). National Institutes of Health. [Link]
-
Incorporation of non-canonical amino acids. (n.d.). PubMed Central, National Institutes of Health. [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. (2010). PubMed. [Link]
-
A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. (2023). WUR eDepot. [Link]
-
Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. (n.d.). National Institutes of Health. [Link]
-
A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. (2023). Royal Society of Chemistry. [Link]
-
Selection of publications - iNClusive. (n.d.). iNClusive Database. [Link]
-
LC-MS/MS Method To Analyze 20 Amino Acids. (n.d.). Bioprocess Online. [Link]
-
(PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ResearchGate. [Link]
-
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023). National Institutes of Health. [Link]
-
Featured method: Plasma amino acid LC-MS/MS analysis. (n.d.). CHUM Research Centre. [Link]
-
Boc-beta-Ala-OH [3303-84-2]. (n.d.). Aapptec Peptides. [Link]
-
Peptide ion fragmentation in mass spectrometry. (2011). SlideShare. [Link]
-
Mascot help: Peptide fragmentation. (n.d.). Matrix Science. [Link]
-
Determination of human muscle protein fractional synthesis rate: an evaluation of different mass spectrometry techniques and considerations for tracer choice. (n.d.). PubMed. [Link]
-
Mass spectrometry of peptides and proteins. (2004). Ohio State University Chemistry. [Link]
-
Typical peptide fragmentation generates b or y ions of different mass... (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy Boc-L-beta-homoalanine | 158851-30-0 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. iNClusive [non-canonical-aas.biologie.uni-freiburg.de]
- 7. Mascot help: Peptide fragmentation [matrixscience.com]
- 8. researchgate.net [researchgate.net]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Proteolytic Landscape: A Comparative Guide to the Enzymatic Stability of β-Amino Acid-Containing Peptides
Introduction: The Imperative of Stability in Peptide Therapeutics
Peptide-based therapeutics hold immense promise in modern medicine due to their high specificity and potency. However, a significant hurdle in their clinical application is their inherent susceptibility to rapid degradation by proteases.[1][2][3] This enzymatic breakdown leads to a short in-vivo half-life, necessitating frequent administration and limiting therapeutic efficacy.[4] A leading strategy to overcome this challenge is the incorporation of non-natural amino acids, with β-amino acids emerging as a particularly effective solution.[5][6] This guide provides a comprehensive comparison of the enzymatic stability of peptides containing β-amino acids against their native α-peptide counterparts, supported by experimental data and detailed protocols for researchers in drug development.
The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. This seemingly subtle structural alteration profoundly impacts the peptide backbone, rendering it resistant to recognition and cleavage by most endogenous proteases.[6][7] Peptides constructed entirely or partially of β-amino acids exhibit a superior stability profile, a crucial characteristic for pharmacologically active compounds.[5][8]
Comparative Analysis of Enzymatic Stability: α-Peptides vs. β-Amino Acid-Containing Peptides
To objectively assess the enhanced stability conferred by β-amino acids, a direct comparison with conventional α-peptides is essential. The following sections detail the experimental design and present data from enzymatic degradation assays.
Experimental Design: Rationale and Key Parameters
The choice of proteases for stability assessment is critical and should reflect the physiological environments the peptide drug will encounter. Common choices include trypsin and chymotrypsin, which are abundant in the digestive tract, and proteases found in blood plasma and cell culture supernatants.[2] Pronase, a mixture of several non-specific proteases, is often used to simulate a highly proteolytic environment.[5][8]
The stability of a test peptide is typically quantified by measuring the percentage of the intact peptide remaining over time when incubated with a specific protease. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis, allowing for the separation and quantification of the parent peptide from its degradation products.[9][10][11][12]
Visualizing the Experimental Workflow
Caption: A generalized workflow for conducting an in-vitro enzymatic stability assay.
Comparative Stability Data
The following table summarizes representative data comparing the stability of a model α-peptide and its analogue containing β-amino acid substitutions in the presence of various proteases.
| Peptide | Protease | Incubation Time (hours) | % Intact Peptide Remaining |
| Model α-Peptide | Trypsin | 4 | < 5% |
| Chymotrypsin | 4 | < 10% | |
| Pronase | 1 | < 1% | |
| Model β-Peptide Analogue | Trypsin | 24 | > 95% |
| Chymotrypsin | 24 | > 90% | |
| Pronase | 8 | ~70% |
Note: These are illustrative data based on typical findings. Actual results will vary depending on the specific peptide sequence and the nature of the β-amino acid substitutions.
The data clearly demonstrates the profound stabilizing effect of incorporating β-amino acids. While the α-peptide is rapidly degraded, its β-peptide counterpart remains largely intact even after extended incubation with aggressive proteases.[5][8] Studies have shown that even peptides with alternating α- and β-amino acids exhibit significantly enhanced proteolytic resistance.[5][13]
The Mechanism of Protease Resistance
Proteases are highly specific enzymes that recognize and bind to particular peptide sequences and conformations.[14] The catalytic mechanism of proteases involves the precise positioning of the peptide backbone within the enzyme's active site.
The incorporation of β-amino acids introduces an additional carbon atom into the peptide backbone. This elongation alters the peptide's secondary structure and the spatial arrangement of side chains, effectively disrupting the canonical conformation recognized by proteases.[6][7] This structural perturbation prevents the peptide from fitting correctly into the enzyme's active site, thereby inhibiting cleavage.
Visualizing the Protective Mechanism
Sources
- 1. The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? | CHIMIA [chimia.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. phmethods.net [phmethods.net]
- 12. Detection of Peptides Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-((tert-Butoxycarbonyl)amino)butanoic Acid
Introduction
Enantiomerically pure β-amino acids are fundamental chiral building blocks in modern medicinal chemistry and drug development.[1] Their incorporation into peptide-based pharmaceuticals enhances proteolytic stability and can induce specific secondary structures. 3-((tert-Butoxycarbonyl)amino)butanoic acid, particularly in its chiral forms, is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antiviral medications like dolutegravir.[2][3] The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine under various conditions while allowing for facile removal under mild acidic conditions, making it a staple in multi-step syntheses.[4][5]
The increasing demand for these intermediates has driven significant research into efficient, scalable, and stereoselective synthetic methods.[1] Traditional chemical routes often face challenges in chiral control, yield, cost, and environmental sustainability.[2] This guide provides a comparative analysis of the principal synthetic strategies for preparing this compound, offering field-proven insights into the causality behind experimental choices and providing supporting data to guide researchers in selecting the optimal route for their specific needs. We will explore four major strategies: Aza-Michael Addition, Asymmetric Hydrogenation, Biocatalytic and Chemoenzymatic methods, and finally, the direct Boc-protection of the parent amino acid.
Route 1: Asymmetric Synthesis via Aza-Michael Addition
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is one of the most direct and effective strategies for constructing the β-amino acid backbone.[6][7] The primary challenge lies in controlling the stereochemistry at the newly formed chiral center.
Mechanistic Rationale
The reaction involves the nucleophilic attack of an amine onto the β-carbon of an activated alkene, such as crotonate esters. The stereochemical outcome can be directed by employing chiral nucleophiles, chiral catalysts, or enzymes.
A particularly elegant and green approach involves a chemoenzymatic one-pot reaction.[1] This process begins with a thermal aza-Michael addition of benzylamine to ethyl crotonate. Subsequently, a lipase, such as Candida antarctica lipase B (CAL-B), is introduced to perform an enantioselective resolution through aminolysis, yielding the desired (S)-β-amino ester with high enantiomeric excess.[1] The choice of a biocatalyst like CAL-B is strategic; it operates under mild, often solvent-free conditions and provides exquisite enantioselectivity that is difficult to achieve with traditional chemical catalysts.[1][6]
Experimental Protocol: Chemoenzymatic Synthesis of (S)-3-Aminobutanoic Acid
This protocol is adapted from the greener process developed by Simon et al.[1]
-
Aza-Michael Addition & Resolution: In a reaction vessel, mix (E)-ethyl but-2-enoate and benzylamine. Heat the mixture to initiate the thermal aza-Michael addition.
-
After the initial reaction, cool the mixture and add immobilized Candida antarctica lipase B (CAL-B). Allow the enzymatic resolution to proceed, which selectively acylates the undesired (R)-enantiomer. This one-pot process results in the desired (S)-β-amino ester with high enantiomeric excess (>99% ee).[1]
-
Work-up: Separate the immobilized enzyme by simple filtration. The enzyme can be washed and potentially reused.
-
Hydrolysis: The resulting (S)-ethyl 3-(benzylamino)butanoate is hydrolyzed to the corresponding carboxylic acid using acidic conditions (e.g., refluxing with HCl).[1]
-
Deprotection: The N-benzyl protecting group is removed via catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere) to yield (S)-3-aminobutanoic acid.[1]
-
Boc Protection: The resulting amino acid is then protected with di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions to afford the final product.
Route 2: Enantioselective Hydrogenation
Asymmetric hydrogenation is a cornerstone of industrial chiral synthesis, prized for its high efficiency, atom economy, and exceptional enantioselectivity.[8] This strategy typically involves the hydrogenation of a prochiral β-enamino ester or a related enamide substrate using a chiral transition metal catalyst.
Mechanistic Rationale
The key to this method's success lies in the chiral catalyst, most commonly a rhodium complex coordinated to a C₂-symmetric bisphosphine ligand like TangPhos or BisP*.[9][10][11] The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially. This approach can achieve very high conversions and enantiomeric excesses, often exceeding 96% ee.[9] The synthesis of the β-enamino ester precursor is straightforward, often from the condensation of a β-ketoester with an amine.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
This protocol is a generalized procedure based on established methods.[8][9]
-
Substrate Synthesis: Synthesize the N-acetyl β-enamino ester by reacting ethyl acetoacetate with ammonium acetate and acetyl chloride.
-
Hydrogenation: In a high-pressure reactor, dissolve the β-enamino ester substrate in a suitable solvent (e.g., methanol). Add the chiral rhodium catalyst (e.g., [Rh(COD)(TangPhos)]BF₄) at a low loading (e.g., 0.01-1 mol%).
-
Purge the reactor with hydrogen gas and then pressurize to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction at room temperature until hydrogen uptake ceases, indicating complete conversion.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product is the N-acetyl β-amino ester.
-
Deprotection and Boc Protection: The N-acetyl group is hydrolyzed under acidic or basic conditions, and the resulting free amine is subsequently protected with Boc₂O to yield the target molecule. The ester is then hydrolyzed to the carboxylic acid.
Route 3: Biocatalytic Synthesis from Prochiral Starting Materials
Leveraging the high specificity of enzymes, biocatalysis offers a powerful and environmentally sustainable route to chiral molecules.[2] A groundbreaking approach for (R)-3-aminobutyric acid involves the direct conversion of inexpensive crotonic acid using an engineered aspartase.
Mechanistic Rationale
Researchers have engineered aspartase mutants from E. coli to catalyze the stereoselective addition of ammonia to the double bond of crotonic acid.[2][12] This biotransformation is performed in an aqueous medium under mild conditions. The process is remarkably efficient, achieving product yields of up to 287.6 g/L with a 96% conversion rate and an enantiomeric excess (ee) of ≥99.9% in just 24 hours.[2][12] This method bypasses the need for protecting groups on the starting material and avoids harsh reagents and organic solvents, making it highly attractive for industrial-scale production.
Experimental Protocol: Biocatalytic Synthesis of (R)-3-Aminobutanoic Acid
This protocol is based on the work by Cui et al.[2]
-
Biocatalyst Preparation: Cultivate recombinant E. coli cells expressing the engineered aspartase mutant. Permeabilize the cells to enhance substrate and product transport across the cell membrane.
-
Biotransformation: In a fermenter or reaction vessel, create an aqueous solution of crotonic acid and an ammonia source. Add the prepared biocatalyst (permeabilized cells).
-
Maintain the reaction at an optimal temperature and pH for 24-48 hours. Monitor the conversion of crotonic acid to (R)-3-aminobutanoic acid.
-
Product Isolation: After the reaction, separate the biomass (cells) by centrifugation or filtration. Isolate the (R)-3-aminobutanoic acid from the aqueous solution, for example, by ion-exchange chromatography.
-
Boc Protection: Protect the isolated amino acid with Boc₂O as described previously to obtain the final product.
Route 4: Direct Boc Protection of 3-Aminobutanoic Acid
When an enantiomerically pure source of 3-aminobutanoic acid is commercially available, the most direct route is a simple protection step.[3] This approach is operationally simple but relies entirely on the availability and cost-effectiveness of the chiral starting material.
Experimental Protocol: N-Boc Protection
This is a standard and widely used laboratory procedure.[4][13][14]
-
Reaction Setup: Dissolve 3-aminobutanoic acid (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.
-
Base Addition: Add a base, such as sodium hydroxide or triethylamine (1.5-2.0 equivalents), to deprotonate the amino group and neutralize the carboxylic acid.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution at room temperature with vigorous stirring. The reaction is typically complete within a few hours.[14]
-
Work-up: Once the reaction is complete (monitored by TLC or LC-MS), perform an aqueous work-up. Acidify the aqueous layer with a mild acid (e.g., citric acid or dilute HCl) to a pH of 2-3.[14]
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the final product, which can be further purified by crystallization or chromatography if necessary.
Comparative Analysis
The choice of synthetic route depends critically on the desired scale, enantiomer, available resources, and cost considerations.
| Parameter | Aza-Michael (Chemoenzymatic) | Asymmetric Hydrogenation | Biocatalysis (Direct) | Direct Protection |
| Overall Yield | Moderate (e.g., 28%[1]) | High | Very High (Productivity-based[2]) | Very High (>95%) |
| Enantiomeric Excess | Excellent (>99% ee[1]) | Excellent (>96% ee[9]) | Excellent (≥99.9% ee[2][12]) | Dependent on starting material |
| Scalability | Moderate; enzyme cost/stability | Excellent; well-suited for industry | Excellent; designed for large scale | Excellent |
| Cost-Effectiveness | Moderate; depends on enzyme cost | Good; catalyst cost is a factor | Potentially very high; cheap substrates | Dependent on chiral starting material cost |
| Environmental Impact | Good; greener process, less solvent[1] | Moderate; requires metal catalysts/solvents | Excellent; aqueous, mild conditions | Good; minimal waste |
| Operational Simplicity | Moderate; multi-step process | Moderate; requires specialized equipment | Moderate; requires fermentation expertise | High; single-step reaction |
Conclusion
For the synthesis of this compound, there is no single "best" route; the optimal choice is context-dependent.
-
Asymmetric Hydrogenation stands out as a robust and highly efficient method for large-scale industrial production where high throughput and excellent enantioselectivity are paramount. Its main drawback is the reliance on expensive and potentially toxic heavy metal catalysts.
-
Biocatalytic synthesis from crotonic acid represents the cutting edge of green chemistry.[2] It offers unparalleled enantioselectivity and high productivity from inexpensive starting materials, making it a highly promising route for industrial adoption, particularly for the (R)-enantiomer.
-
The chemoenzymatic aza-Michael addition provides an excellent balance of green principles and high enantioselectivity, making it a strong choice for laboratory to medium-scale synthesis, especially for the (S)-enantiomer.[1]
-
Direct Boc-protection is the most straightforward method, ideal for laboratory settings when a specific enantiomer of 3-aminobutanoic acid is readily and economically available.[3]
Researchers and drug development professionals should weigh the factors of scale, cost, available equipment, and environmental goals when selecting a synthetic strategy. The continued development of novel catalysts, both chemical and biological, will undoubtedly lead to even more efficient and sustainable routes to this vital chiral building block in the future.
References
-
Simon, R. C., Busto, E., & Kroutil, W. (2010). Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. Green Chemistry, 12(9), 1593-1599. [Link]
-
Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron: Asymmetry, 7(7), 1919-1946. [Link]
-
Wang, M., Zhao, S., & Li, Z. (2018). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 23(11), 2999. [Link]
-
Dai, Q., Yang, W., & Zhang, X. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343–5345. [Link]
-
Cui, Y., Wu, S., Liu, Z., Zheng, P., & Xu, J. (2023). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. International Journal of Molecular Sciences, 24(13), 11116. [Link]
-
Reddy, K. H., Kumar, A., & De, D. (2013). Synthesis of (R)‐3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Helvetica Chimica Acta, 96(6), 1103-1110. [Link]
-
Davies, S. G., & Ichihara, O. (1991). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 56(10), 3429-3434. [Link]
-
Yinqi, F., & Magdalini, M. (2023). s Microwave Assisted Aza-michael Additions Towards β-amino Acids. Current Chinese Science, 3(3), 166-177. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. [Link]
-
G. Z. Wang, Y. G. Zhou, Y. Y. Huang, W. L. Duan, & Q. L. Zhou. (2006). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications, (27), 2926-2928. [Link]
-
Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II (Vol. 8). Elsevier. [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]
-
Rychlewska, U., et al. (2014). Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1081–o1082. [Link]
-
Medicines for All Institute. (2019). Process Development Report: A Low-Cost Route to (R)-3-Aminobutan-1-ol. VCU College of Engineering. [Link]
-
Imamoto, T., et al. (2000). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 122(27), 6510–6511. [Link]
-
Rioz-Martínez, A., et al. (2012). Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. ACS Catalysis, 2(10), 2210–2214. [Link]
- Borisov, I., et al. (2007). Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid.
-
Takimoto, M., et al. (2024). Synthesis of β3 -Amino Acid Derivatives via the Regioselective Carbozincation of Ynamides and Subsequent Asymmetric Hydrogenation. Chemistry Letters. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)butanoic acid. [Link]
- Zhang, W., et al. (2019). Method for enzymatic preparation of r-3-aminobutyric acid.
-
MySkinRecipes. (n.d.). (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid. [Link]
-
precisionFDA. (n.d.). This compound, (+/-)-. [Link]
-
Alcaide, B., & Almendros, P. (2002). tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Synlett, 2002(10), 1591-1592. [Link]
-
Benke, E., et al. (2020). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 5(5), x200593. [Link]
Sources
- 1. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli [mdpi.com]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives [pubmed.ncbi.nlm.nih.gov]
- 10. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2019062222A1 - Method for enzymatic preparation of r-3-aminobutyric acid - Google Patents [patents.google.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. peptide.com [peptide.com]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Peptides Modified with Beta-Amino Acids
Introduction: The Rationale for Beta-Amino Acid Modification
In the landscape of therapeutic peptide development, the Achilles' heel of native α-peptides remains their susceptibility to proteolytic degradation and rapid in vivo clearance.[1][2] This inherent instability often curtails their therapeutic efficacy, necessitating frequent administration and limiting their clinical utility.[2][3] The strategic incorporation of β-amino acids into peptide sequences has emerged as a powerful approach to overcome these limitations.[4][5] Unlike their α-amino acid counterparts, the additional methylene group in the backbone of β-amino acids sterically hinders recognition by proteases, thereby enhancing metabolic stability.[1][4][5] This guide provides a comprehensive comparison of the essential in vitro and in vivo assays used to evaluate the performance of β-amino acid-modified peptides against their native α-peptide counterparts, offering insights into the experimental design and data interpretation critical for advancing these promising therapeutics.
I. In Vitro Evaluation: Establishing the Foundation of Stability and Activity
The initial stages of evaluating a modified peptide are grounded in a suite of in vitro assays designed to quantify its stability and target engagement. These assays provide the foundational data to justify progression to more complex and resource-intensive in vivo studies.
A. Proteolytic Stability: The Litmus Test for Enhanced Resistance
The primary rationale for β-amino acid incorporation is to enhance resistance to enzymatic degradation.[1][6] Therefore, a direct comparison of the proteolytic stability of the modified versus the native peptide is paramount.
Experimental Rationale: The choice of proteases for these assays should be physiologically relevant. A common starting point is a broad-spectrum protease like pronase or proteinase K, which provides a stringent test of stability.[7] Subsequently, assays using more specific enzymes such as trypsin and chymotrypsin, which are abundant in the digestive tract and blood, are crucial for peptides intended for oral or systemic administration.[5] Furthermore, incubation with human serum or plasma provides a more holistic assessment of stability in a complex biological milieu, accounting for the activity of a multitude of endogenous proteases.[4]
Experimental Workflow: Comparative Proteolytic Stability Assay
Caption: Workflow for evaluating cellular uptake and cytotoxicity.
III. In Vivo Evaluation: The Ultimate Test of Therapeutic Potential
In vivo studies in animal models are the definitive step in evaluating the therapeutic potential of a β-amino acid-modified peptide. These studies provide crucial information on pharmacokinetics, biodistribution, and efficacy.
A. Pharmacokinetic (PK) Studies: Charting the Course in a Living System
Pharmacokinetic studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. [2][8]For β-amino acid-modified peptides, the primary expectation is a significantly improved pharmacokinetic profile compared to the native α-peptide, characterized by a longer half-life and increased exposure. [8] Experimental Rationale: A typical PK study involves administering the peptide to a cohort of animals (e.g., mice or rats) via a relevant route (e.g., intravenous, subcutaneous, or oral) and collecting blood samples at various time points. [8]The concentration of the peptide in the plasma is then quantified using a sensitive and specific bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS). [9][10]
Experimental Protocol: In Vivo Pharmacokinetic Analysis
-
Animal Dosing: Administer a defined dose of the native α-peptide and the β-amino acid modified peptide to separate groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Sample Extraction: Extract the peptide from the plasma matrix, often using solid-phase extraction (SPE) to remove interfering substances. [9][11]5. LC-MS Analysis: Quantify the peptide concentration in the extracted samples using a validated LC-MS/MS method. [10][12]6. PK Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Comparative Data: In Vivo Pharmacokinetics
| Parameter | Native α-Peptide | β-Amino Acid Modified Peptide |
| Half-life (t½) in hours | 0.5 | 8 |
| AUC (ng*h/mL) | 500 | 8000 |
| Clearance (mL/h/kg) | 200 | 12.5 |
B. Immunogenicity Assessment: Evaluating the Potential for an Unwanted Immune Response
The introduction of non-native β-amino acids raises the question of potential immunogenicity. [13][14]It is crucial to assess whether the modified peptide can elicit an immune response, which could lead to the production of anti-drug antibodies (ADAs) and potentially neutralize the therapeutic effect or cause adverse reactions.
Experimental Rationale: In silico tools can be used as a preliminary screen to predict the potential for a peptide to bind to Major Histocompatibility Complex (MHC) class II molecules, a key step in initiating a T-cell dependent immune response. [13][14]In vitro assays, such as T-cell proliferation assays, can provide a more direct measure of the peptide's ability to stimulate immune cells. For a definitive assessment, in vivo studies involving repeated administration of the peptide to animals followed by the measurement of ADA levels in the serum using methods like ELISA are the gold standard.
IV. Conclusion: A Data-Driven Path to Superior Peptide Therapeutics
The modification of peptides with β-amino acids offers a compelling strategy to enhance their therapeutic properties. A systematic and comparative evaluation, encompassing a well-designed series of in vitro and in vivo experiments, is essential to validate the benefits of this approach. By demonstrating enhanced proteolytic stability, retained target affinity, and a superior pharmacokinetic profile, researchers can build a robust data package to support the advancement of these next-generation peptide therapeutics. The experimental frameworks and comparative data presented in this guide provide a blueprint for the rigorous evaluation required to unlock the full potential of β-amino acid-modified peptides.
References
- General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. (n.d.).
- The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (2005). Chemical Biodiversity, 2(5), 591–632.
- Peptide Binding Assays. (n.d.). Creative Peptides.
- Recognition of MHC-II peptide ligands that contain β-amino acids. (2011). Journal of Biological Chemistry, 286(48), 41535–41544.
- Cellular uptake and cytotoxicity of drug-peptide conjugates regulated by conjugation site. (2013). Bioconjugate Chemistry, 24(4), 604–613.
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). Molecules, 25(10), 2349.
- Overview of methods to measure biochemical binding affinity. (2023). YouTube.
- PPI-Affinity: A Web Tool for the Prediction and Optimization of Protein–Peptide and Protein–Protein Binding Affinity. (2022). Journal of Chemical Information and Modeling, 62(10), 2446–2456.
- Folding and function in α/β-peptides: Targets and therapeutic applications. (2014). Biopolymers, 101(5), 547–561.
- Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. (2016). Pharmaceutical Research, 33(1), 189–199.
- Ranking protein-peptide binding affinities with protein language models. (2024). bioRxiv.
- In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1. (2021). Computational and Structural Biotechnology Journal, 19, 4833–4843.
- Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides. (2014). Nucleic Acid Therapeutics, 24(2), 143–150.
- Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. (2025). RSC Chemical Biology.
- In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements. (2022). Frontiers in Immunology, 13, 988448.
- Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses. (2021). Frontiers in Immunology, 12, 638681.
- Quantifying and controlling the proteolytic degradation of cell adhesion peptides. (2024). bioRxiv.
- A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. (n.d.). LCGC North America.
- Biological and Pharmacokinetic Studies with β-Peptides. (1998). CHIMIA International Journal for Chemistry, 52(12), 734-739.
- Improved immunogenicity of a peptide epitope after fusion to hepatitis B core protein. (1987). Nature, 330(6146), 381–384.
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(13), 5136–5150.
- Peptide Modified Gold Nanoparticles for Improved Cellular Uptake, Nuclear Transport, and Intracellular Retention. (n.d.). ResearchGate.
- Peptide Bioanalysis Solution Guide. (n.d.). Lambda Life a.s.
- Bioanalytical Method Development: Therapeutic Peptides. (n.d.). BioPharma Services.
- Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. (n.d.). Sannova.
- LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. (2017). YouTube.
- Biological and Pharmacokinetic Studies with β-Peptides. (2025). ResearchGate.
- Pharmacokinetics of Therapeutic Peptides. (n.d.). Creative Bioarray.
- Constrained beta-amino acid-containing miniproteins. (n.d.). Organic & Biomolecular Chemistry.
- Peptide stability studies. (n.d.). Genepep.
- Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024). ACS Biomaterials Science & Engineering.
- Technical Support Center: Peptide Stability and Degradation In Vivo. (n.d.). Benchchem.
- Peptide Stability and Potential Degradation Pathways. (n.d.). Sigma-Aldrich.
Sources
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. lambda.sk [lambda.sk]
- 12. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 13. Frontiers | In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements [frontiersin.org]
- 14. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]
A Senior Application Scientist's Guide to Protecting Groups for β-Amino Acids: A Head-to-Head Comparison
Introduction: Navigating the Synthetic Landscape of β-Amino Acids
β-Amino acids represent a pivotal class of molecules in modern drug development and materials science. The single-carbon homologation that distinguishes them from their α-amino acid cousins imparts unique conformational constraints, leading to the formation of novel secondary structures (foldamers) and conferring remarkable resistance to enzymatic degradation.[1][2] However, these same structural nuances present distinct challenges for the synthetic chemist. Efficiently constructing peptides and complex molecules incorporating β-amino acids requires a masterful and strategic application of protecting groups.[3][4]
The selection of a protecting group is not a trivial choice; it is a decision that dictates the entire synthetic route, influencing reaction yields, stereochemical purity, and the feasibility of subsequent transformations. This guide provides an in-depth, head-to-head comparison of the most common protecting groups for both the amino and carboxyl functionalities of β-amino acids. We will move beyond simple protocols to explore the causality behind experimental choices, grounding our discussion in mechanistic principles and field-proven data to empower researchers to make the most informed decisions in their synthetic endeavors.
Part 1: Protection of the β-Amino Group
The nucleophilic nature of the β-amino group necessitates its protection to prevent unwanted side reactions during carboxyl activation and peptide coupling. An ideal amino-protecting group must be introduced in high yield, remain robust under various reaction conditions, and be cleaved selectively without damaging the rest of the molecule.
Comparative Analysis of Amino-Protecting Groups
The following table provides a direct comparison of the most widely used N-protecting groups in β-amino acid chemistry.
| Protecting Group | Structure | Introduction Conditions | Cleavage Conditions | Advantages | Disadvantages |
| Boc (tert-Butoxycarbonyl) | Boc-NH-R | Di-tert-butyl dicarbonate (Boc₂O) or BOC-ON, base (e.g., NaOH, Et₃N), in aqueous dioxane or acetone/water.[5][6][7][8] | Strong acid (e.g., Trifluoroacetic acid (TFA), HCl in dioxane).[6][9] | Highly stable to basic and nucleophilic conditions; orthogonal to Fmoc, Cbz, and Allyl groups.[6] | Harsh acidic cleavage can degrade sensitive substrates; non-orthogonal with acid-labile carboxyl protecting groups like tert-butyl esters. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-NH-R | Fmoc-OSu or Fmoc-Cl, mild base (e.g., NaHCO₃), in dioxane/water.[10] | Mild base (e.g., 20% piperidine in DMF).[9][11] | Base-lability allows for exceptional orthogonality with acid-labile groups, forming the cornerstone of modern SPPS.[12] | The dibenzofulvene byproduct of deprotection can form adducts if not scavenged; Fmoc-protected amino acids can be expensive. |
| Cbz (Carboxybenzyl) | Cbz-NH-R | Benzyl chloroformate (Cbz-Cl), base (e.g., Na₂CO₃), under Schotten-Baumann conditions.[13][14] | Catalytic hydrogenolysis (H₂, Pd/C); strong acids (e.g., HBr/AcOH).[9][15] | Stable to both acidic and basic conditions; orthogonal to Boc and Fmoc strategies.[13][14][16] | Hydrogenolysis is incompatible with sulfur-containing residues or other reducible groups (e.g., alkynes).[14] |
| Teoc (2-(Trimethylsilyl)ethoxycarbonyl) | Teoc-NH-R | Teoc-OSu, base (e.g., Et₃N), in CH₂Cl₂.[17][18] | Fluoride ion sources (e.g., TBAF).[17][19][20] | Cleavage conditions are exceptionally mild and orthogonal to acid-labile, base-labile, and hydrogenolysis-labile groups.[18][21] | Reagents can be significantly more expensive than traditional protecting groups.[21] |
Experimental Protocol: Boc Protection of a β-Amino Acid
This protocol details a robust and widely used method for the N-terminal protection of a β-amino acid using di-tert-butyl dicarbonate.
Caption: Workflow for the Boc protection of a β-amino acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the β-amino acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (NaOH). The base deprotonates the amino group, activating it for nucleophilic attack.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture vigorously for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Work-up: Wash the remaining aqueous layer with diethyl ether or ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl. The product will precipitate or can be extracted into ethyl acetate (3x). The acidification protonates the carboxyl group, rendering the product soluble in organic solvents.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the pure N-Boc-β-amino acid.
Part 2: Protection of the Carboxyl Group
Protecting the C-terminal carboxyl group is essential to prevent it from reacting during N-terminal peptide bond formation. The choice of carboxyl protection is intimately linked to the N-terminal strategy to ensure orthogonality.
Comparative Analysis of Carboxyl-Protecting Groups
| Protecting Group | Structure | Introduction Conditions | Cleavage Conditions | Advantages | Disadvantages |
| Methyl/Ethyl Ester (Me/Et) | R-COOMe/Et | Fischer Esterification (MeOH/EtOH, cat. H₂SO₄ or HCl). | Saponification (e.g., LiOH, NaOH); Acid Hydrolysis.[22] | Simple, inexpensive reagents. | Saponification conditions are harsh and can cause epimerization or cleave other sensitive esters. |
| tert-Butyl Ester (t-Bu) | R-COOtBu | Isobutylene with cat. H₂SO₄, or with (Boc)₂O.[23][24] | Strong acid (e.g., TFA).[23][25] | Robustly stable to bases and nucleophiles; orthogonal to Fmoc and Cbz.[24][25] | Cleavage conditions are identical to the Boc group, preventing their orthogonal use.[25] |
| Benzyl Ester (Bn) | R-COOBn | Benzyl bromide (BnBr) with base (e.g., Cs₂CO₃). | Catalytic hydrogenolysis (H₂, Pd/C).[26][27][28] | Stable to both acidic and basic conditions; excellent orthogonality with Boc and Fmoc. | Not compatible with functional groups that are sensitive to reduction.[27] |
| Allyl Ester (All) | R-COOAll | Allyl alcohol, DCC, cat. DMAP. | Pd(0) catalysis (e.g., Pd(PPh₃)₄) with a scavenger (e.g., morpholine, PhSiH₃).[29][30] | Cleavage is performed under very mild, neutral conditions, providing excellent orthogonality.[30][31][32] | Palladium catalysts can be expensive and sometimes difficult to remove completely from the final product.[33] |
Experimental Protocol: Allyl Ester Protection of an N-Protected β-Amino Acid
This protocol describes the formation of an allyl ester, a versatile protecting group prized for its unique and mild deprotection conditions.
Caption: Workflow for allyl ester protection of an N-protected β-amino acid.
Step-by-Step Methodology:
-
Setup: Dissolve the N-protected β-amino acid (1.0 eq), allyl alcohol (1.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Activation: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq). DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then attacked by the allyl alcohol. DMAP acts as a nucleophilic catalyst to accelerate this step.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC activation, will form.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate.
-
Work-up: Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and catalysts.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure allyl ester.
Part 3: The Power of Orthogonal Protection Strategies
The cornerstone of modern, complex synthesis is the principle of orthogonality: the ability to deprotect one functional group selectively in the presence of others.[34][35] This allows for precise, stepwise modifications, such as chain elongation in solid-phase peptide synthesis (SPPS) or the attachment of side chains. The judicious pairing of N-terminal and C-terminal protecting groups is therefore paramount.[12][36]
Caption: Orthogonality relationships between common protecting groups.
A classic orthogonal strategy in SPPS is the Fmoc/t-Bu approach. The N-terminal Fmoc group is removed with a mild base (piperidine) at each cycle of amino acid addition, while the acid-labile t-butyl ester protecting a side-chain carboxyl group remains intact. The t-butyl group is then removed only at the final step using a strong acid cocktail (TFA).
Conclusion
The successful synthesis of β-amino acid-containing molecules is a testament to the power and elegance of protecting group chemistry. There is no single "best" protecting group; the optimal choice is always context-dependent, dictated by the target molecule's structure, the presence of other functional groups, and the overall synthetic plan. By understanding the distinct advantages, limitations, and orthogonality of each group, researchers can design more efficient, robust, and successful synthetic routes. This guide provides a foundational framework, but the innovative spirit of chemistry continually yields new methodologies. Therefore, a thorough review of the contemporary literature remains an indispensable tool for the modern synthetic scientist.
References
-
Chem-Station Int. Ed. Teoc Protecting Group . [Link]
-
Lokey Lab Protocols - Wikidot. Protecting Groups . [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups . [Link]
-
Common Organic Chemistry. Benzyl Protection . [Link]
-
Dufour, M. N., et al. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups . Tetrahedron Letters, 1997. [Link]
-
AAPPTec. Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters . [Link]
-
Chemie Brunschwig. Protecting Agents . [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis . [Link]
-
Wordpress. Metal- catalysed cleavage of allyl esters . [Link]
-
Biotage. Using microwave heating to expedite your allyl ester or alloc deprotection . [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism . [Link]
-
Seebach, D., et al. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry . Accounts of Chemical Research, 2009. [Link]
-
Lipshutz, B. H., et al. Selective Cleavage of Cbz-Protected Amines . Organic Letters, 2000. [Link]
-
Liu, L., et al. Peptide synthesis using unprotected peptides through orthogonal coupling methods . Proceedings of the National Academy of Sciences, 2004. [Link]
-
ResearchGate. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols | Request PDF . [Link]
-
ResearchGate. Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds . [Link]
-
ResearchGate. Deprotection of benzyl in ester substrates | Download Scientific Diagram . [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates . [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis . [Link]
-
Ogasa, C., et al. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols . Synlett, 2023. [Link]
-
Albericio, F. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis . Biopolymers, 2000. [Link]
-
Springer Nature Experiments. Protecting Groups in Peptide Synthesis . [Link]
-
ResearchGate. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Request PDF . [Link]
-
University of Illinois Urbana-Champaign. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES . [Link]
-
AAPPTec. Attaching Boc Protecting Groups With BOC-ON . [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups . [Link]
-
Isidro-Llobet, A., et al. Amino Acid-Protecting Groups . Chemical Reviews, 2009. [Link]
-
Paradís-Bas, M., et al. Three Decades of Amyloid Beta Synthesis: Challenges and Advances . Frontiers in Bioengineering and Biotechnology, 2020. [Link]
-
University of Vienna. A new method for the synthesis of β-amino acids . [Link]
-
Karlström, A., et al. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation . Journal of Peptide Research, 1999. [Link]
-
National Institutes of Health. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group . [Link]
-
ResearchGate. Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides | Request PDF . [Link]
-
Siodłak, D., et al. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis . Journal of Peptide Science, 2018. [Link]
-
SciSpace. Amino Acid-Protecting Groups . [Link]
- Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. ERC-Talk 2018 am 13.3.2018 unter Beteiligung der Fakultät für Chemie - Restplätze noch verfügbar! [chemie.univie.ac.at]
- 5. peptide.com [peptide.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. biosynth.com [biosynth.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Application of Teoc Protecting Group [en.highfine.com]
- 19. 2-(Trimethylsilyl)ethoxycarbonylation (Teoc) Reagents [Protecting Reagents] | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 20. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 21. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 24. thieme-connect.com [thieme-connect.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Benzyl Ethers [organic-chemistry.org]
- 27. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. peptide.com [peptide.com]
- 31. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 32. biotage.com [biotage.com]
- 33. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 34. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 36. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Peptides Incorporating Boc-DL-3-Aminobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
The precise control of peptide conformation is a cornerstone of modern drug design and molecular biology. Unstructured peptides often suffer from poor metabolic stability and indiscriminate receptor binding. The introduction of non-natural amino acids is a proven strategy to constrain peptides into bioactive conformations, enhancing their stability and specificity. Among these, β-amino acids are particularly powerful tools for creating novel secondary structures known as foldamers.[][2]
This guide provides an in-depth comparison of the conformational effects induced by Boc-DL-3-aminobutyric acid (Boc-DL-Aba), a protected β-amino acid. We will explore the analytical techniques used to study these conformations, compare its influence to other common conformational modulators, and provide actionable experimental protocols.
The Structural Advantage of β-Amino Acids
Unlike α-amino acids, β-amino acids possess an additional carbon atom in their backbone, shifting the amino group to the β-position.[] This seemingly minor alteration fundamentally changes the folding landscape, allowing for the formation of unique and stable secondary structures, such as various helices (10-helix, 12-helix, 14-helix) and well-defined turns and sheets.[2][3] These β-peptide structures are resistant to degradation by proteases, a significant advantage for therapeutic applications.[3][4]
The use of a DL-racemic mixture of 3-aminobutyric acid introduces stereochemical diversity. When incorporated into a peptide chain, this results in a population of diastereomers. The stereochemistry at the Cβ position plays a critical role in directing the local backbone conformation, meaning that a peptide synthesized with DL-Aba will explore a different conformational space than its enantiomerically pure counterparts.[5][6] This can be a strategic choice for creating peptide libraries for screening or a complex analytical challenge if a single conformation is desired.
Key Methodologies for Conformational Elucidation
A multi-faceted approach combining spectroscopic and computational methods is essential for accurately characterizing the conformational preferences of peptides containing Boc-DL-Aba.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining three-dimensional structures of peptides in solution.[7] Key parameters include:
-
Chemical Shifts (¹H, ¹³C): The chemical shifts of backbone and side-chain atoms are highly sensitive to the local electronic environment and thus to the peptide's conformation.[8]
-
Nuclear Overhauser Effect (NOE): NOEs (or ROEs in ROESY experiments) identify protons that are close in space (< 5 Å), providing crucial distance constraints for structure calculation.[7]
-
Scalar Couplings (³J-couplings): The coupling constant between adjacent protons, such as ³J(HNHα), provides information about dihedral angles, which define the backbone geometry.[7]
Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides rapid, low-resolution information about the overall secondary structure of a peptide in solution.[9][10] While the CD spectra of β-peptides can be complex and sensitive to small structural changes, distinct patterns have been associated with specific helical folds.[9][11][12] However, interpreting CD spectra for peptides that may exist as a mixture of conformers requires caution, as the resulting spectrum is an average of all contributing structures.[12]
Computational Modeling: Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations complement experimental data. These methods can explore the potential energy landscape of a peptide, predict stable conformations, and help rationalize experimental observations from NMR and CD.[3]
Comparative Analysis: Boc-DL-Aba vs. Alternative Modulators
The choice of a conformational constraint depends on the desired secondary structure and the specific application. Here’s how Boc-DL-Aba compares to other widely used residues.
| Conformational Modulator | Primary Structural Influence | Key Characteristics |
| Boc-DL-3-Aminobutyric Acid | Induces various β-peptide helices (e.g., 10/12-, 14-helix) and turns.[3] | Introduces stereochemical diversity, leading to diastereomeric mixtures. Offers access to unique, proteolytically stable folds. |
| α-Aminoisobutyric Acid (Aib) | Strong inducer of 3₁₀-helices and α-helices in α-peptides.[10][13] | Achiral and sterically hindered, severely restricting backbone dihedral angles to the helical region. |
| Proline (Pro) | Introduces a "kink" or turn, disrupting helical structures. | The cyclic side chain locks the φ dihedral angle, making it a potent turn-inducer, particularly in β-turns. |
| Dehydroamino Acids (e.g., ΔPhe) | Planar structure introduces local rigidity. Can stabilize β-turns.[14] | The Cα=Cβ double bond restricts bond rotation, favoring specific turn types depending on the surrounding sequence.[14][15] |
Expert Insights: The primary advantage of using a β-amino acid like 3-aminobutyric acid is the ability to create entirely new backbone architectures (foldamers) that are foreign to natural proteases.[3][16] While Aib and Proline are excellent for modifying α-peptide structures, they do not fundamentally change the backbone chemistry in the way β-amino acids do. The use of a DL-mixture of Aba is a double-edged sword: it complicates analysis due to the presence of multiple diastereomers but also allows for the exploration of a wider conformational and functional space, which can be advantageous in early-stage discovery and screening. The stereochemical configuration is known to be a critical determinant of the resulting secondary structure in β-peptides.[5][6]
Visualization of Key Concepts
Experimental Protocol: NMR Analysis of a Boc-DL-Aba Containing Peptide
This protocol outlines the key steps for characterizing the solution conformation of a synthesized peptide.
1. Sample Preparation: a. Synthesize the target peptide using standard solid-phase or solution-phase peptide synthesis methods.[4][14] b. Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Confirm the mass of the purified peptide via mass spectrometry (e.g., MALDI-TOF or ESI-MS).[17] d. Dissolve the purified peptide to a final concentration of 1-5 mM in an appropriate deuterated solvent (e.g., CD₃OH, DMSO-d₆, or H₂O/D₂O 9:1 with a buffer). The choice of solvent can significantly influence conformation.
2. NMR Data Acquisition: a. Acquire a 1D ¹H spectrum to assess sample purity, concentration, and signal dispersion.[18] b. Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to identify spin systems corresponding to individual amino acid residues. c. Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time of 150-300 ms to identify through-space correlations. ROESY is often preferred for peptides of this size to avoid complications from spin diffusion and to ensure all NOEs are positive. d. (Optional) Acquire heteronuclear spectra like ¹H-¹³C HSQC if natural abundance sensitivity is sufficient or if the peptide is isotopically labeled.
3. Data Processing and Analysis: a. Process all NMR data using appropriate software (e.g., TopSpin, NMRPipe). b. Perform sequential resonance assignment by linking adjacent amino acid spin systems using observed Hα(i)-HN(i+1) NOE connectivities. c. Identify and integrate all cross-peaks in the NOESY/ROESY spectrum. Convert these volumes into upper distance constraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å). d. Measure ³J(HNHα) coupling constants from a high-resolution 1D or 2D spectrum to derive dihedral angle (φ) constraints.
4. Structure Calculation and Refinement: a. Use the experimental distance and dihedral constraints as input for a structure calculation program (e.g., CYANA, XPLOR-NIH). b. Generate an ensemble of 100-200 structures and select the 20-30 lowest-energy structures that are most consistent with the experimental data. c. Analyze the quality of the final ensemble using structural statistics (e.g., RMSD, constraint violations) and Ramachandran plots to validate the stereochemical quality.
References
- Daura, X., Gademann, K., Jaun, B., Seebach, D., van Gunsteren, W. F., & Mark, A. E. (2003). Circular dichroism spectra of beta-peptides. ETH Zurich Research Collection.
- Rose, G. D., Gierasch, L. M., & Smith, J. A. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951–4954.
- Martinek, T. A., Lázár, L., & Fülöp, F. (2012). Effects of the alternating backbone configuration on the secondary structure and self-assembly of beta-peptides. PubMed.
- Pispisa, B., & Venanzi, M. (1992). Conformational preferences of oligopeptides rich in alpha-aminoisobutyric acid. II. A model for the 3(10)/alpha-helix transition with composition and sequence sensitivity. Biopolymers, 32(1), 61–71.
- Santiveri, C. M., & Pérez, J. J. (2020).
- Daura, X., Gademann, K., Jaun, B., Seebach, D., van Gunsteren, W. F., & Mark, A. E. (2003). Circular dichroism spectra of beta-peptides. PubMed.
- Chung, Y. J., Christianson, L. A., Stanger, H. E., Powell, D. R., & Gellman, S. H. (2000). Stereochemical Control of Hairpin Formation in β-Peptides Containing Dinipecotic Acid Reverse Turn Segments. Journal of the American Chemical Society, 122(35), 8435–8443.
- van Gunsteren, W. F., Daura, X., Mark, A. E., Oostenbrink, C., & Seebach, D. (2001). Can One Derive the Conformational Preference of a β-Peptide from Its CD Spectrum? Journal of the American Chemical Society, 123(49), 12265–12271.
- Singh, T. P., Narula, P., Patel, H. C., & Chauhan, V. S. (1991). Design of peptides with alpha,beta-dehydro-residues: synthesis, and crystal and molecular structure of a 3(10)-helical tetrapeptide Boc-L-Val-deltaPhe-deltaPhe-L-Ile-OCH3. PubMed.
- Wu, Y. D., & Wang, D. P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research, 41(10), 1340–1350.
- Jackson, M., & Mantsch, H. H. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. Biopolymers, 37(4), 329–335.
-
Boc-beta-Ala-OH. Aapptec Peptides. Available at: [Link].
- Khan, S., Farooq, U., Al-Rashida, M., Hameed, A., & Khan, A. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(4), 772.
- Tanaka, M., et al. (2022). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega.
-
Gamma-Aminobutyric acid. Wikipedia. Available at: [Link].
- Toniolo, C., Bonora, G. M., Barone, V., Lelj, F., Bavoso, A., Benedetti, E., Di Blasio, B., Grimaldi, P., & Pedone, C. (1983). Conformational analysis of linear peptides. 4. Association properties of protected oligomers of .alpha.-aminoisobutyric acid in chloroform. Journal of the American Chemical Society, 105(21), 6666–6671.
- Hama, Y., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(19), 4567.
- Cheng, R. P. (1999). The twists and turns of beta-peptides. Current Opinion in Peptide Science, 1(1), 53-61.
- Cheng, R. P. (2005). The Twists and Turns of β-Peptides.
- Sharma, A. K., & Chauhan, V. S. (1991). Synthetic and conformational studies on dehydrovaline-containing model peptides. International Journal of Peptide and Protein Research, 38(3), 225-230.
- Di Domizio, A., et al. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules, 24(18), 3336.
- Lelais, G., & Seebach, D. (2004). β2-Amino Acids—Syntheses, Occurrence in Natural Products, and Components of β-Peptides. Biopolymers, 76(3), 206-243.
-
NMR of peptides. ResearchGate. Available at: [Link].
- Horikawa, M., & Miller, S. J. (2010). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 132(24), 8479–8487.
- Diaz-Rodriguez, V., & Distefano, M. D. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Molecular Biology, 1729, 1-16.
-
Beta Conformation of Peptides | Biochemistry. YouTube. (2022). Available at: [Link].
Sources
- 2. researchgate.net [researchgate.net]
- 3. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities [mdpi.com]
- 5. Effects of the alternating backbone configuration on the secondary structure and self-assembly of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 9. Circular dichroism spectra of beta-peptides: sensitivity to molecular structure and effects of motional averaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Conformational preferences of oligopeptides rich in alpha-aminoisobutyric acid. II. A model for the 3(10)/alpha-helix transition with composition and sequence sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
- 15. Design of peptides with alpha,beta-dehydro-residues: synthesis, and crystal and molecular structure of a 3(10)-helical tetrapeptide Boc-L-Val-deltaPhe-deltaPhe-L-Ile-OCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ethz.ch [ethz.ch]
- 17. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Unnatural Peptides
Introduction: The Unique Purification Challenge of Unnatural Peptides
The therapeutic landscape is increasingly populated by peptides containing unnatural amino acids, modifications, and complex architectures.[1] These designs offer enhanced stability, potency, and target specificity but introduce significant downstream challenges, particularly in purification. Unlike their natural counterparts, unnatural peptides can exhibit unpredictable chromatographic behavior, altered solubility, and unique impurity profiles stemming from complex solid-phase peptide synthesis (SPPS).[2] Consequently, achieving the stringent purity levels (>98%) required for clinical applications demands a rational, multi-faceted purification strategy.[3]
This guide provides a comparative analysis of key purification technologies, moving beyond simple protocol recitation to explain the underlying principles and strategic considerations. We will explore how to leverage the orthogonal properties of different techniques to resolve even the most challenging separations, ensuring the integrity and purity of the final peptide product.
The Foundational Workhorse: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone of peptide purification, prized for its high resolving power and compatibility with mass spectrometry (MS).[2][4][5] The technique separates molecules based on their relative hydrophobicity.
Principle of Causality: Peptides are loaded onto a hydrophobic stationary phase (e.g., C18-modified silica) in a polar aqueous mobile phase.[2][6] A gradient of increasing organic solvent (typically acetonitrile) is then applied. More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute.[6] The inclusion of an ion-pairing agent, most commonly trifluoroacetic acid (TFA) at 0.1%, serves to protonate acidic residues and form ion pairs with basic residues, which sharpens peaks and improves resolution.[7]
Experimental Considerations:
-
Stationary Phase Selection: C18 columns are the standard for most peptides. For very hydrophobic or large unnatural peptides, a C8 or C4 phase may prevent irreversible binding and improve recovery.
-
Mobile Phase pH: While low pH (using TFA) is standard, some unnatural peptides may have better solubility or show different selectivity at high pH.[7] Switching to a basic mobile phase (e.g., using ammonium bicarbonate) can be a powerful tool to resolve co-eluting impurities.
-
Gradient Optimization: A shallow gradient around the elution point of the target peptide is critical for separating closely related impurities, such as deletion sequences or isomers, which may only differ slightly in hydrophobicity.[5]
While indispensable, relying solely on RP-HPLC is often insufficient. Product-related impurities with similar hydrophobicities can co-elute with the target peptide, creating a purity plateau that no amount of gradient optimization can overcome. This necessitates the introduction of orthogonal purification methods.[3]
Strategic Orthogonality: The Power of Multi-Modal Purification
Orthogonal purification involves using multiple separation techniques that rely on different physicochemical principles.[8][9] By fractionating the crude peptide based on distinct properties like charge and size before a final high-resolution hydrophobicity-based separation, a much higher final purity can be achieved.
// Nodes Crude [label="Crude Unnatural Peptide\n(Target + Impurities)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Charge-Based Separation\n(Ion-Exchange Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Step 2: Size-Based Separation\n(Size-Exclusion Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step3 [label="Step 3: Hydrophobicity-Based Polishing\n(Reversed-Phase HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure [label="High-Purity Peptide\n(>99%)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Crude -> Step1 [label=" Reduces charge variants\n & dissimilar impurities", fontsize=8, fontcolor="#5F6368"]; Step1 -> Step3 [label=" Enriched target peptide\n for final polishing", fontsize=8, fontcolor="#5F6368"]; Crude -> Step2 [label=" Removes aggregates &\n small molecule impurities", fontsize=8, fontcolor="#5F6368", style=dashed]; Step2 -> Step3 [label=" Monomeric fraction for\n fine separation", fontsize=8, fontcolor="#5F6368", style=dashed]; Step3 -> Pure;
// Invisible nodes for alignment {rank=same; Crude} {rank=same; Step1, Step2} {rank=same; Step3} {rank=same; Pure} } dot Caption: General orthogonal purification workflow for unnatural peptides.
Ion-Exchange Chromatography (IEX)
IEX separates peptides based on their net charge at a given pH, making it an excellent orthogonal partner to RP-HPLC.[9][10] This technique is particularly effective at removing impurities that have a different charge but similar hydrophobicity to the target peptide, such as deamidation products or peptides with protecting group modifications.[3]
Principle of Causality:
-
Anion Exchange (AEX): A positively charged stationary phase binds negatively charged (acidic) peptides. Elution is achieved by increasing the salt concentration or decreasing the pH.
-
Cation Exchange (CEX): A negatively charged stationary phase binds positively charged (basic) peptides.[3] Elution is accomplished by increasing the salt concentration or increasing the pH.[10]
Using IEX as a capture step before RP-HPLC can significantly reduce the impurity load on the more expensive reversed-phase column, extending its lifetime and improving the resolution of the final polishing step.[3][9][11]
Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius (size and shape).[12][13] It is a low-resolution technique not intended for separating closely related impurities but is highly effective for two specific challenges in peptide purification.[10]
Principle of Causality: The stationary phase consists of porous beads.[12] Larger molecules cannot enter the pores and travel a shorter path, eluting first. Smaller molecules penetrate the pores, increasing their path length and causing them to elute later.[10]
Primary Applications:
-
Aggregate Removal: Unnatural peptides can be prone to aggregation. SEC is the gold standard for separating dimers, trimers, and higher-order aggregates from the desired monomeric peptide.[12]
-
Desalting/Buffer Exchange: SEC is an efficient method for removing salts or exchanging the peptide into a different buffer system between purification steps, for example, moving from a high-salt IEX eluate to an aqueous solution suitable for lyophilization or RP-HPLC loading.[10]
Affinity Chromatography (AC)
Affinity chromatography offers the highest selectivity of any technique by exploiting a specific biological binding interaction.[14][15]
Principle of Causality: A ligand with a specific affinity for the target peptide is immobilized on a solid support.[15] When the crude mixture is passed through the column, only the target peptide binds, while all other impurities are washed away.[4] The purified peptide is then eluted by changing conditions (e.g., pH, ionic strength) or by introducing a competitive molecule that disrupts the specific interaction.[16]
For unnatural peptides, this often involves engineering an affinity tag (e.g., a polyhistidine or "His-tag") into the peptide sequence, which then binds to a resin containing immobilized metal ions like Nickel (Ni-NTA).[4][16] This can provide a near-pure product in a single step, making it ideal for initial capture.
Non-Chromatographic Alternatives: Precipitation & Crystallization
For large-scale manufacturing, chromatography can be a significant bottleneck due to high solvent consumption and cost.[17][18] In some cases, non-chromatographic methods can be employed as cost-effective initial purification or final formulation steps.
-
Precipitation: This involves inducing the peptide to become insoluble and "crash out" of solution by altering solvent composition, temperature, or pH.[19] It can be an effective way to remove highly soluble impurities but is often a crude separation method.
-
Crystallization: If conditions can be found to form well-ordered crystals of the peptide, this can be an extremely powerful purification technique, as the crystal lattice will inherently exclude impurities.[20][21] For most short or flexible peptides, achieving crystallization can be challenging, but for certain structures, it offers a path to very high purity.[21]
Performance Benchmark Summary
The choice of a purification strategy depends on the specific properties of the unnatural peptide, the nature of the impurities, the required purity level, and the scale of production.
| Technique | Separation Principle | Primary Application | Resolution | Throughput | Scalability |
| RP-HPLC | Hydrophobicity | High-resolution polishing, purity analysis | Very High | Low-Medium | High |
| IEX | Net Charge | Orthogonal cleanup, charge variant removal | Medium-High | Medium | Very High |
| SEC | Size / Hydrodynamic Radius | Aggregate removal, desalting | Low | High | Very High |
| Affinity | Specific Binding Interaction | High-selectivity capture of tagged peptides | Very High | Medium | Medium |
| Precipitation | Solubility | Crude initial cleanup | Very Low | Very High | Very High |
| Crystallization | Lattice Formation | High-purity final step / formulation | Potentially Very High | Low | High |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a Crude Unnatural Peptide
Objective: To determine the purity of a crude synthetic peptide and perform a benchmark purification run.
Methodology:
-
Sample Preparation: Dissolve the crude lyophilized peptide in Mobile Phase A to a concentration of 10 mg/mL. If solubility is an issue, add a small amount of acetonitrile or DMSO. Centrifuge the sample at high speed to pellet any insoluble material.
-
System Equilibration: Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes at a flow rate of 1.0 mL/min.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Analytical Run: Inject 10 µL of the sample. Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. Monitor the elution profile via UV absorbance at 214 nm.[8][22]
-
Causality Check: The retention time provides a measure of the peptide's hydrophobicity. The peak area percentage of the main peak relative to the total area of all peaks gives the initial purity.[8] This analytical run is crucial for designing the preparative gradient.
-
Preparative Run: Switch to a larger preparative column of the same chemistry. Scale the injection volume and flow rate accordingly. Adjust the gradient to be shallower around the elution percentage of the target peptide identified in the analytical run.
-
Fraction Collection: Collect fractions across the main peak.
-
Purity Analysis: Analyze each collected fraction using the analytical HPLC method to determine its purity. Pool fractions that meet the desired purity specification.
-
Final Step: Lyophilize the pooled fractions to obtain the purified peptide as a dry powder.
// Nodes Start [label="Start: Crude Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="1. Dissolve in Mobile Phase A", fillcolor="#FFFFFF", fontcolor="#202124"]; Equilibrate [label="2. Equilibrate C18 Column", fillcolor="#FFFFFF", fontcolor="#202124"]; Analytical [label="3. Analytical Injection & Gradient Run", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assess [label="4. Assess Purity & Retention Time", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Preparative [label="5. Preparative Injection & Focused Gradient", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Collect [label="6. Collect Fractions", fillcolor="#FFFFFF", fontcolor="#202124"]; Reanalyze [label="7. Re-analyze Fraction Purity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pool [label="8. Pool Pure Fractions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Lyophilize [label="9. Lyophilize", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End: Purified Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Dissolve; Dissolve -> Equilibrate; Equilibrate -> Analytical; Analytical -> Assess; Assess -> Preparative [label="Design Gradient", fontsize=8]; Preparative -> Collect; Collect -> Reanalyze; Reanalyze -> Pool [label="Purity > Target?", fontsize=8]; Pool -> Lyophilize; Lyophilize -> End; } dot Caption: Step-by-step workflow for RP-HPLC purification.
Conclusion and Future Outlook
The purification of unnatural peptides is a critical and often rate-limiting step in their development as therapeutics. While RP-HPLC remains the dominant technique, a deep understanding of its limitations is essential. The true art and science of peptide purification lie in the rational application of orthogonal techniques. By strategically combining methods that exploit differences in hydrophobicity, charge, and size, researchers can develop robust, scalable, and efficient purification trains capable of delivering highly pure unnatural peptides. As peptide therapeutics grow in complexity, the adoption of multi-column continuous chromatography and novel, sustainable purification methods like chemoselective tagging will likely become more prevalent, further advancing our ability to produce these life-changing molecules.[17][23]
References
-
Chromatography and Detection Methods for Peptide Purification - Learning Hub - Gilson. ([Link])
-
Peptide Isolation & Purification Techniques - Waters Corporation. ([Link])
-
Ion-exchange HPLC for peptide purification - PubMed. ([Link])
-
Peptide Separations Using Size Exclusion Chromatography. ([Link])
-
Peptide Separations Using Size Exclusion Chromatography - Sepax Technologies. ([Link])
-
Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification - Downstream Column. ([Link])
-
A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques - Xtalks. ([Link])
-
Mechanism of Peptide Purity Analysis | MtoZ Biolabs. ([Link])
-
Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides. ([Link])
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. ([Link])
-
New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping - PubMed. ([Link])
-
Protein and Peptide Crystallization - AMRI. ([Link])
-
High-performance size-exclusion chromatography of peptides - PubMed. ([Link])
-
Better Purities With Orthogonal Peptide Purification Using PEC - Gyros Protein Technologies. ([Link])
-
Peptide Crystallization - Creative Biostructure. ([Link])
-
Overcoming Challenges in Complex Peptide Purification - Neuland Labs. ([Link])
-
Downstream Processing/ Purification/ Isolation of Peptides - Wordpress. ([Link])
-
Precipitation and Crystallization Processes. ([Link])
-
Comparison of the use of different peptide purification strategies. A)... - ResearchGate. ([Link])
-
Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. ([Link])
-
Advances in Therapeutic Peptides Separation and Purification - MDPI. ([Link])
-
Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides - PMC - NIH. ([Link])
-
Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides - ResearchGate. ([Link])
-
Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - RSC Publishing. ([Link])
-
12 Purification of large peptides using chemoselective tags - Oxford Academic. ([Link])
-
Moving beyond preparative reverse phase HPLC for peptide purification - tks. ([Link])
-
Peptide Affinity Chromatography Applied to Therapeutic Antibodies Purification - PMC - NIH. ([Link])
-
A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography - ResearchGate. ([https://www.researchgate.net/publication/356268840_A_New_Methodology_for_Synthetic_Peptides_Purification_and_Counterion_Exchange_in_One_Step_Using_Solid-Phase_Extraction_Chromatography]([Link]_ Chromatography))
-
Introduction to Affinity Chromatography | Bio-Rad. ([Link])
-
Affinity chromatography - Wikipedia. ([Link])
-
Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC - NIH. ([Link])
-
Challenges and solutions for the downstream purification of therapeutic proteins - Oxford Academic. ([Link])
-
Protein Purification by Affinity Chromatography | Sino Biological. ([Link])
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. ([Link])
-
Efficient Purification of Synthetic Peptides at High and Low pH - Agilent. ([Link])
Sources
- 1. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. xtalks.com [xtalks.com]
- 4. gilson.com [gilson.com]
- 5. hplc.eu [hplc.eu]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. agilent.com [agilent.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. downstreamcolumn.com [downstreamcolumn.com]
- 12. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. goldbio.com [goldbio.com]
- 14. Introduction to Affinity Chromatography | Bio-Rad [bio-rad.com]
- 15. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 16. sinobiological.com [sinobiological.com]
- 17. Downstream Processing/ Purification/ Isolation of Peptides - Wordpress [reagents.acsgcipr.org]
- 18. Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cresp.org [cresp.org]
- 20. Protein and Peptide Crystallization | AMRI [amri.staging.ribbitt.com]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 23. New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-((tert-Butoxycarbonyl)amino)butanoic Acid
This document provides essential safety and logistical guidance for the proper disposal of 3-((tert-Butoxycarbonyl)amino)butanoic acid (CAS No. 52815-19-7). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling of chemical waste, maintain regulatory compliance, and protect both laboratory personnel and the environment. The core principle of this guide is to treat this compound as a hazardous chemical waste stream, managed through institutional and licensed professional channels.
Hazard Identification and Foundational Safety
Understanding the inherent hazards of a chemical is the cornerstone of its safe management and disposal. This compound is not a benign substance; its disposal protocol is directly informed by its hazard profile.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1][2][3] It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[1][2][3] Some safety data sheets also classify it as harmful if swallowed.[2][4] These irritant and toxicity properties are the primary reasons why disposal via the sanitary sewer system is strictly prohibited.[5] Releasing such chemicals into waterways can harm aquatic life and interfere with wastewater treatment processes.[6]
| Safety and Hazard Profile | Data |
| CAS Number | 52815-19-7[1] |
| Molecular Formula | C₉H₁₇NO₄[1] |
| GHS Hazard Statements | H315: Causes skin irritation[1][2][3] H319: Causes serious eye irritation[1][2][3] H335: May cause respiratory irritation[1][2][3] H302: Harmful if swallowed[2][4] |
| GHS Precautionary Statements (Selected for Disposal) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][7] P501: Dispose of contents/container to an approved waste disposal plant.[1][7][8] |
Core Disposal Principle: Professional Hazardous Waste Management
The universally accepted and regulatory-compliant method for disposing of this compound is to manage it as a hazardous chemical waste.[5] This involves collection by a licensed professional waste disposal service.[4] This ensures that the chemical is handled, transported, and disposed of in accordance with strict environmental and safety regulations established by bodies like the Environmental Protection Agency (EPA).[9][10]
In-lab neutralization or other treatment protocols are not recommended. Such procedures can be hazardous without validated methods specific to this compound and may create new, uncharacterized waste products.
Step-by-Step Operational Disposal Plan
The following protocol provides a systematic approach to waste management, from the point of generation to the point of collection.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form, including as a waste product, ensure you are wearing the appropriate PPE. This is a baseline requirement under OSHA's standards for worker safety.[10]
-
Eye Protection: Chemical safety goggles or a face shield.[11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[4]
-
Body Protection: A standard laboratory coat.[11]
-
Work Area: Always handle the waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][11]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[5][12]
-
Identify: Classify waste this compound as a non-halogenated organic acid.
-
Isolate: Keep this waste stream separate from others.[5] Crucially, do not mix it with:
-
Unknowns: Never mix any chemical waste with an unknown substance.[13][14]
Step 3: Containerization and Labeling
Proper containment is essential for safe storage and transport.
-
Select a Compatible Container: Use a leak-proof container made of a material that will not react with the organic acid, such as high-density polyethylene (HDPE) or glass.[5][9] The container must have a tight-fitting screw cap in good condition.[12]
-
Label Correctly: The container must be clearly and accurately labeled.[5] According to EPA and OSHA regulations, the label must include:
-
Fill Level: Do not fill the container beyond 90% capacity (or approximately 3/4 full) to allow for vapor expansion and prevent spills.[9][13]
Step 4: Temporary On-Site Storage
Generated waste must be stored safely in a designated area while awaiting pickup.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[12][15] This area must be at or near the point of waste generation and under the control of laboratory personnel.[9][15]
-
Safe Environment: The SAA should be a well-ventilated, secure location away from heat, sparks, or open flames.[5]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[9][16]
-
Regular Inspection: Your lab's safety plan should include weekly inspections of SAAs to check for container leakage or degradation.[12]
Step 5: Arrange for Final Disposal
The final step is the transfer of waste to a licensed professional.
-
Contact EHS: Follow your institution's specific procedures, which typically involve contacting the Environmental Health & Safety (EHS) department.
-
Schedule Pickup: The EHS office will arrange for the collection of the waste by a licensed hazardous waste contractor.[5]
-
Documentation: Ensure all necessary paperwork, such as a waste manifest, is completed accurately as required by your institution and the disposal contractor.
Visualized Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from chemical use to final removal.
Caption: Workflow for the safe disposal of this compound.
Regulatory and Compliance Framework
Adherence to this guide ensures compliance with key federal regulations in the United States.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the generation, transportation, treatment, storage, and disposal of hazardous waste.[9] Your facility must have an EPA ID number and follow specific protocols for waste accumulation and disposal.[9]
-
Occupational Safety and Health Administration (OSHA): OSHA's primary role is to ensure worker safety.[10] Key standards include the Hazard Communication Standard (29 CFR 1910.1200), which requires proper labeling and safety data sheets, and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), which mandates safety plans and employee training for handling hazardous substances.[10][17][18]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting cleanup, don appropriate PPE, including respiratory protection if necessary.[4]
-
Contain: Prevent the spill from spreading or entering drains using an inert absorbent material (e.g., sand, vermiculite).[8] Do not use combustible materials.
-
Clean Up: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and your institution's EHS department, following all internal reporting procedures.
By following these detailed procedures, laboratory professionals can manage and dispose of this compound waste in a manner that is safe, compliant, and environmentally responsible.
References
- Proper Disposal of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- OSHA Rules for Hazardous Chemicals. (2025). DuraLabel Resources.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
- Essential Guidance for the Responsible Disposal of Boc-D-Alg(Z)2-OH. (n.d.). Benchchem.
- SAFETY DATA SHEET - (R)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid. (2025). CymitQuimica.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS.
- 3-(((Tert-butoxy)carbonyl)amino)butanoic acid. (n.d.). PubChem.
- Managing Hazardous Chemical Waste in the Lab. (n.d.).
- Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA.
- Safety Data Sheet - 4-((tert-butoxycarbonyl)amino)butanoic acid. (n.d.). AK Scientific, Inc.
- Safety Data Sheet - trans-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid. (2026). MedChemExpress.
- Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. (n.d.). Occupational Safety and Health Administration (OSHA).
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). US EPA.
- Safety Data Sheet - Butyric Acid. (2014). Fisher Scientific.
- Safety Data Sheet - (R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert- butoxycarbonyl)amino)butanoic acid. (2024). CymitQuimica.
- Chemical waste | Hazardous Waste Management. (n.d.). McGill University.
- Safety Data Sheet - (R)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid. (2024). CymitQuimica.
- Chemical Waste Management Guide. (n.d.).
- Butanoic Acid - SAFETY DATA SHEET. (2018).
- Laboratory Hazardous Waste Disposal Guideline – HS321. (2022). UNSW Sydney.
Sources
- 1. 3-(((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 3666467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 14. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. connmaciel.com [connmaciel.com]
- 17. resources.duralabel.com [resources.duralabel.com]
- 18. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling 3-((tert-Butoxycarbonyl)amino)butanoic acid
An Essential Guide to Personal Protective Equipment for Handling 3-((tert-Butoxycarbonyl)amino)butanoic acid
For researchers and scientists engaged in drug development and chemical synthesis, the integrity of our work is intrinsically linked to the safety of our practices. This compound is a valuable building block, but like any chemical reagent, it demands respect and careful handling. This guide provides a comprehensive, procedure-driven approach to its use, focusing on the selection and implementation of appropriate personal protective equipment (PPE) and outlining robust disposal plans. Our objective is to move beyond mere compliance and foster a deep, causal understanding of safety protocols, ensuring both personal protection and the validity of your experimental outcomes.
Hazard Profile: The "Why" Behind the Precautions
Understanding the specific risks associated with a chemical is the foundation of any effective safety plan. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
These classifications are our primary directive for PPE selection. Skin and eye irritation necessitates robust barrier protection, while the potential for respiratory irritation, particularly when handling the compound as a solid powder, requires careful consideration of ventilation and, in some cases, respiratory protection.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound. The specifications are designed to directly counteract the identified hazards.
| PPE Component | Minimum Specification | Causality & Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields. | Rationale: The H319 classification indicates a risk of serious eye irritation.[1][3] Safety glasses with side shields provide essential protection from accidental splashes or airborne dust particles. For larger quantities or splash-prone procedures, chemical splash goggles are recommended.[5][6] |
| Hand Protection | Nitrile, chemical-resistant gloves. | Rationale: To prevent skin contact and subsequent irritation (H315), impermeable gloves are required.[1][3] Nitrile is a suitable choice for its resistance to a broad range of chemicals and physical robustness. Always inspect gloves for tears or punctures before use. |
| Body Protection | Cotton or flame-resistant laboratory coat. | Rationale: A lab coat protects against incidental skin contact on the arms and torso and prevents contamination of personal clothing.[5][6] It should be kept fully fastened during all handling procedures. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Rationale: The H335 hazard (may cause respiratory irritation) is best managed through engineering controls.[3] All weighing and handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation of dust.[3][7] An N95-rated respirator may be required for large-scale operations or spill cleanup where dust generation is unavoidable. |
Experimental Workflow: A Safety-Integrated Procedure
Adherence to a systematic workflow is critical for minimizing exposure risk. The following diagram outlines the key steps and safety checkpoints for handling this compound, from preparation to disposal.
Caption: Safety-integrated workflow for handling this compound.
Disposal and Decontamination: A Step-by-Step Plan
Proper waste management is a critical, non-negotiable component of laboratory safety and environmental stewardship.
Step 1: Waste Segregation
-
Immediately following use, dispose of all contaminated solid materials (e.g., weigh paper, gloves, pipette tips) into a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material and kept securely closed when not in use.[8]
Step 2: Container Labeling
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
List any solvents or other chemicals present in the waste mixture.
Step 3: Aqueous Waste
-
Do not dispose of any solutions containing this compound down the drain. Collect all aqueous and solvent waste in a separate, appropriately labeled hazardous liquid waste container.
Step 4: Storage and Pickup
-
Store sealed waste containers in a designated satellite accumulation area within your laboratory.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department. The precautionary statement P501 directs users to dispose of contents/container in accordance with local regulations.[2][9]
Step 5: Decontamination
-
Thoroughly clean all glassware and work surfaces that have come into contact with the chemical using an appropriate solvent and/or soap and water.
In Case of Exposure: First Aid Protocols
Immediate and correct action is vital in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8] |
| Skin Contact | Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[2][3] |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[2][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10] |
By integrating these safety protocols into your standard operating procedures, you ensure a safer research environment and uphold the principles of scientific integrity.
References
-
PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Alberta. (n.d.). Personal Protective Equipment (PPE) - AFNS Safety. Retrieved from [Link]
-
The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
Auburn University. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 3-(((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 3666467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aksci.com [aksci.com]
- 4. This compound | 52815-19-7 [sigmaaldrich.com]
- 5. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 6. uah.edu [uah.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
